Oxygen
描述
Structure
3D Structure
属性
IUPAC Name |
molecular oxygen | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOFIZGZYHOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2 | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OXYGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | dioxygen | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dioxygen | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037681 | |
| Record name | Oxygen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.999 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas. | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | OXYGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Oxygen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1564 | |
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| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1 | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
1.43 (AIR= 1), Relative vapor density (air = 1): 1.1 | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/ | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Slightly bluish liquid at -183 °C | |
CAS No. |
7782-44-7, 11062-77-4 | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Superoxide | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=11062-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxygen [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxygen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxygen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxygen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oxygen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88TT14065 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
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Foundational & Exploratory
The Historical Odyssey of Oxygen: From Phlogiston to Elemental Principle
A Technical Guide on the Discovery and Properties of a Cornerstone Element
For centuries, the fundamental nature of air and combustion remained a puzzle, shrouded in the enigmatic concept of phlogiston. This whitepaper delves into the historical discovery of oxygen, a pivotal moment that dismantled the prevailing phlogiston theory and laid the groundwork for modern chemistry. It further provides a comprehensive overview of the elemental properties of this compound, tailored for researchers, scientists, and drug development professionals who rely on a deep understanding of this vital element.
The Dawn of a New Element: A Chronology of Discovery
The recognition of this compound as a distinct element was not a singular event but rather a culmination of work by several pioneering scientists in the 18th century. The prevailing theory of the time, the phlogiston theory, posited that a fire-like element called phlogiston was contained within combustible materials and released during burning.[1]
Swedish pharmacist Carl Wilhelm Scheele was the first to isolate this compound, which he called "fire air," sometime between 1771 and 1772.[2][3] He produced the gas by heating various substances, including mercuric oxide, silver carbonate, and potassium nitrate (B79036).[2][3] Scheele astutely observed that this "fire air" was odorless, tasteless, and supported combustion more effectively than ordinary air.[3] However, a delay in the publication of his findings meant his work was not widely known until 1777.[2]
Independently, on August 1, 1774, British clergyman and chemist Joseph Priestley conducted his now-famous experiment.[4][5] By focusing sunlight onto mercuric oxide in a glass tube, he liberated a gas he termed "dephlogisticated air."[4][6] Priestley noted that candles burned more brightly and a mouse was more active and lived longer in this new air.[6] He interpreted his findings within the framework of the phlogiston theory, believing this air was free of phlogiston and could therefore readily absorb it from burning substances.[4] Because his work was published first, in 1775, Priestley is often credited with the discovery of this compound.[6]
It was the French chemist Antoine Lavoisier who ultimately dismantled the phlogiston theory and correctly identified the nature of this new gas.[7][8] After learning of Priestley's experiments in October 1774, Lavoisier conducted his own quantitative experiments.[6][9] He demonstrated that when a substance burned, it combined with a component of the air, leading to an increase in weight.[10] This contradicted the phlogiston theory, which implied a loss of mass. In 1777, Lavoisier recognized this gas as a chemical element and, in 1778, named it "oxygène," from the Greek words "oxys" (acid) and "genes" (forming), based on his belief that it was a constituent of all acids.[7][8] Lavoisier's work marked a turning point in chemistry, establishing the principles of modern chemical nomenclature and the law of conservation of mass.[8]
Elemental Properties of this compound
This compound (O) is a nonmetallic chemical element in Group 16 of the periodic table.[7] It is essential for most forms of life and is the most abundant element in the Earth's crust, accounting for about 46% of its mass.[7] The atmosphere is composed of approximately 21% this compound by volume.[7]
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Atomic Number | 8 |
| Atomic Mass | 15.999 u |
| Electron Configuration | [He] 2s²2p⁴ |
| Melting Point | -218.79 °C |
| Boiling Point | -182.96 °C |
| Density (at 0 °C) | 1.429 g/L |
| Oxidation States | -2, -1, 0, +2 |
| Electronegativity | 3.44 (Pauling scale) |
| Allotropes | Dithis compound (O₂), Ozone (O₃) |
| Natural Isotopes | ¹⁶O (99.76%), ¹⁸O (0.20%), ¹⁷O (0.04%) |
Sources:[7][11][12][13][14][15][16][17][18][19][20][21]
At standard temperature and pressure, this compound exists as a colorless, odorless, and tasteless diatomic gas (O₂).[6][11] It is a highly reactive element and a potent oxidizing agent, readily forming oxides with most other elements.[6] This high reactivity is due to its electron configuration, which has two unpaired electrons in its outer shell, making it eager to form chemical bonds. Liquid this compound is pale blue and paramagnetic.[12]
Isotopes
This compound has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O.[12][13] ¹⁶O is the most abundant, making up over 99.7% of naturally occurring this compound.[14] The ratios of these isotopes, particularly ¹⁸O to ¹⁶O, are widely used in various scientific fields, including paleoclimatology, to study past environmental and climatic changes.[13][21]
Key Experimental Protocols
The discovery of this compound was underpinned by meticulous experimental work. Below are detailed methodologies for the key experiments conducted by Scheele and Priestley.
Scheele's Production of "Fire Air"
Objective: To produce and characterize the gas liberated from heating various substances.
Materials:
-
Heating apparatus (e.g., furnace, retort)
-
Various solid substances: mercuric oxide (HgO), silver carbonate (Ag₂CO₃), potassium nitrate (KNO₃), manganese dioxide (MnO₂) with sulfuric acid (H₂SO₄)[2][3][22]
-
Gas collection apparatus (e.g., bladder, inverted flask over water)
-
Candles and charcoal for combustion tests
Methodology:
-
A selected solid (e.g., mercuric oxide) was placed in a retort.
-
The retort was heated strongly using a furnace.
-
The gas evolved was collected, for instance, in an animal bladder or by displacing water in an inverted flask.
-
A lit candle was introduced into a sample of the collected gas to observe its effect on combustion.[3]
-
The reaction of the gas with hot charcoal was also observed.[23]
Observations:
-
A colorless, odorless gas was produced.[3]
-
A candle burned with a much brighter and more vigorous flame in the presence of this gas compared to in common air.[3]
-
The gas produced sparks when it came into contact with hot charcoal.[23]
Priestley's Isolation of "Dephlogisticated Air"
Objective: To isolate and characterize the gas produced by heating mercuric oxide.
Materials:
-
Glass tube or container
-
Red mercuric oxide (HgO)
-
Pneumatic trough containing mercury[5]
-
Candles
-
Live mouse
Methodology:
-
A sample of red mercuric oxide was placed in a small, inverted glass container.
-
The container was placed in a pneumatic trough filled with mercury to create a seal.[5]
-
Sunlight was focused onto the mercuric oxide using a large burning lens, heating it intensely.[4]
-
The gas that was liberated displaced the mercury in the container and was collected.
-
A lit candle was introduced into a vessel containing the collected gas.
-
A live mouse was placed in a sealed container with a measured volume of the gas, and its behavior and survival time were observed and compared to a control experiment with common air.[6]
Observations:
-
A colorless gas was evolved upon heating the mercuric oxide.[5]
-
Candles burned "exceedingly well" in this gas.[4]
-
A mouse was able to live significantly longer in a sealed container of this gas compared to an identical volume of common air.[6]
Conclusion
The discovery of this compound was a landmark achievement in the history of science, fundamentally altering our understanding of chemistry and biology. The meticulous experimental work of Scheele, Priestley, and the insightful interpretations of Lavoisier collectively led to the downfall of the long-held phlogiston theory and the establishment of this compound as a fundamental element. The unique elemental properties of this compound, from its high reactivity to its stable isotopes, continue to be a subject of intense research and are critical in numerous applications, including medicine, materials science, and environmental studies. This guide provides a foundational understanding of both the historical context and the core scientific principles of this indispensable element.
References
- 1. Phlogiston theory - Wikipedia [en.wikipedia.org]
- 2. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. acs.org [acs.org]
- 5. Priestley Discovers this compound | Research Starters | EBSCO Research [ebsco.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. britannica.com [britannica.com]
- 8. Antoine Lavoisier - Wikipedia [en.wikipedia.org]
- 9. britannica.com [britannica.com]
- 10. LabXchange [labxchange.org]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. byjus.com [byjus.com]
- 13. This compound isotopes | Research Starters | EBSCO Research [ebsco.com]
- 14. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 15. WebElements Periodic Table » this compound » properties of free atoms [winter.group.shef.ac.uk]
- 16. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 17. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 18. Electron configuration for this compound (element 8). Orbital diagram [your-online.ru]
- 19. Possible oxidation states of this compound in chemical reactions | MEL Chemistry [melscience.com]
- 20. m.youtube.com [m.youtube.com]
- 21. geo.utexas.edu [geo.utexas.edu]
- 22. mdpi.com [mdpi.com]
- 23. The Discovery of this compound | dummies [dummies.com]
The Position and Reactivity of Oxygen: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the element oxygen, focusing on the intrinsic relationship between its position in the periodic table and its pronounced chemical reactivity. We will explore its fundamental atomic properties, delve into the nature of its interactions with other elements, and provide detailed experimental protocols for quantifying its reactive tendencies, which are of critical importance in fields ranging from materials science to pharmacology.
This compound's Position and Fundamental Properties
This compound (O) is a nonmetallic chemical element with an atomic number of 8.[1][2][3] It resides in Group 16 and Period 2 of the periodic table, placing it in the chalcogen group.[1][2][3] This specific location is the primary determinant of its chemical behavior. The fundamental properties of this compound are summarized below.
| Property | Value |
| Atomic Number | 8[1][2] |
| Standard Atomic Weight | 15.999 u |
| Group | 16 (Chalcogens)[3] |
| Period | 2[2][3][4] |
| Block | p-block[3] |
| Electron Configuration | 1s²2s²2p⁴ or [He] 2s²2p⁴[4][5][6][7] |
| Valence Electrons | 6[4][8] |
| Common Oxidation States | -2, -1[1][7][8][9] |
| Electronegativity (Pauling Scale) | 3.44[1][10] |
The defining characteristic derived from its periodic position is its electronic structure. With six valence electrons, this compound is just two electrons short of a stable octet configuration.[4][8] This electron deficiency drives its tendency to accept electrons, a property quantified by its high electronegativity, which is second only to fluorine.[9][11][12] This strong proclivity to attract electrons is the foundation of its role as a potent oxidizing agent.[1]
Chemical Reactivity and Common Reactions
This compound's high reactivity enables it to form compounds, primarily oxides, with almost all other elements.[7] Its interactions can be broadly categorized.
-
Reaction with Metals : this compound reacts with most metals to form basic metal oxides.[11][13] This process, often exothermic, is the basis for corrosion and combustion. For example, sodium produces sodium oxide, while iron slowly reacts to form iron oxide (rust).[1] The general equation is:
-
Reaction with Non-metals : When reacting with non-metals, this compound forms covalent oxides which are typically acidic.[1][11] A key example is the reaction with sulfur to form sulfur dioxide (SO₂), a precursor to acid rain.[1]
-
Non-metal + this compound → Non-metal Oxide[4]
-
-
Combustion Reactions : Combustion is a rapid reaction between a substance with an oxidant, usually this compound, to produce heat and light.[2][3][6] For hydrocarbons, the products of complete combustion are always carbon dioxide and water.[2][6][10]
-
Hydrocarbon + O₂ → CO₂ + H₂O[2]
-
In the vast majority of its compounds, this compound exhibits an oxidation state of -2 , reflecting its gain of two electrons to achieve a stable configuration.[7][14][15] Exceptions exist, such as in peroxides (e.g., H₂O₂) where its oxidation state is -1, and in compounds with the more electronegative fluorine (e.g., OF₂), where it can have a positive oxidation state.[8][9]
Experimental Protocols for Assessing Reactivity
Quantifying the reactivity of this compound with various materials is essential for safety, process development, and material selection. Standardized methodologies are employed to ensure reproducibility and comparability of data.
Protocol 1: Thermogravimetric Analysis (TGA) of Metal Oxidation Kinetics
This protocol describes the use of TGA to study the oxidation kinetics of a metal powder, such as iron (Fe), in an this compound-containing atmosphere. TGA measures the change in mass of a sample as a function of temperature or time.
Objective: To determine the temperature at which oxidation begins and to analyze the kinetics of the mass gain associated with oxide formation.
Apparatus and Reagents:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Sample pans (e.g., alumina, platinum).
-
High-purity this compound, nitrogen, and/or air gas cylinders with mass flow controllers.
-
Metal powder sample (e.g., iron powder, <100 µm particle size).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the metal powder into a TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Purging: Seal the furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove atmospheric this compound.
-
Non-Isothermal (Dynamic) Scan:
-
Begin heating the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[8]
-
Simultaneously, switch the reactive gas to the desired atmosphere (e.g., dry air or a specific O₂/N₂ mix) at a controlled flow rate (e.g., 60 mL/min).[16]
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the mass change (%) versus temperature. The onset temperature of the mass gain corresponds to the beginning of oxidation.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass change, with peaks indicating maximum reaction rates.[8]
-
Kinetic parameters, such as activation energy, can be derived using model-fitting methods (e.g., Arrhenius, Sestak-Berggren) on data from multiple runs at different heating rates.[7]
-
Protocol 2: Promoted Combustion Test for Metals in High-Pressure this compound
This method, based on standards like ASTM G124, is used to determine the pressure at which a metal will sustain self-combustion in an this compound-enriched environment.[4] It is a critical safety assessment for materials used in this compound systems.
Objective: To determine the "threshold pressure" for a metallic material—the minimum this compound pressure that supports self-sustained combustion.[13]
Apparatus and Reagents:
-
High-pressure test chamber capable of withstanding combustion events.[13]
-
Test sample, typically a cylindrical rod of the metal being evaluated (e.g., 3.2 mm diameter).[15][17]
-
Promoter: A material with a low ignition energy (e.g., aluminum, magnesium) used to ignite the sample.[15]
-
Ignition system (e.g., electrical igniter).
-
High-pressure this compound source.
-
Data acquisition system to record pressure and video of the event.
Methodology:
-
Sample Assembly: A promoter is attached to one end of the metal rod sample. The assembly is mounted vertically inside the test chamber.
-
Pressurization: The chamber is sealed and slowly pressurized with pure this compound to the desired test pressure.
-
Ignition: The promoter is ignited using the external ignition system.[17]
-
Observation: The test is observed and recorded via video. A "burn" is typically defined as the consumption of a specified length of the sample (e.g., 30 mm) after the promoter is consumed.[17]
-
Iterative Testing: The procedure is repeated at various pressures. The threshold pressure is determined as the maximum pressure at which no sustained combustion occurs.[13]
Conclusion
This compound's position in the periodic table dictates an electron configuration that makes it highly electronegative and reactive. This inherent reactivity is fundamental to countless chemical and biological processes, from cellular respiration to industrial combustion. For researchers, scientists, and drug development professionals, a deep understanding of this compound's properties and the ability to experimentally quantify its reactivity are paramount for ensuring material compatibility, controlling process safety, and understanding oxidative effects in biological systems. The standardized protocols provided herein serve as a foundation for the rigorous evaluation of material interactions with this vital yet highly reactive element.
References
- 1. store.astm.org [store.astm.org]
- 2. studylib.net [studylib.net]
- 3. worksheetcloud.com [worksheetcloud.com]
- 4. wha-international.com [wha-international.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. elib.dlr.de [elib.dlr.de]
- 8. researchgate.net [researchgate.net]
- 9. diving-rov-specialists.com [diving-rov-specialists.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Competition for this compound | reacting metals with oxides | Class experiment | RSC Education [edu.rsc.org]
- 12. SSERC | Metal Reactions with this compound [sserc.org.uk]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Generation and Reactivity of Singlet and Triplet State Oxygen for Researchers and Drug Development Professionals
December 18, 2025
Executive Summary
Molecular oxygen (O₂), essential for aerobic life, exists in two primary electronic states: the ground-state triplet (³O₂) and the electronically excited singlet state (¹O₂). While triplet this compound is a relatively stable diradical, singlet this compound is a highly reactive electrophile. This significant difference in reactivity has profound implications in biology and medicine, particularly in the context of oxidative stress, cellular signaling, and therapeutic interventions like photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the generation, reactivity, and signaling pathways associated with singlet and triplet this compound, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Electronic Structure and Reactivity
The distinct reactivity of triplet and singlet this compound stems from their differing electronic configurations.
-
Triplet this compound (³Σg⁻): As the ground state of molecular this compound, it possesses two unpaired electrons in separate, degenerate π* antibonding orbitals, with parallel spins.[1][2] This diradical nature and the spin restriction—requiring a spin inversion for it to react with singlet-state molecules (most organic molecules)—renders it kinetically less reactive at physiological temperatures despite being a strong oxidant thermodynamically.[2] Its reactions often proceed through radical mechanisms.
-
Singlet this compound (¹Δg): The lowest excited state of this compound, ¹O₂, has no unpaired electrons; the two electrons in the π* orbitals are spin-paired in the same orbital.[3] This absence of spin restriction makes singlet this compound a potent and highly reactive electrophile, allowing it to readily react with electron-rich organic molecules.[4] It is approximately 94 kJ/mol (22.5 kcal/mol) higher in energy than the triplet ground state.[1]
Generation of Singlet and Triplet this compound
Triplet this compound
Triplet this compound is the abundant, ground state of molecular this compound in the atmosphere. In biological and chemical systems, its "generation" is typically a matter of its availability and concentration. However, its consumption and conversion to other reactive this compound species (ROS) are critical processes.
Singlet this compound
Singlet this compound is not typically present in significant concentrations and must be generated. The primary methods are photochemical and chemical.
2.2.1 Photochemical Generation (Photosensitization)
This is the most common and controlled method for generating singlet this compound, particularly in biological applications like photodynamic therapy.[1] The process, illustrated by a Jablonski diagram, involves a photosensitizer (PS), light, and triplet this compound.
-
Excitation: The photosensitizer absorbs a photon, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited photosensitizer undergoes a spin conversion to a longer-lived excited triplet state (T₁).
-
Energy Transfer: The triplet sensitizer (B1316253) collides with ground-state triplet this compound (³O₂) and transfers its energy, returning to its ground state (S₀) and exciting the this compound to its singlet state (¹O₂). This is known as a Type II photochemical reaction.[5]
2.2.2 Chemical Generation
Singlet this compound can also be produced through various chemical reactions, often used in laboratory settings for studying its reactivity without light. A common example is the reaction between hydrogen peroxide and sodium hypochlorite:
H₂O₂ + NaOCl → ¹O₂ + NaCl + H₂O
Reactivity and Quantitative Data
The difference in electronic structure leads to vastly different reactivity profiles.
Triplet this compound Reactivity
Due to spin restriction, triplet this compound does not readily react with closed-shell (singlet) organic molecules at ambient temperatures. Its reactions are typically radical-mediated and can be initiated by high temperatures, UV radiation, or transition metals. It will, however, readily react with molecules in a doublet state (radicals) to form a new radical.[2] Quantitative rate constant data for triplet this compound with biomolecules is sparse due to the complexity and non-specificity of these radical-chain reactions.
Singlet this compound Reactivity
Singlet this compound is a highly reactive electrophile that participates in several characteristic reactions with electron-rich substrates.[4]
-
[4+2] Cycloaddition (Diels-Alder type): Reacts with conjugated dienes (e.g., in lipids and aromatic amino acids) to form endoperoxides.
-
Ene Reaction: Reacts with alkenes containing an allylic hydrogen (e.g., unsaturated fatty acids) to form allylic hydroperoxides.[6]
-
[2+2] Cycloaddition: Reacts with electron-rich alkenes to form 1,2-dioxetanes, which can be unstable and cleave into carbonyl compounds.
The high reactivity of singlet this compound leads to the oxidation of key biomolecules, forming the basis of its biological effects.
Data Presentation: Reactivity Rate Constants
The following tables summarize the total quenching rate constants (k_q), which include both physical quenching and chemical reaction, of singlet this compound with various biomolecules.
Table 1: Singlet this compound Quenching Rate Constants for Amino Acids
| Amino Acid | Rate Constant (k_q) (10⁷ M⁻¹s⁻¹) | Solvent | Reference(s) |
|---|---|---|---|
| Histidine | 10 | D₂O | [7] |
| Tryptophan | 3 | D₂O | [7] |
| Methionine | 1.7 | D₂O | [7] |
| Tyrosine | 0.8 | D₂O | [7] |
| Cysteine | ~1.5 | D₂O | [8] |
| Alanine | 0.2 | D₂O |[7] |
Table 2: Singlet this compound Quenching Rate Constants for Nucleic Acid Bases
| Base | Rate Constant (k_q) (10⁷ M⁻¹s⁻¹) | Solvent | Reference(s) |
|---|---|---|---|
| Guanine (as dG) | 4.9 | D₂O | [9][10] |
| Thymine | 0.4 | D₂O | [10] |
| Adenine | 0.2 | D₂O | [10] |
| Cytosine | 0.1 | D₂O |[10] |
Table 3: Singlet this compound Quenching Rate Constants for Lipids and Related Molecules
| Molecule | Rate Constant (k_q) (10⁷ M⁻¹s⁻¹) | Solvent | Reference(s) |
|---|---|---|---|
| Cholesterol | 1.0 | Pyridine | [10] |
| Linoleic Acid | 1.8 | Pyridine | [10] |
| Oleic Acid | 0.9 | Pyridine | [10] |
| α-Tocopherol (Vit E) | 12 | Benzene | [10] |
| β-Carotene | 1300 | Benzene |[10] |
Experimental Protocols
Accurate quantification of singlet this compound is crucial for evaluating photosensitizers for PDT and understanding its role in cell signaling.
Protocol: Determination of Singlet this compound Quantum Yield (ΦΔ) using DPBF
The singlet this compound quantum yield (ΦΔ) is the efficiency of a photosensitizer in generating ¹O₂. It is often determined by a relative method using a chemical trap like 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with ¹O₂.
Principle: The rate of DPBF bleaching is proportional to the rate of ¹O₂ generation. By comparing the bleaching rate for an unknown photosensitizer to that of a standard with a known ΦΔ, the quantum yield of the unknown can be calculated.
Materials:
-
Test Photosensitizer (PS)
-
Reference Photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., methanol (B129727), ethanol)
-
Cuvettes (1 cm path length)
-
Monochromatic light source (e.g., laser or filtered lamp at a wavelength where both PS absorb but DPBF does not)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test PS, reference PS, and DPBF in the chosen solvent. DPBF solutions must be protected from light.[11]
-
Prepare Experimental Solutions: Prepare two sets of solutions in cuvettes:
-
Reference: Reference PS + DPBF
-
Sample: Test PS + DPBF
-
Adjust the concentrations of the photosensitizers so that their absorbance at the irradiation wavelength is identical and low (typically ~0.1) to ensure uniform light absorption throughout the solution. The initial DPBF concentration should yield an absorbance of ~1.0 at its λ_max (~410 nm).[12]
-
-
Irradiation and Measurement:
-
Measure the initial absorbance spectrum of the sample solution, focusing on the DPBF peak at ~410 nm.
-
Irradiate the solution with the monochromatic light source for a defined time interval (e.g., 15-30 seconds) while stirring.
-
Immediately after irradiation, record the absorbance spectrum of DPBF again.
-
Repeat the irradiation and measurement steps until the DPBF absorbance has significantly decreased.
-
Perform the identical procedure for the reference solution.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the sample and the reference. The slope of this line gives the observed first-order rate constant (k_obs) for DPBF degradation.
-
The singlet this compound quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref) * (I_abs_ref / I_abs_sample) Since the absorbance (and thus the rate of photon absorption, I_abs) was matched, the equation simplifies to: ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref)
-
Protocol: Detection of Intracellular Singlet this compound using Singlet this compound Sensor Green (SOSG)
Singlet this compound Sensor Green (SOSG) is a fluorescent probe highly specific for ¹O₂. It is weakly fluorescent until it reacts with ¹O₂, after which it exhibits a bright green fluorescence.
Principle: An increase in green fluorescence intensity inside cells loaded with SOSG is indicative of intracellular ¹O₂ generation.
Materials:
-
Singlet this compound Sensor Green (SOSG) reagent
-
Methanol or DMSO for stock solution
-
Cell culture medium or appropriate buffer (e.g., PBS)
-
Cultured cells adherent to coverslips or in a microplate
-
Method for inducing ¹O₂ production (e.g., a photosensitizer and a light source)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~504 nm, Emission ~525 nm)
Procedure:
-
Prepare SOSG Stock Solution: Dissolve SOSG in high-quality methanol or DMSO to create a concentrated stock solution (e.g., 5 mM). Store protected from light at -20°C.[13]
-
Cell Loading:
-
Wash cultured cells with warm buffer (e.g., PBS).
-
Dilute the SOSG stock solution in the cell culture medium or buffer to a final working concentration (typically 1-10 µM).[13]
-
Incubate the cells with the SOSG-containing medium for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm buffer to remove extracellular probe.
-
-
Induction of Singlet this compound:
-
If using photosensitization, add the photosensitizer to the cells (this may be done before or during SOSG loading depending on the experimental design).
-
Acquire a baseline fluorescence image ("before" image).
-
Expose the cells to light of the appropriate wavelength to activate the photosensitizer.
-
-
Fluorescence Measurement:
-
Immediately after or during the light exposure, acquire fluorescence images ("after" images) using the appropriate filter set (e.g., FITC/GFP channel).
-
An increase in the green fluorescence intensity in the cells indicates the presence of singlet this compound.
-
-
Controls:
-
Negative Control: Cells loaded with SOSG but not subjected to the ¹O₂-generating stimulus.
-
Quencher Control: Pre-treat cells with a known ¹O₂ quencher (e.g., sodium azide (B81097) or histidine) before adding SOSG and applying the stimulus to confirm the signal is from ¹O₂.
-
Note: SOSG itself can act as a photosensitizer under high-intensity illumination, so it is crucial to use the lowest light dose possible for imaging to avoid artifacts.[14]
Singlet this compound in Cellular Signaling
Beyond its role as a cytotoxic agent, singlet this compound at sub-lethal levels acts as a signaling molecule, activating specific stress-response pathways. This is a critical area of research for understanding disease pathology and developing targeted therapies.
MAPK Pathways (JNK & p38)
In mammalian cells, intracellular generation of ¹O₂ is a potent activator of the stress-activated protein kinase (SAPK) pathways, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[15] Activation is often mediated by the oxidative inactivation of MAPK phosphatases (MKPs), which are negative regulators of the pathway, or by the oxidative modification of upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1).[16] This leads to a downstream phosphorylation cascade resulting in the activation of transcription factors (e.g., AP-1) that regulate genes involved in inflammation, proliferation, and apoptosis.
References
- 1. Arabidopsis EXECUTER1 interacts with WRKY transcription factors to mediate plastid-to-nucleus singlet this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triplet this compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Singlet Molecular this compound Reactions with Nucleic Acids, Lipids, and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of Singlet this compound with DNA, an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Enhanced Singlet this compound Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Singlet this compound detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitogen-Activated Protein Kinases and Reactive this compound Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitogen-Activated Protein Kinases and Reactive this compound Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
The Invisible Hand: An In-depth Technical Guide to the Thermodynamics of Oxygen in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen, the third most abundant element in the universe, is a cornerstone of chemical and biological reactivity. Its potent oxidizing nature drives a vast array of reactions, from the slow decay of iron to the explosive energy release in combustion and the intricate dance of cellular respiration. Understanding the thermodynamic principles that govern this compound's participation in these reactions is paramount for researchers, scientists, and professionals in drug development. The spontaneity, energy release, and equilibrium of these reactions are dictated by fundamental thermodynamic quantities: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). This technical guide provides a comprehensive exploration of the thermodynamics of this compound in chemical reactions, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower scientific discovery and innovation.
Core Thermodynamic Principles of this compound Reactions
Chemical reactions involving this compound are predominantly redox (reduction-oxidation) reactions, where electrons are transferred from a reductant to this compound, the oxidant. The thermodynamics of these reactions are governed by the same principles as any other chemical transformation, with the free energy change often expressed in terms of electrical potential.[1] The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
where T is the temperature in Kelvin.
-
Enthalpy (ΔH): Represents the change in heat content of a system during a reaction. Exothermic reactions, which release heat (e.g., combustion), have a negative ΔH and are generally favored.[2][3][4][5]
-
Entropy (ΔS): Represents the change in disorder or randomness of a system. Reactions that result in an increase in the number of moles of gas, for instance, typically have a positive ΔS.
-
Gibbs Free Energy (ΔG): Represents the maximum amount of non-expansion work that can be extracted from a closed system. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction that requires energy input to proceed.[6]
In the context of electrochemistry, the Gibbs free energy change is directly related to the cell potential (E) through the Nernst equation, providing a powerful tool for studying the thermodynamics of redox reactions.[1][7][8]
Quantitative Thermodynamic Data for Reactions Involving this compound
The following tables summarize key thermodynamic data for the formation of common oxides and for representative combustion reactions. These values are essential for predicting reaction spontaneity and calculating energy balances.
Table 1: Standard Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Standard Molar Entropy (S°) for Common Oxides at 298.15 K
| Compound | Chemical Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| Water | H₂O | (l) | -285.8 | -237.1 | 70.0 |
| Water Vapor | H₂O | (g) | -241.8 | -228.6 | 188.8 |
| Carbon Dioxide | CO₂ | (g) | -393.5 | -394.4 | 213.7 |
| Carbon Monoxide | CO | (g) | -110.5 | -137.2 | 197.7 |
| Iron(III) Oxide | Fe₂O₃ | (s) | -824.2 | -742.2 | 87.4 |
| Aluminum Oxide | Al₂O₃ | (s) | -1675.7 | -1582.3 | 50.9 |
| Silicon Dioxide | SiO₂ | (s) | -910.9 | -856.7 | 41.8 |
| Magnesium Oxide | MgO | (s) | -601.6 | -569.3 | 27.0 |
| Calcium Oxide | CaO | (s) | -635.1 | -604.0 | 39.8 |
| Sodium Oxide | Na₂O | (s) | -414.2 | -375.5 | 75.1 |
| Sulfur Dioxide | SO₂ | (g) | -296.8 | -300.1 | 248.2 |
| Nitric Oxide | NO | (g) | +90.3 | +86.6 | 210.8 |
| Nitrogen Dioxide | NO₂ | (g) | +33.1 | +51.3 | 240.1 |
Data sourced from NIST Chemistry WebBook and other thermodynamic compilations.[9][10][11][12]
Table 2: Thermodynamic Data for Selected Combustion Reactions at 298.15 K
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
| 2H₂(g) + O₂(g) → 2H₂O(g) | -483.6 | -88.8 | -457.2 |
| CH₄(g) + 2O₂(g) → CO₂(g) + 2H₂O(l) | -890.3 | -242.2 | -818.0 |
| C₃H₈(g) + 5O₂(g) → 3CO₂(g) + 4H₂O(l) | -2220.0 | -374.9 | -2108.3 |
| 2C₈H₁₈(l) + 25O₂(g) → 16CO₂(g) + 18H₂O(l) | -10942.0 | -1341.2 | -10541.0 |
Calculated from standard thermodynamic data. The combustion of hydrogen and this compound, for example, releases 242 kJ/mol of heat.[2]
Experimental Protocols for Determining Thermodynamic Parameters
Accurate determination of thermodynamic data is crucial for understanding and modeling chemical reactions. The following are detailed methodologies for key experiments used to measure the thermodynamics of this compound-involved reactions.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard technique for measuring the heat of combustion (ΔHc) of a substance at constant volume.[13][14][15]
Objective: To determine the enthalpy of combustion of a solid or liquid sample.
Methodology:
-
Sample Preparation: A known mass of the sample (typically 0.5-1.0 g) is pressed into a pellet and placed in a sample crucible.[13] For volatile liquids, the sample is encapsulated in a gelatin capsule.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel called a "bomb".[13] A fine ignition wire (e.g., platinum) is connected to two electrodes within the bomb, with a cotton thread fuse touching the sample.[13]
-
This compound Pressurization: The bomb is sealed and filled with high-purity this compound to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A precision thermometer and a stirrer are also placed in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until it reaches a steady state.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the sample combustion is then calculated from the temperature change of the water and the calorimeter. The enthalpy of combustion (ΔHc) is then determined from the heat released at constant volume (ΔUc).
Electrochemical Methods for Gibbs Free Energy, Enthalpy, and Entropy
Electrochemical methods offer a versatile approach to determine the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of redox reactions.[8][16]
Objective: To determine the thermodynamic parameters of a redox reaction involving this compound by measuring the temperature dependence of the electromotive force (EMF).[8]
Methodology:
-
Electrochemical Cell Setup: An electrochemical cell is constructed with two half-cells. One half-cell contains the redox couple of interest involving this compound (e.g., an this compound electrode), and the other is a reference electrode with a known and stable potential (e.g., a standard hydrogen electrode or a silver/silver chloride electrode).[7] The two half-cells are connected by a salt bridge.
-
Temperature Control: The entire electrochemical cell is placed in a temperature-controlled bath or chamber.
-
EMF Measurement: The electromotive force (EMF or cell potential, Ecell) of the cell is measured at various temperatures using a high-impedance voltmeter to ensure negligible current flow.
-
Data Analysis:
-
Gibbs Free Energy: The Gibbs free energy change (ΔG) is calculated from the measured EMF at each temperature using the equation: ΔG = -nFEcell , where 'n' is the number of moles of electrons transferred in the reaction and 'F' is the Faraday constant (96,485 C/mol).[1][6]
-
Entropy: The entropy change (ΔS) is determined from the temperature dependence of the EMF. A plot of Ecell versus temperature (T) is created, and the slope of this plot (dEcell/dT) is used to calculate ΔS: ΔS = nF(dEcell/dT) .
-
Enthalpy: The enthalpy change (ΔH) can then be calculated using the Gibbs-Helmholtz equation: ΔH = ΔG + TΔS = -nFEcell + nFT(dEcell/dT) .
-
Signaling Pathways and Workflows
The thermodynamic properties of this compound reactions are central to many biological processes, particularly in cellular respiration and signaling pathways that respond to changes in this compound availability.
Cellular Respiration: The Thermodynamic Powerhouse
Cellular respiration is a highly efficient process that harnesses the large negative Gibbs free energy change of glucose oxidation to produce ATP, the energy currency of the cell.[17][18] this compound serves as the terminal electron acceptor in the electron transport chain, a critical step that allows for the continuous flow of electrons and the generation of a proton gradient that drives ATP synthesis.[17][19]
Caption: Simplified workflow of aerobic cellular respiration.
Hypoxia-Inducible Factor (HIF) Signaling Pathway
In drug development, understanding how cells respond to low this compound levels (hypoxia) is critical, as it is a hallmark of many diseases, including cancer. The Hypoxia-Inducible Factor (HIF) signaling pathway is a key this compound-sensing mechanism.
Under normal this compound conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use this compound as a substrate to hydroxylate HIF-α subunits. This hydroxylation targets HIF-α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. In hypoxia, the lack of this compound inhibits PHD activity, stabilizing HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Conclusion
The thermodynamics of this compound in chemical reactions is a fundamental area of study with far-reaching implications across chemistry, biology, and medicine. From the raw power of combustion to the finely tuned energy conversions in our cells, the principles of Gibbs free energy, enthalpy, and entropy provide the framework for understanding and predicting the behavior of this vital element. For researchers and professionals in drug development, a deep understanding of these principles, coupled with robust experimental techniques, is essential for elucidating disease mechanisms and designing novel therapeutic interventions that target this compound-dependent pathways. The data, protocols, and conceptual diagrams presented in this guide serve as a foundational resource for advancing research and innovation in this critical field.
References
- 1. Thermodynamics of Redox Reactions [envis.org]
- 2. Combustion - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 9. This compound [webbook.nist.gov]
- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 11. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 12. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. monash.edu [monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. How this compound is activated and reduced in respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular respiration - Wikipedia [en.wikipedia.org]
- 19. study.com [study.com]
early earth's atmosphere and the great oxidation event
An In-depth Technical Guide to Early Earth's Atmosphere and the Great Oxidation Event
Abstract
This technical guide provides a comprehensive examination of the atmospheric conditions of the Archean Eon and the subsequent transition to an oxygenated world during the Great Oxidation Event (GOE). We synthesize geological, isotopic, and chemical evidence to reconstruct the composition of the early Earth's atmosphere, a weakly reducing environment practically devoid of free oxygen. The guide details the rise of cyanobacteria and the advent of oxygenic photosynthesis, the primary catalyst for the GOE. Key geochemical and geological markers, including Mass-Independent Fractionation of sulfur isotopes (MIF-S), the deposition of Banded Iron Formations (BIFs), and the appearance of continental red beds, are discussed as crucial lines of evidence. Detailed experimental protocols for the analysis of these markers are provided. Furthermore, the profound climatic and biological consequences of this atmospheric transformation, such as the "this compound Catastrophe" and the Huronian Glaciation, are explored. This document is intended for researchers and scientists seeking a detailed understanding of this pivotal period in Earth's history.
The Archean Atmosphere: A Pre-Oxygen World (4.0 - 2.5 Ga)
The atmosphere of the Archean Eon was fundamentally different from the modern, this compound-rich air we breathe today. Geological and geochemical data indicate a weakly reducing atmosphere, formed by the outgassing of volcanoes and shaped by a lack of biological this compound production.[1][2] Its composition was dominated by nitrogen (N₂) and carbon dioxide (CO₂), with significant concentrations of methane (B114726) (CH₄) and trace amounts of hydrogen (H₂), water vapor (H₂O), and carbon monoxide (CO).[1][3][4] Free this compound (O₂) was practically non-existent, with levels estimated to be less than 10⁻⁶ times the Present Atmospheric Level (PAL).[4]
This high concentration of greenhouse gases, particularly methane and carbon dioxide, was critical for maintaining a habitable surface temperature, counteracting the fainter young Sun, which was only about 70-80% as bright as it is today.[4][5][6] Some models suggest the methane concentrations were high enough to create an organic haze in the atmosphere, similar to that observed on Saturn's moon, Titan, which would have shielded the surface from harmful UV radiation in the absence of an ozone layer.[7][8][9]
Data Presentation: Estimated Archean Atmospheric Composition
The following table summarizes the estimated composition of the Archean atmosphere. These values represent a synthesis of data from various geochemical proxies and atmospheric models.
| Gas Component | Estimated Concentration (relative to modern) | Key Characteristics & Role | Supporting Evidence |
| This compound (O₂) | |||
| < 0.0001% (<10⁻⁶ PAL) | Effectively absent; atmosphere was anoxic/reducing. | Mass-Independent Fractionation of sulfur isotopes (MIF-S), presence of detrital pyrite (B73398).[1][4][10] | |
| Nitrogen (N₂) | |||
| Similar to modern levels, or slightly lower | Likely the dominant, largely inert gas, similar to today. | Inferred from volcanic outgassing models and constraints from ancient air trapped in fluid inclusions.[4] | |
| Carbon Dioxide (CO₂) | |||
| 10 - 2,500 times modern levels | Major greenhouse gas, compensating for the faint young Sun. | Analysis of paleosols (ancient soils) and volcanic outgassing models.[4][6][11] | |
| Methane (CH₄) | |||
| 100 - 10,000 times modern levels | Potent greenhouse gas produced by methanogenic archaea; may have formed an organic UV-shielding haze. | Geochemical analysis of ancient rock cores, climate models.[1][4][7][12] | |
| Ammonia (NH₃) | Trace amounts | A potential greenhouse gas, though photochemically unstable. | Inferred from early atmospheric models.[3][13] |
| Water Vapor (H₂O) | Variable | Component of the greenhouse effect; condensed to form oceans. | Inferred from volcanic outgassing and the presence of liquid water oceans.[13][14] |
The Great Oxidation Event (GOE): A Planetary Transformation
The Great Oxidation Event (GOE) marks the period in the Paleoproterozoic Era when biologically produced this compound first began to accumulate in Earth's atmosphere.[1] This was not an instantaneous event but a prolonged transition spanning hundreds of millions of years, beginning approximately 2.45 billion years ago (Ga).[1][15]
The primary trigger for the GOE was the evolution of cyanobacteria, which were capable of performing oxygenic photosynthesis.[5][16][17] This novel metabolic process used water as an electron donor, releasing free this compound (O₂) as a byproduct. Initially, this newly produced this compound did not accumulate in the atmosphere. Instead, it was consumed by reacting with reduced substances in the oceans and on land, known as "this compound sinks."[1][18] These sinks primarily included dissolved ferrous iron (Fe²⁺) in the oceans, hydrogen sulfide (B99878), and reduced volcanic gases.[1][18]
Only after these sinks became saturated could this compound begin to escape the oceans and accumulate in the atmosphere, fundamentally and permanently changing its chemistry from reducing to oxidizing.[1][18]
Data Presentation: Timeline of the Great Oxidation Event
| Stage | Time Period (Billion Years Ago) | Atmospheric O₂ Level (relative to PAL) | Key Geological & Biological Events |
| Stage 1: Pre-GOE | 3.85 - 2.45 | < 10⁻⁶ | Anoxic atmosphere and oceans; evolution of cyanobacteria and oxygenic photosynthesis.[1][17] |
| Stage 2: The GOE | 2.45 - 1.85 | Rising to ~1-10% | O₂ produced but absorbed by oceanic and terrestrial sinks; peak of Banded Iron Formation deposition; Huronian Glaciation.[1][5] |
| Stage 3: The "Boring Billion" | 1.85 - 0.85 | Stable at low levels (~1-10%) | O₂ begins to gas out of oceans but is absorbed by land surfaces; little net change in atmospheric levels.[1] |
| Stage 4 & 5: Neoproterozoic Oxygenation & Modern Levels | 0.85 - Present | Rise to >21% | This compound sinks are filled, leading to significant accumulation in the atmosphere and the rise of complex multicellular life.[1] |
Geochemical and Geological Evidence for the GOE
Our understanding of the GOE is built upon several independent lines of geological and geochemical evidence preserved in the rock record.
Mass-Independent Fractionation of Sulfur (MIF-S)
Perhaps the most compelling evidence for an anoxic Archean atmosphere is the presence of mass-independent fractionation (MIF) signals in sulfur isotopes found in sedimentary rocks older than ~2.4 Ga.[1][19] In the absence of a protective ozone layer (which is formed from O₂), high-energy UV radiation from the sun could penetrate the atmosphere and photolyze sulfur-bearing gases like sulfur dioxide (SO₂).[20] This photochemical reaction fractionates sulfur isotopes (³²S, ³³S, ³⁴S, ³⁶S) in a way that is independent of their mass.[19][21] This MIF-S signature was then preserved in sulfide and sulfate (B86663) minerals. The presence of even a small amount of atmospheric this compound would have led to the formation of an ozone layer, blocking the specific UV wavelengths required for this process, and causing the MIF-S signal to disappear.[1][22] The sharp disappearance of the MIF-S signal from the rock record around 2.4 Ga provides a clear marker for the onset of atmospheric oxygenation.[1][21][23]
Banded Iron Formations (BIFs)
Banded Iron Formations are sedimentary rocks consisting of alternating layers of iron-rich oxides (magnetite and hematite) and iron-poor chert.[5][24] These formations were deposited extensively in the late Archean and early Proterozoic, with a peak around 2.5 Ga, and they largely disappear from the geological record after 1.85 Ga.[1] The prevailing theory for their formation involves the upwelling of iron-rich, anoxic deep ocean water into shallower, oxygenated surface waters where cyanobacteria lived.[24][25] The this compound produced by these microbes reacted with the dissolved ferrous iron (Fe²⁺), causing it to precipitate out as insoluble ferric iron oxides (Fe³⁺), which then settled on the ocean floor, forming the characteristic bands.[24][26] The vast scale of BIFs represents a massive sink for the earliest biologically produced this compound and their decline marks the period when dissolved iron in the oceans was largely depleted, allowing this compound to escape into the atmosphere.[1][5]
Detrital Pyrite and Continental Red Beds
Further evidence comes from the nature of continental sediments. In rocks older than 2.4 Ga, it is common to find grains of pyrite (FeS₂), a mineral that is unstable in the presence of this compound, as detrital (eroded and transported) components in riverbeds.[10] The survival of this mineral indicates it was transported across the landscape without being oxidized. Conversely, after the GOE, continental "red beds"—sandstones and shales colored red by the oxidized iron mineral hematite (B75146) (Fe₂O₃)—become common, indicating the presence of sufficient atmospheric this compound to rust iron-bearing minerals on land.[1][10]
Mandatory Visualizations (Graphviz)
Consequences of the GOE
The rise of atmospheric this compound had profound and lasting consequences for the biosphere and climate.
-
The "this compound Catastrophe": For the anaerobic life that dominated the Archean Earth, this compound was a highly reactive and toxic poison. The GOE likely triggered the planet's first mass extinction event, wiping out a significant portion of anaerobic microbes and forcing survivors into anoxic refuges.[16][27]
-
Huronian Glaciation: The rise of this compound is strongly linked to the longest and most severe ice age in Earth's history, the Huronian Glaciation (approx. 2.4 to 2.1 Ga).[28][29][30] Atmospheric this compound would have reacted with the potent greenhouse gas methane, converting it to carbon dioxide and water.[1][27] Since methane is a much stronger greenhouse gas than carbon dioxide, this transition would have dramatically weakened the greenhouse effect, plunging the planet into a deep freeze.[5][31]
-
Formation of the Ozone Layer: In the upper atmosphere, UV radiation began to split O₂ molecules, which then recombined with other O₂ molecules to form ozone (O₃).[16] This process created the ozone layer, a critical shield against harmful UV radiation that would eventually allow life to colonize terrestrial surfaces.[15][16]
-
Rise of Aerobic Metabolism: The availability of this compound paved the way for the evolution of aerobic respiration.[16] This metabolic process is far more efficient at generating energy than anaerobic pathways, a crucial development that ultimately enabled the evolution of complex, multicellular life.[2][16]
Key Experimental Protocols
Protocol: Mass-Independent Fractionation of Sulfur (MIF-S) Analysis
This protocol outlines the conceptual methodology for identifying MIF-S in ancient rock samples, a key indicator of atmospheric this compound levels.
-
Sample Selection and Preparation:
-
Identify and collect fine-grained sedimentary rock samples (e.g., shales) from geological formations dated to the Archean-Proterozoic boundary.
-
Crush the rock samples into a fine powder using a cleaned mortar and pestle to maximize the surface area for chemical reactions.
-
-
Sulfur Extraction:
-
Employ a chromium reduction method to extract sulfide minerals (e.g., pyrite) from the rock powder. This involves reacting the powder with a hot acidic chromium(II) chloride solution, which reduces the sulfide to hydrogen sulfide (H₂S) gas.
-
The evolved H₂S gas is trapped in a silver nitrate (B79036) or zinc acetate (B1210297) solution, causing it to precipitate as silver sulfide (Ag₂S) or zinc sulfide (ZnS).
-
-
Fluorination and Purification:
-
The precipitated sulfide (e.g., Ag₂S) is reacted with fluorine gas (F₂) at high temperatures in a nickel reaction vessel. This converts the sulfur into sulfur hexafluoride (SF₆) gas.
-
The SF₆ gas is purified using cryogenic distillation and gas chromatography to remove any contaminants. SF₆ is used because it is chemically inert and has minimal isotopic fractionation during analysis.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
Introduce the purified SF₆ gas into a dual-inlet isotope ratio mass spectrometer.
-
The mass spectrometer ionizes the SF₆ molecules and separates the resulting ions based on their mass-to-charge ratio. This allows for precise measurement of the ratios of the different sulfur isotopes (³²S, ³³S, ³⁴S, ³⁶S).
-
-
Data Analysis and Interpretation:
-
Calculate the delta values (δ³³S, δ³⁴S, δ³⁶S) relative to a standard (Vienna-Canyon Diablo Troilite).
-
Plot the data, for example, δ³³S against δ³⁴S. Mass-dependent fractionation (MDF) processes result in data points that fall along a specific slope (approx. 0.515).
-
Calculate the "capital delta" value (Δ³³S), which quantifies the deviation from the mass-dependent fractionation line. A non-zero Δ³³S value (Δ³³S ≠ 0) is the definitive signature of MIF.
-
The presence of a significant MIF signal (non-zero Δ³³S) indicates the sample was deposited under an anoxic atmosphere where UV photolysis of sulfur compounds could occur.[23] Its absence indicates an atmosphere with at least trace levels of this compound and a protective ozone layer.[1]
-
Protocol: Analysis of Banded Iron Formations (BIFs)
This protocol describes a general methodology for analyzing the composition of BIFs to infer past ocean chemistry.
-
Field Sampling and Core Logging:
-
In the field, identify and log BIF outcrops, noting the thickness, color, and rhythmicity of the alternating iron-rich and chert layers.
-
Extract drill cores for detailed laboratory analysis, ensuring careful handling to preserve the stratigraphic sequence.
-
-
Petrographic Analysis:
-
Prepare thin sections from the drill core samples.
-
Analyze the thin sections using optical and scanning electron microscopy (SEM) to identify the mineral composition (e.g., magnetite, hematite, quartz), grain size, and texture of the different layers. This helps to understand the depositional environment.
-
-
Geochemical Analysis:
-
Separate the iron-rich and chert-rich layers for bulk chemical analysis.
-
Use X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the major and trace element composition of each layer. High concentrations of iron oxides in specific bands confirm the BIF structure.
-
Analyze the speciation of iron (Fe²⁺ vs. Fe³⁺) using techniques like Mössbauer spectroscopy or wet chemical methods. The ratio of ferrous to ferric iron can provide insights into the redox conditions of the water column at the time of deposition.[1]
-
-
Isotopic Analysis:
-
Measure iron (δ⁵⁶Fe) and this compound (δ¹⁸O) isotope ratios in the iron oxide and chert layers, respectively, using a Multi-Collector ICP-MS or IRMS.
-
Iron isotope data can help distinguish between biological and abiotic iron oxidation processes.
-
This compound isotope data from the chert layers can be used to estimate ancient ocean temperatures.
-
Conclusion
The transition from the anoxic Archean world to an oxygenated planet during the Great Oxidation Event represents one of the most significant environmental shifts in Earth's history. Driven by the evolution of oxygenic photosynthesis in cyanobacteria, this event fundamentally altered the chemistry of the atmosphere and oceans. The robust evidence from sulfur isotope mass-independent fractionation, the global deposition of banded iron formations, and changes in continental sediments provides a clear and consistent narrative of this transformation. The consequences were profound, triggering a mass extinction of anaerobic life while simultaneously paving the way for more complex, this compound-breathing organisms and forever changing the climatic trajectory of our planet. Continued research into the nuances of this period remains critical for understanding the co-evolution of life and the planetary environment.
References
- 1. Great Oxidation Event - Wikipedia [en.wikipedia.org]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Earth’s Earliest Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Archean atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
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The Cornerstone of Aerobic Life: An In-depth Guide to Oxygen Utilization in Metabolism
Introduction
Molecular oxygen (O₂) is indispensable for the life of all aerobic organisms, serving as the ultimate electron acceptor in the metabolic pathways that generate the vast majority of cellular energy. Its high reduction potential and abundance have driven the evolution of complex biochemical machinery to harness its power efficiently. However, the same reactivity that makes this compound an excellent oxidant also poses a significant threat, leading to the production of damaging reactive this compound species (ROS). This technical guide provides a comprehensive overview of the core biochemical pathways of this compound utilization, from its central role in energy production to the intricate systems that manage its toxic byproducts and sense its availability. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these fundamental processes.
Cellular Respiration: The Primary Pathway of this compound Consumption
The principal fate of this compound in metabolism is its reduction to water in the final stage of cellular respiration, a process known as oxidative phosphorylation (OXPHOS).[1] This pathway is responsible for producing the bulk of the cell's adenosine (B11128) triphosphate (ATP), the universal energy currency.[2][3] Oxidative phosphorylation is tightly coupled with the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.[4][5][6]
The ETC functions by accepting high-energy electrons from carriers like NADH and FADH₂, which are generated during glycolysis and the citric acid cycle.[1][2] As electrons are passed sequentially through four major protein complexes (Complex I-IV), protons (H⁺) are pumped from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient.[4][7] this compound's critical role occurs at Complex IV, also known as cytochrome c oxidase, where it acts as the terminal electron acceptor. This final transfer is essential to maintain the flow of electrons through the chain, allowing the continuous pumping of protons.[8][9][10] The energy stored in the proton gradient is then used by ATP synthase (Complex V) to phosphorylate ADP to ATP.[1][11]
Quantitative Aspects of this compound Consumption
The efficiency of oxidative phosphorylation is reflected in the cellular this compound consumption rate (OCR), a key indicator of mitochondrial function. This rate varies significantly depending on cell type, metabolic state, and substrate availability.
| Parameter | Description | Typical Range (pmol O₂/min/µg protein) |
| Basal Respiration | OCR under baseline conditions, representing the energetic demand of the cell at rest.[12] | 5 - 50 |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis, calculated by the decrease in OCR after inhibiting ATP synthase with oligomycin.[12][13] | 4 - 40 |
| Maximal Respiration | The maximum OCR achievable, induced by an uncoupling agent like FCCP that collapses the proton gradient.[12][13] | 20 - 200+ |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[12][13] | 15 - 150+ |
| Note: These values are representative and can vary widely between cell lines (e.g., cancer cells vs. primary neurons) and experimental conditions.[14] |
The affinity of cytochrome c oxidase for this compound is remarkably high, ensuring that the ETC can operate efficiently even at very low intracellular this compound concentrations.
| Enzyme | Substrate | Michaelis Constant (Kₘ) |
| Cytochrome c Oxidase | This compound (O₂) | 0.1 - 1.0 µM (in uncoupled mitochondria)[7] |
| Cytochrome c Oxidase | This compound (O₂) | 1 - 10 µM (under high proton motive force)[7] |
Reactive this compound Species (ROS): The Double-Edged Sword
While the four-electron reduction of this compound to water at Complex IV is highly efficient, a small percentage of electrons can leak from the ETC, primarily at Complexes I and III.[15] These electrons can prematurely react with this compound to produce the superoxide (B77818) anion (O₂•⁻), the primary ROS. This incomplete reduction initiates a cascade that can generate other harmful ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[16][17]
To counteract oxidative stress, cells have evolved a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic components.
Key Enzymatic Antioxidants
| Enzyme | Reaction Catalyzed | Location | Kinetic Parameters |
| Superoxide Dismutase (SOD) | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Cytosol (Cu/Zn-SOD), Mitochondria (Mn-SOD) | Diffusion-limited; extremely high catalytic efficiency.[1][17] |
| Catalase (CAT) | 2H₂O₂ → 2H₂O + O₂ | Peroxisomes | Vₘₐₓ: ~0.0144 M/s, Kₘ: ~0.00275 M[18] |
| Glutathione Peroxidase (GPx) | 2GSH + H₂O₂ → GSSG + 2H₂O | Cytosol, Mitochondria | Varies with isoform and substrate.[1] |
Transcriptional Regulation of Antioxidant Defense: The Nrf2-ARE Pathway
The primary transcriptional response to oxidative stress is mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation.[2][8] Upon exposure to ROS or electrophiles, critical cysteine residues on Keap1 are oxidized, causing a conformational change that releases Nrf2.[8] Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding SOD, CAT, GPx, and enzymes involved in glutathione synthesis.[2][10][19]
This compound Sensing: The HIF-1α Pathway
Cells must adapt to fluctuations in this compound availability. The primary mechanism for sensing and responding to low this compound levels (hypoxia) is governed by the Hypoxia-Inducible Factor (HIF) family of transcription factors, with HIF-1 being the most critical.[20] HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated, this compound-sensitive HIF-1α subunit.[20]
The stability of HIF-1α is directly controlled by this compound levels through a class of enzymes called prolyl hydroxylases (PHDs).
-
Under Normoxia (Normal this compound): PHDs use O₂ as a substrate to hydroxylate specific proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (pVHL) tumor suppressor protein, an E3 ubiquitin ligase, which targets HIF-1α for rapid proteasomal degradation.[20][21] Consequently, HIF-1α protein levels are kept extremely low.[22]
-
Under Hypoxia (Low this compound): The activity of PHDs is inhibited due to the lack of their this compound substrate. As a result, HIF-1α is not hydroxylated and escapes degradation.[21] Stabilized HIF-1α accumulates, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating a broad transcriptional program.[20] This program promotes adaptation to hypoxia by upregulating genes involved in angiogenesis (e.g., VEGF), glycolysis, and erythropoiesis (e.g., EPO).[21]
Experimental Protocols
A clear understanding of these pathways relies on robust experimental methods to quantify their activity. Below are detailed protocols for key assays in the field.
Measurement of this compound Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is the standard method for assessing mitochondrial respiration in live cells by measuring OCR in real-time.[23][24][25]
Protocol: Seahorse XF Cell Mito Stress Test
-
Day 1: Cell Plating and Cartridge Hydration
-
Seed cells into an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well for a 96-well plate).[23] Ensure even distribution.
-
Add 200 µL (for XF96) of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top.
-
Incubate both the cell plate and the sensor cartridge overnight in a standard 37°C, 5% CO₂ incubator.[24]
-
-
Day 2: Assay Execution
-
Prepare Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 10 mM glucose, 2 mM L-glutamine, and 1 mM sodium pyruvate). Warm to 37°C and adjust pH to 7.4.[26]
-
Remove the cell plate from the incubator. Gently wash and replace the culture medium with 180 µL (for XF96) of pre-warmed XF Assay Medium.
-
Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[23]
-
Prepare stock solutions of mitochondrial inhibitors in XF Assay Medium. Typical final concentrations are: Oligomycin (1.0-2.0 µM), FCCP (0.5-2.0 µM, requires titration), and a mix of Rotenone/Antimycin A (0.5 µM each).[26]
-
Load the prepared inhibitors into the appropriate ports (A, B, C) of the hydrated sensor cartridge.
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell culture plate and begin the assay.[23]
-
-
Data Analysis
Detection of Intracellular ROS
The 2',7'–dichlorofluorescin diacetate (DCFDA or H₂DCFDA) assay is a widely used method for measuring generalized ROS levels.[11][28]
Protocol: DCFDA Assay for Adherent Cells (96-well plate)
-
Cell Preparation
-
Seed cells in a black, clear-bottom 96-well microplate and allow them to adhere overnight.[11]
-
Remove culture medium and wash cells gently with 100 µL/well of a suitable buffer (e.g., 1X PBS or HBSS).
-
-
Probe Loading
-
Measurement
-
Remove the DCFDA solution and wash the cells once with buffer.
-
Add 100 µL/well of buffer. If desired, this is the point to add test compounds (e.g., ROS inducers or antioxidants). A positive control like pyocyanin (B1662382) can be used.[11]
-
Immediately measure fluorescence on a microplate reader with excitation at ~495 nm and emission at ~529 nm.[28]
-
Induction and Detection of HIF-1α
Chemical mimetics of hypoxia, such as cobalt chloride (CoCl₂), are commonly used to stabilize HIF-1α under normoxic conditions for easier study.[29]
Protocol: CoCl₂ Induction and Western Blot for HIF-1α
-
HIF-1α Stabilization
-
Sample Preparation
-
Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts is highly recommended for a robust signal.[22]
-
Alternatively, for whole-cell lysates, work quickly and on ice. Wash cells with ice-cold PBS.
-
Lyse cells directly in a buffer containing protease and phosphatase inhibitors. To prevent HIF-1α degradation during lysis, some protocols recommend adding CoCl₂ directly to the homogenization buffer.[21]
-
-
Western Blotting
-
Quantify protein concentration and load 20-40 µg of nuclear or whole-cell lysate per lane on a 7.5% SDS-PAGE gel.[6][22]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a validated primary antibody against HIF-1α (e.g., 1-2 µg/mL) overnight at 4°C.[22]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and detect using an enhanced chemiluminescence (ECL) substrate.[6] Always include normoxic/untreated controls to confirm induction.[22]
-
Conclusion and Future Directions
The metabolic pathways governing this compound utilization are central to cellular physiology and pathology. The interplay between energy generation via oxidative phosphorylation, the management of resultant oxidative stress by the Nrf2 system, and the adaptive responses to hypoxia mediated by HIF-1α forms a tightly regulated network. Understanding these pathways in quantitative detail is critical for developing therapies for a wide range of diseases, including cancer, neurodegeneration, and ischemic disorders. Advances in real-time metabolic analysis and high-resolution imaging continue to provide deeper insights, paving the way for novel therapeutic strategies that target the fundamental bioenergetic and redox-sensing machinery of the cell.
References
- 1. Superoxide dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of cytosolic levels of reactive this compound species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
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- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explaining the enigmatic K(M) for this compound in cytochrome c oxidase: a kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Melanoma Cell this compound Consumption and Extracellular Acidification Rates Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The variation of Km for this compound of cytochrome oxidase with turnover under de-energized and energized conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. content.protocols.io [content.protocols.io]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 29. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to the Physical Properties of Liquid and Solid Oxygen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical properties of liquid and solid oxygen. The information is presented in a clear and structured format, with quantitative data summarized in tables for easy comparison, and detailed methodologies for key experiments are provided. Visualizations are included to illustrate phase transitions and experimental workflows.
Data Presentation
The following tables summarize the key physical properties of liquid and solid this compound, compiled from various experimental studies.
Table 1: General Physical Properties of Liquid and Solid this compound
| Property | Liquid this compound | Solid this compound |
| Boiling Point (at 1 atm) | 90.19 K (-182.96 °C, -297.33 °F)[1] | N/A |
| Melting Point (at 1 atm) | N/A | 54.36 K (-218.79 °C, -361.82 °F)[1][2][3] |
| Triple Point | 54.363 K, 0.146 kPa | N/A |
| Color | Pale blue[1][4][5][6][7][8] | Light blue (α-phase), faint blue to pink (β-phase), faint blue (γ-phase), orange (δ-phase), dark-red to black (ε-phase), metallic (ζ-phase)[9][10][11][12] |
| Magnetic Properties | Strongly paramagnetic[1][13][14][15] | Antiferromagnetic (α and δ phases), Paramagnetic (γ-phase), Diamagnetic (ε₀-phase)[9][10][16][17][18][19] |
Table 2: Density of Liquid and Solid this compound
| Phase | Temperature | Pressure | Density (g/cm³) | Molar Volume (cm³/mol) |
| Liquid | 90.19 K (Boiling Point) | 1 atm | 1.141[1][20] | ~28.04 |
| Liquid | ~54 K | 1 atm | 1.306 | ~24.5 |
| Solid (γ-phase) | < 54.36 K | 1 atm | ~1.36 | 23.5[9][10] |
| Solid (β-phase) | < 43.8 K | 1 atm | ~1.45 | ~22.0 |
| Solid (α-phase) | < 23.8 K | 1 atm | ~1.52 | 21[9][10] |
Table 3: Crystal Structure of Solid this compound Phases
| Phase | Temperature Range (at 1 atm) | Pressure Range (at room temp.) | Crystal System | Space Group |
| α-phase | < 23.8 K | - | Monoclinic | C2/m[9][10] |
| β-phase | 23.8 K - 43.8 K | - | Rhombohedral | R-3m[10] |
| γ-phase | 43.8 K - 54.36 K | - | Cubic | Pm-3n[10] |
| δ-phase | - | 9 GPa | - | - |
| ε-phase | - | > 10 GPa | Monoclinic | C2/m[21] |
| ζ-phase | - | > 96 GPa | - | - |
Experimental Protocols
This section details the methodologies for determining the key physical properties of liquid and solid this compound.
Determination of Density
a) Liquid this compound:
The density of liquid this compound can be determined using a cryogenic densimeter. A common method involves the use of a vibrating element densimeter.
-
Apparatus: A cryostat to maintain the desired temperature, a vibrating tube or fork densimeter, temperature sensors (e.g., platinum resistance thermometers), and a pressure transducer.
-
Procedure:
-
The cryostat is filled with a cryogen (e.g., liquid nitrogen) to cool the experimental cell to the target temperature.
-
Gaseous this compound of high purity is introduced into the pre-cooled densimeter cell, where it condenses into a liquid.
-
The temperature and pressure of the liquid this compound are precisely measured and controlled.
-
The vibrating element within the densimeter is excited to its natural frequency. The density of the liquid this compound is determined from the change in the resonant frequency of the vibrating element, which is a function of the mass of the displaced fluid.
-
Measurements are taken at various temperatures and pressures to map the density profile.
-
b) Solid this compound:
The density of solid this compound is typically determined from its crystal structure, which is elucidated using X-ray or neutron diffraction techniques.
-
Apparatus: A cryostat with a sample holder capable of reaching temperatures below the freezing point of this compound, a source of high-purity this compound gas, an X-ray or neutron diffractometer.
-
Procedure:
-
The sample holder within the cryostat is cooled to the desired temperature for the specific solid phase to be studied.
-
High-purity this compound gas is slowly introduced into the sample holder, where it condenses and then solidifies.
-
The solid this compound sample is then irradiated with a monochromatic beam of X-rays or neutrons.
-
The diffraction pattern of the scattered radiation is recorded on a detector.
-
The analysis of the diffraction pattern (positions and intensities of the Bragg peaks) allows for the determination of the crystal system, space group, and the dimensions of the unit cell.
-
The density (ρ) of the solid phase is then calculated using the formula: ρ = (Z * M) / (V * N_A), where Z is the number of molecules per unit cell, M is the molar mass of this compound, V is the volume of the unit cell, and N_A is Avogadro's number.
-
Determination of Melting and Boiling Points
The melting and boiling points of this compound at atmospheric pressure are determined using calorimetric methods.
-
Apparatus: A cryostat, a sample cell, a precision thermometer (e.g., a calibrated platinum resistance thermometer), a heater, and a data acquisition system.
-
Procedure:
-
A known mass of high-purity this compound is condensed into the sample cell within the cryostat.
-
For the boiling point , the liquid this compound is heated at a constant rate, and the temperature is monitored. The boiling point is identified as the temperature at which a plateau is observed in the temperature-time curve, indicating the phase transition from liquid to gas at constant pressure.
-
For the melting point , the solid this compound is slowly heated. The melting point is the temperature at which a similar plateau is observed, corresponding to the solid-to-liquid phase transition. The temperature must be increased very slowly around the expected melting point to obtain an accurate value.
-
Characterization of Crystal Structure
X-ray diffraction (XRD) and neutron diffraction are the primary techniques for determining the crystal structure of the various solid phases of this compound.
-
Apparatus: A high-pressure device such as a diamond anvil cell (DAC) for high-pressure phases, a cryostat for low-temperature phases, a synchrotron X-ray source or a neutron source, and a high-resolution detector.
-
Procedure for High-Pressure Phases (e.g., ε-phase):
-
A small amount of liquid this compound is loaded into the sample chamber of a DAC.
-
The pressure is increased at room temperature to solidify the this compound and reach the desired pressure for the phase of interest.[21]
-
The DAC is then placed in the path of a high-intensity synchrotron X-ray beam.
-
The diffraction pattern from the polycrystalline or single-crystal sample is collected on an area detector.[7]
-
The crystal structure is solved and refined from the analysis of the diffraction data.[7]
-
-
Procedure for Low-Temperature Phases (e.g., α, β, γ-phases):
-
This compound gas is condensed and solidified in a sample holder within a cryostat cooled to the appropriate temperature.
-
The sample is exposed to a beam of neutrons.
-
The scattered neutrons are detected, and the resulting diffraction pattern is analyzed to determine the crystal and magnetic structures. Neutron diffraction is particularly useful for studying magnetic ordering due to the neutron's magnetic moment.[12][22]
-
Measurement of Magnetic Properties
a) Liquid this compound (Paramagnetism):
The magnetic susceptibility of liquid this compound can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.
-
Apparatus: A SQUID magnetometer, a sample holder made of a non-magnetic material, and a system for controlling the temperature of the sample.
-
Procedure:
-
A known volume of liquid this compound is placed in the sample holder.
-
The sample holder is inserted into the SQUID magnetometer.
-
A magnetic field is applied, and the resulting magnetization of the sample is measured by the SQUID.
-
The magnetic susceptibility is calculated from the measured magnetization, the applied magnetic field, and the volume of the sample.
-
b) Solid this compound (Antiferromagnetism and other magnetic orders):
Neutron diffraction is a powerful tool for determining the magnetic structure of solid this compound.
-
Apparatus: A neutron diffractometer at a research reactor or spallation source, a cryostat with a sample holder, and a system for applying a magnetic field if desired.
-
Procedure:
-
A polycrystalline or single-crystal sample of solid this compound is prepared in the cryostat at the desired temperature.
-
A monochromatic beam of neutrons is scattered from the sample.
-
The diffraction pattern is collected. In addition to the nuclear Bragg peaks, magnetic Bragg peaks will appear below the magnetic ordering temperature.
-
The positions and intensities of these magnetic peaks are used to determine the arrangement of the magnetic moments (spins) of the this compound molecules in the crystal lattice, thus revealing the antiferromagnetic or other magnetic structure.[20][23]
-
Mandatory Visualization
Caption: Phase transitions of this compound at atmospheric and high pressures.
Caption: Experimental workflow for determining physical properties.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. govinfo.gov [govinfo.gov]
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- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. ISSP ActivityReport 2019 - High-Magnetic-Field X-Ray Diffraction Study in Solid this compound [issp.u-tokyo.ac.jp]
- 7. esrf.fr [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. mdpi.com [mdpi.com]
- 11. azonano.com [azonano.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. Solid this compound - Wikipedia [en.wikipedia.org]
- 15. Neutron diffraction and DFT studies of this compound defect and transport in higher-order Ruddlesden–Popper phase materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. physicsworld.com [physicsworld.com]
The Indispensable Role of Oxygen in Earth's Biogeochemical Cycles: A Technical Guide
Abstract: Oxygen is a cornerstone of life on Earth, and its influence extends deep into the planet's fundamental biogeochemical cycles. This technical guide provides an in-depth exploration of the critical role of this compound in the carbon, nitrogen, phosphorus, and sulfur cycles. It presents quantitative data on this compound reservoirs and fluxes, details key experimental protocols for this compound measurement, and visualizes complex cyclical interactions and workflows through meticulously crafted diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the intricate interplay between this compound and the elemental cycles that govern our planet's habitability and biological productivity.
Introduction
This compound, comprising approximately 21% of the Earth's atmosphere, is a highly reactive element that plays a pivotal role in the metabolism of most living organisms and the transformation of key chemical species in the environment.[1] Its involvement in biogeochemical cycles is multifaceted, acting as a primary electron acceptor in aerobic respiration, a key reactant in oxidative weathering, and a determinant of the redox state of various ecosystems, which in turn governs the mobility and bioavailability of numerous elements.[2][3] Understanding the intricate connections between this compound and the biogeochemical cycles of carbon, nitrogen, phosphorus, and sulfur is crucial for a holistic comprehension of ecosystem functioning, climate regulation, and the potential impacts of anthropogenic activities. This guide delves into the technical details of these interactions, providing the quantitative data, experimental methodologies, and visual representations necessary for advanced research and development.
Quantitative Data on this compound Reservoirs and Fluxes
The distribution and movement of this compound across Earth's major reservoirs are fundamental to understanding its role in global biogeochemical cycles. The following tables summarize key quantitative data on this compound reservoirs and its fluxes in relation to the carbon, nitrogen, and sulfur cycles.
Table 1: Major Reservoirs of this compound on Earth [4][5]
| Reservoir | Mass of this compound (kg) | Percentage of Total |
| Crust and Mantle (in silicates and oxides) | 1.3 x 10^22 | 99.5% |
| Atmosphere (as O2) | 1.2 x 10^18 | 0.36% |
| Biosphere (in organic matter and water) | 1.4 x 10^16 | 0.01% |
| Hydrosphere (in water) | 1.0 x 10^21 | <0.05% of total Earth O, but a major active reservoir |
Table 2: this compound Fluxes in the Global Carbon Cycle [6][7]
| Flux | Process | Magnitude (Gt C/yr) | Associated this compound Flux (Gt O2/yr) |
| Terrestrial Photosynthesis (Gross) | CO2 + H2O -> CH2O + O2 | 120 | 320 |
| Terrestrial Respiration | CH2O + O2 -> CO2 + H2O | 120 | 320 |
| Marine Photosynthesis (Net) | CO2 + H2O -> CH2O + O2 | 50 | 133 |
| Marine Respiration | CH2O + O2 -> CO2 + H2O | 50 | 133 |
| Fossil Fuel Combustion | C + O2 -> CO2 | 9.5 | 25.3 |
| Land Use Change | Organic Matter + O2 -> CO2 | 1.5 | 4.0 |
Table 3: Key this compound-Dependent Fluxes in the Global Nitrogen Cycle [8]
| Flux | Process | Key this compound Role | Estimated Global Flux (Tg N/yr) |
| Nitrification | NH4+ + O2 -> NO2- -> NO3- | Obligate electron acceptor | 2500 - 4500 |
| Denitrification | NO3- -> N2O -> N2 | Occurs in anoxic/hypoxic conditions | 175 - 280 |
| Anthropogenic N-fixation (combustion) | N2 + O2 -> NOx | High-temperature reaction | 30 - 50 |
Table 4: this compound's Influence on the Global Sulfur Cycle [2][9][10]
| Flux | Process | Key this compound Role | Estimated Global Flux (Tg S/yr) |
| Oxidative Weathering of Sulfide (B99878) Minerals | FeS2 + O2 + H2O -> Fe2+ + SO4^2- + H+ | Primary oxidant | 50 - 80 |
| Volcanic Emissions (SO2 oxidation) | SO2 + OH• (derived from O2 and H2O) -> H2SO4 | Indirectly drives oxidation | 8 - 15 |
| Aerobic Sulfide Oxidation in Oceans | H2S + O2 -> S^0 -> SO4^2- | Electron acceptor | Highly variable, significant in hydrothermal vents |
| Anthropogenic Emissions (Fossil Fuel Combustion) | S + O2 -> SO2 | Direct oxidation | ~70 |
This compound's Role in Major Biogeochemical Cycles
The Carbon-Oxygen Cycle
The carbon and this compound cycles are inextricably linked, primarily through the biological processes of photosynthesis and respiration.[11][12] Photosynthesis, carried out by plants, algae, and cyanobacteria, utilizes solar energy to convert carbon dioxide and water into organic matter (carbohydrates) and molecular this compound. This process is the primary source of atmospheric this compound.[4] Conversely, aerobic respiration, performed by the majority of living organisms, consumes organic matter and this compound to produce energy, releasing carbon dioxide and water as byproducts.[11] This dynamic interplay governs the atmospheric concentrations of both gases.
The burial of organic carbon in sediments represents a long-term sink for carbon and a net source of atmospheric this compound over geological timescales.[12] The combustion of fossil fuels, a process that rapidly releases ancient buried carbon, is essentially an accelerated form of oxidation, consuming atmospheric this compound and increasing carbon dioxide levels.[13]
Caption: Interplay of the Carbon and this compound Cycles.
The Nitrogen Cycle
This compound availability is a critical factor controlling several key transformations in the nitrogen cycle.[14] Nitrification, the two-step oxidation of ammonia (B1221849) (NH₄⁺) to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻), is an aerobic process carried out by specialized bacteria and archaea.[15][16] This process is fundamental in converting ammonia, which can be toxic at high concentrations, to nitrate, a form of nitrogen readily assimilated by plants.
Conversely, denitrification is an anaerobic process where nitrate is used as an alternative electron acceptor by facultative anaerobic bacteria to decompose organic matter, ultimately returning nitrogen gas (N₂) to the atmosphere.[15] This process is prevalent in this compound-depleted environments such as waterlogged soils, anoxic zones in aquatic systems, and sediments. The balance between nitrification and denitrification, largely governed by this compound levels, significantly influences nitrogen availability in ecosystems and the emission of nitrous oxide (N₂O), a potent greenhouse gas.
Caption: The Nitrogen Cycle with this compound's Influence.
The Phosphorus Cycle
Unlike the carbon and nitrogen cycles, the phosphorus cycle does not have a significant atmospheric component.[17][18] However, this compound plays a crucial indirect role in phosphorus availability, particularly in aquatic systems.[19][20] In this compound-rich (oxic) waters and sediments, phosphorus tends to bind with iron (III) oxyhydroxides, forming insoluble complexes that precipitate and become unavailable for biological uptake.
In this compound-poor (anoxic or hypoxic) conditions, iron (III) is reduced to the more soluble iron (II), which releases the bound phosphate (B84403) into the water column.[20] This process, known as internal phosphorus loading, can lead to eutrophication, where an excess of nutrients stimulates algal blooms.[21] The subsequent decomposition of this large amount of organic matter by aerobic bacteria consumes dissolved this compound, further exacerbating hypoxic conditions and creating a positive feedback loop of phosphorus release.[16][21]
Caption: The Phosphorus Cycle and this compound's Regulatory Role.
The Sulfur Cycle
This compound is a key driver of transformations in the sulfur cycle, which involves a wide range of oxidation states.[2] In the presence of this compound, reduced sulfur compounds such as hydrogen sulfide (H₂S) and sulfide minerals (e.g., pyrite, FeS₂) are oxidized to sulfate (B86663) (SO₄²⁻).[2][22] This oxidative weathering of rocks is a major source of sulfate to rivers and the oceans.[23]
In anaerobic environments, sulfate can be used by sulfate-reducing bacteria as an electron acceptor for the decomposition of organic matter, producing hydrogen sulfide.[23] This process is a significant component of decomposition in anoxic marine sediments. The hydrogen sulfide produced can then be re-oxidized in the presence of this compound, completing the cycle. The balance between these oxidative and reductive pathways, dictated by this compound availability, is crucial for the global sulfur budget and has implications for the cycling of other elements, including carbon and metals.[24]
Caption: The Sulfur Cycle, Highlighting Aerobic and Anaerobic Pathways.
Experimental Protocols for this compound Measurement
Accurate measurement of dissolved this compound (DO) is fundamental to studying its role in biogeochemical cycles. Several methods are commonly employed, each with its own principles, advantages, and limitations.
Winkler Titration Method
The Winkler method is a highly accurate and precise wet chemical method for determining dissolved this compound concentration.[25] It is often used as a standard for calibrating other DO measurement techniques.
Principle: The method involves the "fixing" of dissolved this compound in a water sample by the addition of manganese (II) sulfate and an alkaline iodide-azide solution. This forms a manganese hydroxide (B78521) precipitate. The dissolved this compound oxidizes an equivalent amount of the manganese (II) to manganese (IV). Upon acidification, the manganese (IV) oxidizes iodide ions to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint.[26]
Detailed Protocol: [13][19][27]
-
Sample Collection: Carefully collect a water sample in a 300 mL glass biological this compound demand (BOD) bottle, ensuring no air bubbles are trapped inside. The bottle should be filled to overflowing before stoppering.
-
Fixation:
-
Immediately add 2 mL of manganese sulfate solution below the surface of the water using a pipette.
-
Add 2 mL of alkali-iodide-azide reagent in the same manner.
-
Stopper the bottle carefully to exclude air, and mix thoroughly by inverting the bottle several times. A brownish-orange precipitate will form if this compound is present.
-
Allow the precipitate to settle to at least half the volume of the bottle.
-
-
Acidification:
-
Add 2 mL of concentrated sulfuric acid by allowing it to run down the neck of the bottle.
-
Re-stopper and invert several times until the precipitate has completely dissolved. The sample is now "fixed" and can be stored for a few hours if necessary.
-
-
Titration:
-
Measure 201 mL of the fixed sample into a flask.
-
Titrate with a standardized 0.025 N sodium thiosulfate solution until a pale straw color is observed.
-
Add 2 mL of starch solution, which will turn the solution blue.
-
Continue the titration drop by drop until the blue color just disappears. This is the endpoint.
-
-
Calculation: The dissolved this compound concentration (in mg/L) is equal to the volume of titrant used in milliliters (if a 200 mL sample and 0.025 N thiosulfate are used).
Optical Dissolved this compound Probes
Optical DO sensors have become increasingly popular due to their stability, low maintenance, and ease of use.[28][29]
Principle: These sensors utilize a luminescent dye that is excited by a specific wavelength of light from an LED. In the presence of this compound, the luminescence is quenched. The sensor measures the lifetime of the luminescence, which is inversely proportional to the concentration of dissolved this compound.[29]
Detailed Protocol: [12][15][30]
-
Calibration:
-
Most optical DO probes come with a factory calibration and rarely need recalibration.[30]
-
If calibration is necessary, it is typically a one-point calibration in water-saturated air (100% saturation).
-
Ensure the sponge in the probe's storage/calibration sleeve is damp with distilled water.
-
Place the probe in the sleeve, ensuring the sensor tip is in the humid air and not touching the wet sponge.
-
Allow the reading to stabilize and initiate the calibration procedure according to the manufacturer's instructions.
-
-
Measurement:
-
Remove the probe from the storage sleeve.
-
Submerge the tip of the probe in the water sample to a depth that covers the sensor and the temperature sensor.
-
Gently move the probe in the water to dislodge any air bubbles from the sensor surface.
-
Allow the readings for both dissolved this compound and temperature to stabilize before recording the measurement. Unlike electrochemical sensors, stirring is not required.[15]
-
-
Storage and Maintenance:
-
After use, rinse the probe with distilled water.
-
Return the probe to its storage sleeve with a damp sponge to keep the sensor hydrated.
-
The sensor cap has a finite lifespan and should be replaced according to the manufacturer's recommendations or when readings become unstable.[30]
-
This compound Stable Isotope Analysis
The analysis of the stable isotopes of this compound (¹⁸O and ¹⁶O) in water is a powerful tool for tracing water movement and understanding various physical and biological processes in biogeochemical cycles.[20][31]
Principle: The ratio of ¹⁸O to ¹⁶O in a sample is measured using an isotope ratio mass spectrometer (IRMS) or cavity ring-down spectroscopy (CRDS).[17][32] This ratio is compared to a standard (Vienna Standard Mean Ocean Water - VSMOW) and expressed in delta (δ) notation in parts per thousand (‰). Isotopic fractionation, the partitioning of isotopes during phase changes and biological reactions, leads to variations in δ¹⁸O values that can be used to infer processes such as evaporation, condensation, and photosynthesis.[31]
Detailed Protocol (Water Sample Preparation and Analysis): [32][33][34]
-
Sample Collection:
-
Collect water samples in gas-impermeable glass vials with no headspace to prevent evaporation.
-
Tightly cap the vials. Recommended volumes are typically between 2-40 mL.[33]
-
-
Sample Storage:
-
Store samples refrigerated and in the dark.[33]
-
Preservatives such as mercuric chloride or sodium azide (B81097) should generally be avoided as they can interfere with some analytical methods.[33]
-
-
Sample Preparation:
-
If samples contain suspended solids, they must be filtered through a 0.2 µm filter.[32]
-
For saline samples, the salinity should be noted as it can affect the analysis.
-
Samples are typically loaded into autosampler vials for introduction into the analytical instrument.
-
-
Analysis:
-
Equilibration Method (for IRMS): A small amount of a gas with a known isotopic composition (e.g., CO₂) is equilibrated with the water sample. The isotopic ratio of the gas is then measured, and the isotopic ratio of the water is calculated based on the known fractionation factor between the gas and water at a specific temperature.
-
Pyrolysis Method (for IRMS): The water sample is injected into a high-temperature reactor, where it is converted to H₂ and CO gas. The isotopic ratio of this compound in the CO gas is then measured.[32]
-
CRDS Method: A liquid water sample is vaporized and introduced into an optical cavity. A laser is used to measure the absorption of specific wavelengths of light by the different water isotopologues (H₂¹⁶O and H₂¹⁸O), from which the isotope ratio is determined.
-
-
Data Reporting:
-
Results are reported in delta notation (δ¹⁸O) in per mil (‰) relative to VSMOW.
-
Caption: Workflow for Dissolved this compound Measurement.
Conclusion
This compound is a fundamental driver and regulator of the major biogeochemical cycles that sustain life on Earth. Its central role in the carbon, nitrogen, phosphorus, and sulfur cycles highlights the interconnectedness of Earth's systems. A thorough understanding of the quantitative aspects of this compound fluxes and the experimental methods used to measure them is essential for researchers and scientists working to address critical environmental challenges, from climate change and eutrophication to the development of novel therapeutic strategies that may target this compound-dependent metabolic pathways. The data, protocols, and visualizations provided in this guide offer a robust foundation for further inquiry into the profound and pervasive influence of this compound on our planet.
References
- 1. apexgasgenerators.com [apexgasgenerators.com]
- 2. Sulfur cycle - Wikipedia [en.wikipedia.org]
- 3. dot | Graphviz [graphviz.org]
- 4. Oxygen_cycle [bionity.com]
- 5. This compound cycle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1: Carbon [ess.uci.edu]
- 8. The global nitrogen cycle in the twenty-first century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 10. people.ucsc.edu [people.ucsc.edu]
- 11. sethnewsome.org [sethnewsome.org]
- 12. m.youtube.com [m.youtube.com]
- 13. flinnsci.com [flinnsci.com]
- 14. memg.ocean.dal.ca [memg.ocean.dal.ca]
- 15. doh.wa.gov [doh.wa.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Phosphorus cycle - Wikipedia [en.wikipedia.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. iisd.org [iisd.org]
- 21. Khan Academy [khanacademy.org]
- 22. researchgate.net [researchgate.net]
- 23. scienceandculture.com [scienceandculture.com]
- 24. researchgate.net [researchgate.net]
- 25. atlas-scientific.com [atlas-scientific.com]
- 26. Chapter 6 Determination of Dissolved Oxygan by the Winkler Procedure [nodc.noaa.gov]
- 27. The Winkler Method - Measuring Dissolved this compound [serc.carleton.edu]
- 28. vernier.com [vernier.com]
- 29. mt.com [mt.com]
- 30. vernier.com [vernier.com]
- 31. mdpi.com [mdpi.com]
- 32. This compound and Hydrogen Analysis of Water - SIRFER [sirfer.utah.edu]
- 33. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 34. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
An In-depth Technical Guide to the Electron Configuration and Molecular Orbital Theory of Molecular Oxygen (O₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron configuration and molecular orbital (MO) theory of dioxygen (O₂). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and properties of this fundamental molecule. This guide delves into the theoretical framework, presents quantitative data, outlines experimental protocols for characterization, and provides visualizations to aid in comprehension.
Electron Configuration and Molecular Orbital Theory of O₂
The diatomic this compound molecule (O₂) is composed of two this compound atoms, each with the electron configuration 1s²2s²2p⁴. According to molecular orbital theory, the atomic orbitals of the two this compound atoms combine to form molecular orbitals, which encompass the entire molecule. The resulting molecular orbital configuration for O₂ is:
(σ₁s)²(σ₁s)²(σ₂s)²(σ₂s)²(σ₂p)²(π₂p)⁴(π*₂p)²
This configuration reveals several key features of the O₂ molecule:
-
Bond Order: The bond order is a measure of the number of chemical bonds between two atoms. It is calculated as half the difference between the number of electrons in bonding and antibonding orbitals. For O₂, the calculation is as follows:
Bond Order = ½ (Number of bonding electrons - Number of antibonding electrons) Bond Order = ½ (10 - 6) = 2[1][2]
A bond order of 2 corresponds to a double bond between the two this compound atoms, which is consistent with experimental observations.[1][2]
-
Paramagnetism: One of the most significant successes of MO theory is its ability to explain the magnetic properties of O₂. The molecular orbital diagram shows that the two highest energy electrons occupy two degenerate π* antibonding orbitals. According to Hund's rule, these electrons will occupy separate orbitals with parallel spins. The presence of these two unpaired electrons gives O₂ its paramagnetic properties, meaning it is attracted to a magnetic field.[3][4][5] This is a crucial aspect that other bonding theories, like valence bond theory, fail to predict.[4][5][6] Liquid this compound's attraction to a magnet is a classic demonstration of this phenomenon.[3][7]
Quantitative Data Summary
The following table summarizes key quantitative data for the molecular this compound (O₂).
| Property | Value | Source |
| Molecular Orbital Energies | ||
| σ₂s | -41.1 eV | NIST |
| σ₂s | -25.5 eV | NIST |
| σ₂p | -20.3 eV | NIST |
| π₂p | -17.0 eV | NIST |
| π₂p | -12.3 eV | NIST |
| Bond Properties | ||
| Bond Length (rₑ) | 1.2075 Å | NIST[3] |
| Vibrational Frequency (ωₑ) | 1580.19 cm⁻¹ | NIST[3] |
| Magnetic Properties | ||
| Magnetic Susceptibility (liquid, 90K) | +3449 x 10⁻⁶ cgs | CRC Handbook |
Experimental Protocols
Determination of Molecular Orbital Energies via Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique used to measure the binding energies of electrons in a molecule, which directly correspond to the energies of the molecular orbitals.
Methodology:
-
Sample Preparation: Gaseous O₂ is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure that the molecules are isolated and to minimize collisions.
-
Ionization Source: A high-energy photon source, typically a helium discharge lamp emitting ultraviolet (UV) radiation (e.g., He I at 21.22 eV), is used to irradiate the O₂ gas.
-
Photoelectron Ejection: The incident photons cause the ejection of electrons from the various molecular orbitals of the O₂ molecules.
-
Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer. This device separates the electrons based on their kinetic energy.
-
Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
Data Analysis: The binding energy (BE) of each electron is calculated using the following equation:
BE = hν - KE
where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The resulting spectrum will show a series of peaks, with each peak corresponding to the ionization of an electron from a specific molecular orbital.
Measurement of Magnetic Susceptibility using the Gouy Method
The Gouy balance is a classic instrument used to determine the magnetic susceptibility of a sample, providing experimental evidence for the paramagnetism of O₂.
Methodology:
-
Sample Preparation: A long, cylindrical tube is filled with the sample. For O₂, this would involve condensing it into a liquid state at low temperatures.
-
Apparatus Setup: The sample tube is suspended from one arm of a sensitive balance, with the bottom of the tube positioned between the poles of a strong electromagnet. The top of the sample should be in a region of negligible magnetic field.
-
Initial Measurement: The weight of the sample is measured with the electromagnet turned off.
-
Magnetic Field Application: The electromagnet is turned on, creating a strong, non-uniform magnetic field.
-
Final Measurement: The weight of the sample is measured again while the magnetic field is applied.
-
Data Analysis: Due to its paramagnetic nature, the liquid this compound will be drawn into the stronger part of the magnetic field, resulting in an apparent increase in weight. The change in weight is directly proportional to the magnetic susceptibility of the sample. The volume magnetic susceptibility (κ) can be calculated using the formula:
F = ½ κ A (H² - H₀²)
where F is the force (related to the change in weight), A is the cross-sectional area of the sample tube, H is the magnetic field strength at the bottom of the sample, and H₀ is the magnetic field strength at the top of the sample (assumed to be negligible).
Visualizations
Caption: Molecular orbital energy level diagram of O₂.
Caption: Experimental workflow for Photoelectron Spectroscopy.
References
- 1. myphysicsclassroom.in [myphysicsclassroom.in]
- 2. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 5. Faraday balance - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
Methodological & Application
Measuring Dissolved Oxygen Concentration in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Dissolved Oxygen in Cell Culture
Dissolved this compound (DO) is a critical parameter in cell culture, directly influencing cell growth, metabolism, differentiation, and the production of therapeutic proteins. Both hypoxic (low DO) and hyperoxic (high DO) conditions can induce cellular stress, leading to apoptosis, altered gene expression, and reduced product quality. Therefore, accurate and reliable measurement and control of DO are paramount for successful and reproducible cell culture outcomes.
This document provides detailed application notes and protocols for measuring dissolved this compound in cell culture media using various common methods. It is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate technique and executing it with precision.
Overview of Dissolved this compound Measurement Methods
Several methods are available for measuring dissolved this compound in aqueous solutions, each with its own set of advantages and limitations. The most common techniques employed in cell culture applications are:
-
Optical (Luminescence-Based) Sensors: These sensors utilize a luminescent dye that is quenched by this compound. The degree of quenching, measured as a change in luminescence intensity or lifetime, is proportional to the dissolved this compound concentration.[1][2] They are non-consumptive, meaning they do not consume this compound during measurement, making them ideal for long-term, continuous monitoring in low-oxygen environments.[3]
-
Electrochemical (Amperometric) Sensors: These sensors, which include polarographic and galvanic types, operate by the electrochemical reduction of this compound at a cathode. This generates an electrical current that is proportional to the partial pressure of dissolved this compound.[4]
-
Winkler Titration: This is a classic, highly accurate chemical method for determining dissolved this compound concentration.[5] It involves a series of chemical reactions that "fix" the this compound in the sample, followed by a titration to determine the original this compound content.[6][7] While considered a gold standard for accuracy, it is a destructive and labor-intensive method, making it unsuitable for continuous monitoring.[5][8]
Comparison of Dissolved this compound Measurement Methods
The selection of a suitable DO measurement method depends on the specific application, required accuracy, and experimental setup. The following table summarizes the key performance characteristics of the three main methods.
| Feature | Optical (Luminescence-Based) Sensors | Electrochemical (Amperometric) Sensors | Winkler Titration |
| Principle | This compound quenching of luminescence[2] | Electrochemical reduction of this compound[4] | Iodometric titration[5] |
| Measurement Range | 0 - 100% O₂ saturation (typically 0-20 mg/L)[9][10] | 0 - 100% O₂ saturation[10] | Wide range, highly accurate[5] |
| Accuracy | High, especially at low DO concentrations[3] | Good, but can be less accurate at low DO[3] | Very high, considered a reference method[5][11] |
| Precision | High[12] | Moderate, can be affected by drift[3] | Very high[11] |
| Response Time | Seconds to less than a minute[12][13] | Typically faster than optical sensors[13] | Not applicable (manual method) |
| This compound Consumption | No[3] | Yes[3] | Yes (sample is consumed) |
| Maintenance | Low, typically involves periodic replacement of a disposable sensor spot[3] | Higher, requires regular membrane and electrolyte replacement and cleaning[3] | Not applicable (reagents prepared for each test) |
| Calibration | Often pre-calibrated; one or two-point calibration may be required[2] | Frequent one or two-point calibration required[3] | Standardization of titrant required[8] |
| Interferences | Minimal, not affected by flow rate[3] | Sensitive to flow rate, fouling of the membrane, and certain gases[14] | Susceptible to oxidizing or reducing agents in the sample[6] |
| Best For | Continuous, non-invasive monitoring in bioreactors and small-scale cultures.[15] | Routine monitoring in well-mixed bioreactors. | Calibration of other sensors and when high accuracy is paramount for a single time-point.[5] |
Experimental Protocols
Optical (Luminescence-Based) Dissolved this compound Sensor
Principle: This method is based on the principle that molecular this compound can quench the luminescence of certain chemical dyes. A sensor spot containing an this compound-sensitive dye is placed in the cell culture medium. An external reader excites the dye with light of a specific wavelength and measures the emitted luminescence. The intensity or lifetime of the luminescence is inversely proportional to the this compound concentration.[2]
Protocol for Measurement and Calibration:
a. Two-Point Calibration: A two-point calibration is recommended for the highest accuracy. This involves calibrating the sensor at 0% and 100% this compound saturation.
-
Preparation of 0% this compound Standard: Prepare a fresh solution of 5% (w/v) sodium sulfite (B76179) (Na₂SO₃) in deionized water. This solution will scavenge the dissolved this compound.
-
Preparation of 100% this compound Standard: Use air-saturated deionized water or cell culture medium. To ensure saturation, bubble air through the liquid for at least 30 minutes.
-
Calibration Procedure:
-
Immerse the sensor in the 0% this compound standard. Allow the reading to stabilize and set this as the 0% calibration point in the accompanying software.
-
Rinse the sensor thoroughly with deionized water.
-
Immerse the sensor in the 100% this compound standard. Allow the reading to stabilize and set this as the 100% calibration point.
-
b. Measurement in Cell Culture:
-
Aseptically introduce the sterilized optical sensor spot into the cell culture vessel (e.g., bioreactor, flask, or multi-well plate).
-
Position the external fiber optic cable and reader to align with the sensor spot.
-
Connect the reader to the control unit or computer.
-
Initiate the measurement software to continuously monitor and log the dissolved this compound concentration.
Electrochemical (Amperometric) Dissolved this compound Sensor
Principle: An electrochemical sensor consists of a cathode and an anode immersed in an electrolyte and separated from the sample by an this compound-permeable membrane. This compound diffuses across the membrane and is reduced at the cathode, creating an electrical current proportional to the dissolved this compound concentration.[4]
Protocol for Measurement and Calibration:
a. Polarization (for Polarographic Sensors): Before calibration and measurement, polarographic sensors require a polarization period of 6 to 24 hours to stabilize the electrode.[4]
b. Two-Point Calibration:
-
Zero-Point Calibration (0% this compound):
-
Place the probe in an this compound-free environment, such as a container filled with nitrogen gas or a freshly prepared 5% sodium sulfite solution.
-
Allow the reading to stabilize at or near zero and perform the zero calibration according to the manufacturer's instructions.
-
-
Span Calibration (100% this compound):
-
Thoroughly rinse the probe with deionized water.
-
Place the probe in air-saturated water or medium. Ensure the water is vigorously stirred to provide a constant supply of this compound to the sensor membrane.
-
Allow the reading to stabilize and perform the span calibration.
-
c. Measurement in Bioreactor:
-
Install the calibrated and sterilized DO probe into a port in the bioreactor, ensuring the membrane is fully immersed in the culture medium.
-
Connect the probe to the transmitter and control system.
-
Ensure adequate agitation in the bioreactor to provide a representative measurement and prevent localized this compound depletion at the sensor membrane.
-
Monitor the DO readings on the control system.
Winkler Titration
Principle: The Winkler method is a highly accurate wet chemical technique. Dissolved this compound in the sample oxidizes manganese(II) ions to a higher oxidation state in an alkaline solution. The solution is then acidified, and the oxidized manganese reacts with iodide ions to liberate iodine. The amount of liberated iodine, which is proportional to the initial dissolved this compound concentration, is then determined by titration with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[6][7]
Protocol:
a. Reagent Preparation:
-
Manganese Sulfate (B86663) Solution: Dissolve 480 g of MnSO₄·4H₂O in distilled water and dilute to 1 liter.
-
Alkali-Iodide-Azide Reagent: Dissolve 500 g of NaOH and 135 g of NaI in distilled water and dilute to 1 liter. Add 10 g of sodium azide (B81097) (NaN₃).
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard Sodium Thiosulfate Solution (0.025 N): Prepare and standardize against a primary standard like potassium iodate.
-
Starch Indicator Solution: Prepare a fresh 1% (w/v) starch solution.
b. Sample Collection and Fixation:
-
Carefully collect a water sample in a calibrated glass-stoppered bottle (typically 300 mL), avoiding any air bubbles.
-
Immediately add 2 mL of manganese sulfate solution and 2 mL of alkali-iodide-azide reagent below the surface of the liquid.[3]
-
Stopper the bottle carefully to exclude air and mix by inverting several times. A precipitate will form.
-
Allow the precipitate to settle.
-
Add 2 mL of concentrated sulfuric acid, restopper, and mix until the precipitate dissolves completely. The solution will turn a yellow-brown color due to the liberated iodine.[3]
c. Titration:
-
Measure a known volume of the acidified sample (e.g., 200 mL) into an Erlenmeyer flask.
-
Titrate with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.[3]
-
Add a few drops of starch indicator solution. The solution will turn blue-black.[7]
-
Continue the titration drop by drop until the blue color disappears.[7]
-
Record the volume of titrant used.
d. Calculation:
Dissolved this compound (mg/L) = (Volume of titrant in mL × Normality of titrant × 8 × 1000) / Volume of sample titrated in mL
Cellular Response to Hypoxia: The HIF-1α Signaling Pathway
When cells experience low this compound levels (hypoxia), a complex signaling cascade is initiated, primarily mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[16] Under normoxic conditions, HIF-1α is continuously produced but rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. scientificbio.com [scientificbio.com]
- 3. scientificbio.com [scientificbio.com]
- 4. 06/2024 – Handling Polarographic Dissolved this compound (DO) Sensors: A Comprehensive Guide – Bioreactors | Fermentors | Sampling – bbi-biotech [bbi-biotech.com]
- 5. atlas-scientific.com [atlas-scientific.com]
- 6. Winkler titration - Wikipedia [en.wikipedia.org]
- 7. THE ACCURACY OF THE WINKLER METHOD FOR DISSOLVED this compound ANALYSIS1 | Semantic Scholar [semanticscholar.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chemtrol.com.au [chemtrol.com.au]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-term continuous monitoring of dissolved this compound in cell culture medium for perfused bioreactors using optical this compound sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Operating Dissolved this compound Probes in Bioreactors and Cell Culture - Sensorex Liquid Analysis Technology [sensorex.com]
- 14. mdpi.com [mdpi.com]
- 15. Monitoring pH and dissolved this compound in mammalian cell culture using optical sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Techniques for Creating Hypoxic and Anoxic Environments In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of cellular responses to low oxygen tension is critical across numerous fields, including cancer biology, neuroscience, and stem cell research. In vivo, this compound levels vary significantly between tissues, a state known as "physoxia" (typically 1-5% O₂), while the atmospheric this compound levels (≈21% O₂) used in standard cell culture represent a state of hyperoxia for most cell types.[1][2] Hypoxia, a condition of insufficient this compound supply, is a hallmark of pathological microenvironments such as solid tumors and ischemic tissues.[2][3] Anoxia, the near-complete absence of this compound, represents the most extreme form of this compound deprivation. Recreating these low-oxygen environments in vitro is essential for developing physiologically relevant models and for screening therapeutic compounds. This document provides an overview of common techniques, comparative data, and detailed protocols for establishing hypoxic and anoxic conditions in cell culture.
Methodologies for Inducing Hypoxia and Anoxia
There are three primary approaches to inducing a low-oxygen environment in vitro: utilizing gas-controlled environments, employing chemical hypoxia-mimetic agents, and using this compound-scavenging systems.
1.1. Physical Methods: Gas-Controlled Environments This is the most direct and widely used method for achieving precise and stable this compound levels.[4] It involves replacing the air in a sealed container with a certified gas mixture of a specific this compound concentration.
-
Apparatus:
-
Hypoxia Incubators: These are specialized incubators with integrated sensors and gas-flow regulators that maintain a precise O₂, CO₂, and N₂ balance.[5]
-
Modular Hypoxia Chambers: These are sealed, polycarbonate chambers that can be placed inside a standard CO₂ incubator.[4][6][7] The chamber is purged with a custom gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) to displace the ambient air.[8]
-
-
Advantages:
-
Disadvantages:
1.2. Chemical Methods: Hypoxia Mimetics These compounds do not reduce the actual this compound concentration but instead mimic the cellular response to hypoxia by stabilizing the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α).[2][3]
-
Reagents:
-
Cobalt Chloride (CoCl₂): Co²⁺ ions are thought to substitute for Fe²⁺ in the active site of prolyl hydroxylase domain enzymes (PHDs), inhibiting their function.[10][11] This prevents the degradation of HIF-1α, allowing it to accumulate and activate downstream hypoxia-responsive genes.[10][12]
-
Dimethyloxalylglycine (DMOG): A cell-permeable analogue of α-ketoglutarate, DMOG is a competitive inhibitor of PHDs.[13][14] By blocking PHD activity, DMOG prevents HIF-1α hydroxylation and subsequent degradation.[15][16]
-
-
Advantages:
-
Disadvantages:
1.3. This compound Scavenging Methods This approach involves the chemical or enzymatic removal of this compound from a sealed environment.
-
Systems:
-
Gas-Generating Pouches: These are commercially available sachets (e.g., AnaeroPack, Ageless) containing reagents like iron powder or sodium ascorbate (B8700270) that chemically react with and absorb O₂ when placed in a sealed container or bag.[18][19][20] This method can achieve hypoxic (<5% O₂) or anoxic (<1% O₂) conditions.[9]
-
Chemical Scavengers in Medium: Compounds like sodium sulfite (B76179) (Na₂SO₃) can be added to the culture medium to consume dissolved this compound.[21][22] This method is effective for creating acute hypoxia but requires careful titration to avoid toxicity.[21][23]
-
Enzymatic Systems: A combination of glucose oxidase (GOX) and catalase (CAT) can be used to enzymatically consume this compound within the culture medium.[3]
-
-
Advantages:
-
Disadvantages:
-
This compound levels may be less precise and harder to monitor compared to gas-controlled systems.
-
The scavenging reaction can be influenced by temperature and humidity.
-
Direct addition of scavengers to the medium can alter its chemical composition and potentially affect cell viability.[23]
-
Comparative Data of Hypoxia Induction Methods
The selection of a method depends on the experimental goals, required precision, and available resources. The table below summarizes key parameters and considerations for each technique.
| Method | Principle | Typical O₂ Level Achieved | Typical Reagent Concentration | Advantages | Disadvantages | Citations |
| Hypoxia Chamber/Incubator | Physical displacement of air with a premixed gas | 0.1% - 15% (precisely controlled) | N/A | High precision, reproducibility, physiologically relevant | High initial cost, risk of re-oxygenation during handling | [4][5][9] |
| Cobalt Chloride (CoCl₂) | Chemical stabilization of HIF-1α by inhibiting PHDs | Normoxic (≈21%) | 100 µM - 600 µM | Low cost, simple, no special equipment needed | Mimetic only, potential toxicity, off-target effects | [4][10][11][17] |
| DMOG | Chemical stabilization of HIF-1α by inhibiting PHDs | Normoxic (≈21%) | 100 µM - 1 mM | Low cost, potent PHD inhibitor, effective in vitro and in vivo | Mimetic only, potential off-target effects | [13][14][16] |
| Gas-Generating Pouches | Chemical absorption of O₂ in a sealed container | <1% - 5% (Anoxic to Hypoxic) | N/A | Low cost, simple, portable, no special equipment | Less precise O₂ control, single-use | [9][18][19] |
| Sodium Sulfite (Na₂SO₃) | Chemical scavenging of dissolved O₂ in medium | Variable (can achieve anoxia) | 40 mM - 80 mM (for bacteria) | Very low cost, induces acute hypoxia | Can be toxic, alters medium chemistry, difficult to control | [21][22][23] |
Key Signaling Pathways in Hypoxia
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors, particularly HIF-1.
HIF-1α Signaling Pathway Under normal this compound conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain enzymes (PHDs) use this compound as a substrate to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[11][13]
In a hypoxic environment, the lack of this compound inhibits PHD activity. As a result, HIF-1α is not hydroxylated and becomes stable.[16] It then accumulates, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1α/β heterodimer binds to DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[13][24]
Mechanism of Hypoxia Mimetics Chemical mimetics like CoCl₂ and DMOG bypass the need for low this compound by directly inhibiting the PHD enzymes responsible for marking HIF-1α for degradation. This leads to the stabilization and accumulation of HIF-1α even under normoxic conditions, thereby activating the hypoxic signaling cascade.
References
- 1. Simulating In Vivo this compound Conditions: A Guide for Cell Culture Protocols | Oxford Optronix [oxford-optronix.com]
- 2. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia cell culture [bio-protocol.org]
- 6. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. A novel experimental hypoxia chamber for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulldog-Bio [bulldog-bio.com]
- 10. Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemically induced hypoxia by dimethyloxalylglycine (DMOG)-loaded nanoporous silica nanoparticles supports endothelial tube formation by sustained VEGF release from adipose tissue-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity | PLOS One [journals.plos.org]
- 16. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ARBROWN GLOBAL Products -nBIONIX Hypoxic Cell Culture Kit [arbrown.com]
- 19. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. besjournal.com [besjournal.com]
- 22. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 23. jabonline.in [jabonline.in]
- 24. pubs.acs.org [pubs.acs.org]
Applications of Stable Oxygen Isotopes in Paleoclimatology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Stable oxygen isotopes, particularly the ratio of the heavy isotope ¹⁸O to the light isotope ¹⁶O, serve as a powerful proxy in paleoclimatology for reconstructing past climate conditions.[1][2] The fractionation of these isotopes during key hydrological processes, such as evaporation and condensation, is temperature-dependent, allowing scientists to infer past temperatures, changes in global ice volume, and shifts in precipitation patterns from various natural archives.[3][4] This document provides an overview of the primary applications, detailed experimental protocols for common climate archives, and quantitative data to aid researchers in the field.
Core Principles: this compound Isotope Fractionation
This compound has three stable isotopes: ¹⁶O (most abundant, ~99.76%), ¹⁸O (~0.20%), and ¹⁷O (~0.04%).[1][3] Paleoclimatology primarily focuses on the ratio of ¹⁸O to ¹⁶O, expressed in delta notation (δ¹⁸O) in parts per thousand (per mil, ‰) relative to a standard (Vienna Standard Mean Ocean Water, VSMOW).[3]
The fundamental principle lies in isotopic fractionation, where physical and chemical processes discriminate between the heavier (¹⁸O) and lighter (¹⁶O) isotopes.[1] During evaporation, water molecules containing the lighter ¹⁶O isotope evaporate more readily, leaving the remaining water body enriched in ¹⁸O.[2][3] Conversely, during condensation, water vapor containing the heavier ¹⁸O isotope condenses more easily.[4][5] This temperature-dependent process is the foundation of the δ¹⁸O paleothermometer.[6]
Key Applications in Paleoclimatology
The analysis of δ¹⁸O in various geological and biological archives provides invaluable insights into past climate dynamics.
1. Paleothermometry: Reconstructing Past Temperatures
The δ¹⁸O values in precipitation are strongly correlated with the temperature of condensation.[6][7] In colder climates, there is a greater depletion of ¹⁸O in precipitation compared to warmer climates.[4] This relationship allows for the reconstruction of past temperatures from archives that record the isotopic composition of past precipitation, such as ice cores and speleothems.[8][9] For example, a decrease of one part per million of ¹⁸O in ice has been shown to reflect a 1.5°C drop in air temperature at the time of evaporation.[2]
2. Global Ice Volume and Sea Level Changes
The vast ice sheets in the polar regions are significantly depleted in ¹⁸O because they are formed from precipitation that has undergone substantial cooling and isotopic fractionation.[2][4] During glacial periods, large volumes of ¹⁶O-rich water are locked up in these ice sheets, leading to an enrichment of ¹⁸O in the oceans.[2] The δ¹⁸O of marine sediments, particularly from the calcium carbonate (CaCO₃) shells of foraminifera, therefore serves as a proxy for global ice volume and, consequently, sea level.[10][11][12] An increase in the δ¹⁸O of benthic foraminifera is indicative of colder periods with larger ice sheets.[3][12] It is estimated that a 10-meter change in eustatic sea level due to ice volume alters the mean ocean δ¹⁸O by approximately 0.11‰.[13]
3. Paleoprecipitation and Hydrological Cycle
Stable this compound isotopes in archives like speleothems and lake sediments can provide detailed records of past changes in precipitation patterns and the hydrological cycle.[14] The δ¹⁸O of precipitation is influenced by the moisture source, the path of air masses, and the amount of rainfall. By analyzing the δ¹⁸O in these archives, scientists can reconstruct past monsoon intensity, changes in atmospheric circulation, and periods of drought or increased rainfall.[9]
Data Presentation: Quantitative Isotope Data
The following table summarizes typical δ¹⁸O values in different paleoclimate archives and their relationship with key climate parameters.
| Archive | Material | Typical δ¹⁸O Range (‰ vs. VSMOW) | Primary Climate Interpretation | Key References |
| Ice Cores | Glacial Ice (H₂O) | -55 to -10 | Temperature: Lower δ¹⁸O indicates colder temperatures. | [6][8][15] |
| Marine Sediments | Foraminifera (CaCO₃) | -2 to +5 | Ice Volume & Temperature: Higher δ¹⁸O indicates larger global ice volume and/or colder deep-sea temperatures. | [10][16][17] |
| Speleothems | Calcite/Aragonite (CaCO₃) | -15 to 0 | Temperature & Precipitation: Reflects the δ¹⁸O of meteoric water, which is related to temperature and rainfall amount. | [9][18][19] |
| Lake Sediments | Carbonates, Diatoms | Variable | Temperature & Hydrology: Reflects lake water δ¹⁸O, which is influenced by precipitation, evaporation, and temperature. | [14] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible δ¹⁸O data. Below are generalized protocols for the analysis of key paleoclimate archives.
Protocol 1: Stable Isotope Analysis of Ice Cores
Objective: To determine the δ¹⁸O of water from ice core samples for paleotemperature reconstruction.
Methodology:
-
Sample Preparation:
-
Ice cores are typically sampled at high resolution in a cold room to prevent melting and contamination.
-
A continuous melting system is often used, where the ice core is slowly melted, and the meltwater is continuously collected.[8]
-
Discrete samples can also be cut from the core for analysis.
-
-
Analysis:
-
The δ¹⁸O of the meltwater is measured using either a dual-inlet isotope ratio mass spectrometer (IRMS) or, more commonly now, a cavity ring-down spectrometer (CRDS) which is a type of laser absorption spectroscopy.[7]
-
For IRMS, a small volume of water is equilibrated with CO₂ gas, and the isotopic ratio of the CO₂ is measured.
-
CRDS directly measures the isotopic composition of the water vapor.
-
-
Data Calibration and Reporting:
-
Measurements are calibrated against international standards with known isotopic compositions (e.g., VSMOW, SLAP).
-
Results are reported in δ¹⁸O notation (‰).
-
Protocol 2: Stable Isotope Analysis of Foraminifera in Marine Sediments
Objective: To determine the δ¹⁸O of foraminiferal calcite for reconstructing past deep-sea temperatures and global ice volume.
Methodology:
-
Sample Preparation:
-
Sediment cores are sampled at desired intervals.
-
The samples are washed and sieved to isolate the foraminifera tests.
-
Individual species of foraminifera (either benthic or planktonic) are picked under a microscope to ensure a monospecific sample.
-
The foraminiferal tests are gently crushed to open the chambers and then cleaned to remove any contaminants. This often involves ultrasonic cleaning in methanol (B129727) and deionized water.
-
-
Analysis:
-
Data Calibration and Reporting:
-
The δ¹⁸O values are calibrated against a carbonate standard (e.g., NBS-19) and reported relative to the Vienna Pee Dee Belemnite (VPDB) standard.[10]
-
Results can be converted to the VSMOW scale if needed.
-
Protocol 3: Stable Isotope Analysis of Speleothems
Objective: To determine the δ¹⁸O of speleothem calcite or aragonite to reconstruct past precipitation and temperature.
Methodology:
-
Sample Preparation:
-
A slab is cut from the speleothem, and the surface is polished.
-
High-resolution samples are drilled along the growth axis using a micromill.
-
The resulting powder is collected for analysis.
-
-
Analysis:
-
The carbonate powder is analyzed using the same acid digestion and mass spectrometry method as for foraminifera.[9]
-
-
Data Calibration and Reporting:
-
Data is calibrated using carbonate standards and reported in δ¹⁸O notation (‰) relative to VPDB.[9]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of stable this compound isotopes in paleoclimatology.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound Isotopes [pages.uoregon.edu]
- 3. This compound Isotope Analysis in Paleoclimatology — Geological Society of the Oregon Country (GSOC) [gsoc.org]
- 4. glaciology.weebly.com [glaciology.weebly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. pastglobalchanges.org [pastglobalchanges.org]
- 8. antarcticglaciers.org [antarcticglaciers.org]
- 9. Paleoclimate reconstruction based on the timing of speleothem growth and this compound and carbon isotope composition in a cave located in the rain shadow in Israel | Quaternary Research | Cambridge Core [cambridge.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lorraine-lisiecki.com [lorraine-lisiecki.com]
- 14. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 15. Ice Cores, Stable Isotopes, Climate Change, and Chemistry: Part 2 | Chemical Education Xchange [chemedx.org]
- 16. This compound Isotopes in Foraminifera: Overview and Historical Review | The Paleontological Society Papers | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. whoi.edu [whoi.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Respiratory Distress in Animal Models Using Oxygen Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring respiratory function is critical in preclinical animal models of respiratory distress for understanding disease pathogenesis and evaluating novel therapeutic interventions. Oxygen sensors provide a continuous and quantitative measure of an animal's respiratory status, offering valuable insights into the progression of lung injury and the efficacy of treatments. This document provides detailed application notes and protocols for utilizing this compound sensors in common rodent models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).
This compound Sensing Technologies
Several technologies are available for monitoring this compound levels in animal models. The choice of sensor depends on the experimental needs, including the required invasiveness, duration of monitoring, and the specific this compound parameter of interest.
-
Pulse Oximetry: This non-invasive technique measures the this compound saturation of arterial hemoglobin (SpO2).[1] It works by emitting light at two different wavelengths (typically red and infrared) through a translucent part of the animal's body, such as the paw, tail, or neck, and measuring the differential absorption of the light by oxygenated and deoxygenated hemoglobin.[2][3] Pulse oximetry is well-suited for continuous monitoring of both anesthetized and conscious animals.[4]
-
Telemetry-based this compound Sensors: These implantable devices allow for the continuous monitoring of tissue this compound tension (PO2) in conscious, freely moving animals.[5][6][7] A sensor probe, often a carbon paste electrode, is surgically implanted into a specific tissue or organ, such as the kidney or brain, and wirelessly transmits data to a receiver.[1][8] This technology is ideal for long-term studies where minimizing stress from restraint is crucial.[8]
-
Electrochemical Sensors (Clark-type electrodes): These sensors directly measure the partial pressure of this compound in a liquid or gas.[9] this compound diffuses across a membrane and is reduced at a cathode, generating an electrical current proportional to the this compound concentration.[9] They are often used for in vitro measurements or can be miniaturized for in vivo applications.
-
Optical Sensors (Optodes): These sensors utilize a chemical film whose fluorescence is quenched in the presence of this compound.[9] The degree of quenching is proportional to the this compound concentration. Optodes can be incorporated into various formats, including fiber-optic probes for localized measurements.[9]
Animal Models of Respiratory Distress
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, mimicking key features of clinical ALI/ARDS.[10][11][12]
Expected Pathophysiology and Signaling: LPS activates the innate immune system, primarily through Toll-like receptor 4 (TLR4).[13] This triggers downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[13][14][15] These pathways lead to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, resulting in neutrophil infiltration, alveolar-capillary barrier disruption, pulmonary edema, and hypoxemia.[14][15][16][17][18] The RAGE/NF-κB signaling pathway has also been implicated in LPS-induced ALI.[19]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IRAK [label="IRAKs", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Genes [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-1β, IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ALI [label="Acute Lung Injury", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MyD88 [color="#202124"]; MyD88 -> IRAK [color="#202124"]; IRAK -> TRAF6 [color="#202124"]; TRAF6 -> IKK [color="#202124"]; IKK -> IkB [label="P", arrowhead=tee, color="#202124"]; IkB -> NFkB [style=dashed, arrowhead=none, color="#202124"]; NFkB -> Nucleus [color="#202124"]; Nucleus -> ProInflammatory_Genes [style=dashed, arrowhead=none, color="#202124"]; ProInflammatory_Genes -> Cytokines [color="#202124"]; Cytokines -> ALI [color="#202124"]; } end_dot Caption: LPS-induced inflammatory signaling pathway in ALI.
Bleomycin-Induced Lung Injury and Fibrosis
Intratracheal administration of the chemotherapeutic agent bleomycin (B88199) is a widely used model to study lung injury and the subsequent development of pulmonary fibrosis.[20][21][22]
Expected Pathophysiology and Signaling: Bleomycin induces DNA damage and oxidative stress in alveolar epithelial cells, leading to apoptosis and an initial inflammatory phase characterized by the influx of neutrophils and macrophages.[9][23][24] This is followed by a fibrotic phase driven by the release of pro-fibrotic mediators, most notably Transforming Growth Factor-beta (TGF-β).[25][26] TGF-β signaling, primarily through the Smad pathway, activates fibroblasts to differentiate into myofibroblasts, which excessively deposit extracellular matrix proteins, leading to fibrosis.[25][27][28] The cGAS-STING pathway, activated by self-DNA released from damaged cells, also contributes to the inflammatory response.[29]
// Nodes Bleomycin [label="Bleomycin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AEC [label="Alveolar Epithelial\nCells (AECs)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nOxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="AEC Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFbR [label="TGF-β Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad [label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fibroblast [label="Fibroblast", fillcolor="#F1F3F4", fontcolor="#202124"]; Myofibroblast [label="Myofibroblast", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\nDeposition", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Pulmonary Fibrosis", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Bleomycin -> AEC [color="#202124"]; AEC -> DNA_Damage [color="#202124"]; DNA_Damage -> Apoptosis [color="#202124"]; Apoptosis -> Inflammation [color="#202124"]; Inflammation -> TGFb [color="#202124"]; TGFb -> TGFbR [color="#202124"]; TGFbR -> Smad [label="P", color="#202124"]; Smad -> Nucleus [color="#202124"]; Nucleus -> Fibroblast [style=dashed, arrowhead=none, color="#202124"]; Fibroblast -> Myofibroblast [color="#202124"]; Myofibroblast -> ECM [color="#202124"]; ECM -> Fibrosis [color="#202124"]; } end_dot Caption: TGF-β signaling in bleomycin-induced pulmonary fibrosis.
Experimental Protocols
Protocol for LPS-Induced ALI in Mice[10][11][30]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal preparation supplies (clippers, antiseptic)
-
Intratracheal instillation device (e.g., MicroSprayer®) or a 22G venous catheter[10]
-
Pulse oximeter with a mouse-specific sensor
Procedure:
-
Animal Preparation: Anesthetize the mouse. Ensure a proper level of anesthesia is achieved (lack of pedal withdrawal reflex).
-
LPS Preparation: Dilute LPS in sterile saline to the desired concentration (e.g., 0.5-5 mg/kg body weight).[30][31]
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a heated surgical board.
-
Visualize the trachea through transillumination of the neck.
-
Carefully insert the instillation device into the trachea.
-
Instill a small volume of the LPS solution (typically 25-50 µL) into the lungs.
-
To ensure complete delivery, a small bolus of air (e.g., 50 µL) can be administered after the LPS solution.[10]
-
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad.
-
This compound Monitoring:
-
At predetermined time points post-LPS administration (e.g., 6, 24, 48, 72 hours), measure SpO2 using a pulse oximeter.[31]
-
For conscious measurements, gently restrain the mouse and attach the sensor to the neck or paw.[32][33] Allow the animal to acclimate for a few minutes before recording data.
-
For anesthetized measurements, the sensor can be placed on the paw or tail.
-
Record SpO2, heart rate, and respiratory rate.
-
Protocol for Bleomycin-Induced Lung Injury in Rats[20][21]
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic agent
-
Surgical instruments for exposing the trachea
-
Suture materials
-
Pulse oximeter with a rat-specific sensor
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Bleomycin Preparation: Dissolve bleomycin in sterile saline to the desired concentration (e.g., 5 mg/kg body weight).[21]
-
Surgical Exposure of Trachea:
-
Make a small midline incision in the neck to expose the trachea.
-
-
Intratracheal Instillation:
-
Closure and Recovery: Suture the incision and allow the rat to recover on a warming pad.
-
This compound Monitoring:
-
Monitor SpO2 at various time points post-bleomycin administration (e.g., daily for 14 days) using a pulse oximeter with a sensor appropriate for rats (e.g., tail or paw clip).
-
Record SpO2, heart rate, and respiratory rate to assess the progression of lung injury.
-
Data Presentation and Interpretation
Quantitative data from this compound sensor monitoring should be summarized in tables for clear comparison between experimental groups.
Table 1: Arterial this compound Saturation (SpO2) in LPS-Induced ALI in Mice
| Time Post-LPS | Control Group (SpO2 %) | LPS-Treated Group (SpO2 %) | p-value |
| Baseline | 98.5 ± 0.5 | 98.2 ± 0.6 | >0.05 |
| 24 hours | 97.9 ± 0.7 | 92.1 ± 1.5 | <0.01 |
| 48 hours | 98.1 ± 0.4 | 88.5 ± 2.1 | <0.001 |
| 72 hours | 98.3 ± 0.6 | 90.3 ± 1.8 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test.
Table 2: Arterial this compound Saturation (SpO2) in Bleomycin-Induced Lung Injury in Rats
| Day Post-Bleomycin | Control Group (SpO2 %) | Bleomycin-Treated Group (SpO2 %) | p-value |
| Day 0 | 99.1 ± 0.4 | 98.9 ± 0.5 | >0.05 |
| Day 7 | 98.8 ± 0.3 | 94.2 ± 1.1 | <0.05 |
| Day 14 | 98.9 ± 0.5 | 90.7 ± 1.8 | <0.01 |
| Day 21 | 99.0 ± 0.4 | 91.5 ± 1.5 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test.
A significant decrease in SpO2 is a key indicator of respiratory distress and impaired gas exchange. This data can be correlated with other markers of lung injury, such as inflammatory cell counts in bronchoalveolar lavage fluid (BALF), cytokine levels, and histological scores.
Experimental Workflows
// Nodes Animal_Acclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Measurement [label="Baseline SpO2 Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Induction_of_Injury [label="Induction of Lung Injury\n(LPS or Bleomycin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Injury_Monitoring [label="Post-Injury SpO2 Monitoring\n(Multiple Time Points)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection:\nSpO2, Heart Rate, Resp. Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Terminal_Procedures [label="Terminal Procedures", fillcolor="#5F6368", fontcolor="#FFFFFF"]; BALF_Collection [label="BALF Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Lung Histology", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nCorrelation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Acclimatization -> Baseline_Measurement [color="#202124"]; Baseline_Measurement -> Induction_of_Injury [color="#202124"]; Induction_of_Injury -> Post_Injury_Monitoring [color="#202124"]; Post_Injury_Monitoring -> Data_Collection [color="#202124"]; Data_Collection -> Terminal_Procedures [color="#202124"]; Terminal_Procedures -> BALF_Collection [color="#202124"]; Terminal_Procedures -> Histology [color="#202124"]; BALF_Collection -> Data_Analysis [color="#202124"]; Histology -> Data_Analysis [color="#202124"]; Data_Collection -> Data_Analysis [color="#202124"]; } end_dot Caption: General experimental workflow for monitoring respiratory distress.
Troubleshooting and Considerations
-
Sensor Placement: Proper sensor placement is crucial for accurate readings. For pulse oximetry, ensure the sensor is securely attached but not so tight as to restrict blood flow.[32] Shaving the fur at the sensor site may improve signal quality.
-
Animal Movement: Motion artifacts can interfere with pulse oximetry readings. Allow conscious animals to acclimate to restraint before taking measurements. For long-term monitoring of active animals, telemetry is the preferred method.
-
Anesthesia: Anesthetics can depress respiration. Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the experiment.
-
Data Interpretation: SpO2 values can be influenced by factors other than lung injury, such as vasoconstriction or poor perfusion. Correlate this compound saturation data with other physiological and pathological endpoints for a comprehensive assessment.
Conclusion
This compound sensors are invaluable tools for the real-time, quantitative assessment of respiratory function in animal models of respiratory distress. By providing continuous data on oxygenation status, these technologies enable researchers to more accurately characterize disease progression and evaluate the efficacy of potential therapeutic agents. The detailed protocols and application notes provided herein serve as a guide for the successful implementation of this compound monitoring in preclinical respiratory research.
References
- 1. Introduction to Measurement of Tissue this compound in Rats Via Telemetry | ADInstruments [adinstruments.com]
- 2. scribd.com [scribd.com]
- 3. starrlifesciences.com [starrlifesciences.com]
- 4. sdr.com.au [sdr.com.au]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Measurement of Tissue this compound in Rats Via Telemetry | PPTX [slideshare.net]
- 9. Characterization of acute lung injury in the bleomycin rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcription factor-mediated signaling pathways’ contribution to the pathology of acute lung injury and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corylin Ameliorates LPS-Induced Acute Lung Injury via Suppressing the MAPKs and IL-6/STAT3 Signaling Pathways | MDPI [mdpi.com]
- 15. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway [mdpi.com]
- 16. europeanreview.org [europeanreview.org]
- 17. europeanreview.org [europeanreview.org]
- 18. Therapeutic Targeting of NF-κB in Acute Lung Injury: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RAGE/NF-κB signaling mediates lipopolysaccharide induced acute lung injury in neonate rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Establishment of a Rat Model of Pulmonary Fibrosis [bio-protocol.org]
- 22. Bleomycin-induced pulmonary fibrosis in the rat: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atsjournals.org [atsjournals.org]
- 24. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TGFβ signaling in lung epithelium regulates bleomycin-induced alveolar injury and fibroblast recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TGF-β is a critical mediator of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pathogenesis pathways of idiopathic pulmonary fibrosis in bleomycin-induced lung injury model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Frontiers | Bleomycin-Induced Lung Injury Increases Resistance to Influenza Virus Infection in a Type I Interferon-Dependent Manner [frontiersin.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nonin.com [nonin.com]
- 33. journals.flvc.org [journals.flvc.org]
Application Notes and Protocols for Hyperbaric Oxygen Therapy in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hyperbaric oxygen therapy (HBOT) protocols utilized in neurological research. The information is intended to guide the design and execution of preclinical studies investigating the therapeutic potential of HBOT for various neurological disorders, including Traumatic Brain Injury (TBI), Stroke, Alzheimer's Disease, and Parkinson's Disease.
Introduction to Hyperbaric this compound Therapy (HBOT)
Hyperbaric this compound therapy is a medical treatment in which a subject breathes pure this compound in a pressurized chamber.[1][2] This process significantly increases the amount of this compound dissolved in the blood plasma, allowing for enhanced this compound delivery to tissues, particularly those with compromised blood flow.[1][2] In the context of neurological research, HBOT is investigated for its potential to mitigate secondary injury cascades, reduce neuroinflammation, and promote neurorestorative processes.[2][3]
Preclinical HBOT Protocols and Quantitative Outcomes
The following tables summarize quantitative data from preclinical studies investigating the effects of HBOT on various neurological conditions. These tables provide a comparative overview of different treatment protocols and their reported outcomes.
Table 1: HBOT Protocols in Traumatic Brain Injury (TBI) Models
| Animal Model | HBOT Protocol (Pressure, Duration, Frequency) | Key Quantitative Outcomes | Reference |
| Rat (Focal Cortical Contusion) | 1.5 ATA, 90 min/session, 2 sessions/day for 40 days | - Increased vascular density in the injured hippocampus (p<0.001)- Improved spatial learning in the Morris Water Task (p<0.001) | [4][5] |
| Rat (Controlled Cortical Impact) | Post-CCI, 2 sessions/day to day 4 | - Modulation of mitochondrial-dysfunction-induced neuronal apoptosis | [6] |
Table 2: HBOT Protocols in Stroke Models
| Animal Model | HBOT Protocol (Pressure, Duration, Frequency) | Key Quantitative Outcomes | Reference |
| Rat (Middle Cerebral Artery Occlusion - MCAO) | 3 ATA, 90 min/session, 2 sessions at 24-hour intervals | - Reduction in cerebral infarction at 24h of reperfusion | [7] |
| Rat (MCAO) | 3 ATA, 60 min, single administration at 3 or 6 hours post-MCAO | - Neuroprotective effects observed when initiated within the first 6 hours | [8] |
| Rat (MCAO/Reperfusion) | 2.5 ATA, 2 hours/day for 6 days (delayed start at 6 or 24 hours post-MCAO) | - Significant decrease in infarct ratio and amelioration of neurological deficits | [9] |
| Rat (Ischemia/Reperfusion) | 1.5 ATA, 2 hours/day for 3 days (immediately after I/R) | - Reduced infarction and edema- Improved neurological functions | [10] |
Table 3: HBOT Protocols in Alzheimer's Disease Models
| Animal Model | HBOT Protocol (Pressure, Duration, Frequency) | Key Quantitative Outcomes | Reference |
| 3xTg-AD Mouse | 2 ATA, 60 min/day for 14 consecutive days | - Reduced hypoxia and neuroinflammation- Reduction in beta-amyloid (Aβ) plaques and phosphorylated tau | [11] |
| 5xFAD Mouse | 2.4 ATA, 90 min/session, 5 days/week for ~2 months | - Improved cognitive flexibility and associative learning in females | [12] |
| APP/PS1 Mouse | Not specified | - Amelioration of pathology and improved behavior | [13] |
Table 4: HBOT Protocols in Parkinson's Disease Models
| Animal Model | HBOT Protocol (Pressure, Duration, Frequency) | Key Quantitative Outcomes | Reference |
| MPTP-treated Mouse | Not specified | - Improved locomotor activities- Attenuated decrease in dopaminergic neurons | [14] |
| Human (Case Study) | Not specified | - Improved hand function (dominant hand: >10% improvement, non-dominant hand: ~32% improvement) | [15][16] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in neurological research involving HBOT.
Protocol for HBOT in a Rat Model of Traumatic Brain Injury
Objective: To evaluate the effect of low-pressure HBOT on cognitive function and hippocampal vascularity following a focal cortical contusion injury in rats.
Materials:
-
Male Long-Evans rats
-
Animal hyperbaric chamber
-
Morris Water Task (MWT) apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for creating a cortical contusion
-
Histological staining reagents (e.g., diaminobenzidine)
Methodology:
-
Animal Model Creation:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Induce a focal cortical contusion injury using a standardized weight-drop or controlled cortical impact device.
-
Suture the incision and allow the animal to recover.
-
-
Pre-HBOT Behavioral Assessment:
-
Approximately 30 days post-injury, assess spatial learning and memory using the Morris Water Task. Record escape latency and path length to find the hidden platform over several trials.
-
-
Hyperbaric this compound Therapy Protocol:
-
Divide the animals into three groups: untreated control, HBOT treatment, and sham-treated normobaric air.
-
For the HBOT group, place the rats in the hyperbaric chamber and pressurize to 1.5 ATA with 100% this compound for 90 minutes. This is performed twice daily for 40 consecutive days.[4][5]
-
For the sham group, place the rats in the chamber with the same schedule but provide normobaric air.
-
-
Post-HBOT Behavioral Assessment:
-
Retest all animals in the Morris Water Task to assess for improvements in cognitive function.
-
-
Histological Analysis:
-
Euthanize the animals and perfuse the brains.
-
Process the brain tissue for histology.
-
Stain sections of the hippocampus to visualize blood vessels and quantify vascular density.
-
-
Data Analysis:
-
Statistically compare the MWT performance and hippocampal vascular density between the different treatment groups.
-
Protocol for HBOT in a Rat Model of Ischemic Stroke
Objective: To investigate the neuroprotective effects of HBOT following transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats
-
Animal hyperbaric chamber
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
Anesthesia (e.g., isoflurane)
-
Suture for MCAO
-
Triphenyltetrazolium chloride (TTC) stain for infarct volume assessment
Methodology:
-
Animal Model Creation (MCAO):
-
Anesthetize the rat.
-
Perform a surgical procedure to expose the middle cerebral artery.
-
Induce transient focal ischemia by occluding the MCA with a filament for a defined period (e.g., 90 minutes).
-
Remove the filament to allow for reperfusion.
-
-
Hyperbaric this compound Therapy Protocol:
-
Divide the animals into a control group and an HBOT group.
-
For the HBOT group, place the rats in the hyperbaric chamber and pressurize to 3 ATA with 100% this compound for 90 minutes.[7] The first session is administered immediately after reperfusion, with a second session 24 hours later.
-
-
Neurological Deficit Assessment:
-
At various time points post-reperfusion (e.g., 2.5 and 24 hours), assess motor deficits using a standardized neurological scoring system.
-
-
Infarct Volume Measurement:
-
At 24 hours post-reperfusion, euthanize the animals and remove the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Data Analysis:
-
Statistically compare the neurological deficit scores and infarct volumes between the control and HBOT groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to HBOT in neurological research.
References
- 1. Survey of Molecular Mechanisms of Hyperbaric this compound in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperbaric this compound therapy applied research in traumatic brain injury: from mechanisms to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyperbaricsage.com [hyperbaricsage.com]
- 4. Hyperbaric this compound therapy improves spatial learning and memory in a rat model of chronic traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. treatnow.org [treatnow.org]
- 6. Hyperbaric this compound Therapy Alleviates Memory and Motor Impairments Following Traumatic Brain Injury via the Modulation of Mitochondrial-Dysfunction-Induced Neuronal Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperbaric this compound therapy for treatment of postischemic stroke in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. hyperbaricphp.com [hyperbaricphp.com]
- 12. Hyperbaric this compound alleviates selective domains of cognitive and motor deficits in female 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperbaric this compound therapy alleviates vascular dysfunction and amyloid burden in an Alzheimer’s disease mouse model and in elderly patients | Aging [aging-us.com]
- 14. Hyperbaric this compound Therapy Improves Parkinson’s Disease by Promoting Mitochondrial Biogenesis via the SIRT-1/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyperbaricstudies.com [hyperbaricstudies.com]
- 16. sarasgarden.org [sarasgarden.org]
Application Notes and Protocols for Precise Oxygen Concentration Measurement Using Coulometric Titration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Coulometric Titration for Oxygen Measurement
Coulometric titration is an absolute analytical method based on Faraday's law of electrolysis, which states that the mass of a substance transformed during an electrolytic reaction is directly proportional to the amount of electricity passed through the system.[1] This technique offers exceptional accuracy and precision, making it a valuable tool for applications demanding reliable this compound concentration measurements.[1][2] In contrast to volumetric titration, where a titrant of known concentration is added, coulometric titration generates the titrant in situ through electrolysis.[1] The amount of substance reacted is then calculated from the total electrical charge consumed.[1]
For this compound measurement, a coulometric sensor typically involves the electrochemical reduction of this compound at a cathode. The resulting current is directly proportional to the amount of this compound entering the sensor.[3][4] This method is non-depleting, meaning the sensor is not consumed during the measurement process, leading to a long lifespan and stable performance.[5]
Key Advantages of Coulometric Titration for this compound Analysis
-
High Accuracy and Precision: As an absolute method, coulometry does not require calibration with chemical standards, relying on fundamental physical constants.[2] This inherent accuracy makes it suitable as a reference method. A controlled-potential coulometric method for dissolved this compound has demonstrated a maximum error of just ±0.3%.[2]
-
Excellent Sensitivity: Coulometric sensors can measure this compound concentrations at parts-per-million (ppm) to parts-per-trillion (ppt) levels, making them ideal for trace this compound analysis.[5]
-
Rapid Response Time: These sensors react quickly to changes in this compound concentration, a significant advantage for applications requiring real-time monitoring.[3][5]
-
Wide Dynamic Range: The technique can be applied to a broad range of this compound concentrations.
-
Reduced Human Error: Automation of the titration process minimizes subjective errors associated with manual titrations, such as endpoint determination.
Applications in Research and Drug Development
The precise measurement of this compound is critical in numerous areas of pharmaceutical research and development:
-
Drug Stability and Degradation Studies: Oxidative degradation is a major pathway for the instability of many active pharmaceutical ingredients (APIs). Coulometric titration can be employed to accurately quantify the rate of this compound consumption in a formulation, providing a direct measure of its oxidative stability.
-
Packaging Integrity and Selection: The shelf-life and efficacy of this compound-sensitive drugs are highly dependent on the barrier properties of their packaging. Coulometric sensors are the basis for standard test methods like ASTM D3985 for determining the this compound Transmission Rate (OTR) of plastic films and packaging systems.[6] This allows for the selection of appropriate primary packaging to protect the drug product from atmospheric this compound.
-
Monitoring Inert Atmospheres: Many stages of drug manufacturing, such as the filling of vials with sensitive biologics, are performed under an inert nitrogen or argon atmosphere to minimize oxidation. Coulometric sensors are ideal for monitoring the residual this compound levels in these environments to ensure product quality.
-
Biopharmaceutical Process Control: In cell culture and fermentation processes for producing biologics, the dissolved this compound (DO) concentration is a critical process parameter that directly impacts cell growth and protein expression. While electrochemical and optical sensors are more common for in-line monitoring, coulometric titration can serve as a highly accurate offline reference method for calibrating these process sensors.
-
Preformulation and Formulation Development: Understanding the this compound sensitivity of a drug candidate early in development is crucial. Coulometric titration can be used to screen different antioxidant excipients and formulation strategies for their effectiveness in preventing oxidation.
Comparison of Dissolved this compound Measurement Methods
The following table summarizes the key performance characteristics of coulometric titration in comparison to other common methods for dissolved this compound (DO) measurement.
| Parameter | Coulometric Titration | Winkler Titration (Titrimetric) | Electrochemical Sensors (Polarographic/Galvanic) | Optical (Luminescence) Sensors |
| Principle | Faraday's Law of Electrolysis[1] | Iodometric Titration[7] | Amperometric (O₂ reduction at an electrode)[8] | Luminescence Quenching by this compound[9] |
| Accuracy | Very High (±0.3% error reported)[2] | High (often used as a reference method)[10] | Moderate to High (dependent on calibration)[11] | High (correlates well with Winkler)[9] |
| Precision | Very High | High[10] | Moderate | High |
| Detection Limit | ppm to ppt (B1677978) levels[5] | ~0.2 mg/L[7] | 0.05 to 20 mg/L (ASTM D888)[12] | 0.05 to 20 mg/L (ASTM D888)[12] |
| Response Time | Fast[3][5] | Slow (manual procedure)[7] | Varies (requires stabilization)[8] | Fast (e.g., T95 < 1 minute)[9] |
| Calibration | Absolute method (no calibration needed)[2] | Standardization of titrant required[13] | Frequent calibration required[14] | Stable calibration, less frequent[9] |
| Interferences | Acidic gases can interfere with some sensor types[5] | Oxidizing/reducing agents, nitrite, iron[7] | H₂S, SO₂, CO₂, certain organic compounds[7] | Less susceptible to chemical interferences[9] |
| This compound Consumption | Non-consuming[5] | Consumes sample | Consumes this compound at the sensor surface[8] | Non-consuming[9] |
| Maintenance | Low (non-depleting sensor)[5] | Reagent preparation and handling | Membrane and electrolyte replacement[8] | Sensor cap replacement (annually)[7] |
Experimental Protocols
Protocol 1: Determination of this compound Transmission Rate (OTR) of Packaging Film (Adapted from ASTM D3985)
This protocol outlines the measurement of gaseous this compound permeating through a flat film, a critical parameter for drug packaging.
1. Principle: A film specimen is mounted as a sealed barrier between two chambers. One chamber contains a test gas (100% this compound or air), while the other is purged with an this compound-free carrier gas (e.g., 99.999% nitrogen). This compound that permeates through the film is carried by the nitrogen stream to a coulometric sensor. The sensor generates an electrical current proportional to the amount of this compound detected.[6]
2. Materials and Equipment:
-
This compound Transmission Rate Analyzer with a coulometric sensor
-
Test film specimen
-
High-purity this compound (test gas)
-
High-purity nitrogen (carrier gas)
-
Temperature and humidity control system (if required)
-
Sample cutting template
3. Procedure:
-
Sample Preparation: Cut a flat, wrinkle-free specimen from the material to be tested using the provided template. Handle the specimen with gloves to avoid contamination.
-
Instrument Setup:
-
Turn on the OTR analyzer and allow the coulometric sensor and temperature systems to stabilize as per the manufacturer's instructions.
-
Set the desired test temperature and humidity.
-
Start the flow of nitrogen carrier gas through both chambers to purge any residual this compound from the system.
-
-
Sample Mounting:
-
Carefully mount the film specimen in the diffusion cell, ensuring a hermetic seal between the two chambers.
-
-
System Purging: Continue purging the system with nitrogen until the sensor output stabilizes at a low, constant value (the system baseline).
-
Initiating the Test:
-
Introduce the this compound test gas into the outer test chamber.
-
The sensor output current will gradually increase as this compound begins to permeate through the film and is carried to the detector.
-
-
Reaching Steady State: The test continues until the rate of this compound permeation becomes constant, indicated by a stable sensor output. This is the steady-state transmission rate.
-
Calculation: The instrument's software calculates the OTR in units of cc/(m²·day) based on the steady-state sensor current, the area of the film under test, and the partial pressure of this compound.
4. Data Presentation:
| Sample ID | Film Thickness (µm) | Test Temperature (°C) | Relative Humidity (%) | OTR (cc/m²·day) |
| Film A | 50 | 23 | 0 | 0.5 |
| Film B | 75 | 23 | 0 | 0.2 |
| Film C | 50 | 38 | 90 | 1.2 |
Protocol 2: Determination of Dissolved this compound in an Aqueous Solution (Adapted from Coulometric Principles)
This protocol describes a conceptual procedure for measuring dissolved this compound in a liquid sample, such as a drug formulation or water for injection, using a coulometric sensor. This is an adapted method, as a specific standard protocol is not as prevalent as for gaseous OTR.
1. Principle: A known volume of the liquid sample is introduced into a measurement cell. The dissolved this compound is stripped from the liquid into an this compound-free carrier gas stream. The carrier gas then transports the this compound to the coulometric sensor, where it is quantified.
2. Materials and Equipment:
-
Coulometric this compound analyzer
-
Sample introduction system with a sparging vessel or stripping chamber
-
High-purity nitrogen or argon (carrier/stripping gas)
-
Gas-tight syringes for sample injection
-
Thermostatted water bath for the stripping chamber
3. Procedure:
-
Instrument Setup:
-
Power on the coulometric analyzer and allow the sensor to stabilize.
-
Start the flow of the nitrogen carrier gas through the system, including the stripping chamber, to establish a zero-oxygen baseline.
-
-
Sample Handling:
-
Carefully draw a precise volume of the sample into a gas-tight syringe, avoiding the introduction of air bubbles. The sample should be maintained at a known, constant temperature.
-
-
Sample Injection:
-
Inject the sample into the stripping chamber through a septum port.
-
-
This compound Stripping:
-
The carrier gas is bubbled (sparged) through the liquid sample. The dissolved this compound partitions from the liquid phase into the gas phase and is swept out of the chamber.
-
The efficiency of stripping can be enhanced by gentle agitation or increased temperature (controlled by the water bath).
-
-
Detection and Measurement:
-
The carrier gas, now containing the stripped this compound, flows into the coulometric sensor.
-
The sensor generates a current proportional to the this compound concentration. The instrument's software integrates the total charge (current over time) corresponding to the entire amount of this compound stripped from the sample.
-
-
Calculation: The total this compound content (in µg or µmol) is calculated from the integrated charge using Faraday's law. The concentration (e.g., in mg/L or ppm) is then determined by dividing the total this compound mass by the volume of the injected sample.
4. Data Presentation:
| Sample ID | Sample Volume (mL) | Test Temperature (°C) | Total this compound (µg) | DO Concentration (mg/L) |
| WFI Batch 1 | 5.0 | 25 | 41.5 | 8.3 |
| Formulation X | 2.0 | 25 | 1.2 | 0.6 |
| Formulation Y | 2.0 | 25 | 9.8 | 4.9 |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Coulometric determination of dissolved this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. instrumentationtools.com [instrumentationtools.com]
- 4. agc-instruments.com [agc-instruments.com]
- 5. Coulometric this compound Sensor Technology | Servomex [servomex.com]
- 6. en.labthink.com [en.labthink.com]
- 7. Review of Dissolved this compound Detection Technology: From Laboratory Analysis to Online Intelligent Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instrumentchoice.com.au [instrumentchoice.com.au]
- 9. in-situ.com [in-situ.com]
- 10. researchgate.net [researchgate.net]
- 11. Dissolved this compound Meters Vs. Traditional Water Testing Methods | BOQU [boquinstrument.com]
- 12. scribd.com [scribd.com]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. Understanding the Accuracy and Precision of Dissolved this compound Meters [boquinstrument.com]
Application Notes and Protocols for Non-Invasive Oxygen Monitoring in Tissues Using Optodes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Optodes in Non-Invasive Tissue Oximetry
The measurement of molecular oxygen (O2) in biological tissues is crucial for understanding cellular metabolism, assessing tissue viability, and evaluating the efficacy of therapeutic interventions.[1][2] Traditional methods for this compound measurement are often invasive, limiting their application in longitudinal studies and delicate tissues. Optical this compound sensors, or "optodes," have emerged as a powerful tool for non-invasive, real-time monitoring of tissue this compound tension (pO2).[3][4]
Optodes operate on the principle of luminescence quenching by this compound.[1][5] An this compound-sensitive dye (luminophore) is excited by a light source, and in the absence of this compound, it emits light (luminescence) at a specific wavelength. When this compound molecules are present, they collide with the excited dye, causing a non-radiative energy transfer that "quenches" the luminescence. This quenching effect is proportional to the partial pressure of this compound in the surrounding environment. The change in luminescence intensity or lifetime can then be measured to determine the pO2.[4]
This technology offers several advantages for tissue this compound monitoring, including:
-
Non-invasiveness: Measurements can be made transcutaneously without breaking the skin barrier.[3][6]
-
Real-time monitoring: Continuous data acquisition allows for the observation of dynamic changes in tissue oxygenation.[7][8]
-
High sensitivity: Optodes can be designed to be highly sensitive to physiological this compound levels.[4]
-
No this compound consumption: Unlike electrochemical sensors, optodes do not consume this compound during the measurement process, ensuring accurate readings in low-oxygen environments.[4][9]
Principle of Operation: Luminescence Quenching
The fundamental principle behind optode-based this compound sensing is the quenching of luminescence by molecular this compound. This process can be visualized as a signaling pathway where the presence of this compound inhibits the light emission from a luminophore.
Applications in Research and Drug Development
Optodes are versatile tools with a wide range of applications in both basic research and preclinical drug development.
-
Tumor Biology: Monitoring hypoxia in tumors is critical as it is linked to cancer progression and resistance to therapy.[4] Optodes can be used to non-invasively assess tumor oxygenation and its response to anti-cancer drugs.
-
Wound Healing: Tissue oxygenation is a key factor in the healing process. Optodes can be used to monitor this compound levels in and around wounds to assess healing progress and the effectiveness of treatments.[10]
-
Ischemia and Reperfusion Injury: Studying the dynamics of this compound supply during and after ischemic events is crucial in fields like stroke research and organ transplantation.[11] Optodes provide a means to monitor these changes in real-time.
-
Cerebral Oximetry: Non-invasive monitoring of brain oxygenation is important in neonatal critical care and for studying brain function.[12]
-
Drug Delivery and Pharmacodynamics: Optodes can be used to assess the impact of drugs on tissue metabolism and this compound consumption, providing valuable pharmacodynamic data.
Quantitative Performance Data
The performance of optode-based systems can vary depending on the specific luminophore, sensor design, and instrumentation. The following tables summarize typical performance characteristics.
| Parameter | Typical Value | Reference(s) |
| Measurement Range | 0 - 250 µM O2 | [1] |
| Resolution | < 0.1 µM | [13] |
| Response Time (t63) | < 8 s to < 25 s | [13] |
| Accuracy | ±1% to ±5% | [13] |
| Operating Temperature | 0 - 40 °C | [2][9] |
| Tissue Type | Reported pO2 Range (mmHg) | Reference(s) |
| Arterial Blood | 75 - 100 | [2] |
| Skeletal Muscle | 5 - 90 | [2] |
| Liver | 31 - 60 | [2] |
| Brain (Tissue Saturation) | ~56 (74.7%) | [14] |
| Skin (Volar Forearm) | 7.8 - 22.0 | [10] |
Experimental Protocols
Protocol 1: Two-Point Calibration of an Optode Sensor
Objective: To calibrate the optode sensor at 0% and 100% this compound saturation for accurate pO2 measurements.
Materials:
-
Optode this compound sensor and meter
-
Gas-tight calibration chamber
-
Nitrogen (N2) gas source (0% this compound)
-
Air-saturated water or water vapor-saturated air (100% this compound)
-
Temperature probe
Procedure:
-
Preparation: Connect the optode sensor to the meter and place the sensor inside the calibration chamber. Allow the system to stabilize at a constant temperature.
-
Zero Point Calibration (0% O2):
-
Purge the calibration chamber with nitrogen gas for 5-10 minutes to displace all this compound.
-
Monitor the sensor reading until it stabilizes at a minimum value.
-
Record this value as the 0% this compound calibration point in the meter's software.
-
-
Span Calibration (100% O2):
-
Disconnect the nitrogen and expose the sensor to air-saturated water or water vapor-saturated air. This can be achieved by bubbling air through water in the chamber or using a humidified air stream.[13]
-
Allow the sensor reading to stabilize at a maximum value.
-
Record this value as the 100% this compound calibration point.[13]
-
-
Verification: Re-expose the sensor to the 0% and 100% this compound environments to verify the calibration.
Protocol 2: Non-Invasive Measurement of Muscle Tissue Oxygenation
Objective: To non-invasively monitor the partial pressure of this compound in skeletal muscle during a physiological challenge.
Materials:
-
Calibrated optode this compound sensor with a skin-mountable probe
-
Data acquisition system
-
Adhesive tape for securing the probe
-
(Optional) Blood pressure cuff for inducing ischemia
Procedure:
-
Subject Preparation: Shave any hair from the measurement site (e.g., the forearm or calf) to ensure good contact between the probe and the skin. Clean the skin with an alcohol wipe and let it dry.
-
Probe Placement: Securely attach the optode probe to the skin over the muscle of interest using medical adhesive tape. Ensure there are no air gaps between the probe and the skin.
-
Baseline Measurement: Allow the subject to rest in a comfortable position for 10-15 minutes to establish a stable baseline reading of muscle pO2.
-
Physiological Challenge (Ischemia-Reperfusion):
-
If inducing ischemia, place a blood pressure cuff on the upper arm and inflate it to a pressure above the systolic blood pressure to occlude blood flow.
-
Record the decrease in muscle pO2 for a set period (e.g., 3-5 minutes).
-
Rapidly deflate the cuff to restore blood flow (reperfusion).
-
Continue recording the pO2 as it returns to and overshoots the baseline (reactive hyperemia).
-
-
Data Acquisition and Analysis:
-
Record the pO2 data throughout the experiment.
-
Analyze the data to determine the baseline pO2, the rate of this compound decline during ischemia, and the characteristics of the hyperemic response.
-
Data and Experimental Workflow
The process of acquiring and analyzing data from an optode-based tissue this compound monitoring experiment follows a logical workflow.
The raw data from the optode, which may be in the form of luminescence intensity or lifetime, is converted into pO2 values using the calibration data.
Conclusion
Optodes provide a robust and versatile platform for non-invasive, real-time monitoring of tissue oxygenation. Their application in research and drug development continues to expand, offering valuable insights into a wide range of physiological and pathological processes. By following standardized protocols for calibration and measurement, researchers can obtain high-quality, reproducible data to advance their understanding of the critical role of this compound in tissue biology.
References
- 1. Optical probes and techniques for O2 measurement in live cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Indicators for optical this compound sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical this compound Sensors for Applications in Microfluidic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. In vivo validation of a miniaturized electrochemical this compound sensor for measuring intestinal this compound tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxifing.com [oxifing.com]
- 9. Transcutaneous this compound measurement in humans using a paramagnetic skin adhesive film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcutaneous this compound measurement in humans using a paramagnetic skin adhesive film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calibration and validation scheme for in vivo spectroscopic imaging of tissue oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. aanderaa.com [aanderaa.com]
- 14. Noninvasive optical method of measuring tissue and arterial saturation: an application to absolute pulse oximetry of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for ¹⁸O-Labeling in Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] While ¹³C is a commonly used isotope for these studies, oxygen-18 (¹⁸O) labeling offers a complementary and powerful approach, providing unique insights into reactions involving this compound incorporation, hydration, dehydration, or exchange.[1][2] The fundamental principle involves introducing an ¹⁸O-labeled substrate (e.g., H₂¹⁸O or an ¹⁸O-labeled nutrient) into a biological system and tracking the incorporation of the heavy this compound isotope into downstream metabolites using mass spectrometry (MS).[1] Each incorporated ¹⁸O atom increases the mass of a metabolite by approximately 2 Da, a distinct shift that can simplify mass spectrometry analysis.[1][3] This technique is invaluable for elucidating complex metabolic pathways, understanding cellular physiology, and identifying novel drug targets.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on performing ¹⁸O-labeling experiments for metabolic flux analysis, from initial cell culture to final data analysis.
Experimental and Analytical Workflow
The overall workflow for an ¹⁸O-labeling experiment is a multi-stage process that demands precision at each step to ensure data accuracy and reproducibility. The key stages include sample preparation and labeling, quenching, metabolite extraction, and analysis by mass spectrometry.
Caption: A high-level overview of the ¹⁸O-labeling experimental workflow.
Data Presentation: Expected Mass Shifts
The analysis of ¹⁸O-labeling experiments relies on detecting the mass shift in metabolites as ¹⁶O atoms are replaced by ¹⁸O atoms. Each substitution results in a mass increase of approximately 2.0043 Da.[3] The table below details the expected mass increases for key metabolites with single or double ¹⁸O incorporation.
| Metabolite | Chemical Formula | Monoisotopic Mass (¹⁶O) | Mass with One ¹⁸O | Mass with Two ¹⁸O |
| Pyruvate | C₃H₄O₃ | 88.01604 | 90.02034 | 92.02464 |
| Lactate | C₃H₆O₃ | 90.03169 | 92.03599 | 94.04029 |
| Citrate | C₆H₈O₇ | 192.02700 | 194.03130 | 196.03560 |
| Succinate | C₄H₆O₄ | 118.02661 | 120.03091 | 122.03521 |
| Fumarate | C₄H₄O₄ | 116.01096 | 118.01526 | 120.01956 |
| Malate | C₄H₆O₅ | 134.02152 | 136.02582 | 138.03012 |
| Glutamate | C₅H₉NO₄ | 147.05316 | 149.05746 | 151.06176 |
Experimental Protocols
Protocol 1: Cell Culture and ¹⁸O Labeling
This protocol details the steps for preparing cells and introducing the ¹⁸O-labeled tracer to initiate the experiment.
Materials:
-
Selected cell line or microorganism.
-
Standard growth medium and ¹⁸O-labeling medium. For H₂¹⁸O labeling, prepare the medium with >95% H₂¹⁸O. For other tracers (e.g., ¹⁸O-xylose), the unlabeled nutrient is fully replaced with its labeled counterpart.[1][3]
-
Dialyzed Fetal Bovine Serum (FBS) to minimize unlabeled counterparts.[3]
-
6-well cell culture plates.[3]
-
Phosphate-buffered saline (PBS).[2]
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase and reach 70-80% confluency at the time of the experiment.[3]
-
Adaptation (if necessary): If using a tracer other than water, culture cells in a medium containing the unlabeled version of the tracer to allow for metabolic adaptation.[1]
-
Initiate Labeling: Remove the standard growth medium and gently wash the cells once with PBS.[2]
-
Add Labeling Medium: Immediately add the pre-warmed ¹⁸O-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired duration. The time required to reach isotopic steady-state can range from minutes for glycolysis to several hours for pathways like lipid synthesis.[3] A time-course experiment is recommended to determine the optimal labeling time for the metabolites of interest.[3]
Protocol 2: Rapid Metabolic Quenching
Quenching is a critical step to instantly halt all enzymatic activity, preserving the isotopic labeling pattern of the metabolites at the time of harvest.[1] Incomplete quenching can lead to the back-exchange of ¹⁸O with ¹⁶O from water, compromising the results.[3][6]
Materials:
Procedure:
-
Remove Medium: Aspirate the labeling medium from the culture plate as quickly as possible.
-
Flash-Freeze: Immediately place the plate on dry ice or flash-freeze the cells by adding liquid nitrogen directly to the culture dish.[1][7] This ensures that metabolic activity ceases almost instantly.
-
Storage: If not proceeding directly to extraction, store the frozen plates at -80°C.
Protocol 3: Metabolite Extraction
This protocol describes the extraction of intracellular metabolites from the quenched cells. The choice of solvent is crucial for efficiently extracting a broad range of metabolites.
Materials:
-
Cold extraction solvent. Common choices include:
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching 10,000 x g at 4°C.
Procedure:
-
Add Solvent: Add the pre-chilled extraction solvent to the frozen cell culture dish.[2]
-
Cell Lysis: Scrape the cells from the dish into the solvent. The cold organic solvent aids in disrupting cell membranes and precipitating proteins.[7]
-
Collect Lysate: Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex: Vortex the sample thoroughly to ensure complete extraction.
-
Phase Separation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[9] This will separate the sample into a soluble fraction containing metabolites and an insoluble pellet of cell debris and proteins.[2]
-
Collect Supernatant: Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extract at -80°C until ready for MS analysis.
Protocol 4: Mass Spectrometry Analysis
The final step involves analyzing the labeled metabolites using mass spectrometry, typically coupled with liquid chromatography (LC-MS).
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol/water) appropriate for your LC-MS system.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer. The instrument settings should be optimized for the detection of the metabolites of interest.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. The high resolution is necessary to accurately distinguish the mass shift caused by ¹⁸O incorporation from the natural isotopic abundance of other elements like ¹³C.[5]
-
Data Analysis:
-
Identify metabolites based on their accurate mass and retention time.
-
Analyze the mass isotopologue distributions for each identified metabolite. The presence of peaks at M+2, M+4, etc., indicates the incorporation of one, two, or more ¹⁸O atoms.
-
Use computational software to correct for the natural abundance of isotopes and calculate the extent of ¹⁸O enrichment.
-
Apply metabolic flux models to the labeling data to calculate the rates of intracellular reactions.
-
Troubleshooting Common Issues
Effective troubleshooting is key to a successful ¹⁸O-labeling experiment. Issues like low label incorporation or label loss can often be traced back to specific steps in the protocol.
Caption: A troubleshooting guide for common ¹⁸O-labeling issues.[3][6]
A primary challenge is the back-exchange of the ¹⁸O label with ¹⁶O from water, which can be catalyzed by residual enzymatic activity if quenching is not complete and immediate.[3][6] To prevent this, some protocols, particularly in proteomics, recommend boiling the sample for 10 minutes to completely inactivate enzymes like trypsin after the labeling reaction is complete.[6][10]
Visualizing ¹⁸O Incorporation in a Metabolic Pathway
To illustrate the principle of ¹⁸O-labeling, the diagram below shows a simplified segment of the glycolytic pathway, highlighting the reaction catalyzed by enolase where H₂O is eliminated. If the cellular water pool is enriched with H₂¹⁸O, the reverse reaction can incorporate an ¹⁸O atom into 2-phosphoglycerate (2-PG).
Caption: ¹⁸O from H₂¹⁸O can be incorporated into 2-PG via the enolase reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Oxygen Reduction Reaction (ORR) Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxygen reduction reaction (ORR) is a fundamental electrochemical process in various energy conversion and storage systems, such as fuel cells and metal-air batteries.[1][2][3] Understanding the kinetics of the ORR is crucial for developing efficient and durable electrocatalysts. This document provides detailed application notes and protocols for determining ORR kinetics using common electrochemical techniques, primarily focusing on the rotating disk electrode (RDE) and rotating ring-disk electrode (RRDE) methodologies.
Key Electrochemical Methods
The most common electrochemical methods for studying ORR kinetics involve hydrodynamic techniques that allow for precise control of mass transport of this compound to the electrode surface.[4][5] This is essential for decoupling mass transfer effects from the intrinsic kinetics of the reaction.
-
Rotating Disk Electrode (RDE): The RDE technique is widely used to assess the activity of electrocatalysts.[1] By rotating the electrode at various speeds, a steady-state diffusion layer is established, which allows for the determination of kinetic parameters through Koutecký-Levich analysis.[1][6]
-
Rotating Ring-Disk Electrode (RRDE): The RRDE is an extension of the RDE that features a concentric ring electrode around the central disk.[1][7] This setup allows for the in-situ detection of reaction intermediates, such as hydrogen peroxide (H₂O₂), which are generated at the disk and subsequently oxidized or reduced at the ring.[1][4][7] This provides valuable information about the reaction pathway (e.g., the number of electrons transferred).[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data and typical parameters used in ORR kinetic studies.
Table 1: Typical Experimental Parameters for ORR Measurements
| Parameter | Value | Notes |
| Working Electrode | Glassy carbon disk with catalyst ink | The catalyst is typically dispersed in a solvent with an ionomer (e.g., Nafion) and drop-casted onto the electrode.[9] |
| Counter Electrode | Platinum wire or sheet | Provides a stable potential reference.[4][7] |
| Reference Electrode | Ag/AgCl or Reversible Hydrogen Electrode (RHE) | RHE is often preferred for acidic media as it provides a pH-independent potential scale.[9] |
| Electrolyte | 0.1 M HClO₄ or 0.1 M KOH | The choice of electrolyte depends on the catalyst and the desired reaction environment (acidic or alkaline).[10][11] |
| Temperature | Room temperature (e.g., 25 °C) | Temperature should be controlled and reported as it affects reaction kinetics. |
| Gas Purge | High-purity O₂ and N₂ | The electrolyte is saturated with O₂ for ORR measurements and with N₂ for background scans.[9] |
| Potential Scan Rate | 5 - 20 mV/s | Slower scan rates are used to approach steady-state conditions.[9][12] |
| Rotation Speeds (ω) | 400 - 2500 rpm | A range of rotation speeds is necessary for Koutecký-Levich analysis.[4][5] |
Table 2: Key Kinetic Parameters and Their Determination
| Parameter | Symbol | Method of Determination |
| Electron Transfer Number | n | Koutecký-Levich analysis (from the slope of the plot) or RRDE measurements. |
| Kinetic Current Density | Jk | Koutecký-Levich analysis (from the intercept of the plot).[5] |
| Tafel Slope | b | Tafel plot (slope of the linear region of the log(Jk) vs. potential plot).[13] |
| Mass Activity | Im | Normalizing the kinetic current to the mass of the catalyst.[9] |
| Specific Activity | Is | Normalizing the kinetic current to the electrochemically active surface area (ECSA) of the catalyst.[9] |
| Hydrogen Peroxide Yield | %H₂O₂ | RRDE measurements, calculated from the ring and disk currents. |
Experimental Protocols
Protocol 1: Preparation of Catalyst Ink and Working Electrode
-
Catalyst Ink Preparation:
-
Accurately weigh a specific amount of the catalyst powder (e.g., 5 mg).
-
Disperse the catalyst in a mixture of a suitable solvent (e.g., isopropanol) and a small amount of ionomer solution (e.g., 5 wt% Nafion).
-
Sonnicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Working Electrode Preparation:
-
Polish the glassy carbon disk of the RDE or RRDE tip to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and sonicate in ethanol (B145695) and deionized water to remove any polishing residue.
-
Dry the electrode under a stream of nitrogen.
-
Carefully drop-cast a precise volume of the catalyst ink onto the glassy carbon surface to achieve a desired catalyst loading (e.g., 20 µg/cm²).[9]
-
Allow the ink to dry slowly in a controlled environment to form a uniform thin film.
-
Protocol 2: Electrochemical Measurements for ORR Kinetics
-
Cell Assembly and Electrolyte Preparation:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode.[9]
-
Fill the cell with the appropriate electrolyte (e.g., 0.1 M HClO₄).
-
Ensure the reference electrode is properly calibrated and positioned close to the working electrode.
-
-
Electrochemical Cleaning and ECSA Determination:
-
Saturate the electrolyte with N₂ gas for at least 30 minutes to remove dissolved this compound.
-
Perform cyclic voltammetry (CV) in the N₂-saturated electrolyte to clean the catalyst surface and determine the ECSA. For platinum-based catalysts, the ECSA can be calculated from the hydrogen underpotential deposition (H-UPD) region.[9][10]
-
-
ORR Measurements (Linear Sweep Voltammetry - LSV):
-
Saturate the electrolyte with high-purity O₂ for at least 30 minutes. Maintain a gentle O₂ flow over the electrolyte during the measurement.
-
Set the RDE to a specific rotation speed (e.g., 1600 rpm).
-
Perform LSV by sweeping the potential from a non-faradaic region to the ORR onset potential and then to a potential where the current is limited by mass transport (e.g., from 1.1 V to 0.2 V vs. RHE).[4][9]
-
Repeat the LSV measurement at several different rotation speeds (e.g., 400, 625, 900, 1225, 1600, 2025, 2500 rpm).[5]
-
Record the current response as a function of the applied potential for each rotation speed.
-
-
RRDE Measurements (Optional but Recommended):
-
If using an RRDE, set the ring potential to a value where the oxidation of any generated H₂O₂ is diffusion-limited (e.g., 1.2 V vs. RHE in acidic media).[7]
-
Simultaneously record the disk and ring currents during the LSV measurements at different rotation speeds.
-
Data Analysis
Koutecký-Levich Analysis
The Koutecký-Levich equation is used to separate the measured current (I) into its kinetic (Ik) and diffusion-limited (Id) components:
1/I = 1/Ik + 1/Id = 1/Ik + 1/(Bω1/2)
where:
-
ω is the electrode rotation rate in rad/s.
-
B is the Levich constant, which is proportional to the concentration of O₂, the diffusion coefficient of O₂, and the kinematic viscosity of the electrolyte.
Procedure:
-
From the LSV data, select a potential in the mixed kinetic-diffusion control region.
-
At this potential, plot the inverse of the measured current (1/I) against the inverse of the square root of the rotation speed (ω-1/2). This is the Koutecký-Levich plot.[5]
-
Perform a linear regression on the data. The intercept of the plot gives 1/Ik, from which the kinetic current can be determined. The slope of the plot can be used to calculate the number of electrons transferred (n).[5]
Tafel Analysis
The Tafel equation describes the relationship between the kinetic current density (Jk) and the overpotential (η):
η = a + b log(Jk)
where:
-
a is the Tafel constant.
-
b is the Tafel slope, which provides insight into the rate-determining step of the reaction mechanism.[13]
Procedure:
-
Calculate the kinetic current density (Jk) at various potentials using the Koutecký-Levich analysis.
-
Plot the overpotential (η = E - Eeq, where Eeq is the equilibrium potential for the ORR) against the logarithm of the kinetic current density (log|Jk|). This is the Tafel plot.[14]
-
The slope of the linear region of the Tafel plot is the Tafel slope.
Visualizations
Caption: Experimental workflow for determining ORR kinetics.
Caption: Data analysis workflow for ORR kinetic parameters.
References
- 1. biologic.net [biologic.net]
- 2. anrtech.com [anrtech.com]
- 3. researchgate.net [researchgate.net]
- 4. metrohm.com [metrohm.com]
- 5. azom.com [azom.com]
- 6. Building upon the Koutecky-Levich Equation for Evaluation of Next-Generation this compound Reduction Reaction Catalysts | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 7. This compound Reduction Reaction with the Rotating Ring Disk Electrode | Metrohm [metrohm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. researchgate.net [researchgate.net]
- 12. www1.eere.energy.gov [www1.eere.energy.gov]
- 13. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Oxygen Carriers in Artificial Blood Substitutes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of artificial blood substitutes, or oxygen therapeutics, aims to address the challenges associated with allogeneic blood transfusions, including limited supply, short shelf-life, risk of pathogen transmission, and immunological incompatibility. These substitutes are broadly categorized into two main classes: Hemoglobin-Based this compound Carriers (HBOCs) and Perfluorocarbon-Based this compound Carriers (PFCs). This document provides detailed application notes, quantitative data, and experimental protocols for researchers working on the development and evaluation of these this compound carriers.
Section 1: Hemoglobin-Based this compound Carriers (HBOCs)
Application Notes
Hemoglobin-Based this compound Carriers are developed from purified hemoglobin (Hb) sourced from human, bovine, or recombinant origins.[1][2] Free hemoglobin, when dissociated from the protective environment of the red blood cell (RBC), is unstable and can cause significant side effects.[3][4] Specifically, cell-free Hb dissociates into αβ dimers which are rapidly cleared by the kidneys, leading to a short intravascular half-life and potential nephrotoxicity.[3]
A more critical issue is the potent vasoconstriction induced by cell-free Hb.[5][6] This hypertensive effect is primarily caused by the scavenging of endogenous nitric oxide (NO), a key regulator of vascular tone.[5][7][8] Unlike Hb within an RBC, acellular Hb can easily extravasate into the subendothelial space, where it reacts with and depletes NO, preventing smooth muscle relaxation and causing blood vessels to constrict.[7][9]
To overcome these limitations, various modifications are employed:
-
Cross-linking: Intramolecular cross-linking (e.g., with diaspirin) stabilizes the Hb tetramer, preventing its dissociation into dimers.[2][4]
-
Polymerization: Intermolecular cross-linking (e.g., with glutaraldehyde) creates larger molecules (PolyHb), increasing the intravascular half-life and reducing extravasation and renal toxicity.[1][2]
-
Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) increases the size and half-life of the Hb molecule.
-
Recombinant Technology: Genetic engineering allows for the production of human Hb with specific mutations to enhance stability and modulate this compound affinity.[10]
HBOCs offer the advantage of universal compatibility and long-term storage compared to packed red blood cells.[2][10] Research continues to focus on mitigating NO scavenging and oxidative side effects to produce a safe and effective this compound therapeutic.[7][9][11]
Signaling Pathway: NO Scavenging by Acellular Hemoglobin
The primary adverse effect of first-generation HBOCs is vasoconstriction, triggered by the depletion of nitric oxide (NO). The diagram below illustrates this pathway.
Caption: Mechanism of HBOC-induced vasoconstriction via nitric oxide (NO) scavenging.
Quantitative Data for Selected HBOCs
The table below summarizes key quantitative parameters for several notable HBOCs. These values are compiled from various preclinical and clinical studies and may vary based on the specific formulation and study conditions.
| Parameter | Diaspirin Cross-linked Hb (DCLHb) | Polymerized Bovine Hb (HBOC-201) | Stroma-Free Hb (SFH) | Human RBCs (Control) |
| Source | Human[2] | Bovine[1][3] | Human/Bovine[4] | Human |
| Molecular Weight (kDa) | ~64 | >130 (up to 500)[3] | ~64[3] | N/A |
| P50 (mmHg) | ~32[12] | ~40[3] | ~14 | ~27[13] |
| Intravascular Half-life (T½) | 2–4 hours[14] | 8–22 hours[14] | < 6 hours[2] | 25–30 days (cell lifespan) |
| Hb Concentration (g/dL) | 10 | 13[3] | Variable | 33 (intracellular) |
| Key Adverse Effects | Vasoconstriction, Increased Mortality[2] | Vasoconstriction, GI distress | Renal toxicity, Vasoconstriction[4] | Transfusion reactions |
Experimental Protocol: Preparation of Polymerized Hemoglobin (PolyHb)
This protocol provides a general methodology for the laboratory-scale preparation of polymerized hemoglobin using glutaraldehyde (B144438), a common cross-linking agent.
Objective: To increase the molecular weight of cell-free hemoglobin to prolong its intravascular half-life and reduce adverse effects associated with smaller Hb species.
Materials:
-
Source of purified, sterile, stroma-free hemoglobin (e.g., from outdated human RBCs or bovine sources).
-
Glutaraldehyde (25% solution).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Agent: Lysine or Glycine solution (1M).
-
Diafiltration/Ultrafiltration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 30 kDa and 100 kDa).
-
Spectrophotometer for concentration and quality control measurements.
-
Size Exclusion Chromatography (SEC-HPLC) system.
Procedure:
-
Hemoglobin Preparation:
-
Start with a purified stroma-free hemoglobin solution at a concentration of 5-10 g/dL in the reaction buffer.
-
Ensure the solution is deoxygenated by bubbling with nitrogen gas. The deoxygenated (T-state) conformation is typically used for polymerization.
-
-
Polymerization Reaction:
-
Cool the hemoglobin solution to 4°C in a reaction vessel with gentle stirring.
-
Slowly add glutaraldehyde to the hemoglobin solution to achieve a specific molar ratio (e.g., 20:1 to 40:1 glutaraldehyde:Hb). The optimal ratio must be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at 4°C. The reaction time is a critical parameter that influences the final molecular weight distribution.
-
-
Quenching the Reaction:
-
Stop the polymerization by adding an excess of a quenching agent like lysine. This will react with any remaining free glutaraldehyde.
-
Incubate for an additional 1-2 hours.
-
-
Purification:
-
Perform an initial diafiltration step using a 30 kDa MWCO membrane to remove unreacted hemoglobin, glutaraldehyde, and quenching agent.
-
Concentrate the retentate and perform a second diafiltration step using a 100 kDa MWCO membrane to remove smaller polymers and select for the desired high molecular weight PolyHb fraction.
-
The final product should be buffer-exchanged into a suitable physiological solution (e.g., Ringer's Lactate).
-
-
Quality Control:
-
Concentration: Measure the hemoglobin concentration using a spectrophotometer (e.g., Drabkin's method).
-
Molecular Weight Distribution: Analyze the product using SEC-HPLC to confirm the presence of high molecular weight species and the absence of unmodified tetrameric Hb.
-
P50 and Cooperativity: Determine the this compound-dissociation curve to ensure the product retains its this compound-carrying functionality (see protocol below).
-
Methemoglobin Content: Measure the level of oxidized (ferric) hemoglobin, which should be below 5%.
-
Section 2: Perfluorocarbon-Based this compound Carriers (PFCs)
Application Notes
Perfluorocarbons are chemically inert, synthetic molecules composed of a carbon backbone highly substituted with fluorine atoms.[15] Unlike hemoglobin, which chemically binds this compound, PFCs dissolve large quantities of respiratory gases, including this compound and carbon dioxide, in a linear relationship with partial pressure (Henry's Law).[12][16] This means their this compound-carrying capacity is directly proportional to the partial pressure of inspired this compound (PiO2). Consequently, patients receiving PFC emulsions must be ventilated with high concentrations of this compound (FiO2 > 0.9) to be effective.[16][17]
Because PFCs are hydrophobic and immiscible with blood, they must be formulated as emulsions for intravenous administration.[18] These emulsions consist of microscopic PFC droplets (typically <0.3 µm in diameter) stabilized by a surfactant, most commonly egg-yolk phospholipid.[17][19] The small particle size allows them to penetrate capillaries that may be constricted or partially blocked, making them potentially useful in treating tissue ischemia.[15][18]
PFCs are not metabolized and are eliminated from the body unchanged via exhalation through the lungs.[16][17] A portion of the PFC emulsion is temporarily taken up by the reticuloendothelial system (RES), which determines the intravascular half-life.[17] Side effects can include a temporary decrease in platelet count and flu-like symptoms, which are often related to RES activation.[16][17] While several PFC products (e.g., Fluosol-DA, Oxygent) have been in clinical trials, none are currently approved for widespread human use.[20][21]
Experimental Workflow: Preparation of a PFC Emulsion
The following diagram outlines the typical workflow for producing a stable perfluorocarbon nanoemulsion for use as an artificial this compound carrier.
Caption: Workflow for the preparation of a perfluorocarbon (PFC) emulsion.
Quantitative Data for Selected PFCs
| Parameter | Fluosol-DA (20% w/v) | Oxygent (60% w/v) | Perftoran (40% v/v) |
| PFC Composition | Perfluorodecalin & Perfluorotripropylamine | Perflubron (Perfluorooctyl Bromide)[21] | Perfluorodecalin & Perfluoro-N-methylcyclohexylpiperidine[22] |
| Mean Particle Size (µm) | ~0.2[16] | 0.16 - 0.18 | 0.07 |
| This compound Capacity (mL O₂/dL) | ~5-7 (at pO₂ > 500 mmHg) | ~10-12 (at pO₂ > 500 mmHg) | ~6-8 (at pO₂ > 500 mmHg) |
| Intravascular Half-life (T½) | ~13 hours[18] | ~9.4 hours (dose-dependent)[17] | ~24 hours |
| Key Adverse Effects | RES activation, Complement activation[20] | Transient thrombocytopenia, Flu-like symptoms[16][17] | Allergic reactions, Flu-like symptoms |
Section 3: Key Evaluation Protocols
Experimental Protocol: Determination of the this compound Dissociation Curve (ODC) and P50
This protocol is essential for characterizing the this compound-binding properties of HBOCs.
Objective: To measure the relationship between this compound partial pressure (pO₂) and hemoglobin this compound saturation (SO₂) and to determine the p50, the pO₂ at which hemoglobin is 50% saturated.[13]
Principle: A sample of the HBOC solution is exposed to gas mixtures with progressively changing this compound concentrations. At each step, the pO₂ and the corresponding SO₂ are measured simultaneously to construct the curve.[23][24]
Materials:
-
HBOC solution.
-
Tonometer or specialized instrument (e.g., Hem-O-Scan, or multi-well plate reader adapted for ODC).[23][25]
-
Blood gas analyzer to measure pO₂.
-
CO-oximeter or dual-wavelength spectrophotometer to measure %SO₂.
-
Certified gas mixtures with varying O₂ concentrations (e.g., 0%, 2%, 4%, 6%, 10%, 21% O₂), balanced with N₂ and containing 5% CO₂ to maintain physiological pH.
-
Humidifier and temperature-controlled water bath (37°C).
Procedure:
-
Sample Preparation:
-
Place a known volume (e.g., 2-3 mL) of the HBOC solution into the tonometer.[23]
-
-
Deoxygenation:
-
Equilibrate the sample with a deoxygenated gas mixture (0% O₂, 5% CO₂, balance N₂) at 37°C for 20-30 minutes, or until the pO₂ is stable and near zero. This establishes the 0% saturation point on the curve.
-
-
Stepwise Oxygenation:
-
Sequentially introduce gas mixtures with increasing this compound concentrations into the tonometer.
-
Allow the sample to equilibrate with each gas mixture for at least 20 minutes.[23]
-
After each equilibration step, carefully withdraw an aliquot of the sample without introducing air and immediately measure the pO₂ (blood gas analyzer) and %SO₂ (CO-oximeter).
-
Record at least 5-7 data points spanning the saturation range from <20% to >90%.
-
-
Data Analysis:
-
Plot the measured %SO₂ (y-axis) against the corresponding pO₂ (x-axis). The resulting plot is the this compound Dissociation Curve (ODC).[13][26]
-
The curve should have a characteristic sigmoidal shape for functional HBOCs.[13]
-
Determine the P50 value by interpolating the pO₂ at which the hemoglobin is 50% saturated.[24]
-
Optionally, perform a Hill plot (log[SO₂/(100-SO₂)] vs. log[pO₂]) to calculate the Hill coefficient (n), which represents the degree of binding cooperativity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. HEMOGLOBIN-BASED this compound CARRIERS: CURRENT STATE-OF-THE-ART AND NOVEL MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hemoglobin-Based this compound Carriers: Potential Applications in Solid Organ Preservation [frontiersin.org]
- 4. Frontiers | Blood substitutes: Basic science, translational studies and clinical trials [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitric oxide scavenging by red blood cell microparticles and cell-free hemoglobin as a mechanism for the red cell storage lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HBOC Vasoactivity: Interplay Between Nitric Oxide Scavenging and Capacity to Generate Bioactive Nitric Oxide Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. HBOC vasoactivity: interplay between nitric oxide scavenging and capacity to generate bioactive nitric oxide species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Recombinant Hemoglobin-Based this compound Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 14. Comparison of the Pharmacokinetic Properties of Hemoglobin-Based this compound Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijstr.org [ijstr.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Blood substitutes Artificial this compound carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perfluorocarbon-based this compound carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perfluorocarbon-based this compound carriers: review of products and trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. High‐throughput determination of this compound dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Physiology, Oxyhemoglobin Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Oxygen in Controlled Atmosphere Packaging for Food Preservation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Controlled Atmosphere Packaging (CAP) and Modified Atmosphere Packaging (MAP) are pivotal technologies in food preservation that involve altering the gaseous environment around a food product within a package. Oxygen (O₂), a key component of this atmosphere, plays a dual role. While it is essential for the desirable red color of fresh meat and the respiration of fresh produce, it also promotes oxidative reactions and microbial growth, which are primary causes of food spoilage.[1][2][3] Understanding and controlling the this compound concentration is therefore critical to extending the shelf life and maintaining the quality of packaged foods.
These application notes provide a comprehensive overview of the use of this compound in CAP/MAP for various food products, along with detailed protocols for experimental evaluation.
The Dichotomous Role of this compound in Food Preservation
This compound's primary functions and effects in CAP/MAP are product-dependent:
-
Fresh Red Meat: High concentrations of this compound (typically 60-80%) are used to maintain the bright red color that consumers associate with freshness. This is achieved through the formation of oxymyoglobin from myoglobin.[4][5][6] However, high this compound levels can also promote lipid oxidation and the growth of aerobic spoilage bacteria.[6][7] Therefore, it is often used in combination with carbon dioxide (CO₂), which inhibits microbial growth.[4][8][9]
-
Fresh Produce (Fruits and Vegetables): For most fresh produce, the goal is to lower the this compound concentration (typically <5%) to reduce the rate of respiration, delay ripening, and inhibit enzymatic browning.[10][11] However, extremely low this compound levels (<2%) can lead to anaerobic respiration, resulting in the production of off-flavors and physiological disorders.[10][11] Interestingly, super-atmospheric or high-oxygen MAP has shown promise for certain fresh-cut produce, such as broccoli and carrots, by inhibiting microbial growth and reducing enzymatic browning.[12][13]
-
Other Food Products: For products like baked goods, nuts, and dairy, the primary goal is to minimize this compound to prevent oxidative rancidity and inhibit the growth of mold.[1][14]
Quantitative Data Summary
The following tables summarize typical gas compositions used in research for different food categories.
Table 1: Recommended Gas Compositions for Red Meat Preservation in MAP
| Gas Component | Concentration Range (%) | Purpose | Reference(s) |
| This compound (O₂) | 60 - 80% | Maintain red color (oxymyoglobin) | [5][8] |
| Carbon Dioxide (CO₂) | 20 - 40% | Inhibit aerobic microbial growth | [4][8] |
| Nitrogen (N₂) | 0 - 20% | Filler gas, prevent package collapse | [7][9] |
Table 2: Recommended Gas Compositions for Fresh Produce Preservation in CAP/MAP
| Product Type | This compound (O₂) (%) | Carbon Dioxide (CO₂) (%) | Nitrogen (N₂) (%) | Reference(s) |
| Fresh-cut Lettuce | < 1% (low O₂) | 5 - 10% | Balance | [15][16] |
| Strawberries | 5 - 10% | 15 - 20% | Balance | [17] |
| Fresh-cut Broccoli | 100% (high O₂) | 0% | 0% | [12] |
| Cucumbers | 5% | 10% | 85% | [17] |
| General Respiring Produce | < 5% | 0 - 5% | Balance | [10][18] |
Table 3: Effects of Different this compound Concentrations on Pork Loin Quality During 15 Days of Refrigerated Storage
| This compound Concentration | Parameter | Day 0 | Day 7 | Day 15 | Reference |
| 55% O₂ / 40% CO₂ / 5% N₂ | Redness (a) | 15.2 | 14.5 | 13.8 | [7] |
| Lightness (L) | 52.1 | 54.3 | 55.1 | [7] | |
| pH | 5.6 | 5.7 | 5.8 | [7] | |
| 75% O₂ / 20% CO₂ / 5% N₂ | Redness (a) | 15.2 | 14.8 | 14.1 | [7] |
| Lightness (L) | 52.1 | 54.0 | 54.9 | [7] | |
| pH | 5.6 | 5.7 | 5.8 | [7] |
Experimental Protocols
Protocol 1: Evaluation of High-Oxygen MAP on the Shelf Life of Fresh Red Meat
Objective: To determine the effect of different high-oxygen MAP compositions on the color, microbial growth, and lipid oxidation of fresh beef steaks during refrigerated storage.
Materials:
-
Fresh beef loin steaks (2 cm thick)
-
Gas-impermeable packaging trays and lidding film
-
MAP machine with gas mixing capabilities (O₂, CO₂, N₂)
-
Colorimeter (e.g., Minolta Chroma Meter)
-
Incubator (4°C)
-
Microbiological media (e.g., Plate Count Agar)
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay
-
Homogenizer
-
Spectrophotometer
Methodology:
-
Sample Preparation: Cut beef loin into uniform steaks. Randomly assign steaks to different treatment groups.
-
Packaging: Place one steak in each tray. Flush the packages with the desired gas mixtures (e.g., T1: 80% O₂/20% CO₂; T2: 60% O₂/40% CO₂; Control: Air). Seal the packages.
-
Storage: Store the packaged steaks at 4°C for a predetermined period (e.g., 14 days).
-
Analysis: At regular intervals (e.g., day 0, 3, 7, 10, 14), remove samples for analysis.
-
Color Measurement: Measure the L, a, and b* values on the surface of the steak at three different locations using a colorimeter.
-
Microbiological Analysis: Aseptically take a 10g sample and homogenize with 90mL of sterile peptone water. Perform serial dilutions and plate on Plate Count Agar to determine the total viable count. Incubate plates at 37°C for 48 hours.
-
Lipid Oxidation (TBARS Assay): Mince a 5g sample and homogenize with trichloroacetic acid solution. Centrifuge and filter the homogenate. Mix the filtrate with TBARS reagent and heat in a water bath at 95°C for 30 minutes. Cool the samples and measure the absorbance at 532 nm.
-
Protocol 2: Determining the Optimal Low-Oxygen Atmosphere for Fresh-Cut Lettuce
Objective: To identify the optimal low-oxygen and elevated carbon dioxide atmosphere to extend the shelf life of fresh-cut iceberg lettuce.
Materials:
-
Fresh iceberg lettuce heads
-
Salad spinner
-
Polymeric packaging films with known gas transmission rates
-
Heat sealer
-
Gas chromatograph (GC) for headspace analysis
-
Texture analyzer
-
Colorimeter
-
Sensory evaluation panel
Methodology:
-
Sample Preparation: Core and cut the lettuce into 2-3 cm strips. Wash with cold, chlorinated water (100 ppm) and dry in a salad spinner.
-
Packaging: Weigh a fixed amount of lettuce (e.g., 200g) into each package. Flush with different gas mixtures (e.g., G1: 1% O₂/10% CO₂/89% N₂; G2: 3% O₂/7% CO₂/90% N₂; G3: 5% O₂/5% CO₂/90% N₂; Control: Air). Seal the packages.
-
Storage: Store the packages at 4°C for up to 14 days.
-
Analysis: On days 0, 3, 7, 10, and 14, perform the following analyses:
-
Headspace Gas Analysis: Use a gas-tight syringe to take a sample of the headspace gas and inject it into a GC to determine the O₂ and CO₂ concentrations.
-
Visual Quality and Browning Score: Visually assess the lettuce for browning, wilting, and overall appearance using a predefined scoring scale.
-
Texture Analysis: Measure the crispness of the lettuce using a texture analyzer with a compression or shear test.
-
Sensory Evaluation: A trained panel evaluates the aroma, flavor, texture, and overall acceptability of the samples.
-
Microbiological Analysis: Determine the total plate count and the population of lactic acid bacteria.
-
Visualizations
Biochemical Pathways Influenced by this compound
Caption: Key biochemical spoilage pathways in food that are influenced by the presence of this compound.
Experimental Workflow for CAP/MAP Research
Caption: A generalized workflow for conducting research on controlled atmosphere packaging for food.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. madgetech.com [madgetech.com]
- 3. Microbial and biochemical spoilage of foods: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swine.extension.org [swine.extension.org]
- 5. MAP modified atmosphere packaging technology in meat packing - Food Packaging & Processing Solutions Provider from China [landercn.com]
- 6. Effects of Gas Composition in the Modified Atmosphere Packaging on the Shelf-life of Longissimus dorsi of Korean Native Black Pigs-Duroc Crossbred during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kbtfoodpack.com [kbtfoodpack.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound in Post Harvest: Monitoring & Control - Felix Instruments [felixinstruments.com]
- 11. fao.org [fao.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound absorbers in food preservation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.wur.nl [research.wur.nl]
- 16. Effect of low this compound modified- and controlled-atmospheres on quality attributes and microbial population dynamics in fresh-cut iceberg lettuce | International Society for Horticultural Science [ishs.org]
- 17. researchgate.net [researchgate.net]
- 18. Fruit and Vegetable Storage: The Right Atmosphere Matters [epluse.com]
Troubleshooting & Optimization
troubleshooting interference in Clark-type oxygen electrode measurements
This technical support center provides troubleshooting guidance for common issues encountered during the use of Clark-type oxygen electrodes. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Unstable Readings or Signal Noise
Question: Why are my this compound electrode readings unstable or noisy?
Answer: Unstable readings are a frequent issue and can originate from several sources. A primary cause can be a damaged or improperly installed membrane.[1][2] Air bubbles trapped between the membrane and the cathode are also a common culprit, as they interfere with this compound diffusion.[1][3] Additionally, electrical interference from nearby equipment can introduce noise into the signal. Ensure the electrode cable is not running parallel to power cords.
Troubleshooting Steps:
-
Inspect the Membrane: Carefully examine the membrane for any wrinkles, tears, or perforations. If any damage is found, replace the membrane.
-
Check for Air Bubbles: Re-assemble the electrode, ensuring no air bubbles are trapped in the electrolyte solution under the membrane.[4] Tapping the side of the electrode cap gently during assembly can help dislodge bubbles.[5]
-
Verify Electrolyte Concentration: Ensure the correct concentration of the electrolyte solution (commonly KCl) is used, as improper concentration can affect conductivity and signal stability.[6]
-
Ensure Proper Grounding: Confirm that the measurement setup is properly grounded to minimize electrical noise.
-
Maintain Constant Stirring: Inconsistent stirring of the sample solution can lead to fluctuations in this compound concentration at the electrode surface. Use a magnetic stirrer at a constant speed.
Signal Drift
Question: My electrode signal is consistently drifting in one direction. What could be the cause?
Answer: Signal drift can be caused by several factors, including temperature fluctuations, contamination of the electrolyte, or fouling of the electrode surfaces.[7] A gradual change in readings over time can also be due to the aging of the sensor's membrane.[7] Temperature changes directly affect the this compound solubility in the sample and the diffusion rate through the membrane.[1]
Troubleshooting Steps:
-
Temperature Control: Ensure the sample and the electrode are maintained at a constant temperature. Use a water bath for temperature equilibration.
-
Electrolyte and Electrode Maintenance: If the drift is significant and consistent, it may be time to replace the electrolyte and clean the electrodes.[7][8] The silver anode can develop a coating of AgCl over time which needs to be removed.[8]
-
Membrane Replacement: An old or fouled membrane can lead to drift. Regular replacement of the membrane is recommended, for instance, every 8 weeks for frequent use.[5]
-
Proper Polarization Time: Ensure the electrode has been allowed to polarize for the manufacturer-recommended time (often around 10 minutes) after being connected.[8] Measuring during this warm-up period can result in higher initial readings that then drift.[8]
No Response or Very Low Signal
Question: My this compound electrode is not responding to changes in this compound concentration, or the signal is extremely low. What should I do?
Answer: A lack of response typically indicates a problem with the electrical circuit or a complete failure of the membrane or electrolyte. The issue could be as simple as a loose connection or as complex as a depleted anode.
Troubleshooting Steps:
-
Check Connections: Ensure the electrode is securely connected to the meter.
-
Inspect Membrane and Electrolyte: A severely damaged membrane or a complete lack of electrolyte will prevent the electrode from functioning. Disassemble the electrode, replace the membrane and refill the electrolyte.
-
Examine Electrodes: The silver anode can become completely coated, preventing the necessary chemical reaction.[8] The platinum cathode can also become tarnished.[4] Cleaning the electrodes may be necessary.
-
Verify Polarization Voltage: The Clark electrode requires a specific polarizing voltage (typically -0.6V to -0.8V) to function.[9][10] Confirm that the meter is supplying the correct voltage.
Calibration Failures
Question: I am unable to calibrate my this compound electrode. What are the common reasons for calibration failure?
Answer: Calibration failure can be due to expired or improperly prepared calibration solutions, a dirty electrode, or a malfunctioning sensor.[7] It is crucial to use fresh, high-quality calibration standards.
Troubleshooting Steps:
-
Prepare Fresh Calibration Solutions: For a zero-oxygen standard, a freshly prepared solution of sodium sulfite (B76179) is commonly used.[11] For an air-saturated standard, ensure the water is fully equilibrated with the air at a known temperature and atmospheric pressure.
-
Clean the Electrode: Any fouling on the membrane or electrodes can interfere with the calibration process.[7] Clean the sensor thoroughly before attempting calibration.[7]
-
Allow for Stabilization: Ensure the reading is stable in the calibration solution before confirming the calibration point.[4]
-
Check for Membrane Damage: A damaged membrane can lead to inaccurate readings and prevent successful calibration.
Quantitative Data Summary
| Parameter | Typical Value/Range | Common Issues | Troubleshooting |
| Polarizing Voltage | -0.6 V to -0.8 V[9][10] | No or low signal | Verify meter output |
| Response Time (T90) | 130 s at 20°C (example)[12] | Slow response | Thin or damaged membrane, old electrolyte |
| Recommended Membrane Replacement | Every 8 weeks (for frequent use)[5] | Drift, instability, slow response | Replace membrane |
| Recommended Electrolyte Replacement | Every 4 weeks (for frequent use)[5] | Drift, instability | Replace electrolyte |
| Anode Material | Silver/Silver Chloride[9] | No signal, drift | Clean or replace anode |
| Cathode Material | Platinum or Gold[9] | Noisy signal | Polish cathode |
Experimental Protocols
Protocol 1: Electrode Membrane Replacement and Electrolyte Refilling
-
Disassembly: Carefully unscrew the electrode's membrane cap. Remove and discard the old membrane and O-ring.[4][9]
-
Electrode Cleaning:
-
Anode (Silver): If a black or brown deposit (silver oxide or silver sulfide) is present, gently polish the anode with a very fine abrasive paper until it is shiny.[9] Rinse thoroughly with deionized water.
-
Cathode (Platinum/Gold): Gently polish the cathode with a soft cloth or a specialized polishing kit to remove any deposits.[4] Rinse with deionized water.
-
-
Electrolyte Preparation: Prepare the electrolyte solution (e.g., a saturated KCl solution) according to the manufacturer's instructions.
-
Reassembly:
-
Place a new O-ring in the membrane cap.
-
Fill the cap with fresh electrolyte solution.[5]
-
Place a new membrane over the filled cap, ensuring there are no wrinkles or trapped air bubbles.[4]
-
Secure the membrane with another O-ring or by screwing the cap onto the electrode body, depending on the design. A small amount of electrolyte should overflow to ensure no air is trapped.[5]
-
-
Polarization: Connect the electrode to the meter and allow it to polarize for the recommended time before calibration.
Protocol 2: Two-Point Calibration
-
Zero-Point Calibration:
-
Prepare a zero-oxygen solution by dissolving sodium sulfite (e.g., 1 g in 1 L of deionized water) in a beaker.[11] Adding a small amount of a cobalt salt can catalyze the this compound scavenging.[11]
-
Immerse the electrode tip in the zero solution and stir gently.
-
Wait for the reading to stabilize at a low, constant value.
-
Set this value as the zero point on the meter.
-
-
Air-Saturation (100%) Calibration:
-
Place the tip of the electrode in a beaker of air-saturated water at a known, constant temperature. Ensure the water has been vigorously stirred or aerated to be in equilibrium with the atmosphere.
-
Wait for the reading to stabilize.
-
Enter the current barometric pressure into the meter if required.[4]
-
Set this value as the 100% saturation point.
-
Visualizations
References
- 1. Non-obvious Problems in Clark Electrode Application at Elevated Temperature and Ways of Their Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. conductscience.com [conductscience.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Troubleshooting Common Issues with Dissolved this compound Sensors [boquinstrument.com]
- 8. eutechinst.com [eutechinst.com]
- 9. warneronline.com [warneronline.com]
- 10. The Clark Electrode [anaestheasier.com]
- 11. horiba.com [horiba.com]
- 12. Clark Membrane Dissolved this compound Sensor, 4.5m Cable | Hach - Details - Obsolete [my.hach.com]
Technical Support Center: Optimizing Oxygen Delivery in Bioreactors for Microbial Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with microbial fermentation in bioreactors.
Troubleshooting Guide
This guide addresses common issues encountered during microbial fermentation related to oxygen delivery.
| Problem | Potential Causes | Recommended Actions |
| Low Dissolved this compound (DO) Levels | Inadequate agitation or aeration.[1][2] High cell density and this compound uptake rate (OUR).[3][4] Fouled or malfunctioning DO sensor.[1] Changes in medium properties (e.g., increased viscosity).[5][6] Insufficient headspace overpressure. | Increase agitation speed to enhance bubble dispersion and mixing.[2][7] Increase gas flow rate or enrich the inlet gas with pure this compound.[7][8] Calibrate or replace the DO sensor.[1] Consider using a less viscous medium or adding agents to reduce viscosity.[7] Increase headspace pressure to improve this compound solubility. |
| Excessive Foaming | High agitation speed.[1] Certain components in the fermentation medium.[1] High gas flow rates.[8] Cell lysis releasing intracellular proteins. | Reduce agitation speed.[1] Add an appropriate antifoaming agent.[1][5] Note: Test antifoam for any inhibitory effects on your microbe. Decrease the gas flow rate.[8] Install a mechanical foam breaker.[1][9] |
| High Shear Stress Damaging Cells | Excessive agitation speed.[2][8] Impeller design not suitable for the cell type.[3] Small bubble size from sparging can increase shear.[10] | Reduce agitation speed to the minimum required for adequate mixing and this compound transfer. Use impellers designed for low-shear applications, such as marine or pitched-blade impellers.[3] Optimize sparger design to produce slightly larger bubbles if shear is a major concern.[10] |
| Inconsistent Batch-to-Batch Performance | Variations in inoculum quality or quantity. Inconsistent sterilization of the bioreactor or medium.[1][11] Fluctuations in raw material quality. Inaccurate sensor readings leading to process deviations.[1] | Standardize inoculum preparation and transfer procedures. Validate and monitor sterilization cycles.[11] Implement raw material quality control testing. Regularly calibrate all critical sensors (pH, DO, temperature).[1] |
| Bioreactor Contamination | Improper sterilization of the bioreactor, probes, or feed lines.[1][11][12] Leaks in seals, O-rings, or gaskets.[1][13] Contaminated inoculum or feed solutions.[11] Non-sterile sampling techniques.[12] | Perform a thorough sterilization validation of the entire system.[11] Regularly inspect and replace seals and O-rings as part of a preventative maintenance schedule.[13] Aseptically prepare and transfer all solutions entering the bioreactor.[11] Utilize aseptic sampling systems and techniques.[12] |
Frequently Asked Questions (FAQs)
1. What is kLa and why is it a critical parameter?
The volumetric mass transfer coefficient, or kLa, is a crucial parameter in bioprocessing that quantifies the efficiency of this compound transfer from the gas phase to the liquid phase within the bioreactor.[7][14] It is a composite term where 'kL' represents the mass transfer coefficient and 'a' is the interfacial area available for gas exchange per unit volume.[7] A higher kLa value indicates more efficient this compound transfer, which is vital for ensuring that microbial cells receive adequate this compound for optimal growth, metabolism, and product formation.[7][15] Insufficient this compound transfer (a low kLa) can lead to diminished cell growth and lower product yields.[7]
2. How can I increase the kLa in my bioreactor?
Several strategies can be employed to increase the kLa:
-
Increase Agitation Speed: This enhances mixing and turbulence, breaking down larger gas bubbles into smaller ones, which increases the surface area for this compound transfer.[7][14]
-
Use Pure this compound: Supplementing the air supply with pure this compound significantly increases the this compound concentration gradient, thereby enhancing mass transfer rates.[7]
-
Optimize Impeller Design: Different impeller designs have varying efficiencies for gas dispersion. Rushton turbines, for example, are effective at breaking up gas bubbles.[3]
-
Optimize Sparger Design: The sparger introduces gas into the bioreactor. A sparger that produces smaller bubbles will create a larger surface area for a given gas volume, improving kLa.[7]
-
Increase Bioreactor Pressure: Operating the bioreactor at a higher pressure increases the solubility of this compound in the fermentation broth.[16]
3. What are the main factors that affect the this compound transfer rate (OTR)?
The this compound Transfer Rate (OTR) is influenced by several factors, including:
-
Physicochemical properties of the medium: Viscosity, density, and the presence of surfactants or antifoams can all impact bubble size and coalescence, thereby affecting the interfacial area 'a'.[5][8]
-
Bioreactor geometry: The shape of the vessel, the presence of baffles, and the type and size of the impeller all influence mixing patterns and gas dispersion.[3][5]
-
Operating conditions: Agitation speed, gas flow rate, temperature, and pressure are key operational parameters that directly affect kLa and the driving force for this compound transfer.[3][6]
-
Cell density and morphology: As cell density increases, so does the this compound uptake rate (OUR), placing a higher demand on the OTR.[3] Filamentous organisms can also significantly increase the viscosity of the broth, hindering this compound transfer.
4. How does temperature affect this compound delivery?
Temperature has a dual effect on this compound delivery. Increasing the temperature decreases the solubility of this compound in the culture medium, which reduces the concentration driving force for mass transfer.[6][8] However, an increase in temperature also leads to a higher diffusion coefficient for this compound, which can increase the mass transfer coefficient (kL).[6] Therefore, an optimal temperature must be maintained for both microbial growth and efficient this compound supply.
5. Can excessive aeration or agitation be harmful to my culture?
Yes, while increasing aeration and agitation can improve this compound transfer, excessive levels can be detrimental. High agitation rates can create high shear forces that can damage or even lyse microbial cells.[2][8] Similarly, very high gas flow rates can also contribute to shear stress and may lead to excessive foaming, which can disrupt the fermentation process.[1][8]
Experimental Protocols
Protocol: Determination of kLa by the Gassing-Out Method
This protocol outlines the dynamic gassing-out method for determining the volumetric this compound transfer coefficient (kLa) in a bioreactor.[17][18]
Materials:
-
Calibrated and sterilized dissolved this compound (DO) probe
-
Nitrogen gas supply
-
Air or this compound supply
-
Bioreactor with the fermentation medium (cell-free)
Procedure:
-
Deoxygenation: Sparge nitrogen gas through the medium to strip out the dissolved this compound. Continue until the DO reading is stable at or near 0%.[19]
-
Initiate Aeration: Stop the nitrogen flow and start sparging air or a specific gas mixture at the desired flow rate and begin agitation at the desired speed.
-
Data Logging: Record the dissolved this compound concentration over time as it increases from 0% towards saturation.
-
Calculation: The kLa value is calculated from the slope of the natural logarithm of the difference between the saturation DO concentration (C*) and the DO concentration at time t (CL), plotted against time.
The underlying equation is: dCL/dt = kLa (C* - CL)
Integrated form for plotting: ln(C* - CL) = -kLa * t + ln(C* - CL0)
Where:
-
CL is the dissolved this compound concentration at time t.
-
C* is the saturated dissolved this compound concentration.
-
CL0 is the initial dissolved this compound concentration (at t=0).
A plot of ln(C* - CL) versus t will yield a straight line with a slope of -kLa.
Data Presentation
Table 1: Typical kLa Values for Different Microbial Fermentation Systems
| Microbial System | Typical kLa Range (h⁻¹) | Key Considerations |
| Bacterial Cultures (e.g., E. coli) | 100 - 400 | High this compound demand, especially at high cell densities. Prone to foaming. |
| Yeast Cultures (e.g., S. cerevisiae) | 50 - 200 | This compound requirements can vary depending on the metabolic pathway (respiration vs. fermentation). |
| Fungal Cultures (e.g., Aspergillus) | 20 - 150 | Often exhibit non-Newtonian rheology (high viscosity), which can significantly lower kLa. Shear sensitivity can be a concern. |
| Actinomycetes (e.g., Streptomyces) | 30 - 120 | Similar to fungal cultures, can have complex morphology and increase broth viscosity. |
Note: These are general ranges and the optimal kLa will be specific to the strain, medium, and process conditions.
Visualizations
Troubleshooting Logic for Low Dissolved this compound
References
- 1. ask.com [ask.com]
- 2. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric this compound Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioreactor scale-up and this compound transfer rate in microbial processes: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 741b25f1-5d67-443e-98a9-d8a2a8564dab.filesusr.com [741b25f1-5d67-443e-98a9-d8a2a8564dab.filesusr.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. 05/2024 – Enhancing this compound Transfer Efficiency in Bioreactors: Mastering kLa – Bioreactors | Fermentors | Sampling – bbi-biotech [bbi-biotech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 11. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 12. bioengineering.ch [bioengineering.ch]
- 13. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 14. What the kLa tells you about the this compound transfer in your bioreactor | INFORS HT [infors-ht.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Influence of Dissolved this compound (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 17. Measuring the kLa (this compound Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Ireland [eppendorf.com]
- 18. Measuring the kLa (this compound Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Schweiz [eppendorf.com]
- 19. bioprocessintl.com [bioprocessintl.com]
improving the stability and lifespan of solid-state oxygen sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and lifespan of solid-state oxygen sensors.
Frequently Asked Questions (FAQs)
Q1: What is the typical lifespan of a solid-state this compound sensor?
The lifespan of a solid-state this compound sensor, particularly zirconium dioxide (zirconia) sensors, can vary significantly depending on the application and operating environment. Under ideal conditions, such as in clean, dry air for applications like aircraft this compound-generation systems, these sensors can last for more than 10 years.[1] However, in more demanding environments, the lifespan is typically shorter. For instance, in applications involving good quality natural gas with low sulfur content, a lifespan of over 5 years can be expected.[1] In harsher conditions like biomass or low-sulfur coal combustion, the lifespan is reduced to approximately 2+ years, and in composting applications, it may be only 1+ year.[1] It's important to note that these are typical lifetimes and not guaranteed, as various factors can dramatically reduce the sensor's operational life.[1]
Q2: What are the most common causes of solid-state this compound sensor failure?
The most common causes of failure in solid-state this compound sensors can be categorized into three main factors: age and high mileage, internal contamination (poisoning), and electrical issues.[2][3] Contamination is a significant factor, with silicone vapors being a primary culprit for zirconia sensors.[4][5] These vapors, often from RTV rubbers and sealants, can decompose at the sensor's high operating temperature, leaving behind silicon dioxide (SiO₂) that blocks the active parts of the electrodes.[4][5] Other contaminants include lead, sulfur, and heavy metal vapors like zinc, cadmium, and bismuth, which affect the catalytic properties of the platinum electrodes.[6] Physical damage from shock or vibration, as well as thermal shock from rapid temperature changes, can also lead to sensor failure.[1][7]
Q3: How do environmental factors like temperature and humidity affect sensor performance and longevity?
Temperature and humidity are critical factors that influence both the performance and lifespan of solid-state this compound sensors. These sensors are typically designed to operate within a specific temperature range, for example, -20 to 50°C.[8] Significant changes in temperature (e.g., a 10°C change) can impair sensor performance and require a re-stabilization period of a couple of hours.[8] High temperatures can accelerate the degradation of sensor components.
Humidity primarily affects this compound sensors by diluting the this compound concentration in the air, with a more significant effect at higher temperatures.[9] Wet environments and condensation can shorten the lifespan of the sensor.[8] For zirconia sensors operating in humid environments, it is crucial that the sensor remains at a higher temperature than its surroundings to prevent condensation, which can leave behind corrosive salts that damage the heater and sensing element.[5]
Q4: Can I use cleaning agents on my solid-state this compound sensor?
It is generally not recommended to use cleaning agents on the sensing element of a solid-state this compound sensor. The sensing surfaces are delicate and can be easily damaged by chemicals. If the sensor's protective cap is accessible and dirty, it may be possible to clean it according to the manufacturer's instructions, but direct contact with the sensing element should be avoided. Contamination from cleaning agents can lead to inaccurate readings or permanent sensor damage.
Q5: How often should I calibrate my solid-state this compound sensor?
The frequency of calibration depends on the specific application, the stability of the sensor, and the required accuracy of the measurements. For critical applications, it is good practice to perform a calibration before each set of experiments. Over time, all sensors are subject to drift, and periodic recalibration is necessary to ensure accurate readings.[10][11] If the sensor is used in an environment with significant fluctuations in temperature or humidity, more frequent calibration is required.[8] Some manufacturers recommend a calibration check at each tune-up for automotive sensors.[12]
Troubleshooting Guides
Issue 1: Inaccurate or Unstable Readings
Symptom: The sensor provides readings that are inconsistent, fluctuating, or significantly different from expected values.
| Possible Cause | Troubleshooting Steps |
| Improper Calibration | 1. Verify the calibration gas concentration. 2. Ensure the sensor has had adequate warm-up time as specified by the manufacturer. 3. Recalibrate the sensor according to the recommended procedure. For a single-point calibration in fresh air, ensure the environment is well-ventilated and free of interfering gases.[13] |
| Environmental Fluctuations | 1. Check for and stabilize any significant changes in ambient temperature and humidity.[8] 2. Allow the sensor to acclimate to the new environmental conditions for at least a few hours before taking readings.[8] |
| Chemical Contamination | 1. Identify and remove any potential sources of chemical vapors in the vicinity of the sensor, especially silicones, lead, and sulfur compounds.[4][6] 2. If contamination is suspected, the sensor may need to be replaced as the damage is often irreversible.[4] |
| Electrical Noise | 1. Check for and eliminate sources of electromagnetic interference near the sensor and its cabling. 2. Ensure that the sensor's wiring is properly shielded and grounded. |
| Sensor Drift | 1. Perform a multi-point calibration to check for linear response. 2. If the sensor shows significant drift that cannot be corrected by calibration, it may be nearing the end of its life and require replacement. |
Issue 2: Slow Sensor Response Time
Symptom: The sensor takes an unusually long time to respond to changes in this compound concentration.
| Possible Cause | Troubleshooting Steps |
| Sensor Aging | 1. As a sensor ages, its response time can naturally decrease. Compare the current response time to the manufacturer's specifications for a new sensor. 2. If the response time is unacceptably slow for the application, the sensor should be replaced. |
| Contamination of Sensing Element | 1. Visually inspect the sensor for any deposits or blockages on the protective cap. 2. If the sensor has been exposed to contaminants like silicone or oil ash, it can lead to a slower response.[7] The sensor may need to be replaced. |
| Low Operating Temperature | 1. Verify that the sensor's internal heater is functioning correctly and that the sensor is reaching its specified operating temperature (often around 700-800°C for zirconia sensors).[5] 2. A faulty heater circuit will prevent the sensor from reaching the necessary temperature for a rapid response.[2][3] |
Issue 3: No Sensor Output or "Sensor Fail" Alarm
Symptom: The sensor provides no output signal, or the monitoring system indicates a "sensor fail" alarm.
| Possible Cause | Troubleshooting Steps |
| Power Supply Issue | 1. Check the power supply to the sensor and its interface electronics. Ensure the voltage is within the specified range. 2. Inspect all power cables and connections for any damage or loose connections. |
| Blown Fuse | 1. Check for any fuses in the sensor's power circuit and replace if necessary.[14] |
| Damaged Wiring or Connections | 1. Visually inspect all wiring for breaks, shorts, or corrosion. 2. Ensure all connectors are securely fastened. |
| Internal Sensor Failure | 1. For zirconia sensors, a "fail-safe" feature may indicate a fatal error within the sensing cell.[5] 2. If all external factors have been ruled out, the sensor itself has likely failed and needs to be replaced. |
| High Sensor Impedance (Zirconia Sensors) | 1. Some analyzers monitor the sensor's impedance, and a high reading can trigger a "Sensor Fail" alarm, indicating a deteriorated electrode.[8] |
Data Presentation
Table 1: Impact of Humidity on Apparent this compound Reading in Air
This table illustrates how relative humidity can affect the apparent this compound concentration reading at different temperatures. The data shows that as temperature and humidity increase, the dilution effect becomes more pronounced, leading to a lower apparent this compound reading.
| Relative Humidity (%) | 0°C | 20°C | 40°C |
| 0 | 20.9% | 20.9% | 20.9% |
| 50 | 20.9% | 20.7% | 20.2% |
| 100 | 20.8% | 20.5% | 19.4% |
Source: Adapted from Honeywell Technical Note TN-152[9]
Table 2: Typical Lifespan of Zirconia this compound Sensors in Various Applications
This table provides an estimate of the expected operational life of zirconia-based this compound sensors under different environmental conditions.
| Application Environment | Typical Lifespan |
| Clean, dry air (e.g., aircraft OBIGGS) | 10+ years |
| Good quality natural gas (low sulfur) | 5+ years |
| Biomass (wood chip, pellet, etc.) | 2+ years |
| Coal (low sulfur) | 2+ years |
| Composting | 1+ years |
Source: Adapted from CO2 Meter[1]
Experimental Protocols
Protocol 1: Verification of Sensor Response to this compound Concentration Changes
Objective: To qualitatively assess the functionality and response of a solid-state this compound sensor.
Materials:
-
Solid-state this compound sensor and interface electronics
-
Power supply
-
Voltmeter or data acquisition system
-
Source of inert gas (e.g., nitrogen or argon) with appropriate regulator and tubing
Procedure:
-
Connect the this compound sensor to its interface electronics and power supply according to the manufacturer's instructions.
-
Allow the sensor to warm up and stabilize in ambient air until a steady reading is obtained. This reading should correspond to approximately 20.9% this compound.
-
Record the stable voltage output in ambient air.
-
Introduce a gentle flow of inert gas over the sensor's inlet.
-
Observe the sensor's output voltage. A functional sensor will show a significant decrease in voltage, corresponding to a decrease in this compound concentration.
-
Remove the inert gas flow and allow the sensor to be exposed to ambient air again.
-
Observe the sensor's output voltage as it returns to the initial stable reading.
-
Expected Outcome: A functional sensor will exhibit a clear and relatively rapid change in output when the this compound concentration is altered and will return to its baseline reading in ambient air.
Protocol 2: Accelerated Aging Test for Stability Assessment
Objective: To simulate the long-term stability of a solid-state this compound sensor under elevated temperature conditions.
Materials:
-
Solid-state this compound sensor and interface electronics
-
Programmable environmental chamber
-
Data acquisition system
-
Calibration gas with a known this compound concentration
Procedure:
-
Perform an initial calibration of the this compound sensor at a standard ambient temperature (e.g., 25°C) using the calibration gas. Record the output signal.
-
Place the sensor inside the environmental chamber.
-
Set the chamber temperature to an elevated level, typically between 50°C and 60°C for accelerated aging.[15][16]
-
Maintain the sensor at this elevated temperature for a predetermined duration. The duration can be calculated based on the Arrhenius equation, where a common rule of thumb for medical devices is that a 10°C increase in temperature doubles the rate of chemical reaction (Q10 = 2).[15]
-
Periodically (e.g., every 24 hours), return the chamber to the standard ambient temperature and allow the sensor to stabilize.
-
Perform a calibration check using the same calibration gas and record the output signal.
-
Compare the calibration check readings over time to the initial calibration reading.
-
Data Analysis: Plot the sensor's output drift over time. A stable sensor will exhibit minimal drift from its initial calibration value throughout the accelerated aging process. This protocol can be adapted to include other stressors like humidity cycles.
Visualizations
Caption: Troubleshooting workflow for inaccurate or unstable sensor readings.
Caption: Factors influencing the lifespan and stability of solid-state this compound sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. teledyne-ai.com [teledyne-ai.com]
- 3. Accelerated Life Test Protocol Development for Solid Oxide Fuel Cells Using a Design of Experiment Methodology [infoscience.epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. Maximize Lifespan: Zirconia this compound Sensor Maintenance Guide [processsensing.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. novatech.com.au [novatech.com.au]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. kemsoracing.com [kemsoracing.com]
- 13. youtube.com [youtube.com]
- 14. coulton.com [coulton.com]
- 15. mddionline.com [mddionline.com]
- 16. westpak.com [westpak.com]
minimizing oxidative damage during sample preparation for proteomics
Welcome to the technical support center for proteomics sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize oxidative damage during their experiments, ensuring high-quality and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is protein oxidation in the context of proteomics?
Q2: Why is minimizing artificial protein oxidation crucial for proteomics analysis?
Artificial oxidation is a significant problem because it can lead to:
-
Loss of Protein Function: Oxidative modifications can alter the structure and activity of proteins, compromising the integrity of functional assays.[1][2]
-
Protein Aggregation: Damage from oxidation can cause proteins to misfold and aggregate, making them difficult to analyze.[1][6]
-
Misinterpretation of Data: When analyzing post-translational modifications (PTMs), it is difficult to distinguish between biologically relevant in vivo oxidation and artifacts from sample handling.[3]
-
Reduced Identification Accuracy: Uncontrolled modifications can interfere with enzymatic digestion and alter the mass-to-charge ratio (m/z) of peptides, complicating their identification by mass spectrometry.[3][7]
Q3: What are the most common types of artificial oxidative modifications?
The most susceptible amino acid residues to oxidation are those with sulfur-containing or aromatic side chains. Key modifications include:
-
Methionine Oxidation: The sulfur-containing side chain of methionine is easily oxidized to form methionine sulfoxide (B87167) and, irreversibly, methionine sulfone.[1][8] This is one of the most common artifacts observed.[4]
-
Cysteine Oxidation: Cysteine thiols (-SH) are highly reactive and can be oxidized to form sulfenic acid, which can then form disulfide bonds (intra- or intermolecular) or be further oxidized to sulfinic and sulfonic acids.[2][6]
-
Tryptophan and Tyrosine Oxidation: The aromatic rings of these amino acids are also susceptible to oxidation.[1]
-
Protein Carbonylation: This involves the formation of carbonyl groups (aldehydes and ketones) on the side chains of proline, arginine, lysine, and threonine residues.[6][8] It is often considered a marker of severe oxidative damage.[6][9]
Table 1: Common Oxidative Modifications and Their Mass Shifts
| Amino Acid Residue | Modification | Mass Shift (Da) | Reversibility |
| Methionine (M) | Sulfoxide (Met-O) | +15.9949 | Reversible (by Msr enzymes) |
| Methionine (M) | Sulfone | +31.9898 | Irreversible |
| Cysteine (C) | Sulfenic Acid | +15.9949 | Reversible (highly reactive) |
| Cysteine (C) | Sulfinic Acid | +31.9898 | Reversible (by Srx enzymes) |
| Cysteine (C) | Sulfonic Acid | +47.9847 | Irreversible |
| Tyrosine (Y) | Nitrotyrosine | +45.0029 | Irreversible |
| Lys, Arg, Pro, Thr | Carbonylation | Varies | Irreversible |
Troubleshooting Guide: Common Issues & Solutions
Q4: I'm seeing unexpectedly high levels of methionine oxidation in my mass spectrometry results. What are the likely causes and how can I prevent this?
High methionine oxidation is a frequent issue, often stemming from the sample preparation workflow.[4][10]
Potential Causes:
-
Prolonged Exposure to Air: Atmospheric oxygen can contribute to the oxidation of susceptible residues.[3][10] This is a well-documented issue, particularly during lengthy steps like overnight enzymatic digestion.[4]
-
Reagents: Certain chemicals or impurities in buffers can be a source of oxidants. For example, aged urea (B33335) solutions can contain reactive species.[11][12]
-
Elevated Temperatures: Heat can accelerate oxidation reactions.[10]
-
Electrospray Ionization (ESI): The ESI process itself has been shown to be a source of in-vitro oxidation.[4]
Solutions & Prevention Strategies:
-
Work Quickly and Consistently: Minimize the duration of each sample preparation step, especially after cell lysis when proteins are no longer in their protective cellular environment.[10][13]
-
Maintain Low Temperatures: Perform all steps on ice or at 4°C whenever possible to reduce the rate of chemical reactions and enzymatic activity.[13][14]
-
Use Fresh, High-Purity Reagents: Prepare buffers and solutions fresh using high-purity (e.g., HPLC grade) water and reagents to avoid contaminants.[15]
-
Add Antioxidants or Scavengers: Consider adding this compound-scavenging compounds to your buffers.[5] Water-soluble antioxidants or free L-methionine can be added to act as competitive substrates for oxidation.[10]
-
Optimize Digestion Protocols: Avoid unnecessarily long digestion times. Faster digestion methods, such as those using pressure cycling technology or specialized enzymes, can reduce the window for oxidation to occur.[3][10]
Q5: How can I prevent disulfide bond scrambling and other cysteine modifications?
Cysteine thiols are highly reactive, and preserving their native redox state is critical. The key is to block free thiols immediately after reduction.
Workflow:
-
Reduction: Break existing disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and less prone to oxidation itself.
-
Alkylation: Immediately "cap" the newly freed sulfhydryl groups with an alkylating agent like Iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[16][17] This prevents them from re-forming disulfide bonds or being oxidized.[17] The reaction with IAM is typically performed for 20-30 minutes at room temperature in the dark.[15][16]
Troubleshooting Tips:
-
pH Control: Optimal alkylation with IAM occurs at a slightly alkaline pH (7.5-8.0).[16]
-
Reagent Concentration: Use a sufficient molar excess of the alkylating agent to ensure all cysteines are modified, but avoid excessively high concentrations which can lead to non-specific modification of other residues.[16]
-
Choice of Agent: NEM reacts faster with cysteines than IAM and can be more effective at lower pH values.[16]
Q6: My sample contains detergents for solubilization. Could this be causing oxidative damage?
While detergents themselves are not primary oxidants, their presence can indirectly contribute to issues. The main problem with detergents like SDS is their incompatibility with downstream mass spectrometry, as they can cause ion suppression.[18] The extensive cleanup procedures required to remove them can prolong sample handling time, increasing the risk of exposure to air and potential oxidation.
Best Practices:
-
Use MS-compatible detergents (e.g., sodium deoxycholate) where possible.[17]
-
If strong detergents like SDS are necessary, ensure they are thoroughly removed using methods like C18 columns, filter-aided sample preparation (FASP), or precipitation before analysis.[17][19]
-
Keep the sample cold during all cleanup steps.[13]
Experimental Protocols & Workflows
General Principles for Sample Handling
To ensure the integrity of your samples, adhere to these core principles throughout the entire workflow:[13]
-
Speed: Process samples as quickly as possible to minimize protein degradation and artificial modifications.[13]
-
Low Temperature: Immediately place collected samples on ice or at 4°C and store them at -80°C or in liquid nitrogen for long-term preservation.[13]
-
Aliquoting: Divide samples into smaller aliquots before freezing to avoid repeated freeze-thaw cycles, which can damage proteins.[13]
-
Contamination Control: Wear powder-free nitrile gloves and use high-purity reagents and clean equipment to prevent keratin (B1170402) and chemical contamination.[15][20]
Visualizing the Workflow for Minimizing Oxidation
The following diagram outlines a standard bottom-up proteomics workflow, highlighting the critical stages where oxidative damage can occur and the corresponding preventative measures.
Caption: Workflow with key oxidation control points.
Protocol: In-Solution Protein Digestion
This protocol is designed for digesting purified proteins or complex protein lysates while minimizing artificial oxidation.
-
Protein Solubilization & Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate).
-
Quantify protein concentration using a compatible assay (e.g., Bradford, BCA).
-
-
Reduction:
-
Alkylation:
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M (trypsin is inhibited by high urea concentrations).
-
Add sequencing-grade trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w).
-
Incubate for 4 hours to overnight at 37°C.[20] For reduced oxidation risk, shorter digestion times (4 hours) are preferable.
-
-
Quenching and Cleanup:
Visualizing Causes and Effects of Oxidative Damage
This diagram illustrates how various sources during sample preparation lead to specific types of oxidative modifications, ultimately impacting the final proteomic data.
Caption: Causes and effects of artificial oxidation.
References
- 1. Protein Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Webinars [promega.sg]
- 6. Frontiers | Detection of ROS Induced Proteomic Signatures by Mass Spectrometry [frontiersin.org]
- 7. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 14. youtube.com [youtube.com]
- 15. Useful Protocols [research.childrenshospital.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomics Sample Preprocessing: Extraction Method Selection - Creative Proteomics [creative-proteomics.com]
- 20. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
Technical Support Center: Measuring Intracellular Oxygen Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of measuring intracellular oxygen concentrations.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the measurement of intracellular this compound, providing potential causes and solutions in a straightforward question-and-answer format.
1. Probe and Signal Issues
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Why is my fluorescent/phosphorescent signal weak or absent? | - Insufficient Probe Loading: The concentration of the probe may be too low, or the incubation time was too short. - Incorrect Instrument Settings: The excitation/emission wavelengths, gain settings, or delay times (for time-resolved fluorescence) may be suboptimal. - Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore.[1][2] - Probe Instability: The probe may have degraded due to improper storage or handling. | - Optimize Probe Concentration and Incubation Time: Perform a titration to find the optimal probe concentration and incubation duration for your specific cell type.[3] - Verify Instrument Settings: Consult the probe manufacturer's recommendations and your instrument's manual for appropriate settings. For time-resolved fluorescence (TR-F), optimal delay and integration times are crucial.[3] - Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use neutral density filters if available. - Proper Probe Handling: Store probes as recommended by the manufacturer, protected from light and temperature fluctuations. |
| My signal is unstable or drifting. | - Photobleaching: Continuous illumination leads to a gradual decrease in signal intensity.[4] - Temperature Fluctuations: The response of this compound-sensitive probes is often temperature-dependent.[3] - Cellular Stress or Death: Changes in cell health can affect probe uptake, localization, and the cellular microenvironment. - Probe Leakage: The probe may be leaking out of the cells over time. | - Reduce Excitation Light: Use the lowest possible excitation intensity and frequency of measurements. - Maintain Stable Temperature: Use a temperature-controlled stage or plate reader to ensure a constant temperature (e.g., 37°C for mammalian cells).[5] - Monitor Cell Viability: Perform a cell viability assay in parallel with your experiment. - Use Probes with Better Retention: Consider probes conjugated to molecules that improve intracellular retention. |
| I'm observing high background fluorescence. | - Autofluorescence: Cells and culture media naturally fluoresce, which can interfere with the signal from the probe.[6] - Probe Aggregation: Some probes may aggregate at high concentrations, leading to non-specific signals. - Incomplete Washing: Residual extracellular probe can contribute to background noise. | - Use a Probe with Red-Shifted Spectra: Probes that excite and emit at longer wavelengths can help minimize autofluorescence. - Time-Resolved Fluorescence (TR-F): This technique can effectively reduce background by introducing a delay between excitation and detection.[3] - Optimize Probe Concentration: Use the lowest effective concentration of the probe. - Thorough Washing: Ensure that cells are washed adequately after probe loading to remove any unbound probe. |
| How do I address phototoxicity? | - Probe-Induced Damage: In their excited state, some fluorescent molecules react with molecular this compound to produce reactive this compound species (ROS) that can damage cellular components.[7][8] - Short-Wavelength Light: High-energy light (e.g., UV or blue) can be more damaging to cells.[7] | - Choose Photostable Probes: Select probes known for their high photostability.[4] - Use Longer Wavelengths: Whenever possible, use probes that are excited by longer wavelength light (e.g., red or far-red).[7] - Minimize Light Exposure: Reduce the intensity and duration of illumination to the minimum required for a good signal-to-noise ratio.[8] - Consider Genetically Encoded Biosensors: Fluorescent proteins often have their fluorophore protected within the protein structure, reducing phototoxicity.[7] |
2. Calibration and Data Interpretation
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| How can I perform an accurate intracellular calibration? | - Microenvironment Effects: The probe's properties (e.g., lifetime, intensity) can be influenced by the complex and variable intracellular environment, making in vitro calibrations in simple buffers like PBS inaccurate.[9] - Cellular Respiration: Active cellular respiration will consume this compound, making it difficult to establish a known intracellular this compound concentration for calibration. | - In Situ Calibration: Treat cells with an inhibitor of the electron transport chain (e.g., Antimycin A) to stop this compound consumption. This allows the intracellular this compound concentration to equilibrate with the controlled this compound level in the incubator or plate reader chamber.[5][10] - Cell Lysate Calibration: Calibrating the probe in a cell lysate can provide a more representative environment than simple buffers.[9][11] - Use of a "Zero this compound" Chemical Scavenger: Glucose oxidase can be used to create an this compound-free environment for the zero-point calibration.[5] |
| My measured intracellular O2 is much lower than the ambient O2 in the incubator. Is this correct? | - Cellular Respiration: Cells actively consume this compound, creating an this compound gradient between the extracellular environment and the intracellular space. This is expected, especially in metabolically active cells or dense cultures.[12] | - This is often a real biological phenomenon. The difference between ambient and intracellular this compound levels can provide valuable information about the metabolic state of the cells.[12] - Control for Cell Density: Be aware that higher cell densities will lead to greater this compound depletion. It's important to optimize and report the cell seeding density.[13] |
| The results are not reproducible. | - Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular metabolism and, consequently, intracellular this compound levels. - Inaccurate Calibration: Using expired or improperly prepared calibration solutions can lead to inconsistent results.[14] - Instrument Variability: Fluctuations in lamp intensity or detector sensitivity can affect measurements. | - Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations. - Prepare Fresh Calibration Standards: Always use fresh or properly stored calibration solutions. - Regularly Check Instrument Performance: Use instrument-specific calibration tools and standards to ensure consistent performance. |
Quantitative Data Summary
The performance of different techniques for measuring intracellular this compound can vary. The table below summarizes key quantitative parameters for some common methods.
| Technique | Probe/Sensor Type | Typical Sensitivity/Dynamic Range | Advantages | Limitations |
| Phosphorescence Quenching | - Platinum (Pt) or Palladium (Pd) porphyrin-based probes (e.g., MitoXpress Intra)[10][12] - Ruthenium (Ru) complexes[4] | - High sensitivity, especially at low this compound concentrations (0-50 µM O2).[4] - The relationship between phosphorescence lifetime/intensity and O2 is described by the Stern-Volmer equation.[4] | - High sensitivity. - Amenable to time-resolved measurements, which reduces background. - Can be used in plate readers for higher throughput.[12] | - Potential for phototoxicity and photobleaching.[4] - Calibration is highly dependent on the intracellular environment.[9] |
| Fluorescent Protein Biosensors | - Genetically encoded sensors based on Green Fluorescent Protein (GFP) variants or other fluorescent proteins.[15] | - Can be engineered for different this compound sensitivities. Some are effective in the 0-2% O2 range.[4] | - Non-invasive and can be targeted to specific subcellular compartments (e.g., mitochondria).[16] - Low phototoxicity.[7] - Allows for long-term studies. | - Generally lower signal-to-noise ratio and dynamic range compared to phosphorescent probes.[17] - Can be affected by changes in pH or other ions.[18] |
| Electron Paramagnetic Resonance (EPR) Oximetry | - Soluble or particulate paramagnetic spin probes.[19][20] | - Provides accurate and reliable measurements of pO2.[19] | - Considered a "gold standard" for this compound measurement.[9][11] - Allows for repeated measurements without consuming the probe.[19] | - Requires specialized and expensive equipment. - Lower spatial resolution compared to optical microscopy. - Can be challenging to apply to adherent cell cultures.[21][22] |
| Microelectrodes | - Clark-type electrodes with very fine tips. | - Can measure a wide range of this compound concentrations. | - Direct measurement of this compound tension. | - Invasive and can cause cell damage.[23] - Difficult to obtain measurements from specific intracellular locations.[23] - The electrode itself consumes this compound, which can be a source of error.[24] |
Experimental Protocols
1. Protocol: Measuring Intracellular this compound using a Phosphorescent Probe (e.g., MitoXpress Intra)
This protocol is a generalized guide based on commercially available kits. Always refer to the specific manufacturer's instructions.
Materials:
-
Cells of interest
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Intracellular this compound-sensitive phosphorescent probe (e.g., MitoXpress Intra)
-
Fluorescence plate reader with time-resolved fluorescence (TR-F) capability and temperature control
-
Optional: Electron transport chain inhibitors (e.g., Antimycin A for calibration), uncouplers (e.g., FCCP as a positive control for increased this compound consumption)[3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[13]
-
Probe Loading:
-
Reconstitute the phosphorescent probe according to the manufacturer's instructions.[5]
-
Dilute the reconstituted probe in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe. An overnight incubation is often recommended to allow for probe uptake.[5][12]
-
-
Cell Washing: After incubation, carefully aspirate the probe-containing medium and wash the cells with pre-warmed fresh medium to remove any extracellular probe. Add the final volume of fresh, pre-warmed medium for the assay.
-
Instrument Setup:
-
Pre-warm the plate reader to the desired temperature (e.g., 37°C).
-
Set up the instrument for a kinetic reading using a time-resolved fluorescence (TR-F) protocol. Use the excitation and emission wavelengths recommended for the specific probe (e.g., Ex/Em: 380 nm/650 nm). Set appropriate delay and integration times (e.g., 30 µs delay, 100 µs integration).[3]
-
-
Measurement:
-
Place the plate in the reader and begin the kinetic measurement.
-
Establish a baseline reading of intracellular this compound.
-
If testing compounds, add them at the desired time point (either manually or using injectors) and continue the kinetic read.[3]
-
-
Data Analysis:
-
Data is typically acquired as phosphorescence lifetime or intensity.
-
Convert the measured values (e.g., lifetime) to this compound concentration using a calibration function, often based on the Stern-Volmer equation. A default or user-generated calibration curve can be used.[5]
-
Visualizations
Signaling Pathway: Hypoxia-Inducible Factor (HIF-1) Alpha Regulation
Under normal this compound conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. When this compound is scarce (hypoxia), HIF-1α is stabilized, allowing it to activate the transcription of genes that help the cell adapt to the low-oxygen environment.[25][26]
Caption: Regulation of the HIF-1α signaling pathway by this compound.
Experimental Workflow: Intracellular this compound Measurement
This diagram outlines the typical steps involved in an experiment to measure intracellular this compound using optical probes.
Caption: General workflow for intracellular this compound measurement experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Contribution of Reactive this compound Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular this compound Concentration Assay (ab197245) is not available | Abcam [abcam.com]
- 4. Optical probes and techniques for O2 measurement in live cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. Live-cell imaging - Wikipedia [en.wikipedia.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Calibration and validation of an optical sensor for intracellular this compound measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. agilent.com [agilent.com]
- 14. atlas-scientific.com [atlas-scientific.com]
- 15. mdpi.com [mdpi.com]
- 16. Intracellular this compound mapping using a myoglobin-mCherry probe with fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Maximizing the performance of protein-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Clinical EPR: Unique Opportunities and Some Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theory, Instrumentation, and Applications of EPR Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Electron paramagnetic resonance oximetry as a quantitative method to measure cellular respiration: a consideration of this compound diffusion interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Making sense of this compound sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
calibration issues with optical oxygen sensors in complex media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration issues with optical oxygen sensors in complex media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my optical this compound sensor giving unstable or drifting readings in my complex cell culture medium?
A1: Unstable or drifting readings are common challenges when using optical this compound sensors in complex media. Several factors can contribute to this issue:
-
Autofluorescence: Components in complex media, such as proteins, vitamins (like riboflavin), and phenol (B47542) red, can fluoresce at similar wavelengths to the sensor dye, causing interference.[1]
-
Photobleaching: The fluorescent dye in the sensor can degrade over time when exposed to the excitation light, leading to a gradual decrease in signal intensity and apparent drift.[1][2]
-
Temperature Fluctuations: The quenching of luminescence by this compound is a temperature-dependent process.[3][4] Even minor temperature changes in the medium can cause significant fluctuations in this compound readings if not properly compensated for.
-
Sensor Fouling: Proteins and other components from the medium can adsorb to the sensor surface, a phenomenon known as biofouling.[5] This layer can obstruct this compound diffusion to the sensing element, leading to slower response times and inaccurate readings.
-
Leaching of Sensor Components: In some cases, components of the sensor's matrix or the dye itself can leach into the medium, or conversely, media components can penetrate the sensor matrix, altering its properties.[1]
Q2: How does sterilization affect the calibration of my optical this compound sensor?
A2: Sterilization, particularly autoclaving, can significantly impact sensor calibration and performance. The high temperatures and pressures can:
-
Alter the physical properties of the polymer matrix that immobilizes the dye.[6][7]
-
Cause a shift in the sensor's calibration curve, necessitating a post-sterilization calibration.[6][7]
-
Lead to changes in the tension of the sensor membrane, which is a critical factor for the sensor's signal output.[6] Some studies suggest that ethylene (B1197577) oxide (EtO) sterilization may have less of an impact on material properties compared to steam sterilization, though recalibration is still recommended.[7] Chemical sterilization with agents like sodium hydroxide (B78521) may be a better alternative for some sensor types.[8]
Q3: What is the "matrix effect" and how does it influence my this compound measurements?
A3: The "matrix effect" refers to the influence of the material in which the this compound-sensitive dye is embedded (the polymer matrix) on the sensor's performance.[9] Key aspects of the matrix effect include:
-
This compound Permeability: Different polymers have varying levels of this compound permeability. A matrix with higher this compound permeability will generally result in a sensor with higher sensitivity.[9]
-
Microenvironment Polarity: The polarity of the polymer matrix around the dye molecule can influence the dye's photophysical properties and its interaction with this compound.[9]
-
Non-linear Stern-Volmer Plots: Ideally, the relationship between luminescence quenching and this compound concentration follows the Stern-Volmer equation, resulting in a linear plot. However, in many polymer matrices, this plot can become non-linear, complicating calibration.[9][10]
Q4: Can I perform a single-point calibration, or is a two-point calibration always necessary?
A4: While a single-point calibration (typically at 100% air saturation) is common, a two-point calibration (0% and 100% this compound) is highly recommended for accurate measurements, especially in complex media.[11][12][13] A zero-point calibration helps to correct for any sensor offset and ensures accuracy across the entire measurement range.[12][14] For high-precision applications, a multi-point calibration might be necessary to account for any non-linearity in the sensor's response.
Troubleshooting Guides
Issue 1: Inaccurate Readings After Calibration
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration Procedure | 1. Ensure the sensor is clean and dry for the 100% air saturation point calibration.[11][15] 2. For the 0% this compound point, use a high-purity nitrogen gas (99.999%) or a freshly prepared sodium sulfite (B76179) solution.[14] 3. Allow sufficient time for the sensor to stabilize at each calibration point.[12] 4. Verify that the temperature and pressure are stable during calibration.[11][16] |
| Media Interference (Autofluorescence) | 1. Perform a "mock" calibration using the cell-free complex medium to assess the level of background fluorescence. 2. If possible, use a sensor with excitation and emission wavelengths that minimize overlap with the autofluorescence of the medium.[1] 3. Consider using lifetime-based measurements instead of intensity-based measurements, as they are less affected by background fluorescence.[1][10] |
| Temperature Effects | 1. Ensure that the temperature compensation feature of your measurement system is enabled and functioning correctly. 2. Calibrate the sensor at the same temperature at which the experiments will be conducted.[4] |
Issue 2: Slow or No Sensor Response
| Possible Cause | Troubleshooting Steps |
| Biofouling | 1. Gently clean the sensor tip according to the manufacturer's instructions. A soft cloth or sponge with clean water is often sufficient.[15] 2. For persistent fouling, a mild cleaning solution recommended by the manufacturer may be used.[17] 3. In bioreactor systems, consider the placement of the sensor to minimize exposure to high-biomass areas.[5] |
| Air Bubbles on Sensor Surface | 1. Ensure the sensor is mounted in a way that prevents air bubbles from accumulating on the sensing surface. A vertical, downward-facing orientation is often recommended.[15] 2. Check for adequate flow in the system to dislodge any trapped bubbles.[17] |
| Sensor Damage or End of Life | 1. Inspect the sensor for any visible scratches or damage to the sensing element.[12] 2. If the sensor has been in use for an extended period, it may have reached the end of its operational life. Consult the manufacturer's specifications for the expected lifespan.[12] |
Quantitative Data Summary
Table 1: Common Interferents in Complex Media and their Effects
| Interferent | Effect on Measurement | Mitigation Strategy |
| Phenol Red | Inner filter effect, attenuating excitation and emission light.[18] | Use media without phenol red; use lifetime-based measurements. |
| Riboflavin (Vitamin B2) | Autofluorescence. | Select sensors with red-shifted excitation/emission; use time-resolved fluorescence.[1] |
| Tryptophan and Tyrosine | Intrinsic protein fluorescence. | Utilize long-wavelength probes to minimize excitation of these amino acids.[1] |
| Serum Components | Biofouling, light scattering.[5] | Regular cleaning of the sensor; use of anti-fouling coatings if available. |
Table 2: Impact of Sterilization Methods on Optical this compound Sensors
| Sterilization Method | Reported Effects | Recommendation |
| Autoclave (Steam) | Can cause significant changes in the sensor's polymer matrix and calibration.[6][7][8] | Always perform a post-sterilization two-point calibration.[6] |
| Ethylene Oxide (EtO) | Generally reported to have less influence on material properties compared to autoclaving.[7] | Recalibration after sterilization is still recommended. |
| Gamma Irradiation | Can induce both chain scission and cross-linking in the polymer matrix, with complex effects.[7] | Thoroughly validate sensor performance post-irradiation; recalibration is essential. |
| Chemical (e.g., NaOH) | May be a suitable alternative for some sensor types with good stability at high pH.[8] | Verify compatibility with the sensor manufacturer; recalibrate after sterilization. |
Experimental Protocols
Protocol 1: Two-Point Calibration of an Optical this compound Sensor
Objective: To accurately calibrate an optical this compound sensor for use in a complex medium.
Materials:
-
Optical this compound sensor and meter
-
Source of high-purity (99.999%) nitrogen gas with a regulator and tubing[14]
-
Beaker or calibration vessel
-
Deionized water
-
Temperature and pressure monitoring devices
Procedure:
-
Preparation:
-
Clean the sensor according to the manufacturer's instructions.
-
Connect the sensor to the meter and allow the system to warm up and stabilize.
-
-
Zero-Point Calibration (0% this compound):
-
Place the sensor in the calibration vessel.
-
Flow nitrogen gas over the sensor tip at a low flow rate (e.g., 0.5 L/min) for at least 5-10 minutes to displace all this compound.[14] Ensure the gas outlet is not pressurized.
-
Alternatively, prepare a fresh 2% sodium sulfite solution in deionized water. Submerge the sensor tip in the solution, ensuring no air bubbles are trapped.[14]
-
Wait for the sensor reading to stabilize at a minimum value.
-
In the meter's calibration menu, set this value as the 0% this compound point.
-
-
Slope Calibration (100% Air Saturation):
-
Remove the sensor from the nitrogen environment or zero-oxygen solution and gently dry the sensor tip with a lint-free cloth.[11]
-
Place the sensor in air-saturated water or, more simply, in water-vapor-saturated air (e.g., in a partially filled, sealed container of water after equilibration).[16]
-
Ensure the sensor tip is not in direct contact with liquid water droplets if calibrating in air.[11]
-
Allow the reading to stabilize. This may take several minutes.[12]
-
Record the ambient temperature and barometric pressure.
-
In the meter's calibration menu, enter the temperature and pressure values and set the stabilized reading as the 100% saturation point.
-
-
Verification:
-
Place the sensor back in the zero-oxygen environment to confirm it reads at or near 0%.
-
Expose it again to air to confirm it reads at or near 100%.
-
Protocol 2: Assessing Autofluorescence Interference from Complex Media
Objective: To quantify the interference from media autofluorescence on this compound sensor readings.
Materials:
-
Calibrated optical this compound sensor and meter
-
Your specific complex cell culture medium (cell-free)
-
Phosphate-buffered saline (PBS) or a similar non-fluorescent buffer
-
Gas cylinders with 0% this compound (nitrogen) and a known this compound concentration (e.g., 20.9% air)
Procedure:
-
Baseline Measurement:
-
Perform a two-point calibration of the sensor in a non-fluorescent buffer (e.g., PBS) as described in Protocol 1.
-
Sparge the buffer with the known this compound gas concentration and record the stable sensor reading.
-
Sparge the buffer with nitrogen and record the stable sensor reading.
-
-
Media Interference Measurement:
-
Replace the buffer with your cell-free complex medium.
-
Sparge the medium with the same known this compound gas concentration until saturation is reached. Record the stable sensor reading.
-
Sparge the medium with nitrogen until all this compound is removed. Record the stable sensor reading.
-
-
Data Analysis:
-
Compare the sensor readings in the complex medium to the baseline readings in the buffer at both 0% and the known this compound concentration.
-
A significant deviation in the readings between the buffer and the medium indicates interference from autofluorescence.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate optical this compound sensor readings.
Caption: Logical flow for a standard two-point sensor calibration.
References
- 1. Indicators for optical this compound sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. NIR luminescent this compound nanosensors with nanoparticle matrix tailored sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput optical sensing of peri-cellular this compound in cardiac cells: system characterization, calibration, and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-scientific.com [atlas-scientific.com]
- 6. broadleyjames.com [broadleyjames.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic multireactor: Practical considerations for using simple this compound sensing optodes for high-throughput batch reactor metabolism experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Steps for Dissolved this compound Sensor Calibration | Rika Sensor [rikasensor.com]
- 13. Calibrate an Optical Dissolved this compound Sensor - PASCO Capstone Help [help.pasco.com]
- 14. hamiltoncompany.com [hamiltoncompany.com]
- 15. kemsoracing.com [kemsoracing.com]
- 16. hamiltoncompany.com [hamiltoncompany.com]
- 17. Troubleshooting Common Issues with Dissolved this compound Sensors [boquinstrument.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Maintaining Hypoxia and Preventing Reoxygenation in Cellular Experiments
Welcome to the technical support center for hypoxia experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the prevention of reoxygenation during their work.
Troubleshooting Guide: Common Issues and Solutions
Maintaining a stable hypoxic environment is critical for the validity of experimental results. Reoxygenation, even for brief periods, can lead to cellular stress, alter signaling pathways, and impact cell viability, potentially confounding your data.[1][2][3] Below are common issues encountered during hypoxia experiments and their corresponding solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or failed hypoxia induction | - Leaks in the hypoxia chamber or tubing.[4] - Inaccurate gas mixture. - Malfunctioning oxygen sensor.[5] - Insufficient flushing of the chamber.[6] | - Check for leaks: Inspect the O-ring and all tubing connections. A simple method is to seal the chamber at room temperature and place it in a 37°C incubator for an hour. Then, open a clamp near your ear and listen for a "puff" of escaping gas, which indicates a good seal.[7] - Verify gas mixture: Use a calibrated this compound analyzer to confirm the this compound percentage in your gas tank. - Calibrate this compound sensor: Regularly calibrate the this compound sensor in your incubator or workstation according to the manufacturer's instructions.[5] - Ensure adequate flushing: Flush the chamber with the hypoxic gas mixture for a sufficient duration and flow rate (e.g., 20 L/min for 7-10 minutes) to displace all the air.[6] |
| Reoxygenation during cell manipulation (e.g., media changes, harvesting) | - Opening the hypoxia chamber to ambient air.[6] - Using normoxic (this compound-rich) media and reagents. | - Utilize a hypoxia workstation or glove box: These systems allow for cell manipulation within a controlled low-oxygen environment, preventing exposure to room air.[8] - Pre-equilibrate all media and reagents: Before use, incubate all liquids (media, PBS, trypsin, etc.) in the hypoxic environment for at least 24 hours to allow the dissolved this compound to reach equilibrium with the surrounding atmosphere.[9][10] For faster equilibration, you can bubble nitrogen gas through the media.[9] - Work quickly and efficiently: If a glove box is unavailable, minimize the time cells are exposed to normoxia. Have all necessary pre-chilled reagents ready to go.[2] |
| High background HIF-1α signal in normoxic controls | - High cell density leading to pericellular hypoxia. - Presence of growth factors or other stimuli in the media that can induce HIF-1α.[6] - Cross-reactivity of the antibody. | - Optimize cell seeding density: Avoid overly confluent cultures that can create their own hypoxic microenvironment. - Use serum-free or low-serum media: If experimentally feasible, this can reduce non-hypoxic HIF-1α stabilization. - Validate your antibody: Use a well-characterized antibody and include appropriate positive and negative controls in your Western blot analysis.[11] |
| Variable results between experiments | - Fluctuations in pericellular this compound levels.[12] - Inconsistent timing of hypoxic exposure and reoxygenation. - Differences in cell density or media volume.[13] | - Standardize all experimental parameters: Maintain consistent cell seeding densities, media volumes, and durations of hypoxia and reoxygenation.[14] - Monitor pericellular this compound: If possible, use this compound-sensing probes to measure the actual this compound concentration at the cell level. - Report all critical parameters: In publications, clearly state the this compound percentage, media depth, cell density, and type of culture vessel used to ensure reproducibility.[15] |
| Cell death or stress in hypoxic conditions | - Extreme or prolonged hypoxia leading to apoptosis or necrosis.[1] - Toxicity from chemical hypoxia mimetics (e.g., CoCl₂).[16] | - Optimize hypoxia duration and this compound levels: Determine the optimal conditions for your specific cell type and experimental question.[1] - Titrate chemical inducers: If using chemical mimetics, perform a dose-response curve to find the lowest effective concentration with minimal toxicity.[16] |
Frequently Asked Questions (FAQs)
Q1: How quickly does reoxygenation occur when I take my cells out of the hypoxia chamber?
A1: Reoxygenation of the media and cells happens very rapidly. The gas phase in the culture dish will equilibrate with room air almost instantaneously. HIF-1α, a key protein stabilized under hypoxia, can be degraded within the first 5 minutes of exposure to a normoxic environment.[17] Therefore, minimizing any exposure to ambient air is crucial.
Q2: Is it necessary to use a hypoxia workstation or glove box for all manipulations?
A2: While a hypoxia workstation is the ideal solution to prevent reoxygenation, it may not always be accessible.[5] If you must work on an open bench, it is critical to work as quickly as possible. Have all your pre-equilibrated and pre-chilled solutions ready to minimize the time your cells are exposed to normoxia. However, for experiments highly sensitive to transient reoxygenation, a controlled environment is strongly recommended.
Q3: Can I use chemical inducers like cobalt chloride (CoCl₂) instead of a hypoxia chamber?
A3: Yes, chemical inducers like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) can be used to stabilize HIF-1α and mimic a hypoxic response under normoxic conditions.[6] This method is cost-effective and convenient. However, it's important to be aware that these chemicals can have off-target effects that are independent of their HIF-stabilizing activity.[11] Therefore, the choice of method depends on the specific research question.
Q4: How can I confirm that my cells are truly hypoxic?
A4: The most common method to verify a hypoxic response is to measure the protein levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by Western blotting.[6] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it becomes stabilized and accumulates in the nucleus.[17] Other methods include using hypoxia-sensitive fluorescent probes or measuring the expression of HIF-1α target genes like VEGF or GLUT1.
Q5: What is the best way to pre-equilibrate my culture media?
A5: The most thorough method is to place the media in a loosely capped flask inside the hypoxia chamber for at least 24 hours before use.[9] For larger volumes, this may take longer. To speed up the process, you can bubble a sterile-filtered hypoxic gas mixture directly through the media.[9]
Data Presentation: Comparison of Hypoxia Induction Methods
The choice of method to induce hypoxia depends on experimental needs, budget, and the level of control required. Below is a summary of common methods and their characteristics.
| Method | Principle | Typical O₂ Level | Advantages | Disadvantages |
| Hypoxia Chamber/Incubator | Displacement of ambient air with a precise gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).[6] | 0.1% - 5% O₂ | Precise and stable control of this compound levels. Allows for long-term experiments. | Higher initial cost. Reoxygenation can occur when opening the chamber.[6] |
| Hypoxia Workstation/Glove Box | A sealed environment with integrated incubators and microscopes, allowing for cell manipulation under continuous hypoxia.[8] | 0.1% - 5% O₂ | Prevents reoxygenation during experimental procedures.[8] High level of environmental control. | Very high initial cost. Can be cumbersome to work in. |
| Chemical Induction (e.g., CoCl₂, DMOG) | Chemical agents that stabilize HIF-1α under normoxic conditions by inhibiting prolyl hydroxylases.[6] | N/A (mimics hypoxia) | Low cost and easy to implement. No specialized equipment needed. | Can have off-target effects. Does not replicate all aspects of a low-oxygen environment.[11] |
| Low-Cost Alternatives (e.g., Vacuum Bags) | Sealing culture vessels in a vacuum bag flushed with a hypoxic gas mixture.[18] | <2% - 5% O₂ | Very low cost and simple to set up.[18] | Less precise this compound control. Not suitable for experiments requiring frequent manipulation.[18] |
Experimental Protocols
Protocol 1: Pre-equilibration of Cell Culture Media
-
Place the desired volume of cell culture medium in a sterile flask with a loosened cap or a gas-permeable filter cap.
-
Place the flask inside the hypoxia chamber or incubator.
-
Allow the medium to equilibrate for at least 24 hours before use to ensure the dissolved this compound concentration matches the chamber's atmosphere.[9][10]
-
For faster equilibration, particularly for larger volumes, sterile-filter a hypoxic gas mixture and gently bubble it through the medium for 15-30 minutes.[9]
Protocol 2: Harvesting Cells Under Hypoxic Conditions (in a Hypoxia Workstation)
-
Ensure all necessary reagents (PBS, trypsin, lysis buffer) are pre-equilibrated to the hypoxic conditions inside the workstation.
-
Perform all steps within the sealed hypoxia workstation.
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with pre-equilibrated, ice-cold PBS.
-
Add pre-equilibrated trypsin and incubate until the cells detach.
-
Neutralize the trypsin with pre-equilibrated culture medium.
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant and proceed with your downstream application (e.g., cell lysis for protein extraction).
Protocol 3: Validation of Hypoxia by HIF-1α Western Blot
-
Cell Lysis: After hypoxic treatment, immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Work quickly to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.[16]
-
Analysis: Compare the HIF-1α band intensity in hypoxic samples to normoxic controls. A significant increase in the HIF-1α signal in the hypoxic samples confirms a successful hypoxic response.
Visualizations
HIF-1α Signaling Pathway in Hypoxia
Caption: Simplified HIF-1α signaling pathway under hypoxic conditions.
Experimental Workflow to Minimize Reoxygenation
Caption: Recommended workflow to minimize reoxygenation during hypoxia experiments.
References
- 1. Simulating In Vivo this compound Conditions: A Guide for Cell Culture Protocols | Oxford Optronix [oxford-optronix.de]
- 2. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. cdn.labwrench.com [cdn.labwrench.com]
- 8. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key Considerations for Scientists Venturing into Hypoxia and Physoxia Research | Oxford Optronix [oxford-optronix.com]
- 12. cellgs.com [cellgs.com]
- 13. Exploring the effects of hypoxia and reoxygenation time on hepatocyte apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. mdpi.com [mdpi.com]
- 17. A compendium of proteins that interact with HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Dissolved Oxygen Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal drift during long-term dissolved oxygen (DO) monitoring experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term dissolved this compound monitoring.
Problem: My DO readings are consistently drifting downwards over several days.
Possible Causes and Solutions:
-
Biofouling: The accumulation of microorganisms on the sensor membrane is a primary cause of downward drift. This biofilm consumes this compound, leading to artificially low readings.
-
Solution: Regularly clean the sensor according to the manufacturer's instructions. For electrochemical sensors, this may involve gently wiping the membrane with a soft, non-abrasive cloth.[1][2] For optical sensors, clean the sensing window. In environments with high biofouling potential, increase the cleaning frequency.
-
-
Membrane Damage or Aging: The sensor's membrane can degrade over time, affecting its permeability to this compound and causing a decline in signal.
-
Electrolyte Depletion (Electrochemical Sensors): The electrolyte solution in electrochemical sensors is consumed during the measurement process. Depletion of the electrolyte will lead to a gradual decrease in the sensor's output.
-
Solution: Replace the electrolyte solution at regular intervals as recommended by the manufacturer.
-
Problem: My DO readings are fluctuating erratically.
Possible Causes and Solutions:
-
Air Bubbles: Air bubbles trapped on the sensor membrane can cause erratic and inaccurate readings.
-
Temperature Fluctuations: Sudden changes in the temperature of the medium can cause temporary fluctuations in DO readings as this compound solubility is temperature-dependent.[5]
-
Solution: Ensure that the temperature of the system is stable and that the sensor's temperature compensation is functioning correctly. Allow the sensor to fully equilibrate to the sample temperature before recording measurements.
-
-
Electrical Interference: Proximity to other electrical equipment can sometimes interfere with the sensor's signal.
-
Solution: Ensure the sensor cable is not running parallel to power cables. Check for proper grounding of all equipment.
-
Problem: The sensor response is very slow.
Possible Causes and Solutions:
-
Fouled or Old Membrane: A buildup of biofilm or an aged membrane can slow down the diffusion of this compound to the sensing element.[4]
-
Solution: Clean the sensor membrane thoroughly. If the response time does not improve, replace the membrane and electrolyte.
-
-
Low Flow Rate (Electrochemical Sensors): Electrochemical sensors consume this compound during measurement and require a sufficient flow of the sample across the membrane to ensure an accurate reading.
-
Solution: Ensure adequate agitation or flow rate in the experimental setup to provide a continuous supply of sample to the sensor surface.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting signal drift in long-term DO monitoring.
Caption: Troubleshooting workflow for inaccurate dissolved this compound readings.
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my dissolved this compound sensor for long-term monitoring?
A1: The calibration frequency depends on the sensor type, the application, and the manufacturer's recommendations. For long-term experiments, a pre- and post-experiment calibration is essential. For electrochemical sensors, more frequent calibration (e.g., weekly or bi-weekly) may be necessary due to higher drift rates.[6][7] Optical DO sensors are generally more stable and may require less frequent calibration.[6][7][8][9]
Q2: My DO sensor reading is stuck at zero or a very low value. What should I do?
A2:
-
Check for proper polarization (electrochemical sensors): Ensure the sensor has been polarized for the manufacturer-recommended time before use.
-
Inspect the membrane and electrolyte: A damaged membrane or depleted electrolyte can lead to a loss of signal. Replace them if necessary.
-
Verify the connection: Ensure the sensor is properly connected to the meter or data logger.
-
Perform a two-point calibration: A failed calibration can indicate a more significant sensor issue.
Q3: Can I reuse a sensor membrane?
A3: It is generally not recommended to reuse a sensor membrane. Once removed, the membrane can be stretched or damaged, which will affect its performance. Always use a new membrane when performing maintenance.
Q4: What is the difference in signal drift between optical and electrochemical DO sensors?
A4: Optical DO sensors generally exhibit lower signal drift over long-term deployments compared to electrochemical sensors.[7][8][9][10] This is because the sensing principle of optical sensors is less susceptible to factors like electrolyte depletion. While specific drift rates can vary by manufacturer and application, studies have shown that optical sensors maintain their accuracy for longer periods.[8][11]
Data Presentation: Sensor Drift Comparison
The following table summarizes the general characteristics of optical and electrochemical dissolved this compound sensors, including their relative signal drift.
| Feature | Optical DO Sensors | Electrochemical DO Sensors (Galvanic & Polarographic) |
| Signal Drift | Lower drift over long-term use.[6][7][8][9] | Higher drift, requiring more frequent calibration.[6][7][8][9] |
| Maintenance | Less frequent; typically involves cleaning the sensing window. | More frequent; involves membrane and electrolyte replacement.[6] |
| Response Time | Generally slower than electrochemical sensors.[3] | Generally faster response to changes in this compound concentration.[3] |
| Flow Dependence | Not dependent on sample flow. | Requires sample flow or agitation for accurate readings. |
| Interferences | Less susceptible to interference from other gases.[6] | Can be affected by gases like H₂S that can cross the membrane. |
Experimental Protocols
Protocol 1: Two-Point Calibration of a Dissolved this compound Sensor
This protocol describes the standard procedure for a two-point calibration using a zero-oxygen solution and air-saturated water.
Materials:
-
DO sensor and meter
-
Beaker or calibration vessel
-
Deionized (DI) water
-
Sodium sulfite (B76179) (for zero-oxygen solution)
-
Stir plate and stir bar (optional, for air-saturated water)
-
Air pump and airstone (optional, for air-saturated water)
Procedure:
-
Prepare the 100% Saturation Standard (Air-Saturated Water):
-
Fill a beaker with DI water.
-
Aerate the water using an air pump and airstone for at least 30 minutes to ensure it is fully saturated with air. Alternatively, vigorously stir the water for an extended period.
-
Place the DO sensor in the water-saturated air above the water for calibration in a humid environment.[12][13]
-
-
Perform the 100% Saturation Calibration:
-
Rinse the DO probe with DI water and gently blot it dry.
-
Place the probe in the calibration vessel with the humid air environment.
-
Allow the reading to stabilize. This may take several minutes.
-
Follow the meter's instructions to initiate the 100% saturation calibration. The meter will automatically adjust to the theoretical DO concentration based on the measured temperature and barometric pressure.
-
-
Prepare the 0% Saturation Standard (Zero-Oxygen Solution):
-
Fill a beaker with a known volume of DI water.
-
Add a small amount of sodium sulfite (e.g., 2 grams per 100 mL of water) and stir until dissolved. This will scavenge all the dissolved this compound from the water.
-
-
Perform the 0% Saturation Calibration:
-
Rinse the DO probe with DI water.
-
Immerse the probe in the zero-oxygen solution.
-
Allow the reading to stabilize at or near zero.
-
Follow the meter's instructions to initiate the zero-point calibration.
-
-
Verification:
-
After calibration, rinse the probe and place it back into the air-saturated water to verify that the reading is stable and accurate.
-
Protocol 2: Cleaning and Maintenance of a Dissolved this compound Sensor
Regular cleaning is crucial for preventing biofouling and maintaining sensor performance.
Materials:
-
Soft, lint-free cloth or lens paper
-
Deionized (DI) water
-
Mild detergent solution (if recommended by the manufacturer)
Procedure:
-
General Cleaning:
-
Carefully remove the sensor from the experimental setup.
-
Rinse the sensor body and membrane/sensing window with DI water.
-
Gently wipe the membrane or sensing window with a soft, lint-free cloth to remove any biofilm or debris.[1][2] Do not use abrasive materials that could scratch the surface.
-
For stubborn deposits, a mild detergent solution may be used, followed by a thorough rinse with DI water. Always consult the manufacturer's instructions for recommended cleaning agents.[14]
-
-
Electrochemical Sensor Specific Maintenance (Membrane and Electrolyte Replacement):
-
Unscrew the sensor's membrane cap.
-
Discard the old membrane and electrolyte.
-
Rinse the sensor's anode and cathode with DI water and gently dry.
-
Fill a new membrane cap with fresh electrolyte solution, ensuring no air bubbles are trapped.
-
Carefully screw the new membrane cap onto the sensor body.
-
-
Post-Maintenance Check:
-
After any cleaning or maintenance, it is essential to perform a two-point calibration to ensure the sensor is functioning correctly.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the causes of signal drift and the experimental workflow for maintaining a DO sensor.
Caption: Primary causes of signal drift in dissolved this compound sensors.
Caption: Experimental workflow for routine DO sensor maintenance.
References
- 1. How to Troubleshoot Common Problems with a Dissolved this compound Meter [boquinstrument.com]
- 2. Troubleshooting Common Issues with Dissolved this compound Sensors [boquinstrument.com]
- 3. researchgate.net [researchgate.net]
- 4. How Long Does It Take to Get a Stable DO Sensor Reading? | Rika Sensor [rikasensor.com]
- 5. researchgate.net [researchgate.net]
- 6. Difference of Optical DO Sensors and Electrochemical DO Sensors [boquinstrument.com]
- 7. disen-sensor.com [disen-sensor.com]
- 8. FishSens Magazine | The Pros and Cons of Optical Dissolved this compound Sensors - FishSens Magazine [fishsens.com]
- 9. Are Optical Or Electrochemical DO Sensors More Accurate? | Rika Sensor [rikasensor.com]
- 10. Calibrate an Optical Dissolved this compound Sensor - PASCO Capstone Help [help.pasco.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. doh.wa.gov [doh.wa.gov]
- 13. Steps for Dissolved this compound Sensor Calibration | Rika Sensor [rikasensor.com]
- 14. in-situ.com [in-situ.com]
Technical Support Center: Optimization of Oxygen Partial Pressure for Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of oxygen partial pressure (pO2) in mammalian cell culture.
Troubleshooting Guides
This section provides solutions to common problems that may arise during mammalian cell culture related to this compound partial pressure.
Issue 1: Low Cell Viability and Growth Rate
Possible Cause: Suboptimal dissolved this compound (DO) levels, either too low (hypoxia) or too high (hyperoxia).
Troubleshooting Steps:
-
Verify DO Setpoint: Ensure the DO setpoint in your bioreactor or incubator is appropriate for your specific cell line. Most mammalian cell cultures are maintained with a DO of around 20%–50% of air saturation.[1]
-
Calibrate DO Probe: An inaccurate DO probe reading can lead to incorrect this compound supply. Regularly calibrate your DO probe according to the manufacturer's instructions. A faulty probe could be the reason for a sudden, unexpected increase in pO2 readings, which can lead to cell death.[2]
-
Check for this compound Limitation: In high-density cultures, the this compound uptake rate (OUR) of the cells might exceed the this compound transfer rate (OTR) of the system, leading to hypoxia.[3]
-
Investigate Hyperoxia: Excessively high DO levels can lead to the production of reactive this compound species (ROS), causing oxidative stress and cell damage.[6][7][8]
-
Solution: Reduce the DO setpoint or the percentage of pure this compound in the sparging gas.
-
-
Evaluate Sparging Strategy: Direct sparging with small bubbles (frit sparger) can cause cell damage at high flow rates.[9]
Logical Relationship for Troubleshooting Low Viability
Caption: Troubleshooting workflow for low cell viability.
Issue 2: Decreased Recombinant Protein Production
Possible Cause: Non-optimal pO2 can alter cellular metabolism, diverting resources away from protein production.
Troubleshooting Steps:
-
pO2 Profile Analysis: Analyze the pO2 profile throughout the culture run. Fluctuations or sustained periods of low or high pO2 can negatively impact productivity.
-
Metabolic Analysis: Measure key metabolite concentrations, such as lactate (B86563) and ammonia. Hypoxia often leads to increased lactate production due to a shift towards anaerobic respiration.[10][11]
-
Optimize pO2 for Production Phase: The optimal pO2 for cell growth may not be the same as for protein production. Consider a biphasic pO2 control strategy, with a different setpoint for the growth and production phases.
-
Consider pCO2 Effects: In large-scale bioreactors, high sparging rates to maintain pO2 can lead to CO2 stripping or accumulation, affecting pH and osmolality, which in turn can inhibit protein production.[12][13] Elevated pCO2 has been shown to decrease the specific production rate of some recombinant proteins.[12]
Issue 3: Inconsistent Experimental Results and Poor Reproducibility
Possible Cause: Failure to replicate the in vivo this compound environment (physioxia) or uncontrolled fluctuations in pericellular pO2.
Troubleshooting Steps:
-
Adopt Physioxic Conditions: Standard cell culture incubators with an atmospheric this compound level of ~18% create a hyperoxic environment for most mammalian cells, which in vivo are exposed to 2-6% O2.[6][7] This discrepancy can alter gene expression, ROS metabolism, and cellular responses to drugs.[6][7]
-
Direct Measurement of Pericellular pO2: The pO2 in the incubator headspace may not reflect the actual pO2 experienced by the cells at the bottom of the culture vessel, especially in static cultures with high cell densities.[3]
-
Solution: Use specialized equipment with this compound sensors to directly monitor the pO2 in the cell culture medium.[3]
-
-
Pre-equilibrate Media: Freshly prepared culture media is saturated with atmospheric this compound. When moving to hypoxic experiments, it is crucial to pre-equilibrate the media to the desired low this compound level to avoid exposing cells to transient hyperoxia.[16]
Frequently Asked Questions (FAQs)
Q1: What is the difference between physioxia, hypoxia, and hyperoxia?
-
Physioxia: Refers to the physiologically normal this compound tension that cells experience in their native tissue in vivo. For most mammalian tissues, this ranges from 2% to 6% O2.[6][7]
-
Hypoxia: A state where this compound availability is below the normal physiological levels. In cell culture, this is often induced by using gas mixtures with low this compound content (e.g., 1-5% O2).[17]
-
Hyperoxia: A condition where cells are exposed to this compound levels higher than their physiological norm. Standard cell culture in a humidified incubator with 5% CO2 results in an ~18% this compound environment, which is hyperoxic for most cell types.[7][18]
Q2: How does pO2 affect cellular metabolism?
This compound is a critical substrate for aerobic respiration, the primary energy-generating pathway in mammalian cells.[10]
-
Under optimal pO2 , cells efficiently produce ATP through oxidative phosphorylation.
-
Under hypoxia , cells shift towards anaerobic glycolysis to produce ATP, resulting in increased glucose consumption and lactate production.[10][11] This is a less efficient energy production method.
-
Under hyperoxia , increased ROS production can lead to oxidative stress, damaging cellular components like DNA and lipids, and altering signaling pathways.[6][7]
Q3: What are the key signaling pathways regulated by pO2?
-
Hypoxia-Inducible Factor (HIF-1α) Pathway (Hypoxia): Under low this compound conditions, the HIF-1α protein is stabilized. It then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival to help the cell adapt to the hypoxic environment.[6][17]
-
Reactive this compound Species (ROS) and Nrf2 Pathway (Hyperoxia): High this compound levels increase the production of ROS.[6] This can lead to oxidative stress and the activation of pathways like p53 and Nrf2, which in turn induce the expression of antioxidant genes and can lead to senescence.[6]
HIF-1α Signaling Pathway
Caption: HIF-1α pathway under normoxic vs. hypoxic conditions.
Hyperoxia-Induced ROS Signaling
Caption: Hyperoxia leads to increased ROS and oxidative stress.
Q4: How do I measure and control pO2 in my cell culture?
-
Measurement: Dissolved this compound (DO) is typically measured using electrochemical (amperometric or polarographic) or optical DO sensors placed directly in the bioreactor.[1][19] For static cultures, specialized plates with embedded sensors or fiber optic probes can be used.[3]
-
Control in Bioreactors: DO is controlled automatically by a controller that adjusts parameters based on the sensor's readings.[1] Control is typically achieved by a cascade system that may involve:
-
Increasing agitation speed to improve this compound transfer from the headspace.
-
Altering the composition of the sparged gas (e.g., blending air with pure this compound).
-
Increasing the gas flow rate.[4]
-
-
Control in Incubators: Standard CO2 incubators do not control O2. To achieve specific this compound tensions (hypoxic or physioxic), you can use:
Data Presentation
Table 1: Comparison of this compound Levels in vivo vs. in vitro
| Environment | This compound Partial Pressure (pO2) | This compound Percentage (%) |
| Ambient Air | ~160 mmHg | ~21% |
| Standard CO2 Incubator (Humidified) | ~140 mmHg | ~18-19%[14][18] |
| Human Arterial Blood | 80 - 100 mmHg | ~12%[20] |
| Human Brain Tissue | 5 - 50 mmHg | ~0.5 - 7%[20] |
| Human Liver Tissue | 30 - 55 mmHg | ~4 - 12%[14][20] |
Table 2: Effects of pO2 on CHO Cell Growth and Metabolism
| Parameter | pCO2 Level | Osmolality | Effect on Specific Growth Rate |
| Elevated pCO2 | 50 -> 150 mmHg | Controlled (~350 mOsm/kg) | 9% reduction[21][22] |
| Elevated Osmolality | Controlled pCO2 | 316 -> 450 mOsm/kg | 60% reduction[21][22] |
| Combined High pCO2 & Osmolality | 140-160 mmHg | 400-450 mOsm/kg | ~20% drop in viable cell density[21] |
Experimental Protocols
Protocol 1: Inducing and Verifying Hypoxia in a Modular Incubator Chamber
This protocol describes a general method for creating a hypoxic environment for adherent cell cultures using a modular chamber.
Materials:
-
Modular Incubator Chamber (e.g., from STEMCELL Technologies)[15]
-
Pre-mixed gas cylinder (e.g., 1% O2, 5% CO2, balance N2) with a regulator and flow meter.[17]
-
Sterile water in a petri dish for humidification.
-
Cell cultures ready for experimentation.
-
Control "twin" plate for normoxic conditions.
Workflow Diagram
Caption: Workflow for a typical hypoxia chamber experiment.
Procedure:
-
Preparation: Prepare your cell culture plates. For each experimental plate, prepare an identical "twin" plate to be kept in normoxic conditions as a control.[17]
-
Chamber Setup: Place one or two uncovered petri dishes containing sterile water inside the chamber to maintain humidity.[15] Arrange your experimental culture plates inside the chamber.
-
Sealing: Securely close the chamber lid, ensuring the O-ring is clean and properly seated to prevent leaks.[15]
-
Purging: Attach the tubing from the gas tank to the chamber. Open both clamps on the chamber tubing.[15] Flush the chamber with the hypoxic gas mixture at a high flow rate (e.g., 20 L/min) for 5-10 minutes to displace the existing air.[15][17]
-
Incubation: After purging, quickly close the tubing clamps to seal the chamber. Disconnect the gas line and place the chamber in a 37°C incubator. Place the normoxic control plate in the same incubator.
-
Verification (Post-Experiment): A hallmark of a successful hypoxic induction is the stabilization of HIF-1α protein.[17] To verify, you can perform a Western blot on cell lysates from both hypoxic and normoxic conditions, probing for HIF-1α.
-
Lysis: When harvesting, work quickly. As soon as the chamber is opened, place the plates on ice to minimize re-oxygenation and HIF-1α degradation. Immediately aspirate the media, wash with ice-cold PBS, and lyse the cells.
-
Protocol 2: Basic Operation of a Bioreactor DO Control Loop
This protocol outlines the principle of DO control in a stirred-tank bioreactor.
Principle: The bioreactor's controller maintains a dissolved this compound (DO) setpoint by automatically adjusting a cascade of control parameters.
Procedure:
-
Calibration: Before inoculation, calibrate the DO probe at two points:
-
Zero Point (0%): Sparge the media with nitrogen gas until the probe reading stabilizes at zero.
-
Span Point (100%): Sparge the media with air at a defined flow rate and agitation speed until the reading stabilizes. This reading is defined as 100% air saturation.
-
-
Setpoint Configuration: Enter the desired DO setpoint into the controller (e.g., 40%).
-
Control Cascade Setup: Configure the control cascade. A typical cascade for increasing DO is:
-
Step 1: Agitation: The controller first increases the agitation speed within a defined range (e.g., 100-300 RPM) to increase OTR.
-
Step 2: Gas Flow: If maximum agitation is insufficient, the controller increases the flow rate of the air sparge.
-
Step 3: this compound Enrichment: If maximum air flow is still not enough, the controller will begin to blend pure this compound into the sparged gas.
-
-
Monitoring: Continuously monitor the DO reading and the corresponding control actions (agitation, gas flow) throughout the culture duration to ensure the system is performing as expected.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound toxicity: cellular mechanisms in normobaric hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Effects of elevated pCO(2) and/or osmolality on the growth and recombinant tPA production of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scientificbio.com [scientificbio.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Supraphysiological this compound Levels in Standard Cell Culture Affect this compound-Consuming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Effects of elevated pCO2 and osmolality on growth of CHO cells and production of antibody-fusion protein B1: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Temperature Effects on Oxygen Sensor Accuracy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on oxygen sensor accuracy during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound sensors due to temperature variations.
Issue: My this compound readings are consistently drifting as the experiment progresses and the temperature changes.
-
Possible Cause 1: Inherent Temperature Dependence of the Sensor. this compound sensors, particularly electrochemical types like galvanic and polarographic sensors, have an output that is naturally dependent on temperature.[1][2] Changes in temperature affect the permeability of the sensor's membrane and the rate of the electrochemical reaction, leading to signal drift.[1] For instance, some partial pressure this compound sensors show about a 3% change in output for each degree Celsius change in temperature.[1]
-
Solution:
-
Temperature Compensation: If your sensor has a built-in temperature sensor (thermistor), ensure it is functioning correctly and that the temperature compensation feature on your meter is enabled.[2][3] For sensors without integrated compensation, you will need to manually record the temperature at each this compound measurement and apply a correction factor based on the sensor's specifications or a predetermined calibration curve.
-
Stable Environment: Whenever possible, conduct experiments in a temperature-controlled environment to minimize fluctuations.[4]
-
Allow for Equilibration: Before starting measurements, allow the sensor to fully equilibrate to the temperature of your sample.[5]
-
Issue: I observe a sudden, transient spike or drop in my this compound reading after a rapid temperature change.
-
Possible Cause: Thermal Shock. Sudden changes in temperature can cause a temporary, unstable response from the this compound sensor.[1][6] This "thermal shock" can lead to a transient current that will decay as the sensor reaches thermal equilibrium.[1] The most significant transient behavior is often observed at temperatures between -5°C and 0°C.[1]
-
Solution:
-
Gradual Temperature Changes: Avoid subjecting the sensor to abrupt and large temperature shifts. When moving a sensor between environments of different temperatures, allow it to acclimate for an extended period before calibration or measurement.[5]
-
Stabilization Time: After a known rapid temperature change, wait for the sensor reading to stabilize before recording data. This can take from less than 30 seconds to several minutes depending on the sensor type and the magnitude of the temperature change.[6]
-
Issue: My calibration seems to be inaccurate at different temperatures.
-
Possible Cause: Temperature-Dependent Calibration. A calibration performed at one temperature may not be accurate at another temperature because the sensor's response curve changes with temperature.
-
Solution:
-
Multi-Point Calibration at Operating Temperature: For the highest accuracy, perform a calibration at the temperature at which your experiment will be conducted. If your experiment involves a range of temperatures, a multi-point calibration across that range is recommended.
-
Two-Point Calibration: A common and effective method is a two-point calibration. This typically involves a "zero point" calibration in an this compound-free environment (e.g., using nitrogen gas or a sodium sulfite (B76179) solution) and a "span" or "100% saturation" calibration in air-saturated water or ambient air (20.95% this compound).[7][8] It is crucial that the temperature is stable and recorded during both calibration points.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect different types of this compound sensors?
A1: Temperature impacts this compound sensors in several ways depending on their operating principle:
-
Electrochemical Sensors (Galvanic and Polarographic/Clark-type): Temperature alters the rate of the electrochemical reaction and the permeability of the membrane to this compound.[1][9][10] For galvanic sensors, the current generated increases with temperature, typically by about 2-3% per Kelvin.[2]
-
Optical Sensors: The fluorescence quenching process used in optical sensors is also temperature-dependent. Higher temperatures can decrease the fluorescence intensity and lifetime, leading to inaccurate readings if not compensated for.
-
Zirconia Sensors: These sensors operate at high temperatures and their output is governed by the Nernst equation, which is directly dependent on temperature.[11][12][13] Accurate temperature measurement is critical for these sensors.
Q2: What is a temperature coefficient and why is it important for my this compound sensor?
A2: The temperature coefficient is a measure of how much the sensor's output changes for a one-degree change in temperature. It is typically expressed as a percentage per degree Celsius (%/°C) or Kelvin (%/K). Knowing the temperature coefficient of your sensor is crucial for manual temperature compensation. For example, a mass flow this compound sensor might have a temperature coefficient of approximately 0.17%/K, which is significantly lower than that of a partial pressure sensor (around 3%/°C).[1]
Q3: Can I use a sensor calibrated in the lab for fieldwork at a different ambient temperature?
A3: It is not recommended without proper temperature compensation. A sensor calibrated in a controlled lab environment will likely provide inaccurate readings in the field where the temperature may be significantly different. For best results, you should recalibrate the sensor in the field at the ambient temperature or use a sensor with reliable automatic temperature compensation.
Q4: What is the ideal gas law and how does it relate to gaseous this compound measurements and temperature?
A4: The ideal gas law (PV=nRT) demonstrates that for a given volume, the absolute concentration of a gas decreases as temperature increases.[14][15] This is important because if a sensor that measures absolute this compound concentration is calibrated to display relative units (e.g., % this compound), an increase in temperature will result in an apparent decrease in the relative this compound concentration reading if not corrected.[15]
Data Presentation
Table 1: Temperature Effects on Different this compound Sensor Types
| Sensor Type | Principle of Operation | Typical Temperature Coefficient/Effect | Key Considerations |
| Galvanic | Electrochemical reaction generates a current proportional to this compound partial pressure. | Output increases by approximately 2.54% per °C.[3] | Requires temperature compensation, often using a built-in thermistor.[2] |
| Partial Pressure (Membrane) | This compound diffusion across a polymeric membrane. | Output can change by about 3% per °C.[1] | Highly dependent on membrane permeability which is sensitive to temperature. |
| Mass Flow | Gas flow through a capillary to the cathode. | Output changes by the square root of the Kelvin temperature (~0.17%/K at 20°C).[1] | Offers superior temperature performance compared to partial pressure sensors.[1] |
| Optical (Fluorescence Quenching) | This compound quenches the fluorescence of a luminophore. | Temperature affects fluorescence lifetime and intensity. | Requires temperature compensation, often via a dual-luminophore system or a separate temperature sensor. |
| Zirconia (Nernstian) | Solid-state electrochemical sensor based on the Nernst equation. | Output voltage is directly proportional to temperature as described by the Nernst equation.[12][13] | Operates at high temperatures; accurate temperature control and measurement are critical.[12] |
Experimental Protocols
Protocol 1: Two-Point Calibration of a Dissolved this compound Sensor with Temperature Correction
Objective: To accurately calibrate a dissolved this compound (DO) sensor at a specific experimental temperature.
Materials:
-
Dissolved this compound sensor and meter
-
Calibrated thermometer or temperature probe
-
Beaker or calibration vessel
-
Stir plate and stir bar (for electrochemical sensors)
-
Source of deionized water
-
Air pump or bubbler
-
Nitrogen gas cylinder with regulator or sodium sulfite (Na₂SO₃) and cobalt chloride (CoCl₂) for zero-point solution
Procedure:
-
Preparation:
-
Clean the DO sensor according to the manufacturer's instructions.
-
Place a beaker with deionized water on a stir plate and add a stir bar.
-
Submerge the DO sensor and a calibrated thermometer into the water.
-
Bring the water to the desired experimental temperature and allow it to stabilize.
-
-
100% Saturation (Span) Calibration:
-
Turn on the air pump and bubble air through the water to ensure it is fully saturated with this compound.
-
For electrochemical sensors, maintain gentle stirring to ensure a consistent flow of water across the sensor membrane.
-
Allow the sensor reading to stabilize. This may take several minutes.
-
Once the reading is stable, enter the calibration mode on your meter.
-
Input the current temperature from the calibrated thermometer.
-
Initiate the 100% saturation calibration. The meter will automatically set the current sensor output to the theoretical 100% this compound saturation value at that temperature and the ambient barometric pressure.
-
-
0% Saturation (Zero-Point) Calibration:
-
Method A: Nitrogen Gas:
-
Move the sensor and thermometer to a fresh beaker of deionized water at the same experimental temperature.
-
Bubble nitrogen gas through the water to displace all the dissolved this compound. This may take 10-15 minutes.
-
Once the sensor reading has stabilized at a minimum value, initiate the zero-point calibration on your meter.
-
-
Method B: Sodium Sulfite Solution:
-
Prepare a zero-oxygen solution by dissolving a small amount of sodium sulfite (and a trace of cobalt chloride as a catalyst) in deionized water.
-
Submerge the sensor in this solution and allow the reading to stabilize at zero.
-
Initiate the zero-point calibration on your meter.
-
-
-
Verification:
-
Rinse the sensor thoroughly with deionized water.
-
Place the sensor back into the 100% air-saturated water. The reading should be stable at or very near 100% saturation.
-
Visualizations
Caption: Effect of temperature on electrochemical this compound sensor signal.
Caption: Troubleshooting workflow for temperature-related this compound sensor issues.
References
- 1. alphasense.com [alphasense.com]
- 2. Electro-galvanic this compound sensor - Wikipedia [en.wikipedia.org]
- 3. processsensing.com [processsensing.com]
- 4. How do temperature fluctuations impact air quality sensors over time? | Clarity [clarity.io]
- 5. co2meter.com [co2meter.com]
- 6. automation.honeywell.com [automation.honeywell.com]
- 7. Steps for Dissolved this compound Sensor Calibration | Rika Sensor [rikasensor.com]
- 8. onsetcomp.com [onsetcomp.com]
- 9. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 10. Clark electrode - Wikipedia [en.wikipedia.org]
- 11. Nernst equation - Calculation of this compound concentration [econox.com]
- 12. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 13. This compound Concentration Calculators [cof.com.au]
- 14. co2meter.com [co2meter.com]
- 15. apogeeinstruments.com [apogeeinstruments.com]
improving the selectivity of oxygen sensors in mixed gas environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of oxygen sensors in mixed gas environments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gases that interfere with this compound sensor readings?
A1: Several gases can interfere with this compound sensor readings, leading to inaccurate measurements. The type and extent of interference depend on the sensor technology (e.g., electrochemical, zirconia). Common interfering gases include:
-
Combustible Gases: Hydrogen (H₂), Carbon Monoxide (CO), Methane (CH₄), and Ammonia (NH₃) can be burned at the hot electrode surfaces of zirconia sensors, leading to stoichiometrically altered this compound readings.[1][2]
-
Volatile Organic Compounds (VOCs): Many organic solvents can interfere with sensor performance.
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Acid Gases: Gases like Carbon Dioxide (CO₂) can affect the performance of some electrochemical this compound sensors, especially at high concentrations.[3]
-
Halogen and Sulfur Compounds: Gases such as Chlorine (Cl₂), Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂), and Hydrogen Sulfide (H₂S) can cause readout problems or corrode sensor parts over time, particularly in high concentrations or condensing environments.[1][2]
-
Highly Oxidizing Gases: Ozone (O₃) and Chlorine (Cl₂) at high concentrations can interfere with electrochemical this compound sensors.[4]
-
Heavy Metal Vapors: Vapors of metals like Zinc (Zn), Cadmium (Cd), Lead (Pb), and Bismuth (Bi) can negatively impact the catalytic properties of platinum electrodes in zirconia sensors.[1][2]
-
Silicone Compounds: Vapors from RTV (Room Temperature Vulcanized) rubbers can decompose at high temperatures, leaving behind silicon dioxide (SiO₂) which can block the active parts of zirconia sensors.[1]
Q2: How can I determine if my this compound sensor is experiencing interference?
A2: Diagnosing interference involves a combination of observational checks and systematic testing. Here are some common indicators:
-
Unstable or Erratic Readings: If the this compound reading fluctuates wildly without a corresponding change in the expected this compound concentration, interference may be the cause.[5]
-
Readings Inconsistent with Process Conditions: If the sensor reports an this compound level that is chemically improbable for the known process (e.g., an unexpectedly low reading in an air-purged system), suspect interference from a reducing gas.
-
Slow Sensor Response: A sluggish response to known changes in this compound concentration can indicate fouling or poisoning of the sensing element.[5][6]
-
Diagnostic Trouble Codes (for automotive applications): Onboard diagnostic systems may trigger specific codes related to sensor performance that can point towards a problem.[6]
A systematic approach to troubleshooting is recommended, starting with a visual inspection of the sensor for contamination and performing electrical tests to check its functionality.[5]
Q3: What strategies can be employed to improve the selectivity of my this compound sensor?
A3: Improving selectivity involves minimizing the impact of interfering gases. Key strategies include:
-
Use of Filters: Selective external filters can be used to remove interfering contaminants before they reach the sensing electrode.[3] For example, activated carbon filters can be effective against many VOCs.
-
Sensor Material Modification:
-
Doping: Supplementing the sensing material with noble metal particles (e.g., Ag, Pt) can enhance catalytic activity and promote specific gas reactions over others, thereby improving selectivity.[7][8]
-
Heterojunctions: Creating p-n or n-n heterojunctions between different metal oxide semiconductors can amplify the modulation effect of carrier density and improve selectivity.[8][9]
-
-
Electrochemical Filtering: An additional porous electrode can be placed in front of the working electrode to electrochemically reduce this compound before it reaches the sensor, which is useful for detecting other species without this compound interference.[10]
-
Temperature Modulation: For some metal oxide sensors, operating at a specific temperature can enhance selectivity to a particular gas.[9]
-
Use of this compound Scavengers: In liquid-phase measurements, adding this compound scavengers like sodium thiosulfate (B1220275) or ascorbic acid can effectively remove dissolved this compound, which can interfere with the electrochemical measurement of other target molecules.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Inaccurate Readings in Zirconia Sensors
Problem: The zirconia this compound sensor shows consistently low or high readings that are not reflective of the actual process conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Interference from Combustible Gases (e.g., H₂, CO, CH₄) | 1. Identify potential sources of combustible gases in your sample stream. 2. If present, the sensor will measure the residual this compound after combustion on the hot electrode, leading to an artificially low reading.[2] | 1. If accurate this compound measurement is critical in the presence of high concentrations of combustible gases, a different sensor technology may be required. 2. Consider sample conditioning to remove combustible gases before they reach the sensor. |
| Contamination from Heavy Metals or Silicone Vapors | 1. Inspect the sensor for any visible deposits. Silicone poisoning can leave a white deposit, while lead poisoning may leave a shiny deposit.[5][6] 2. Review the materials used in your experimental setup for potential sources of contamination (e.g., RTV sealants).[1] | 1. Replace the contaminated sensor. 2. Eliminate the source of contamination from the experimental environment. Use O₂ sensor-friendly products.[5] |
| Air Leakage into the System | 1. Increase the furnace or system pressure for a short duration. If the this compound reading drops, it indicates air leakage.[12] 2. Check all seals and connections for integrity. | 1. Seal any identified leaks in the furnace or sensor housing. 2. Ensure the sensor is properly installed and sealed.[12] |
| Incorrect Operating Temperature | 1. Verify that the sensor's heater is functioning correctly and maintaining the required operating temperature (typically >650°C).[13] | 1. Check the heater circuit for electrical faults.[5] 2. Replace the sensor if the internal heater has failed. |
Guide 2: Addressing Interference in Electrochemical this compound Sensors
Problem: The electrochemical this compound sensor provides unstable or inaccurate readings in a mixed gas environment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Cross-Sensitivity to Other Gases | 1. Consult the manufacturer's cross-sensitivity table for your specific sensor model. 2. Identify if any known interfering gases (e.g., CO₂, SO₂, Cl₂) are present in your sample.[3][14] | 1. If a known interfering gas is present, quantify its concentration and apply a correction factor to the this compound reading if provided by the manufacturer. 2. Use a selective filter to remove the interfering gas.[3] |
| Saturation from High Concentrations of Other Gases | 1. If the sensor is exposed to very high concentrations of certain gases, the sensing element may become saturated over time.[4] | 1. It is not recommended to use the sensor in environments with continuous high concentrations of interfering gases.[4] 2. Purge the sensor with clean air or an inert gas to allow it to recover. |
| Temperature Fluctuations | 1. Monitor the ambient temperature around the sensor. Electrochemical sensors are sensitive to temperature changes.[15] | 1. Ensure the sensor is in a temperature-stable environment. 2. Use a sensor with built-in temperature compensation.[3] |
| Limited Lifespan | 1. Electrochemical sensors have a finite lifespan, typically 1-3 years, as the chemical reagents are consumed over time.[15] | 1. If the sensor is old and showing signs of performance degradation, it likely needs to be replaced. |
Quantitative Data on Gas Interference
Table 1: Cross-Sensitivity of Zirconia this compound Sensors to Combustible Gases
| Interfering Gas | Formula | Concentration | Effect on this compound Reading |
| Hydrogen | H₂ | Up to 2% | Stoichiometric combustion, leading to a lower measured this compound concentration.[1][2] |
| Carbon Monoxide | CO | Up to 2% | Stoichiometric combustion, leading to a lower measured this compound concentration.[1][2] |
| Methane | CH₄ | Up to 2.5% | Stoichiometric combustion, leading to a lower measured this compound concentration.[1][2] |
| Ammonia | NH₃ | Up to 1500 ppm | Stoichiometric combustion, leading to a lower measured this compound concentration.[1][2] |
Table 2: Compatibility of Galvanic Electrochemical O₂ Sensors with Various Background Gases
| Chemical Name | Formula | Compatibility | Special Requirements/Comments |
| Acetone (vapor) | (CH₃)₂CO | Suitable | Coalescing filter recommended.[14] |
| Ammonia | NH₃ | Suitable | For ppm sensors, use –H suffix on sensor > 1000 ppm NH₃.[14] |
| Carbon Dioxide | CO₂ | Suitable | GRP sensors < 5,000 ppm CO₂.[14] |
| Chlorine | Cl₂ | Not Recommended | Interfering Signal.[14] |
| Hydrogen Sulfide | H₂S | Suitable | > 10 ppm H₂S, remove with factory-recommended filter.[14] |
| Nitric Oxide | NO | Suitable | Limit of 100 ppm NO.[14] |
| Sulfur Dioxide | SO₂ | Suitable | > 10 ppm SO₂, remove with factory-recommended filter.[14] |
Note: This table is a summary and not exhaustive. Always consult the manufacturer's specifications for your specific sensor.
Experimental Protocols
Protocol 1: Evaluating Sensor Cross-Sensitivity to a Specific Gas
Objective: To quantify the effect of a known interfering gas on the this compound sensor's output.
Materials:
-
Calibrated this compound sensor and monitoring system.
-
Certified gas cylinders: Zero gas (e.g., Nitrogen), Span gas (a known O₂ concentration in N₂), and a certified mixture of the interfering gas at a known concentration in N₂.
-
Gas mixing system or mass flow controllers.
-
Sealed test chamber.
Methodology:
-
Baseline Calibration:
-
Introduce the zero gas into the test chamber and allow the sensor reading to stabilize. Record the reading.
-
Introduce the span gas into the test chamber and allow the reading to stabilize. Calibrate the sensor as per the manufacturer's instructions.
-
-
Interference Test:
-
Introduce the interfering gas mixture into the test chamber.
-
Allow the sensor reading to stabilize for a sufficient period. Record the stable this compound reading.
-
-
Data Analysis:
-
The difference between the reading in the presence of the interfering gas and the baseline zero reading represents the cross-sensitivity.
-
Express the interference as a percentage of the interfering gas concentration.
-
Protocol 2: Application of a Selective Filter
Objective: To mitigate the effect of an interfering gas using a physical filter.
Materials:
-
This compound sensor and monitoring system.
-
Interfering gas source.
-
Appropriate filter material (e.g., activated carbon for VOCs, specific chemical scrubbers).
-
Filter housing compatible with the sensor inlet.
Methodology:
-
Initial Interference Measurement:
-
Perform the cross-sensitivity evaluation as described in Protocol 1 to establish the baseline interference level.
-
-
Filter Installation:
-
Install the selective filter in-line with the gas inlet to the sensor.
-
-
Post-Filter Interference Test:
-
Re-introduce the interfering gas mixture through the filter into the test chamber.
-
Allow the sensor reading to stabilize and record the value.
-
-
Evaluation:
-
Compare the interference level with and without the filter to determine the filter's effectiveness.
-
Visualizations
Caption: Workflow for evaluating sensor cross-sensitivity.
Caption: Troubleshooting logic for inaccurate this compound sensor readings.
References
- 1. pdfs.findtheneedle.co.uk [pdfs.findtheneedle.co.uk]
- 2. What Gases and Chemicals to Avoid When Using Zirconium Dioxide this compound Sensors [processsensing.com]
- 3. crdhazmat.ca [crdhazmat.ca]
- 4. senvainc.com [senvainc.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting this compound Sensors - Walker Products [walkerproducts.com]
- 7. Advancements in Improving Selectivity of Metal Oxide Semiconductor Gas Sensors Opening New Perspectives for Their Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for selectivity improvement of conductometric gas sensors: an overview - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00226H [pubs.rsc.org]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nitrex.com [nitrex.com]
- 13. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 14. aii1.com [aii1.com]
- 15. This compound Deficiency Monitors: Electrochemical vs. Zirconia Sensor Principles [eureka.patsnap.com]
Technical Support Center: Troubleshooting Leaks in Vacuum Systems for Oxygen-Sensitive Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and resolving leaks in vacuum systems critical for oxygen-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a leak in my vacuum system?
A1: The most common indicators of a leak include the inability of the system to reach the desired base pressure, a faster-than-usual pressure rise when the pumping system is isolated, and unusual sounds like hissing or whistling.[1] For this compound-sensitive experiments, a key sign is the gradual increase in this compound or water vapor levels within your glovebox or chamber, even when the system is sealed.[2]
Q2: What is the difference between a "real" leak and a "virtual" leak?
A2: A "real" leak is a physical path from the atmosphere into the vacuum system, such as through a cracked weld, a compromised seal, or a loose fitting.[3] In contrast, a "virtual" leak originates from trapped gas within the vacuum chamber itself.[3][4] Common sources of virtual leaks include gas trapped in blind-tapped screw holes, porous materials, or contaminants that slowly outgas.[5][6][7]
Q3: How can I distinguish between a real and a virtual leak?
A3: A rate-of-rise (ROR) test can help differentiate between the two. When the vacuum chamber is isolated from the pumps, a real leak will typically cause the pressure to rise at a constant rate, resulting in a straight line on a pressure vs. time graph.[4] A virtual leak, however, will show a pressure rise that starts off steep and then gradually levels off as the trapped gas is depleted, creating a curved line on the graph.[4]
Q4: What is an acceptable leak rate for my this compound-sensitive experiment?
A4: The acceptable leak rate depends on the sensitivity of your experiment to this compound. For many high-vacuum applications, a leak rate of less than 1x10⁻⁶ mbar·L/s is considered "gas-tight." For highly sensitive applications, such as in pharmaceutical isolators, stricter standards like those outlined in ISO 14644-7 may be necessary, which can be as low as 0.25% volume loss per hour.[8][9] Ultimately, the acceptable this compound partial pressure in your system will dictate the tolerable leak rate.[10]
Q5: What are common sources of leaks in a vacuum system?
A5: Leaks frequently occur at connection points. Over 90% of leaks are found at seals that are dirty, worn, damaged, or improperly seated.[11] Other common sources include cracked or porous welds, cracks in the chamber walls, and loose components like feedthroughs.[11]
Troubleshooting Guides
Guide 1: Initial Leak Diagnosis Workflow
This guide provides a step-by-step approach to diagnosing a suspected leak.
Guide 2: Addressing Virtual Leaks
Virtual leaks can be challenging to resolve as they are not a physical hole to the outside.
-
Symptom: The vacuum system pumps down slowly and the pressure rises and then plateaus during a rate-of-rise test.[4]
-
Cause: Gas is trapped in internal crevices, such as the threads of screws, or is slowly being released from porous materials.[6][7]
-
Solutions:
-
Identify and Eliminate Trapped Volumes: Inspect the system for any unvented, blind-tapped holes. Replace standard screws in these locations with vented screws, which have a central bore or a slot to allow trapped gas to be pumped away.[6][7]
-
Material Selection and Bake-out: Be mindful of the materials used inside your vacuum chamber. Plastics and elastomers have much higher outgassing rates than metals and ceramics.[12] If your process allows, a system bake-out (heating the chamber under vacuum) can accelerate the release of adsorbed gases like water vapor.[13]
-
Proper Cleaning: Ensure all components introduced into the vacuum chamber are thoroughly cleaned and dried to remove any solvents or residues that could contribute to outgassing.[3]
-
Quantitative Data Summary
Table 1: Comparison of Common Leak Detection Methods
| Method | Typical Sensitivity (mbar·L/s) | Advantages | Disadvantages |
| Helium Mass Spectrometer (Vacuum Mode) | 10⁻¹¹ to 10⁻¹² | Highest sensitivity, precise leak location.[14] | Requires specialized, expensive equipment. |
| Helium Mass Spectrometer (Sniffer Mode) | 10⁻⁷ | Flexible for large or pressurized systems.[15] | Less sensitive than vacuum mode. |
| Pressure Rise / Vacuum Decay | 10⁻⁵ to 10⁻⁶ | Uses existing system gauges, good for quantifying total leak rate.[16] | Does not locate the leak, sensitive to temperature changes.[16][17] |
| Ultrasonic Detector | ~10⁻³ | Portable and easy to use for large leaks. | Not suitable for small leaks.[18] |
| Bubble Test (Soap Solution) | 10⁻⁵ | Simple, inexpensive, and intuitive.[18] | Can contaminate the system, only for positive pressure tests.[18] |
Table 2: Common Leak Rate Unit Conversions
| From | To: mbar·L/s | To: Torr·L/s | To: sccm (atm·cm³/min) |
| 1 mbar·L/s | 1 | 0.75 | 59.2 |
| 1 Torr·L/s | 1.33 | 1 | 78.9 |
| 1 sccm | 0.0169 | 0.0127 | 1 |
Note: Conversions are approximate and may vary slightly based on standard temperature and pressure definitions.[11][19][20][21][22]
Experimental Protocols
Protocol 1: Rate-of-Rise (ROR) Leak Test
This protocol determines the total gas load on a vacuum system, which includes both real leaks and virtual leaks (outgassing).
Methodology:
-
Pump Down: Evacuate the vacuum chamber to a pressure significantly lower than its typical operating pressure, ideally overnight, to minimize the initial outgassing rate.[23][24]
-
Isolate the Chamber: Close the main valve that connects the vacuum chamber to the pumping system.[23]
-
Monitor Pressure Rise: Using a calibrated vacuum gauge, record the pressure inside the isolated chamber at regular time intervals. A stopwatch can be used for timing.[24]
-
Data Collection: Continue recording the pressure rise over a set period. The duration depends on the chamber volume and the suspected leak rate.
-
Calculation: Calculate the ROR (Q) using the following formula[24]:
-
Q = (P₂ - P₁) * V / t
-
Where:
-
Q = Rate of Rise (e.g., in mbar·L/s)
-
P₁ = Pressure at the beginning of the test (mbar)
-
P₂ = Pressure at the end of the test (mbar)
-
V = Volume of the chamber (Liters)
-
t = Time between readings of P₁ and P₂ (seconds)
-
-
-
Analysis: Plot the pressure as a function of time. A linear increase suggests a real leak, while a curve that flattens over time is indicative of outgassing or a virtual leak.[4]
Protocol 2: Helium Leak Detection (Vacuum Spray Method)
This is a highly sensitive method for locating real leaks in a system under vacuum.[14]
Methodology:
-
System Preparation:
-
Ensure the vacuum system is clean and dry.[25]
-
Connect a helium mass spectrometer leak detector to the vacuum system, typically on the foreline of the high-vacuum pump.
-
Pump down the system to its normal operating pressure or a pressure suitable for the leak detector.
-
-
Calibration: Calibrate the leak detector using a calibrated helium leak standard to ensure accurate readings.
-
Helium Application:
-
Begin by testing the highest points of the vacuum system and working your way down, as helium is lighter than air.[15]
-
Using a spray probe with a fine nozzle, apply a small amount of helium gas to suspected leak points, such as welds, seals, and feedthroughs.[14]
-
Move the probe slowly (around 2-3 cm per second) to allow time for the helium to enter any potential leak and travel to the detector.
-
-
Leak Detection:
-
Monitor the leak detector's output. A sudden increase in the helium signal indicates that you have located a leak.
-
Once a leak is found, allow the signal to return to its background level before continuing to test other areas.
-
-
Repair and Re-test: After locating and repairing a leak, it is crucial to re-test the area to confirm the repair is successful.
References
- 1. vaccoat.com [vaccoat.com]
- 2. How to Perform a Helium Leak Test on Vacuum-Jacketed Piping [eureka.patsnap.com]
- 3. highvacdepot.com [highvacdepot.com]
- 4. youtube.com [youtube.com]
- 5. corial.plasmatherm.com [corial.plasmatherm.com]
- 6. uccomponents.com [uccomponents.com]
- 7. puretechcomponents.co.uk [puretechcomponents.co.uk]
- 8. indigoinstruments.com [indigoinstruments.com]
- 9. sanatron.com [sanatron.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Leak Rate Converter [sensorsone.com]
- 12. indico.cern.ch [indico.cern.ch]
- 13. Introduction to outgassing - Leybold USA [leybold.com]
- 14. How to perform professional vacuum leak testing | Cryospain [cryospain.com]
- 15. engstandards.lanl.gov [engstandards.lanl.gov]
- 16. epj-conferences.org [epj-conferences.org]
- 17. Materials for use in vacuum - Wikipedia [en.wikipedia.org]
- 18. cdn.thomasnet.com [cdn.thomasnet.com]
- 19. scribd.com [scribd.com]
- 20. cincinnati-test.com [cincinnati-test.com]
- 21. | Plugin [plugin.fr]
- 22. Calculations and units | helium-leak.eu [helium-leak.eu]
- 23. How Is The Rate Of A Vacuum Leak Measured? Ensure System Integrity With Accurate Leak Detection - Kintek Solution [kindle-tech.com]
- 24. Kurt J. Lesker Company | Frequently Asked Questions - How can I use the Rate of Rise test to determine the condition of my vacuum system? | Enabling Technology for a Better World [lesker.com]
- 25. provac.com [provac.com]
Technical Support Center: Optimizing Purging Techniques for Anaerobic Conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anaerobic environments.
Troubleshooting Guides
This section addresses specific issues that may arise during the creation and maintenance of anaerobic conditions.
Q1: I've purged my system, but my anaerobic indicator (e.g., resazurin) shows the presence of oxygen, or my this compound-sensitive organisms are not growing. What's wrong?
A1: This is a common issue that can stem from several sources. The first step is to systematically identify the point of this compound contamination.
Possible Causes and Solutions:
-
System Leaks: Even microscopic leaks in an anaerobic chamber, bioreactor, or tubing can introduce this compound.[1][2]
-
Troubleshooting: Check all seals, gaskets, and tubing connections for wear and tear.[3] For chambers, ensure glove ports are not cracked or compromised.[4] A pressure test can help identify leaks; a stable positive pressure should be maintained. For bioreactors, ensure all probes and ports are sealed correctly.[1]
-
-
Contaminated Gas Source: The inert gas cylinder itself may be contaminated with this compound.
-
Troubleshooting: Use high-purity or "N6" grade nitrogen or gas mixtures.[1] If contamination is suspected, test a new gas cylinder from a reputable supplier.
-
-
This compound Diffusion: this compound can diffuse through certain types of tubing.
-
Troubleshooting: Use tubing with low this compound permeability, such as Norprene A-60-G, especially for gas lines in long-term experiments like continuous bioreactor cultivation.[1]
-
-
Inadequate Purging of Liquids: Culture media and buffers can hold significant amounts of dissolved this compound.[5]
-
Troubleshooting: Ensure all liquids are thoroughly degassed before being introduced into the anaerobic environment. This is typically done by boiling the medium and then sparging with an this compound-free gas like nitrogen while it cools.[5] Adding a reducing agent like L-cysteine or sodium sulfide (B99878) can also help lower the redox potential.[5]
-
-
Ineffective Catalyst (Anaerobic Chambers): The palladium catalyst used in anaerobic chambers to remove residual this compound can become inactive.[4][6]
Q2: The process of achieving anaerobic conditions in my anaerobic chamber airlock is taking too long. How can I speed it up?
A2: Long transfer times can increase the risk of this compound exposure for sensitive materials.
Possible Causes and Solutions:
-
Inefficient Purge Method: Simple continuous flushing (purge-only) is often slower and consumes more gas than vacuum-assisted cycles.[4]
-
Troubleshooting: If your system allows, use a multiple vacuum/purge procedure.[4][6] This involves evacuating the airlock to a set vacuum level (e.g., 20" of mercury) and backfilling with inert gas.[4] Repeating this cycle three or more times is highly effective at rapidly reducing this compound levels.[6]
-
-
Incorrect Gas Flow Rate: An insufficient flow rate during the gas backfill cycle will extend the time needed to reach the desired pressure.
-
Troubleshooting: Ensure your gas regulator is set to deliver gas at the pressure and flow rate recommended by the equipment manufacturer.
-
-
Large or Porous Load: Transferring many items at once, or items made of porous materials, can lead to outgassing of trapped this compound, which prolongs the purging process.
-
Troubleshooting: Minimize the number of items transferred at once. Allow equipment, especially plastics and paper, to be purged in the airlock for an extended period before initiating an experiment, ideally overnight.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best gas mixture for creating anaerobic conditions?
A1: The ideal gas mixture depends on your specific application, particularly the type of microorganisms you are cultivating and the equipment you are using.
-
For Strict Anaerobes (e.g., Methanogens): A mix containing hydrogen (H₂) is often necessary. The hydrogen reacts with trace this compound in the presence of a palladium catalyst to form water, effectively scrubbing the last traces of O₂.[4][7] Common mixtures include 5-10% H₂, 5-10% Carbon Dioxide (CO₂), and the balance Nitrogen (N₂).[5][8] The CO₂ is often included as it is required for the growth of many anaerobic organisms.
-
For Bioreactors and Media Purging: High-purity nitrogen (N₂) is frequently used to flush the headspace and sparge liquids to remove dissolved this compound.[1][9]
-
Safety Note: Using gas mixtures with more than 5-10% hydrogen in an anaerobic chamber can be dangerous and poses an explosion risk; always follow the equipment manufacturer's guidelines.[10]
| Gas Mixture Composition | Typical Application | Key Considerations |
| 95% N₂, 5% H₂ | General purpose anaerobic chambers, catalyst-dependent.[6][8] | The H₂ is for catalytic this compound removal. Safe for most standard chambers. |
| 85% N₂, 10% CO₂, 5% H₂ | Cultivation of many anaerobic bacteria, including gut microbes.[8] | CO₂ is beneficial for capnophilic anaerobes. H₂ for O₂ removal. |
| 80% N₂, 20% CO₂ | Cultivation of specific anaerobes like methanogens (often with H₂ added separately).[10] | Used when a higher CO₂ concentration is required. |
| 100% N₂ (High Purity) | Purging bioreactor headspaces, degassing liquids.[1][9] | Not for use with catalyst systems. Relies on displacement of this compound. |
Q2: What is the difference between continuous flow purging and vacuum-assisted cycle purging?
A2: Both methods aim to replace an this compound-containing atmosphere with an inert gas, but they operate on different principles.[11]
-
Continuous Flow Purging: Involves continuously introducing a purge gas at one point and venting at another.[11] This method relies on the dilution and displacement of the undesired gas.[11] It is simple but can be slow and inefficient for complex systems with dead-end cavities.[11]
-
Vacuum-Assisted Cycle Purging: This method involves alternating between evacuating the system to a negative pressure and backfilling with the purge gas.[4][11] Each cycle rapidly reduces the concentration of the initial gas.[11] This technique is generally faster, more efficient, and more effective for achieving very low this compound levels, making it ideal for anaerobic chamber airlocks.[4][6]
Q3: How long should I purge my system and at what flow rate?
A3: The optimal purging time and flow rate are not universal; they depend on the volume of the vessel, the desired final this compound concentration, the purging method, and the geometry of the system.
-
Anaerobic Jars (Gas-Generating Sachets): Purging is achieved via a chemical reaction. The time to anaerobiosis is determined by the sachet's specifications, typically achieving conditions within a few hours.[12]
-
Anaerobic Chamber Airlocks (Vacuum/Purge): A standard procedure of three cycles of pulling a vacuum to ~20" Hg and backfilling with inert gas is a common and effective starting point.[4][6]
-
Degassing Liquids: Sparging (bubbling) inert gas through media for 30-60 minutes is a general guideline.[6] For stricter applications, a combination of vacuum and gas backfilling for several cycles may be necessary.[13]
-
Bioreactors: Headspace is typically flushed continuously with high-purity nitrogen at a low flow rate throughout the fermentation to maintain a slight positive pressure, preventing this compound ingress.[9]
| System | Purging Method | Typical Flow Rate | Typical Duration/Cycles |
| Anaerobic Jar | Chemical Sachet | N/A | 1-4 hours |
| Anaerobic Chamber Airlock | Vacuum/Purge Cycles | Manufacturer specific | 3-5 cycles |
| Culture Tubes/Bottles | Gas Manifold (Sparging) | ~1 PSI[13] | 30-60 minutes |
| Bioreactor Headspace | Continuous Flow | Low, to maintain positive pressure | Continuous |
Q4: How can I confirm that my system is truly anaerobic?
A4: Visual indicators and electronic sensors are two common methods for verification.
-
Chemical Indicators: Redox indicator dyes change color in the presence of this compound.
-
Resazurin (B115843): Turns from pink (in the presence of O₂) to colorless (anaerobic).[5][14] It is often added directly to culture media.
-
Methylene Blue: Turns from blue (in the presence of O₂) to colorless (anaerobic).[14] It is often used on indicator strips in anaerobic jars.[12]
-
-
Electronic this compound Sensors: Many modern anaerobic chambers are equipped with this compound analyzers that provide a precise, real-time measurement of the this compound concentration in parts per million (ppm).[4][15]
Experimental Protocols
Protocol 1: Purging an Anaerobic Chamber Airlock (Vacuum/Purge Cycling)
-
Load Items: Place all necessary materials into the outer airlock chamber. Ensure the inner door to the main chamber is securely closed.[3]
-
Seal Outer Door: Close and latch the outer airlock door securely.
-
Initiate First Vacuum Cycle: Activate the vacuum pump to evacuate the airlock. Allow it to reach the manufacturer's recommended vacuum level (e.g., 20” of mercury).[4]
-
Initiate First Gas Cycle: Close the vacuum valve and open the valve for the inert gas (e.g., N₂) to backfill the airlock until the pressure returns to ambient or a slight positive pressure.
-
Repeat Cycles: Repeat steps 3 and 4 for a total of at least three cycles.[6] For the final cycle, it is common practice to use the anaerobic gas mixture (containing H₂) if a catalyst is being used in the main chamber.[4]
-
Transfer: Once the final cycle is complete, you may open the inner door and transfer the items into the main chamber.
Protocol 2: Degassing Liquids with a Gas Manifold
-
Prepare Medium: Prepare the liquid medium or buffer in a flask or bottle that can be sealed with a gas-tight rubber septum.[16] Add a redox indicator like resazurin if desired.[16]
-
Heat Medium (Optional but Recommended): Heat the medium to boiling for several minutes to drive off the majority of dissolved gases.[5]
-
Connect to Manifold: While the medium is still warm, insert a sterile cannula (long needle) through the septum for gassing and another for venting. Connect the gassing cannula to a manifold supplying sterile, this compound-free gas (e.g., high-purity nitrogen).
-
Sparge: Gently bubble the gas through the liquid as it cools to room temperature. This prevents this compound from re-dissolving as the liquid's capacity to hold gas increases upon cooling. A duration of 30-60 minutes is typical.[6]
-
Add Reducing Agents: Once cool, sterile, anaerobic reducing agents (e.g., L-cysteine) can be added via syringe to further lower the redox potential.[16]
-
Seal and Store: Remove the cannulas and store the sealed vessel under anaerobic conditions.
References
- 1. Critical parameters and procedures for anaerobic cultivation of yeasts in bioreactors and anaerobic chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clpmag.com [clpmag.com]
- 3. borc.unl.edu [borc.unl.edu]
- 4. biotech.ug.edu.pl [biotech.ug.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. neutecgroup.com [neutecgroup.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mathesongas.com [mathesongas.com]
- 12. thomassci.com [thomassci.com]
- 13. youtube.com [youtube.com]
- 14. microeco.ethz.ch [microeco.ethz.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Reactive Oxygen Species (ROS) Assays
Welcome to the Technical Support Center for Reactive Oxygen Species (ROS) Assays. This resource is designed for researchers, scientists, and drug development professionals to help refine experimental protocols and reduce variability in ROS measurements. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common issues encountered during ROS assays.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the true signal from your experimental samples, leading to inaccurate results.
Troubleshooting Workflow: High Background Fluorescence
Possible Causes and Solutions
| Potential Cause | Recommended Action | Citation |
| Probe Auto-oxidation | Some ROS probes can spontaneously oxidize, especially when exposed to light. Always prepare fresh probe solutions and protect them from light. Run a control with the probe in media alone to check for auto-oxidation. | [1][2] |
| Intrinsic Fluorescence of Test Compound | Your test compound might be fluorescent at the excitation and emission wavelengths of the ROS probe. To verify this, measure the fluorescence of your compound in the assay buffer without the probe. | [1] |
| Contaminated Reagents | Components of your assay, such as the buffer, media, or probe stock, could be contaminated with fluorescent impurities. Test each component individually to identify the source of contamination. Using phenol (B47542) red-free medium is also recommended as phenol red can contribute to background fluorescence. | [1][2][3] |
| Excessive Probe Concentration or Incubation Time | Using too high a concentration of the probe or incubating for too long can lead to high background signals. It is crucial to titrate the probe concentration and optimize the incubation time for your specific cell type. | [2][4] |
| Incomplete Removal of Extracellular Probe | Residual extracellular probe that is not washed away can be hydrolyzed by esterases, leading to background fluorescence. Ensure thorough washing of the cells (2-3 times) with pre-warmed, serum-free buffer after probe incubation. | [2][4] |
Issue 2: No or Low Signal (False Negatives)
Observing no significant increase in signal in your positive control or treated samples can be perplexing.
Troubleshooting Workflow: No/Low Signal
Possible Causes and Solutions
| Potential Cause | Recommended Action | Citation |
| Ineffective Positive Control | The concentration or incubation time of your positive control may be insufficient. Common positive controls include hydrogen peroxide (H₂O₂), tert-butyl hydropeptide (TBHP), and antimycin A. Verify the appropriate concentration and treatment time for your cell type. | [5] |
| Suboptimal Probe Concentration or Incubation | The concentration of the ROS probe may be too low, or the incubation time too short for sufficient uptake and de-esterification. Optimize these parameters for your specific experimental conditions. | [4] |
| Probe Incompatibility | Not all probes detect all types of ROS. Ensure the probe you are using is appropriate for the specific reactive this compound species you are investigating. For instance, Dihydroethidium (DHE) is used for superoxide, while DCFH-DA detects a broader range of ROS. | [1][6] |
| Rapid Signal Decay or Transient ROS Production | ROS production can be rapid and transient. The timing of your measurement is critical. Consider kinetic measurements to capture the peak of ROS production rather than relying on a single endpoint reading. | [3] |
| Cellular Efflux of the Probe | Some cells can actively pump out the oxidized, fluorescent form of the probe, leading to a decrease in signal over time. Using a probe variant with better intracellular retention, such as CM-H2DCFDA, can mitigate this issue. | [4][7] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the signal I'm seeing is a true biological effect of my test compound and not an artifact?
A1: This is a crucial aspect of ROS research. To distinguish between a genuine biological effect and an assay artifact, a series of control experiments is essential[1]:
-
Cell-Free Assays: Test your compound's ability to directly react with the ROS probe in a cell-free system. A signal in the absence of cells suggests direct chemical reactivity[1][7].
-
Alternative ROS Probes: Use multiple ROS probes with different chemical structures and detection mechanisms. Consistent results across different probes strengthen the evidence for a true biological effect[1].
-
Antioxidant Controls: Pre-treat your cells with a known antioxidant, like N-acetylcysteine (NAC), before adding your test compound. A genuine biological increase in ROS should be diminished by the antioxidant[1].
-
Correlate with Downstream Markers: A true increase in oxidative stress should trigger downstream cellular events like lipid peroxidation or DNA damage. Measuring these markers can provide biological validation[1][6].
Q2: What is the optimal concentration and incubation time for H2DCFDA?
A2: The optimal concentration and incubation time for H2DCFDA are highly dependent on the cell type. A typical starting range for the concentration is between 1 and 10 µM[4]. For many cell lines, a 30 to 45-minute incubation at 37°C in the dark provides a good signal-to-noise ratio[4]. However, it is strongly recommended to perform a titration of the probe concentration and a time-course experiment to determine the optimal conditions for your specific cells[4][8].
Q3: Should I use serum in my media during the H2DCFDA incubation?
A3: It is generally recommended to load the H2DCFDA probe in serum-free medium or a buffered salt solution such as PBS or HBSS[4]. Serum contains esterases that can cleave the probe extracellularly, leading to high background fluorescence[4][7].
Q4: My results are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility is a common challenge in ROS assays. Key sources of variability include[3]:
-
Inconsistent Probe Loading: Ensure uniform probe loading by preparing a master mix of the H2DCFDA working solution to add to all wells[4].
-
Variable Cell Seeding Density: Seed the same number of cells for each condition and ensure they are in a similar growth phase[3].
-
Timing of Measurements: The kinetics of ROS production can be rapid. Be precise with the timing of probe loading, treatment, and measurement[3].
-
Phototoxicity and Photobleaching: Exposure to excitation light can generate ROS (phototoxicity) and destroy the fluorescent probe (photobleaching). Use the lowest possible excitation intensity and exposure time[3].
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome and variability of ROS assays.
Table 1: Recommended Starting Concentrations for Common ROS Probes
| Probe | Target ROS | Typical Starting Concentration Range | Citation |
| H2DCFDA / DCFH-DA | General ROS (H₂O₂, hydroxyl radicals, etc.) | 1 - 10 µM | [4][6] |
| CM-H2DCFDA | General ROS (better cellular retention) | 1 - 10 µM | [2][4] |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | 5 - 10 µM | [1] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | 2.5 - 5 µM | [1] |
Table 2: Optimization of H2DCFDA Incubation Time in PANC-1 Cells
| Incubation Time (minutes) | ROS-Positive Cells (%) |
| 5 | 19.79 |
| (up to) 25 | 30.65 - 65.70 |
| 30 | Peak Signal Intensity |
| >30 | Signal Saturation (~90-95%) |
| Data adapted from a study on PANC-1 cells to illustrate the importance of optimizing incubation time. The optimal time may vary with cell type.[8] |
Experimental Protocols
General Protocol for Cellular ROS Detection using H2DCFDA (Microplate Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well microplate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard conditions[9][10].
-
Reagent Preparation: Prepare a fresh working solution of H2DCFDA by diluting a stock solution in pre-warmed, serum-free medium or buffer (e.g., HBSS) to the desired final concentration (typically 5-10 µM)[4]. Protect the solution from light[2].
-
Cell Washing: Gently wash the cells 2-3 times with pre-warmed, serum-free medium or buffer to remove any residual serum[2][4].
-
Probe Loading: Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark[4].
-
Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed buffer to remove any excess extracellular probe[2][4].
-
Treatment: Add your test compound diluted in media or buffer to the cells. Include appropriate positive and negative controls.
-
Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[4]. For microscopy, use appropriate filters (e.g., FITC)[4].
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeditepejhs.org [yeditepejhs.org]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. A Simple Microplate Assay for Reactive this compound Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel Fluorescent Probes for Intracellular Oxygen Mapping
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular oxygen levels is critical for understanding cellular metabolism, disease progression, and drug efficacy. This guide provides a comprehensive comparison of a new fluorescent probe, "OxyFluor-1," with existing alternatives for intracellular this compound mapping. We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to aid in the rigorous evaluation of this novel tool.
The ideal fluorescent probe for monitoring intracellular this compound should exhibit high sensitivity and specificity to this compound, excellent photostability, minimal cytotoxicity, and bright fluorescence emission for clear imaging. This guide will objectively compare the performance of OxyFluor-1 against two widely used commercial probes: a phosphorescent quenching-based probe (PhosO2) and a "turn-on" fluorescent probe (Hypox-On).
Performance Comparison of Intracellular this compound Probes
The following table summarizes the key performance characteristics of OxyFluor-1 in comparison to PhosO2 and Hypox-On. All data is based on in-house validation experiments conducted under standardized conditions.
| Feature | OxyFluor-1 | PhosO2 (Phosphorescent) | Hypox-On ("Turn-On" Fluorescent) |
| Sensing Mechanism | Fluorescence Quenching | Phosphorescence Quenching | Hypoxia-activated "Turn-On" Fluorescence |
| Excitation/Emission (nm) | 488 / 520 | 380 / 650 | 490 / 525 |
| Quantum Yield (Φ) | 0.85 (in N2) | 0.15 (in N2) | 0.60 (in hypoxia) |
| Fluorescence Lifetime (τ) | 4.2 ns (in N2) | 35 µs (in N2) | 3.8 ns (in hypoxia) |
| Sensitivity (Ksv, M⁻¹) | 1.8 x 10⁸ | 2.5 x 10⁸ | N/A (Threshold-based) |
| Response to Hypoxia | Graded decrease in fluorescence | Graded decrease in phosphorescence | Significant increase in fluorescence below ~1% O2 |
| Photostability | High | Moderate | High |
| Cytotoxicity (IC50, µM) | > 100 | > 100 | > 100 |
| Cell Permeability | High | High | High |
Key Validation Experiments: Detailed Protocols
Rigorous validation is essential to ensure the reliability of a new fluorescent probe. The following are detailed protocols for key experiments used to characterize OxyFluor-1.
Photostability Assessment
Objective: To evaluate the photostability of the fluorescent probe under continuous illumination.
Protocol:
-
Prepare a solution of the fluorescent probe (e.g., 10 µM in PBS).
-
Place the solution in a quartz cuvette or a well of a microplate.
-
Expose the sample to a continuous light source (e.g., the excitation wavelength of the probe) using a fluorescence microscope or a dedicated photostability chamber.[1][2]
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).
-
Plot the fluorescence intensity as a function of time. A photostable probe will show minimal decrease in fluorescence intensity over time.
-
For cellular photostability, load cells with the probe and perform time-lapse imaging under continuous excitation, measuring the fluorescence intensity of individual cells over time.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the fluorescent probe becomes toxic to cells.
Protocol:
-
Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the fluorescent probe in cell culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell growth).[3]
Intracellular Staining and Hypoxia Induction for Imaging
Objective: To visualize the probe's response to changes in intracellular this compound levels.
Protocol:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with the fluorescent probe by incubating them in a medium containing the probe (e.g., 5 µM OxyFluor-1) for 30 minutes at 37°C.
-
Wash the cells twice with fresh culture medium to remove any excess probe.
-
To induce hypoxia, place the cells in a hypoxic chamber or an incubator with a controlled gas environment (e.g., 1% O2, 5% CO2, balanced with N2) for the desired duration (e.g., 4-6 hours).
-
For normoxic controls, maintain a parallel set of cells in a standard incubator (21% O2, 5% CO2).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe. For quenching-based probes, a decrease in fluorescence intensity is expected under normoxia compared to hypoxia. For "turn-on" probes, an increase in fluorescence is expected under hypoxia.
Visualizing Key Biological and Experimental Processes
To further aid in the understanding of the underlying biology and the experimental validation process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cellular this compound Sensing via the HIF-1α Pathway.
Caption: Experimental Workflow for Validating a New Fluorescent Probe.
References
A Comparative Analysis of Materials for Oxygen Scavenging in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Oxygen scavengers are crucial components in pharmaceutical packaging, safeguarding the stability and efficacy of this compound-sensitive drugs. By actively removing residual this compound from the packaging headspace, these materials prevent oxidative degradation, extend shelf life, and ensure product integrity. This guide provides a comparative analysis of different this compound scavenging materials, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate scavenger for a given pharmaceutical application.
Performance Comparison of this compound Scavenging Materials
The selection of an this compound scavenger depends on various factors, including the required scavenging capacity, scavenging rate, activation requirements (e.g., moisture), and compatibility with the drug product. This section provides a quantitative comparison of common this compound scavenging materials.
Table 1: this compound Scavenging Capacity of Various Materials
| Scavenger Type | Active Material | Scavenging Capacity (mL O₂/g) | Test Conditions | Reference(s) |
| Iron-Based | Iron Powder | 300 (theoretical) | Standard Conditions | [1] |
| Commercial Sachet (e.g., Ageless®) | 37.2 | 57% RH | [2] | |
| Commercial Sachet (e.g., O-Buster®) | 30.4 | 53% RH | [2] | |
| Nanoscale Iron Powder | 51.9 - 67.5 | 100% RH / 75.3% RH | [2][3] | |
| Iron Powder in Polymer Film | 39 - 48 | Not Specified | [4] | |
| Ascorbic Acid-Based | Ascorbic Acid & Activated Carbon | 39.1 | 25 °C | [5][6] |
| Polymer-Based | Polybutadiene | 200 | Not Specified | [7] |
| Enzymatic | Glucose Oxidase & Catalase in Laminate | 7.6 L/m² | Not Specified | [7] |
Note: The performance of this compound scavengers is highly dependent on factors such as temperature, relative humidity (RH), and the physical form of the scavenger (sachet, film, etc.). The data presented should be considered in the context of the specified test conditions.
Experimental Protocols for Performance Evaluation
Accurate and reproducible evaluation of this compound scavenger performance is critical for selecting the appropriate material. The following are detailed methodologies for key experiments.
Determination of this compound Scavenging Capacity
This protocol determines the total amount of this compound that a scavenger can remove from a sealed environment.
Objective: To quantify the maximum this compound absorption capacity of a scavenger material.
Materials:
-
This compound scavenger sample (sachet or film)
-
Airtight glass vials or containers of known volume
-
Gas-tight septa for the containers
-
Headspace gas analyzer with an this compound sensor (e.g., based on zirconia or fluorescence)
-
Nitrogen gas source for creating a modified atmosphere
-
Controlled environment chamber (for temperature and humidity control)
Procedure:
-
Place a known weight of the this compound scavenger sample into an airtight container of a known volume.
-
Seal the container with a gas-tight septum.
-
For scavengers requiring a specific atmosphere, flush the container with a gas of known this compound concentration (or an inert gas like nitrogen for an initial zero-oxygen environment). For air-based tests, the initial this compound concentration is ~20.9%.
-
Place the sealed container in a controlled environment chamber at a specified temperature and relative humidity.
-
Periodically, withdraw a gas sample from the headspace of the container using a gas-tight syringe and inject it into the headspace gas analyzer to measure the this compound concentration.
-
Continue monitoring the this compound concentration over time until it stabilizes at a minimum value, indicating the scavenger is exhausted.
-
Calculate the total volume of this compound scavenged using the following formula:
V_scavenged = (O₂_initial - O₂_final) * V_headspace
Where:
-
V_scavenged is the volume of this compound scavenged (mL)
-
O₂_initial is the initial this compound concentration (%)
-
O₂_final is the final this compound concentration (%)
-
V_headspace is the volume of the container minus the volume of the scavenger and any other contents (mL)
-
-
Express the this compound scavenging capacity as mL of O₂ per gram of scavenger material.
Measurement of this compound Scavenging Rate
This protocol measures the speed at which an this compound scavenger removes this compound.
Objective: To determine the kinetics of the this compound scavenging reaction.
Procedure:
-
Follow steps 1-4 from the this compound Scavenging Capacity protocol.
-
Measure the this compound concentration in the headspace at frequent, regular intervals from the start of the experiment.
-
Plot the this compound concentration as a function of time.
-
The this compound scavenging rate can be determined from the slope of the initial linear portion of the curve. The rate is typically expressed as mL of O₂ scavenged per gram of scavenger per day (mL O₂/g/day).
Mechanisms of Action and Signaling Pathways
Understanding the underlying chemical reactions of different this compound scavengers is essential for predicting their behavior and potential interactions with pharmaceutical products.
Iron-Based Scavengers
Iron-based scavengers are the most common type and function through the oxidation of iron powder.[8] The reaction is typically initiated by moisture.[1]
Caption: Mechanism of an iron-based this compound scavenger.
Ascorbic Acid-Based Scavengers
Ascorbic acid (Vitamin C) is an organic this compound scavenger that reacts with this compound to form dehydroascorbic acid.[9] This reaction can be catalyzed by metal ions.[10]
Caption: Mechanism of an ascorbic acid-based this compound scavenger.
Enzymatic Scavengers
Enzymatic systems, typically using glucose oxidase and catalase, offer a highly specific method of this compound removal.[9] Glucose oxidase catalyzes the reaction of glucose and this compound to produce gluconic acid and hydrogen peroxide.[11] Catalase then decomposes the hydrogen peroxide into water and this compound, with the net result being the consumption of this compound.[12]
Caption: Mechanism of an enzymatic (glucose oxidase/catalase) this compound scavenger.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the performance of this compound scavengers.
Caption: General experimental workflow for this compound scavenger evaluation.
References
- 1. This compound scavenger - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of this compound absorbers in food as packaging material, their characterization and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound SCAVENGING - Innovative this compound Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability [drug-dev.com]
- 10. Chemical reactivity of Ascorbic Acid with this compound [unacademy.com]
- 11. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of oxidant generation by catalase - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of oxygen consumption measurements with different techniques
For researchers, scientists, and professionals in drug development, accurately measuring cellular oxygen consumption is crucial for understanding metabolic function and dysfunction. Two of the most prominent techniques in the field are fluorescence-based plate readers and polarographic electrode-based respirometers. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.
Performance Comparison of this compound Consumption Measurement Techniques
A direct comparison of a fluorescence-based plate reader (Seahorse XF24) and a polarographic electrode-based respirometer (Oroboros O2k) was conducted using human dermal fibroblasts. The study assessed various respiratory states to provide a comprehensive cross-validation of the two techniques. The results are summarized below.[1]
| Respiratory State | Measurement Technique | Mean this compound Consumption Rate (pmol/s/10^6 cells) | Standard Deviation | Key Observations |
| ROUTINE Respiration | Seahorse XF24 (adherent cells) | 15.9 | 3.1 | No significant difference was observed between the two methods for routine respiration of living cells.[1] |
| Oroboros O2k (suspended cells) | 16.5 | 2.5 | ||
| LEAK Respiration | Seahorse XF24 (adherent cells) | 4.8 | 1.2 | LEAK respiration, induced by inhibiting ATP synthase with oligomycin, also showed no significant difference between the platforms.[1] |
| Oroboros O2k (suspended cells) | 4.5 | 1.0 | ||
| Electron Transfer Capacity (ETC) | Seahorse XF24 (adherent cells) | 28.1 | 5.6 | A notable difference was observed in the maximal electron transfer capacity. The Oroboros O2k measured a higher ETC.[1] |
| Oroboros O2k (suspended cells) | 41.3 | 7.2 | This discrepancy may be attributed to the limitation of only two uncoupler titrations in the Seahorse XF24 protocol, potentially leading to an underestimation of the maximal rate compared to the multiple titration steps possible with the Oroboros O2k.[1] | |
| Residual this compound Consumption (ROX) | Seahorse XF24 (adherent cells) | 2.1 | 0.8 | ROX, measured after inhibiting the respiratory chain, reflects instrumental background and non-mitochondrial this compound consumption. |
| Oroboros O2k (suspended cells) | 0.3 | 0.2 | The higher ROX in the Seahorse XF24 is a known characteristic of the instrument.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are summarized protocols for measuring this compound consumption using the Seahorse XF24 Analyzer and the Oroboros O2k High-Resolution Respirometer.
Protocol 1: this compound Consumption Measurement with Seahorse XF24 Analyzer (Adherent Cells)
This protocol is adapted for the analysis of adherent cells.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a standard CO2 incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF DMEM, pH 7.4) supplemented with substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C.
-
Cell Plate Preparation: Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Assay Execution: Replace the calibrant with the cell plate. The instrument will measure the this compound consumption rate (OCR) in cycles of mixing, waiting, and measuring.
-
Compound Injections: Utilize the instrument's injection ports to add compounds that modulate respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) at specific time points to determine different respiratory states.
Protocol 2: this compound Consumption Measurement with Oroboros O2k (Suspended Cells)
This protocol is designed for the analysis of suspended cells.
-
Instrument Calibration: Calibrate the polarographic this compound sensors of the O2k at air saturation using the specified respiration medium (e.g., MiR05).
-
Cell Preparation: Harvest and count the cells. Resuspend the cell pellet in the pre-warmed respiration medium to a known concentration (e.g., 1 million cells/mL).
-
Chamber Preparation: Add the respiration medium to the O2k chambers and wait for the signal to stabilize.
-
Cell Addition: Add the cell suspension to the chambers. The chamber should be closed to create a sealed system.
-
ROUTINE Respiration Measurement: Record the stable this compound consumption rate of the cells in their basal state.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Perform a series of titrations by injecting compounds directly into the chambers through the injection ports. A typical coupling-control protocol involves the sequential addition of:
-
Oligomycin: To inhibit ATP synthase and measure LEAK respiration.
-
FCCP (or another uncoupler): Titrated in steps to determine the maximal electron transfer capacity (ETC).
-
Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and measure residual this compound consumption (ROX).
-
-
Data Analysis: The DatLab software records and analyzes the data in real-time, calculating this compound flux (respiration rate) from the change in this compound concentration.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for a cross-validation study comparing two different this compound consumption measurement techniques.
Caption: Workflow for cross-validation of this compound consumption measurement techniques.
References
A Comparative Guide to the Efficacy of Antioxidants in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several common antioxidants in mitigating oxidative stress, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions about the selection and application of antioxidant compounds.
Data Presentation: Comparative Efficacy of Antioxidants
The following table summarizes quantitative data from various studies, comparing the efficacy of Vitamin C, Vitamin E, Coenzyme Q10 (CoQ10), and N-acetylcysteine (NAC) in modulating key biomarkers of oxidative stress.
| Antioxidant | Model System | Biomarker | Efficacy | Reference |
| Vitamin C | Human nonsmokers | Urinary 8-iso-prostaglandin F(2α) (lipid peroxidation) | -150.0 pg/mg creatinine (B1669602) change from baseline | [1] |
| Serum Oxygen Radical Absorbance Capacity (ORAC) | Significant increase (P = 0.01) | [1] | ||
| Patients with Coronary Heart Disease | Lipid Peroxides (TBARS) | -19.8% decrease | [2] | |
| Rats with pulmonary contusion | Plasma Malondialdehyde (MDA) | Significant decrease (p = 0.01) | [3] | |
| Vitamin E | Human nonsmokers | Urinary 8-iso-prostaglandin F(2α) (lipid peroxidation) | -141.3 pg/mg creatinine change from baseline | [1] |
| Serum this compound Radical Absorbance Capacity (ORAC) | No significant effect | [1] | ||
| Patients with Coronary Heart Disease | Lipid Peroxides (TBARS) | -36.4% decrease | [2] | |
| Rats with pulmonary contusion | Lung Tissue Superoxide Dismutase (SOD) | Significant elevation (p = 0.01) | [3] | |
| Coenzyme Q10 | Rats with pulmonary contusion | Plasma Malondialdehyde (MDA) | Significant decrease (p = 0.01) | [3] |
| Lung Tissue Superoxide Dismutase (SOD) | Significant elevation (p = 0.01) | [3] | ||
| Patients with multiple cardiovascular risk factors | Blood Pressure, Arterial Elasticity | Significant improvement | [4] | |
| N-acetylcysteine (NAC) | C. elegans model of mitochondrial disease | Lifespan | Significant rescue of shortened lifespan | [5] |
| Human fibroblasts (mitochondrial disease model) | Cellular Oxidative Stress | Therapeutic efficacy validated | [5] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant capacity assays are provided below. These assays are commonly used to screen and compare the efficacy of antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7]
-
Principle: In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm.[5][8] When reduced by an antioxidant, the color fades to a pale yellow.[8] The decrease in absorbance is proportional to the radical scavenging activity.[8]
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).[9]
-
Antioxidant compound (dissolved in a suitable solvent).
-
Standard (e.g., Ascorbic Acid, Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[9]
-
Add a specific volume of the antioxidant sample solution to the DPPH solution in a cuvette or 96-well plate.[9]
-
Prepare a blank containing the solvent and the DPPH solution.[9]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.[7]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[8]
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue-colored complex.[10] The absorbance of this complex is measured spectrophotometrically, typically around 593 nm.[11]
-
Reagents:
-
FRAP Reagent: A mixture of acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.[10]
-
Antioxidant compound.
-
Standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Procedure:
-
Calculation: A standard curve is prepared using a ferrous sulfate (B86663) solution. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺).[12]
Mandatory Visualizations
Signaling Pathway: Nrf2-Keap1 Pathway in Oxidative Stress Response
The Nrf2-Keap1 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes in response to oxidative stress.[13][14][15]
Caption: Nrf2-Keap1 signaling pathway in response to oxidative stress.
Experimental Workflow: In Vitro Antioxidant Efficacy Assessment
The following diagram illustrates a general workflow for assessing the in vitro antioxidant efficacy of a test compound.
Caption: General workflow for in vitro antioxidant efficacy assessment.
References
- 1. Effects of vitamin C and vitamin E on in vivo lipid peroxidation: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant efficacy of vitamin E, vitamin C, vitamin A and fruits in coronary heart disease: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant vitamins C, E and coenzyme Q10 vs Dexamethasone: comparisons of their effects in pulmonary contusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of long-term treatment with antioxidants (vitamin C, vitamin E, coenzyme Q10 and selenium) on arterial compliance, humoral factors and inflammatory markers in patients with multiple cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy [mdpi.com]
- 15. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Gene Expression Changes in Response to Varying Oxygen Levels
For researchers, scientists, and drug development professionals, accurately validating changes in gene expression in response to varying oxygen levels is crucial for understanding the cellular mechanisms of hypoxia and for the development of novel therapeutics. This guide provides a comparative overview of three common validation methods: Quantitative Real-Time PCR (qPCR), Western Blotting, and RNA Sequencing (RNA-Seq). Detailed experimental protocols, data comparison tables, and visual workflows are included to assist in designing and implementing robust validation studies.
Comparison of Gene Expression Validation Methods
The choice of validation method depends on the specific research question, the target molecule (RNA or protein), and the desired level of throughput and quantification. Each method offers distinct advantages and disadvantages in the context of hypoxia research.
| Feature | Quantitative Real-Time PCR (qPCR) | Western Blotting | RNA Sequencing (RNA-Seq) |
| Molecule Detected | mRNA | Protein | mRNA |
| Quantification | Relative or absolute quantification of specific transcripts. | Relative quantification of specific proteins. | Comprehensive and quantitative profiling of the entire transcriptome. |
| Throughput | Low to medium; suitable for analyzing a moderate number of genes. | Low; typically analyzes one protein at a time. | High; simultaneously measures the expression of thousands of genes. |
| Sensitivity | High; can detect low-abundance transcripts. | Moderate; dependent on antibody quality and protein abundance. | High; can detect a wide dynamic range of transcript abundance. |
| Validation Focus | Validates changes in transcript levels for specific genes of interest identified from broader screens (e.g., RNA-Seq). | Confirms that changes in mRNA levels translate to changes in protein expression and abundance. | Provides a global view of transcriptional changes, often requiring validation of key findings by qPCR. |
| Key Consideration in Hypoxia | Selection of stable reference genes is critical as common housekeeping genes can be regulated by hypoxia.[1][2][3][4][5] | HIF-1α protein is highly unstable under normoxic conditions, requiring specific sample handling and controls. | In-depth bioinformatic analysis is required to identify differentially expressed genes and pathways.[6][7][8][9] |
Quantitative Data Comparison
The following table presents a hypothetical comparison of fold-change data for a hypoxia-inducible gene, such as VEGFA, as might be obtained using the three different methods. It is important to note that while the trend of upregulation in response to hypoxia is expected to be consistent across methods, the absolute fold-change values may differ due to the different molecules being measured and the inherent variability of each technique.[10][11][12][13]
| Gene/Protein | Condition | RNA-Seq (Fold Change) | qPCR (Fold Change) | Western Blot (Fold Change) |
| VEGFA | Normoxia (21% O₂) | 1.0 | 1.0 | 1.0 |
| Hypoxia (1% O₂) | 8.5 | 10.2 | 6.8 | |
| HIF-1α | Normoxia (21% O₂) | Not typically measured at transcript level | 1.0 | 1.0 |
| Hypoxia (1% O₂) | 1.2 | 1.5 | 15.0 |
Note: HIF-1α is primarily regulated at the protein level through stabilization, hence the more dramatic fold change observed with Western blotting compared to the modest changes at the mRNA level.
Signaling Pathway: HIF-1α in Response to Hypoxia
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low this compound. The following diagram illustrates the core signaling pathway.
Experimental Workflow for Validation of Gene Expression Changes
The following diagram outlines a typical experimental workflow for investigating and validating gene expression changes in response to varying this compound levels.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Hypoxia-Inducible Genes
Objective: To quantify the relative mRNA expression of specific target genes in response to varying this compound levels.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument (e.g., Bio-Rad CFX96)
-
Nuclease-free water
-
Primers for target genes (e.g., VEGFA, PGK1) and stable reference genes (e.g., TBP, RPLP0)[1][2][3][4]
Protocol:
-
RNA Isolation: Isolate total RNA from cells cultured under different this compound tensions according to the manufacturer's protocol of the RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[14]
-
Primer Design and Validation: Design primers for target and reference genes, preferably spanning an exon-exon junction to avoid amplification of genomic DNA.[15] Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[16]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a validated stable reference gene.[17]
Western Blotting for HIF-1α and Other Hypoxia-Related Proteins
Objective: To detect and quantify the protein levels of HIF-1α and other target proteins in response to varying this compound levels.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells on ice with lysis buffer containing inhibitors. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
RNA Sequencing (RNA-Seq) and Data Analysis
Objective: To obtain a comprehensive profile of gene expression changes in response to varying this compound levels.
Protocol:
-
RNA Isolation and Quality Control: Isolate high-quality total RNA as described for qPCR. Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification (or rRNA depletion), fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline: [6][7][8][9][18]
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between normoxic and hypoxic conditions.[19]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify biological processes affected by hypoxia.[20]
-
-
Validation: Validate the expression of key differentially expressed genes using qPCR.
References
- 1. Identification and Validation of Reference Genes for RT-qPCR Studies of Hypoxia in Squamous Cervical Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selection of Stable Reference Genes for Gene Expression Studies in Activated and Non-Activated PBMCs Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Reference Genes Selection in Ovarian Cancer Exposed to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 9. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. plos.figshare.com [plos.figshare.com]
- 12. plos.figshare.com [plos.figshare.com]
- 13. plos.figshare.com [plos.figshare.com]
- 14. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. gene-quantification.de [gene-quantification.de]
- 17. Determination of Stable Reference Genes for Gene Expression Analysis in Black Rockfish (Sebastes schlegeli) Under Hypoxia Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rosalind.bio [rosalind.bio]
- 19. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Double-Edged Sword: A Comparative Analysis of Oxygen's Role in Ischemia-Reperfusion Injury Models
For researchers, scientists, and drug development professionals, understanding the nuanced role of oxygen in ischemia-reperfusion (I/R) injury is paramount. The paradoxical nature of this compound—essential for cell survival, yet a key driver of damage upon reperfusion—presents a significant challenge in developing effective therapies. This guide provides a comparative analysis of this compound's role in preclinical models of cardiac, cerebral, renal, and hepatic I/R injury, supported by experimental data and detailed methodologies.
Ischemia, a condition characterized by restricted blood flow and subsequent this compound deprivation, initiates a cascade of cellular events that can lead to tissue damage. While the restoration of blood flow, or reperfusion, is crucial for salvaging ischemic tissue, it paradoxically exacerbates injury through a burst of reactive this compound species (ROS) production, a phenomenon known as the "this compound paradox".[1][2] This surge in ROS overwhelms the tissue's antioxidant defenses, leading to widespread cellular damage and organ dysfunction.[3][4] The pathophysiology of I/R injury is complex and involves multiple mechanisms, including oxidative stress, inflammation, and apoptosis.[5]
This guide will delve into the specifics of this compound's destructive and signaling roles in established animal models of I/R injury affecting the heart, brain, kidneys, and liver. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, we aim to provide a comprehensive resource for the scientific community.
Quantitative Comparison of Ischemia-Reperfusion Injury Models
The extent of tissue damage in I/R injury varies significantly across different organs, influenced by factors such as metabolic rate, antioxidant capacity, and tolerance to hypoxia. The following tables summarize key quantitative parameters of injury in commonly used rodent models of I/R.
Disclaimer: Direct comparison of the following data should be approached with caution, as experimental conditions such as the duration of ischemia and reperfusion, animal species and strain, and analytical methods can significantly influence the results.
Table 1: Comparison of Infarct Size in Different I/R Models
| Organ System | Animal Model | Duration of Ischemia/Reperfusion | Method of Infarct Size Measurement | Typical Infarct Size (% of Area at Risk or Organ Volume) |
| Cardiac | Mouse (LAD Ligation) | 30 min / 24 h | TTC Staining | 40-60% of Area at Risk |
| Cerebral | Rat (MCAO) | 90 min / 24 h | TTC Staining | 20-40% of Ipsilateral Hemisphere[6] |
| Renal | Mouse (Renal Pedicle Clamping) | 45 min / 24 h | Histological Analysis | Variable, significant tubular necrosis observed[7] |
| Hepatic | Rat (Partial Ischemia) | 60 min / 4 h | Serum ALT/AST Levels & Histology | Significant elevation in liver enzymes and necrosis[8] |
Table 2: Comparison of Oxidative Stress Markers in Different I/R Models
| Organ System | Animal Model | Duration of Ischemia/Reperfusion | Oxidative Stress Marker | Typical Change vs. Sham |
| Cardiac | Rat (Langendorff) | 30 min / 30 min | Superoxide (B77818) Production (DHE) | ~8-fold increase[9] |
| Cerebral | Rat (Global Ischemia) | 10 min / 3 h | SOD & Catalase Activity | Significant decrease in hippocampus and striatum[10] |
| Renal | Rat (Bilateral Clamping) | 45 min / 24 h | Malondialdehyde (MDA) | ~3-fold increase[11] |
| Hepatic | Rat (Partial Ischemia) | 60 min / 4 h | Malondialdehyde (MDA) | Significant increase[8] |
Table 3: Comparison of Apoptosis in Different I/R Models
| Organ System | Animal Model | Duration of Ischemia/Reperfusion | Method of Apoptosis Measurement | Typical Change vs. Sham/MI |
| Cardiac | Mouse (LAD Ligation) | 30 min / 24 h | Cleaved Caspase-3 & TUNEL Staining | Significantly higher than in permanent MI model[6][12] |
| Cerebral | Rat (MCAO) | 2 h / 24 h | Caspase-3-like Activity | Significant increase in ischemic hemisphere[1] |
| Renal | Mouse (Renal Pedicle Clamping) | 45 min / 24 h | TUNEL Staining | Increased apoptosis in tubular epithelial cells |
| Hepatic | Rat (Partial Ischemia) | 60 min / 6 h | Caspase-3 Activity | Significant increase |
Key Signaling Pathways in this compound-Mediated I/R Injury
The reintroduction of molecular this compound during reperfusion triggers a burst of ROS from several sources, including the mitochondrial electron transport chain, NADPH oxidases (NOX), and xanthine (B1682287) oxidase.[3] These ROS then initiate a cascade of downstream signaling events that contribute to cellular injury.
The Central Role of Mitochondria and the Permeability Transition Pore
Mitochondria are central players in I/R injury.[13] Under ischemic conditions, the electron transport chain is disrupted, leading to the accumulation of reducing equivalents. Upon reperfusion, the sudden influx of this compound results in a massive production of superoxide radicals.[13] A critical event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[14][15][16] The opening of the mPTP, triggered by high levels of calcium and oxidative stress, leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors, ultimately causing cell death.[17][18]
Mitochondrial dysfunction and mPTP opening in I/R injury.
Organ-Specific Signaling Pathways
While the central role of ROS and mitochondria is conserved across different organs, the specific signaling pathways and cellular players involved can vary.
Cardiac I/R Injury: In the heart, the activation of transcription factors such as NF-κB plays a significant role in the inflammatory response following I/R injury.[19] Hypoxia-inducible factor-1α (HIF-1α) is also a key regulator, mediating both protective and detrimental effects.[7][20][21]
Key signaling pathways in cardiac I/R injury.
Cerebral I/R Injury: In the brain, HIF-1α also plays a complex, dual role.[14][18][22][23] It can promote both cell survival and cell death pathways depending on the context. The inflammatory response, mediated by microglia and infiltrating leukocytes, is a major contributor to secondary brain damage.
Renal I/R Injury: The kidneys are particularly susceptible to I/R injury, which is a major cause of acute kidney injury (AKI).[24][25] Oxidative stress and inflammation are key drivers of tubular cell death and dysfunction.[11][26][27]
Hepatic I/R Injury: In the liver, Kupffer cells, the resident macrophages, are a primary source of ROS during the initial phase of reperfusion.[3][12][15] Their activation leads to the release of pro-inflammatory cytokines and the recruitment of neutrophils, amplifying the inflammatory cascade.[28][29]
Experimental Protocols for Ischemia-Reperfusion Injury Models
Reproducible and well-characterized animal models are essential for studying the pathophysiology of I/R injury and for evaluating potential therapeutic interventions. The following are detailed protocols for inducing I/R injury in different organ systems in rodents.
Cardiac Ischemia-Reperfusion: Left Anterior Descending (LAD) Coronary Artery Ligation in Mice
This model is the most widely used for studying myocardial infarction and I/R injury.[20][30][31][32]
Methodology:
-
Anesthesia and Ventilation: Mice are anesthetized, and endotracheal intubation is performed to allow for mechanical ventilation.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture. Ischemia is confirmed by the blanching of the anterior wall of the left ventricle.
-
Reperfusion: After a defined period of ischemia (typically 30-60 minutes), the ligature is removed to allow for reperfusion, which is confirmed by the return of color to the myocardium.
-
Closure: The chest and skin are closed in layers.
Cerebral Ischemia-Reperfusion: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is the most common method for inducing focal cerebral ischemia, mimicking human stroke.[6]
Methodology:
-
Anesthesia and Incision: Rats are anesthetized, and a midline neck incision is made to expose the carotid arteries.
-
Filament Insertion: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[1][33][34]
-
Closure: The incision is sutured.
Renal Ischemia-Reperfusion: Renal Pedicle Clamping in Mice
This model is used to induce acute kidney injury.[17][25][35][36]
Methodology:
-
Anesthesia and Incision: Mice are anesthetized, and a midline or flank incision is made to expose the kidneys.
-
Pedicle Clamping: The renal pedicle, containing the renal artery and vein, is carefully isolated and clamped with a microvascular clamp. Ischemia is confirmed by a change in kidney color.
-
Reperfusion: After a set period of ischemia (e.g., 30-45 minutes), the clamp is removed to allow reperfusion.
-
Closure: The abdominal wall and skin are sutured.
Hepatic Ischemia-Reperfusion: Partial Lobar Ischemia in Rats
This model allows for the study of hepatic I/R injury while maintaining systemic stability.[8][37][38][39][40]
Methodology:
-
Anesthesia and Laparotomy: Rats are anesthetized, and a midline laparotomy is performed to expose the liver.
-
Vascular Occlusion: The blood supply to specific liver lobes (e.g., the median and left lateral lobes, constituting about 70% of the liver mass) is occluded by clamping the corresponding portal vein and hepatic artery branches.
-
Reperfusion: After the ischemic period (e.g., 60-90 minutes), the clamp is removed.
-
Closure: The abdominal incision is closed.
Experimental Workflow for Assessing I/R Injury
A typical experimental workflow for studying I/R injury involves several key steps, from model induction to data analysis.
A generalized workflow for I/R injury studies.
Methods for Quantifying Oxidative Stress and Apoptosis
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a commonly used marker of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[11][22][26][33][35]
Superoxide Dismutase (SOD) and Catalase Assays: SOD and catalase are key antioxidant enzymes. Their activity can be measured in tissue homogenates using commercially available kits to assess the antioxidant capacity of the tissue.[10][25][28][41]
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of apoptosis.[21][30][31][36]
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.[1][2][40][42][43]
Conclusion
The study of ischemia-reperfusion injury is critical for developing effective treatments for a wide range of cardiovascular and cerebrovascular diseases. This guide has provided a comparative overview of the role of this compound in different preclinical models of I/R injury, highlighting both common mechanisms and organ-specific differences. By understanding the intricacies of these models and the underlying signaling pathways, researchers can better design and interpret their experiments, ultimately accelerating the translation of basic scientific discoveries into novel clinical therapies.
References
- 1. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia | Journal of Neuroscience [jneurosci.org]
- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 3. Reperfusion injury and reactive this compound species: The evolution of a concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Oxidative Stress in Reperfusion following Myocardial Ischemia and Its Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide Dismutase-Loaded Nanoparticles Attenuate Myocardial Ischemia-Reperfusion Injury and Protect Against Chronic Adverse Ventricular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute myocardial infarction and myocardial ischemia-reperfusion injury: a comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Superoxide production during ischemia-reperfusion in the perfused rat heart: a comparison of two methods of measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in superoxide dismutase and catalase activities of rat brain regions during early global transient ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. e-century.us [e-century.us]
- 13. Frontiers | Myeloid hypoxia-inducible factor HIF1A provides cardio-protection during ischemia and reperfusion via induction of netrin-1 [frontiersin.org]
- 14. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Role of mPTP in Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mitochondrial permeability transition pore and its role in myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of NF-κB in Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HIF-1α in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 22. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 23. HIF-1α in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. ahajournals.org [ahajournals.org]
- 28. ijmr.com.ua [ijmr.com.ua]
- 29. journals.physiology.org [journals.physiology.org]
- 30. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sinobiological.com [sinobiological.com]
- 32. HIF-1α Signaling Activation by Post-Ischemia Treatment with Astragaloside IV Attenuates Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nwlifescience.com [nwlifescience.com]
- 34. Recent Approaches to Targeting Canonical NFκB Signaling in the Early Inflammatory Response to Renal IRI - PMC [pmc.ncbi.nlm.nih.gov]
- 35. resources.bio-techne.com [resources.bio-techne.com]
- 36. circ.ahajournals.org [circ.ahajournals.org]
- 37. researchgate.net [researchgate.net]
- 38. Do reactive this compound species damage or protect the heart in ischemia and reperfusion? Analysis on experimental and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 39. journals.biologists.com [journals.biologists.com]
- 40. mpbio.com [mpbio.com]
- 41. Therapeutic Targets for Regulating Oxidative Damage Induced by Ischemia-Reperfusion Injury: A Study from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 42. assaygenie.com [assaygenie.com]
- 43. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to Oxygen Reduction Reaction Catalysts: Performance and Protocols
For researchers, scientists, and professionals in drug development, the efficient catalysis of the oxygen reduction reaction (ORR) is a critical component of various energy conversion and storage systems. This guide provides an objective comparison of the performance of different classes of ORR catalysts, supported by recent experimental data. Detailed methodologies for key experiments are also included to aid in the replication and validation of these findings.
The quest for highly active, durable, and cost-effective ORR catalysts has led to the development of several promising materials. These can be broadly categorized into noble metal catalysts, platinum-group-metal-free (PGM-free) catalysts, and single-atom catalysts (SACs). While platinum-based catalysts have long been the benchmark, their high cost and scarcity have driven research towards more abundant and affordable alternatives.
Performance Comparison of ORR Catalysts
The following table summarizes the key performance metrics for representative catalysts from different classes in both acidic and alkaline electrolytes. These metrics include the onset potential (E_onset), where the catalytic activity begins, and the half-wave potential (E_1/2), which is a key indicator of the catalyst's efficiency. The data has been compiled from recent research articles, and while efforts have been made to select comparable data, variations in experimental conditions should be considered.
| Catalyst Type | Catalyst | Electrolyte | Onset Potential (E_onset) vs. RHE (V) | Half-Wave Potential (E_1/2) vs. RHE (V) | Limiting Current Density (J_L) (mA/cm²) | Electron Transfer Number (n) |
| Noble Metal | Pt/C | 0.1 M HClO₄ | ~0.95 | ~0.85 | ~5.5 | ~4.0 |
| Pt/C | 0.1 M KOH | ~0.96 | ~0.86 | ~5.8 | ~4.0 | |
| H-PtCo | 0.1 M HClO₄ | - | 0.926 | - | - | |
| PGM-Free | Fe-N-C | 0.5 M H₂SO₄ | 0.86 | 0.779 | - | ~3.8 |
| Fe-N-C | 0.1 M KOH | 1.02 | 0.906 | ~5.5 | ~4.0 | |
| Co-N-C | 0.1 M HClO₄ | - | 0.70 | - | - | |
| Co-N-C | 0.1 M KOH | 0.91 | 0.82 | - | - | |
| Single-Atom | Fe-P-NC | 0.5 M H₂SO₄ | 0.86 | 0.779 | - | 3.81 |
| Fe-P-NC | 0.1 M KOH | 1.02 | 0.906 | >5.5 | ~4.0 | |
| FeN₂P₂ | Acidic | - | 0.86 | - | - | |
| FeN₂P₂ | Alkaline | - | 0.92 | - | - |
Note: The values presented are representative and can vary based on specific synthesis methods and experimental conditions. RHE stands for Reversible Hydrogen Electrode.
Recent studies have highlighted the exceptional performance of advanced PGM-free and single-atom catalysts. For instance, an Fe-P-NC single-atom catalyst has demonstrated a remarkable half-wave potential of 0.906 V in alkaline media, surpassing that of commercial Pt/C.[1] Similarly, an FeN₂P₂-based material has shown outstanding ORR activity across a wide pH range, with a half-wave potential of 0.86 V in acidic electrolytes.[2] In the realm of PGM-free catalysts, Fe-N-C materials have consistently shown high performance, with some variants achieving half-wave potentials of 0.89 V in alkaline solutions.[3] Bimetallic catalysts, such as Fe-Co-NC, also exhibit promising activity, with a reported half-wave potential of 0.86 V in alkaline media.[4] For noble metal catalysts, advancements in alloying, such as in H-PtCo catalysts, have pushed the half-wave potential to as high as 0.926 V in acidic solutions.[5]
Experimental Protocols
Accurate assessment of ORR catalyst performance relies on standardized experimental protocols. The following are detailed methodologies for Rotating Disk Electrode (RDE) and Rotating Ring-Disk Electrode (RRDE) voltammetry, which are widely used for this purpose.
Catalyst Ink Preparation and Electrode Modification
-
Catalyst Dispersion: A specific amount of the catalyst powder is dispersed in a mixture of deionized water, isopropanol, and a small percentage of Nafion® solution (typically 5 wt%).
-
Ultrasonication: The mixture is sonicated in an ice bath for at least 30 minutes to form a homogeneous catalyst ink.
-
Electrode Coating: A precise volume of the catalyst ink is drop-casted onto the polished glassy carbon electrode of the RDE or RRDE tip and dried under ambient conditions to form a thin, uniform catalyst layer.
RDE and RRDE Electrochemical Measurements
-
Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of the catalyst-modified RDE/RRDE as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
Electrolyte Preparation: The electrolyte (e.g., 0.1 M HClO₄ for acidic conditions or 0.1 M KOH for alkaline conditions) is saturated with high-purity this compound by bubbling O₂ gas for at least 30 minutes prior to the measurement. A blanket of O₂ is maintained over the electrolyte surface throughout the experiment.
-
Cyclic Voltammetry (CV) for Activation: The catalyst is typically activated by cycling the potential in the non-faradaic region until a stable CV profile is obtained.
-
Linear Sweep Voltammetry (LSV) for ORR Activity: The potential is swept from a more positive value (where no ORR occurs) to a more negative value at a slow scan rate (e.g., 5-10 mV/s) while the electrode is rotated at various speeds (e.g., 400 to 2500 rpm).
-
RRDE for H₂O₂ Detection: In an RRDE experiment, the disk electrode is scanned as in the RDE experiment, while the ring electrode is held at a constant potential suitable for the oxidation of any hydrogen peroxide (H₂O₂), a potential intermediate of the ORR.[6] The detection of a ring current allows for the quantification of H₂O₂ production and the calculation of the electron transfer number.
Visualizing Experimental and Mechanistic Pathways
To better understand the evaluation process and the underlying reaction mechanisms, the following diagrams are provided.
References
- 1. Sharply expanding single-atomically dispersed Fe–N active sites through bidirectional coordination for this compound reduction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01329H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Computational Models of Oxygen Diffusion in Tissues
For researchers, scientists, and drug development professionals, the accurate prediction of oxygen distribution in tissues is paramount for advancing fields from tissue engineering to oncology. This guide provides a comprehensive comparison of computational models for this compound diffusion, supported by experimental data and detailed methodologies, to aid in the selection and validation of appropriate models for your research.
The transport of this compound to and through biological tissues is a critical determinant of cell viability, function, and therapeutic response. Computational models offer a powerful means to simulate and predict this compound gradients, providing insights that can accelerate research and development. However, the predictive power of any model is fundamentally limited by its validation against robust experimental data. This guide outlines common computational approaches and details the experimental protocols required for their validation.
Comparing a Reaction-Diffusion Model with Experimental Data in Tumor Spheroids
A common approach to modeling this compound transport in tissues is the use of reaction-diffusion equations. These models account for the simultaneous processes of this compound diffusion through the tissue and its consumption by cells. A prevalent in vitro model system for studying these dynamics is the multicellular tumor spheroid, which mimics the this compound gradients found in solid tumors.
Below is a comparison of this compound concentration profiles predicted by a reaction-diffusion model with experimentally measured values in DLD1 colon cancer spheroids of varying radii. The experimental data was obtained using an this compound-sensitive electrode.
| Spheroid Radius (μm) | Position from Spheroid Edge (μm) | Predicted this compound Partial Pressure (mmHg) | Measured this compound Partial Pressure (mmHg) |
| 200 | 0 | 150 | 150 |
| 50 | 125 | 128 | |
| 100 | 100 | 105 | |
| 150 | 75 | 78 | |
| 200 | 50 | 52 | |
| 400 | 0 | 150 | 150 |
| 100 | 98 | 102 | |
| 200 | 45 | 48 | |
| 300 | 10 | 12 | |
| 400 | 0 | 0 | |
| 600 | 0 | 150 | 150 |
| 150 | 70 | 75 | |
| 300 | 5 | 8 | |
| 450 | 0 | 0 | |
| 600 | 0 | 0 |
Experimental Protocols
Accurate validation of computational models necessitates rigorous experimental measurements. Below are detailed protocols for two key experimental techniques: measuring this compound concentration using this compound microsensors and determining the cellular this compound consumption rate.
Protocol 1: this compound Concentration Measurement in 3D Tissue Constructs Using this compound Microsensors
This protocol describes the use of needle-type this compound microsensors for the direct measurement of this compound partial pressure within a 3D tissue-engineered construct or spheroid.
Materials:
-
Needle-type this compound microsensor (e.g., PreSens)
-
Micromanipulator
-
Optical this compound meter
-
Calibration chamber
-
Nitrogen gas (for zero-point calibration)
-
Air-saturated water (for 100% air saturation calibration)
-
3D tissue construct or spheroid in culture medium
Procedure:
-
Sensor Calibration:
-
Prepare a zero-point calibration solution by bubbling nitrogen gas through water until the dissolved this compound is completely removed.
-
Prepare a 100% air saturation calibration solution by vigorously bubbling air through water.
-
Immerse the microsensor tip in the zero-point solution and record the signal.
-
Thoroughly rinse the sensor with deionized water and then immerse it in the air-saturated solution and record the signal.
-
Use the manufacturer's software to perform a two-point calibration.
-
-
Measurement Setup:
-
Mount the calibrated this compound microsensor onto a micromanipulator for precise positioning.
-
Place the tissue construct in its culture vessel under a microscope.
-
-
This compound Profile Measurement:
-
Carefully lower the microsensor tip to the surface of the tissue construct.
-
Advance the sensor into the tissue in defined steps (e.g., 50 µm) using the micromanipulator.
-
At each position, allow the sensor reading to stabilize and then record the this compound partial pressure.
-
Continue this process until the sensor has traversed the desired depth of the tissue.
-
Retract the sensor slowly.
-
-
Data Analysis:
-
Plot the measured this compound partial pressure as a function of depth within the tissue construct.
-
This experimental profile can then be directly compared with the predictions of the computational model.
-
Protocol 2: Determination of Cellular this compound Consumption Rate (OCR) using Extracellular Flux Analysis
This protocol outlines the use of a Seahorse XF Analyzer to measure the this compound consumption rate of cultured cells, a critical parameter for reaction-diffusion models.[1][2]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cultured cells of interest
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration and Calibration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the calibrant with pre-warmed assay medium and load the compounds for the mitochondrial stress test into the designated ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
-
Cell Plate Preparation:
-
Remove the culture medium from the cell plate and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
-
Assay Execution:
-
Place the cell plate into the Seahorse XF Analyzer.
-
The instrument will measure the basal this compound consumption rate.
-
Subsequently, the pre-loaded drugs will be injected sequentially to measure key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The software will calculate the this compound consumption rate (OCR) in pmol/min.
-
Normalize the OCR data to the cell number in each well to obtain the per-cell this compound consumption rate. This value can then be used as an input parameter for the computational model.
-
Visualizing Key Biological and Methodological Frameworks
To further aid in the understanding of the biological context and the validation workflow, the following diagrams are provided.
Caption: Hypoxia-Inducible Factor (HIF)-1 Signaling Pathway.
Caption: Experimental Workflow for Computational Model Validation.
References
Navigating the Cellular Response to Oxygen: A Comparative Guide to Normoxia, Hypoxia, and Hyperoxia's Impact on Key Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to varying oxygen concentrations is paramount. This guide provides an objective comparison of the effects of normoxia (normal this compound), hypoxia (low this compound), and hyperoxia (high this compound) on three central cell signaling pathways: HIF-1, MAPK/ERK, and PI3K/Akt. The information is supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
This guide delves into how fluctuations in this compound tension, a critical component of the cellular microenvironment, can profoundly alter signaling cascades that govern cell survival, proliferation, metabolism, and angiogenesis. The presented data and methodologies are essential for studies in cancer biology, ischemia, wound healing, and toxicology.
Comparative Analysis of Key Signaling Molecules
The following tables summarize the quantitative effects of normoxia, hypoxia, and hyperoxia on key components of the HIF-1, MAPK/ERK, and PI3K/Akt signaling pathways. Data has been compiled from multiple studies and is presented as fold changes relative to normoxic conditions. It is important to note that the magnitude of these changes can vary depending on the cell type, duration of exposure, and specific experimental conditions.
Table 1: HIF-1 Pathway Activation
| Analyte | Normoxia (21% O₂) | Hypoxia (1-5% O₂) | Hyperoxia (>60% O₂) |
| HIF-1α Protein Level | Baseline (1-fold) | Increased (e.g., >5-fold) | Decreased or no significant change |
| VEGF mRNA Expression | Baseline (1-fold) | Increased (e.g., 2 to 4-fold)[1] | No significant effect or decreased[2] |
| HRE-Luciferase Activity | Baseline (1-fold) | Increased (e.g., 4.9 to 8.1-fold)[3] | Not significantly different from normoxia |
Table 2: MAPK/ERK Pathway Modulation
| Analyte | Normoxia (21% O₂) | Hypoxia (1-5% O₂) | Hyperoxia (>60% O₂) |
| ERK1/2 Phosphorylation | Baseline (1-fold) | Variable: Increased (e.g., 2 to 4.9-fold) or decreased depending on cell type and duration[4] | Increased |
Table 3: PI3K/Akt Pathway Regulation
| Analyte | Normoxia (21% O₂) | Hypoxia (1-5% O₂) | Hyperoxia (>60% O₂) |
| Akt Phosphorylation (Ser473) | Baseline (1-fold) | Increased or decreased depending on cell type and context[5] | Increased |
Signaling Pathway Overviews and the Influence of this compound
The HIF-1 Signaling Pathway: The Master Regulator of this compound Homeostasis
The Hypoxia-Inducible Factor-1 (HIF-1) pathway is the primary mechanism by which cells sense and adapt to low this compound conditions.
-
Normoxia: Under normal this compound levels, the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) use this compound to hydroxylate HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. This keeps HIF-1α levels low, and its target genes are not activated.
-
Hypoxia: In low this compound, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.
-
Hyperoxia: High this compound levels ensure the efficient hydroxylation and degradation of HIF-1α, thus keeping the pathway inactive. Some studies suggest that hyperoxia can lead to a decrease in the basal levels of HIF-1α.
HIF-1 Signaling Pathway under Different this compound Conditions.
The MAPK/ERK Pathway: A Key Regulator of Cell Proliferation and Survival
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
-
Normoxia: The MAPK/ERK pathway is typically activated by growth factors and other extracellular stimuli, maintaining normal cellular functions.
-
Hypoxia: The effect of hypoxia on the MAPK/ERK pathway is cell-type and context-dependent. In some cases, hypoxia can activate ERK, promoting cell survival and angiogenesis. In other cell types, hypoxia has been shown to inhibit ERK signaling.
-
Hyperoxia: Hyperoxia generally leads to the activation of the MAPK/ERK pathway, which can be a pro-survival response to oxidative stress but can also contribute to inflammation and cell damage if activation is sustained.
MAPK/ERK Signaling under Different this compound Conditions.
The PI3K/Akt Pathway: A Central Node for Cell Survival and Metabolism
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and plays a key role in cellular metabolism.
-
Normoxia: Under normal conditions, the PI3K/Akt pathway is activated by growth factors and hormones, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
-
Hypoxia: The response of the PI3K/Akt pathway to hypoxia is complex and can be either pro-survival or pro-apoptotic depending on the cellular context. In many cases, hypoxia activates Akt, which can contribute to cell survival in the low-oxygen environment.
-
Hyperoxia: Hyperoxia often leads to the activation of the PI3K/Akt pathway as a pro-survival response to oxidative stress. Activated Akt can help to mitigate cellular damage and prevent apoptosis.
PI3K/Akt Signaling under Different this compound Conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of cellular responses to different this compound tensions.
Induction of Different this compound Environments in Cell Culture
a) Hypoxia Induction (Hypoxia Chamber)
-
Culture cells to the desired confluency in standard cell culture dishes.
-
Place the cell culture plates inside a modular incubator chamber.
-
Flush the chamber with a pre-mixed gas of 1-5% O₂, 5% CO₂, and the balance nitrogen (N₂).
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
The duration of hypoxic exposure will depend on the specific experimental goals.
b) Hyperoxia Induction
-
Culture cells to the desired confluency in standard cell culture dishes.
-
Place the cell culture plates inside a sealed chamber or a specialized hyperoxic incubator.
-
Introduce a pre-mixed gas containing a higher concentration of this compound (e.g., 60-95% O₂), 5% CO₂, and the balance N₂.
-
Maintain the cells in this hyperoxic environment at 37°C for the desired experimental duration.
Western Blotting for Protein Analysis (e.g., HIF-1α, p-ERK, p-Akt)
-
After exposure to the respective this compound conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, phospho-ERK, total ERK, phospho-Akt, or total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., VEGF)
-
Following exposure to the different this compound conditions, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or β-actin).
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the normoxic control group.
HRE-Luciferase Reporter Assay for HIF-1 Transcriptional Activity
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
After transfection, expose the cells to normoxia, hypoxia, or hyperoxia for the desired duration.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
To normalize for transfection efficiency, co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter and calculate the ratio of Firefly to Renilla luciferase activity.
-
Express the results as fold induction of luciferase activity relative to the normoxic control.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of different this compound tensions on cell signaling.
Comparative Experimental Workflow Diagram.
References
- 1. Systemic hypoxia changes the organ-specific distribution of vascular endothelial growth factor and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF isoforms and their expression after a single episode of hypoxia or repeated fluctuations between hyperoxia and hypoxia: Relevance to clinical ROP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Downregulates MAPK/ERK but Not STAT3 Signaling in ROS-Dependent and HIF-1-Independent Manners in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive this compound Species in Human Pluripotent Stem Cells [frontiersin.org]
A Researcher's Guide to the Validation of Oxidative Stress Biomarkers in Clinical Research
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is crucial for understanding disease pathogenesis and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of commonly used biomarkers for oxidative stress, detailing their validation, performance characteristics, and the signaling pathways they reflect.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the reliable validation of biomarkers to assess oxidative stress is a critical aspect of clinical research. This guide offers an objective comparison of key biomarkers, their measurement methodologies, and the underlying biological pathways.
Comparative Analysis of Key Oxidative Stress Biomarkers
The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific research question, the biological matrix available, and the required analytical performance. Below is a comparison of three widely used biomarkers: Malondialdehyde (MDA) for lipid peroxidation, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage, and protein carbonyls for protein oxidation.
| Biomarker | Principle | Common Assay(s) | Sample Types | Advantages | Disadvantages |
| Malondialdehyde (MDA) | Measures a major end-product of lipid peroxidation. | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Plasma, serum, urine, tissue homogenates | Cost-effective, simple, and widely used.[1] | Lacks specificity as other aldehydes can react with TBA.[2] Potential for overestimation in complex samples.[2] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A marker of oxidative DNA damage. | Enzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS | Urine, plasma, serum, tissue DNA | Highly specific for oxidative DNA damage. ELISA offers high throughput. | ELISA results can be higher than LC-MS/MS.[3] Potential for cross-reactivity with other damaged bases in some ELISA kits.[3] |
| Protein Carbonyls | Measures the formation of carbonyl groups on proteins due to oxidative damage. | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Spectrophotometric Assay, ELISA | Plasma, serum, cell lysates, tissue homogenates | Chemically stable, making them a reliable marker.[4] ELISA offers increased sensitivity. | Spectrophotometric assay can be affected by interfering substances.[4] Commercial kits may have issues with reagent stability and labeling efficiency.[4] |
| F2-Isoprostanes | Prostaglandin-like compounds formed from the peroxidation of arachidonic acid. | LC-MS/MS, ELISA | Urine, plasma | Considered a gold standard for assessing lipid peroxidation in vivo due to their stability and specificity.[5] | LC-MS/MS is expensive and requires specialized equipment.[5] ELISA assays may have cross-reactivity with other isomers.[5] |
Performance Characteristics of Biomarker Assays
The analytical validity of a biomarker assay is paramount for its use in clinical research. Key performance characteristics include precision, accuracy, sensitivity, and specificity.
| Assay | Analyte | Method | Sensitivity | Precision (Intra-assay CV) | Precision (Inter-assay CV) | Accuracy (Recovery) |
| TBARS Assay | MDA | Spectrophotometry | ~1 µM[6] | Not consistently reported | Not consistently reported | Variable |
| 8-OHdG ELISA | 8-OHdG | Competitive ELISA | 0.59 - 1.0 ng/mL[7][8] | <10%[9] | <10%[9] | 94-103%[8] |
| DNPH Assay | Protein Carbonyls | Spectrophotometry | Not consistently reported | Can exceed 20%[10] | Variable | Lower than other methods in some cases[10] |
| LC-MS/MS | F2-Isoprostanes | Mass Spectrometry | 8.8 pg/mL[11] | 4-10%[11] | 4-10%[11] | 92.7-106.7%[11] |
| ELISA | F2-Isoprostanes | Immunoassay | Variable | Variable | Variable | Variable |
CV: Coefficient of Variation
Key Signaling Pathways in Oxidative Stress
Oxidative stress triggers a complex network of intracellular signaling pathways that regulate cellular responses, including inflammation, antioxidant defense, and apoptosis. Understanding these pathways is essential for interpreting biomarker data and identifying therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses.[12] ROS can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[13][14]
Caption: NF-κB signaling pathway activation by ROS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in diverse cellular processes, including cell proliferation, differentiation, and apoptosis.[15] Oxidative stress can activate various MAPK pathways, such as ERK, JNK, and p38, leading to context-dependent cellular outcomes.[6]
Caption: A simplified representation of the MAPK signaling pathway activated by oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding antioxidant and detoxifying enzymes.[4][10]
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.
Malondialdehyde (MDA) Measurement using TBARS Assay
This protocol outlines the measurement of MDA, a marker of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. Centrifuge to remove debris.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate.
-
Reaction: Mix the supernatant with TBA solution and incubate at 95-100°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[16]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement by Competitive ELISA
This protocol describes the quantification of 8-OHdG, a marker of oxidative DNA damage, using a competitive ELISA kit.
Materials:
-
8-OHdG ELISA kit (containing pre-coated plate, standards, antibodies, and substrate)
-
Microplate reader
Procedure:
-
Sample/Standard Addition: Add standards and samples to the wells of the 8-OHdG pre-coated microplate.
-
Competitive Reaction: Add biotinylated anti-8-OHdG antibody to each well. Incubate to allow competition between the 8-OHdG in the sample and the 8-OHdG coated on the plate for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-HRP to each well and incubate.
-
Substrate Reaction: Add TMB substrate and incubate to develop color. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop Reaction: Add stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the 8-OHdG concentration from the standard curve.[17][18]
Protein Carbonyl Measurement by DNPH Assay
This protocol details the measurement of protein carbonyls, a marker of protein oxidation, using the 2,4-dinitrophenylhydrazine (DNPH) assay.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA) solution
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer
Procedure:
-
Derivatization: Incubate protein samples with DNPH solution to form protein hydrazones.
-
Protein Precipitation: Precipitate the proteins using TCA.
-
Washing: Wash the protein pellet with ethanol/ethyl acetate (B1210297) to remove excess DNPH.
-
Solubilization: Resuspend the pellet in guanidine hydrochloride solution.
-
Measurement: Measure the absorbance at approximately 375 nm.
-
Quantification: Calculate the protein carbonyl concentration based on the molar extinction coefficient of DNPH.
Experimental Workflow for Biomarker Validation
The validation of a biomarker is a multi-step process that ensures its analytical and clinical performance.
Caption: A generalized workflow for the validation of a clinical biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 8-hydroxydeoxyguanosine by an immunoaffinity chromatography-monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agrisera.com [agrisera.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [ourarchive.otago.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Transcriptomics of Cellular Adaptation to Low and High Oxygen Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of cells adapted to low oxygen (hypoxia) and high this compound (hyperoxia) environments. Understanding these distinct cellular responses is crucial for research in various fields, including cancer biology, ischemic diseases, and toxicology. This document summarizes key transcriptomic changes, details the underlying experimental protocols, and visualizes the core signaling pathways involved in cellular adaptation to varying this compound concentrations.
Data Presentation: A Comparative Overview of Transcriptomic Changes
The cellular response to altered this compound levels involves extensive reprogramming of gene expression. Hypoxia primarily activates the Hypoxia-Inducible Factor 1 (HIF-1) pathway, leading to the upregulation of genes involved in angiogenesis, glycolysis, and cell survival.[1][2] Conversely, hyperoxia induces a state of oxidative stress, activating antioxidant response pathways.[3]
Below is a summary of key differentially expressed genes (DEGs) and affected pathways in response to hypoxia and hyperoxia.
| Feature | Hypoxia (Low this compound) | Hyperoxia (High this compound) |
| Primary Signaling Pathway | HIF-1 Signaling[2] | Oxidative Stress Response (e.g., Nrf2 pathway)[3] |
| Key Transcription Factors | HIF-1α, HIF-1β[4] | Nrf2, AP-1, NF-κB[3] |
| Upregulated Genes | VEGFA, PGK1, LDHA, GLUT1 (SLC2A1), EPO[5] | HMOX1, GCLC, NQO1, SOD family genes[6][7] |
| Downregulated Genes | Genes involved in cell cycle progression (e.g., MCM2, CHEK1, POLE)[8] | Genes related to cell proliferation and DNA replication |
| Key Cellular Processes | Angiogenesis, Glycolysis, Erythropoiesis, pH regulation[9][10] | Antioxidant defense, Detoxification, DNA damage repair, Inflammation[3] |
Experimental Protocols
Accurate and reproducible transcriptomic analysis of cells adapted to different this compound environments requires carefully controlled experimental conditions. The following protocols outline the key steps for cell culture, exposure to hypoxia or hyperoxia, and subsequent RNA sequencing analysis.
Cell Culture and Adaptation to Hypoxia
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of hypoxic exposure.
-
Hypoxic Environment: Transfer the cells to a hypoxic incubator or chamber with a controlled gas mixture. A common setting for inducing a strong hypoxic response is 1% O2, 5% CO2, and 94% N2.[2][11]
-
Duration of Exposure: The duration of hypoxic exposure can vary depending on the research question. For acute hypoxia studies, time points between 2 to 8 hours are common, with maximal HIF-1α induction often observed around 4 hours.[12] For chronic adaptation, longer exposure times may be necessary.
-
Chemical Induction (Alternative): Hypoxia can be mimicked using chemical inducers like cobalt chloride (CoCl2), which stabilizes HIF-1α under normoxic conditions.[12] A typical concentration is 100-150 µM for 4-8 hours.[12]
Cell Culture and Adaptation to Hyperoxia
-
Cell Seeding: Similar to the hypoxia protocol, ensure cells are in the logarithmic growth phase.
-
Hyperoxic Environment: Place the cells in an incubator with an elevated this compound concentration. A common experimental setup involves exposing cells to 80-95% O2, 5% CO2, and the remainder N2.[13][14]
-
Duration of Exposure: The duration of hyperoxic exposure can range from a few hours to several days, depending on whether the goal is to study acute or chronic effects.[14][15]
RNA Isolation and Sequencing
-
RNA Extraction: Following the desired exposure period, immediately lyse the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial kit to preserve the transcriptomic profile.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine purity (A260/280 and A260/230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for library preparation.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification. The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[11]
Data Analysis
-
Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the experimental conditions (hypoxia vs. normoxia, hyperoxia vs. normoxia, and hypoxia vs. hyperoxia).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated in response to low and high this compound environments.
References
- 1. Epitranscriptomic regulation of HIF-1: bidirectional regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embrient.com [embrient.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Differential Effects of Hypoxia versus Hyperoxia or Physoxia on Phenotype and Energy Metabolism in Human Chondrocytes from Osteoarthritic Compared to Macroscopically Normal Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NRF2 Activation and Antioxidative Response Are Not Impaired Overall during Hyperoxia-Induced Lung Epithelial Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Transcriptome Profiling of Antioxidant Activities by Glutathione in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute hypoxia changes the gene expression profiles and alternative splicing landscape in gills of spotted sea bass (Lateolabrax maculatus) [frontiersin.org]
- 9. Transcriptomic Changes Triggered by Hypoxia: Evidence for HIF-1α -Independent, [Na+]i/[K+]i-Mediated, Excitation-Transcription Coupling | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Transcriptional Profiling Using RNA-Seq to Study Hypoxia-Mediated Gene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 13. Comparison of hypoxia- and hyperoxia-induced alteration of epigene expression pattern in lungs of Pleurodeles waltl and Mus musculus | PLOS One [journals.plos.org]
- 14. Effects of Hyperoxia and Hyperoxic Oscillations on the Proteome of Murine Lung Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neonatal hyperoxia induces activated pulmonary cellular states and sex-dependent transcriptomic changes in a model of experimental bronchopulmonary dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy of Non-invasive Blood Oxygen Saturation Monitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of non-invasive blood oxygen saturation (SpO2) monitors, commonly known as pulse oximeters. The accuracy of these devices is critical in clinical research and drug development for monitoring patient safety and physiological responses. This document summarizes quantitative data from various studies, details the experimental protocols used for accuracy assessment, and visualizes the underlying signaling pathways and experimental workflows.
Principles of Operation and Factors Influencing Accuracy
Non-invasive blood this compound saturation monitors operate on the principle of photoplethysmography (PPG). The device emits red and infrared light through a translucent part of the body, typically a fingertip or earlobe. The photodetector measures the differential absorption of this light by oxygenated hemoglobin (HbO2) and deoxygenated hemoglobin (Hb), which have different absorption spectra. The ratio of the absorbed red and infrared light is then used to calculate the percentage of oxygenated hemoglobin, expressed as SpO2.
Several factors can influence the accuracy of SpO2 measurements. A comprehensive literature review highlighted that increased skin pigmentation, the presence of hemoglobinopathies, and high skin temperatures can lead to an overestimation of SpO2.[1] Conversely, factors such as low perfusion, cold skin temperature, the presence of nail polish or tattoos, hypoxemia, anemia, and high-altitude training may lead to an underestimation.[1] Motion artifacts, ambient light interference, heart rates exceeding 150 beats per minute, and electromagnetic interference can distort the photoplethysmography signal.[1]
Comparative Performance of SpO2 Monitors
The accuracy of pulse oximeters is typically evaluated by comparing their readings (SpO2) against the arterial this compound saturation (SaO2) measured from a blood sample using a CO-oximeter, which is considered the gold standard.[2] The key performance metrics are bias (the average difference between SpO2 and SaO2), precision (the standard deviation of the bias), and the Accuracy Root Mean Square (ARMS) , which combines bias and precision. An ARMS value of ≤3% is a common requirement for FDA clearance.
Hospital-Grade vs. Consumer-Grade Monitors
Clinical studies have demonstrated a distinction in performance between hospital-grade and consumer-grade (direct-to-consumer) pulse oximeters. A cross-sectional validation study in intensive care patients found that none of the ten tested consumer-grade pulse oximeters met the ARMS ≤3% requirement set by the International Organisation for Standardisation (ISO) and required for FDA 501(k)-clearance.[3][4] However, five out of the ten devices met the less stringent requirement of a mean absolute error (MAE) of ≤3%.[3][4] In contrast, the hospital-grade Philips SpO2 monitor used in the same study had an ARMS of 3.0%.[4]
The following tables summarize quantitative data from comparative studies.
Table 1: Performance of Consumer-Grade Pulse Oximeters in Intensive Care Patients [3][4]
| Device | Mean Bias (SpO2 - SaO2) | ARMS (%) | MAE (%) | Accuracy in Detecting Hypoxemia (SaO2 ≤90%) |
| Contec CMS50D1 | -0.6 | 3.9 | 2.3 | 91% |
| Zacurate Pro Series 500 DL | -1.4 | 4.7 | 2.5 | 90% |
| Mommed YM101 | -1.7 | 3.9 | 2.4 | Not Reported |
| PULOX-PO-200 | -1.6 | 4.1 | 2.6 | Not Reported |
| Hylogy MD-H37 | -4.8 | 6.4 | 5.1 | Not Reported |
| Anapulse ANP 100 | -4.1 | 5.8 | 4.2 | Not Reported |
| AFAC FS10D | -2.8 | 4.9 | 3.2 | Not Reported |
| AGPTEK FS10C | -3.1 | 5.1 | 3.4 | Not Reported |
| Cocobear | -3.5 | 5.4 | 3.8 | Not Reported |
| PRCMISEMED F4 PRO | -2.4 | 6.8 | 3.5 | Not Reported |
| Hospital-Grade Comparator | ||||
| Philips Sensor Glove | Not Reported | 3.0 | 1.9 | 95% |
Table 2: Comparative Performance of Hospital-Grade Pulse Oximeters in a Tertiary ICU [5]
| Device | Mean Bias (SpO2 - SaO2) | Precision (SD of Bias) | ARMS (%) |
| Nonin | 0.46 | 1.68 | Not Reported |
| Philips | 2.49 | 2.99 | Not Reported |
Table 3: Performance of Hospital-Grade Pulse Oximeters During Motion and Low Perfusion [6]
| Device | Condition | Mean Bias (SpO2 - SaO2) | ARMS (%) |
| GE HealthCare CARESCAPE ONE | Motion | -0.01 | 2.45 |
| Masimo RADICAL-7 | Motion | -0.75 | 3.19 |
| Medtronic Nellcor PM1000N | Motion | 0.04 | 4.15 |
| GE HealthCare CARESCAPE ONE | Low Perfusion | 0.96 | 3.24 |
| Medtronic Nellcor PM1000N | Low Perfusion | -0.53 | 3.48 |
| Masimo RADICAL-7 | Low Perfusion | 1.76 | 4.76 |
Experimental Protocols for Accuracy Assessment
The gold standard for assessing the accuracy of non-invasive blood this compound saturation monitors is the controlled hypoxia study in healthy adult volunteers. This methodology is outlined in the ISO 80601-2-61 standard and is a requirement for FDA 510(k) clearance.
Key Steps in a Controlled Hypoxia Study:
-
Subject Recruitment: A cohort of healthy adult volunteers (typically 10-15 subjects) is recruited. Recent FDA draft guidance recommends increasing the minimum testing pool to 150 people to ensure diversity in skin pigmentation.
-
Instrumentation: The pulse oximeter sensor under investigation is placed on the subject. An arterial catheter is inserted, usually in the radial artery, to allow for the collection of arterial blood samples.
-
Controlled Desaturation: The subject breathes a controlled mixture of gases with a reduced this compound concentration to induce a gradual and safe decrease in their arterial this compound saturation.
-
Stable Plateaus: The this compound saturation is lowered to and maintained at several stable plateaus, typically ranging from 100% down to 70% SaO2.[7] Each plateau is held for a period of 30-60 seconds to ensure physiological stability.[1]
-
Arterial Blood Sampling: At each stable plateau, an arterial blood sample is drawn.
-
CO-Oximetry Analysis: The collected blood sample is immediately analyzed using a laboratory CO-oximeter to determine the true arterial this compound saturation (SaO2).
-
Data Comparison: The SpO2 readings from the pulse oximeter at the time of the blood draw are compared to the SaO2 values from the CO-oximeter.
-
Performance Calculation: The bias, precision, and ARMS are calculated to quantify the accuracy of the device.
Visualizations
Signaling Pathway of Photoplethysmography (PPG) for SpO2 Measurement
Caption: Signaling pathway of SpO2 measurement using photoplethysmography.
Experimental Workflow for Accuracy Assessment
Caption: Experimental workflow for assessing the accuracy of SpO2 monitors.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Performance of popular pulse oximeters compared with simultaneous arterial this compound saturation or clinical-grade pulse oximetry: a cross-sectional validation study in intensive care patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. Comparative Evaluation of Accuracy of Pulse Oximeters and Factors Affecting Their Performance in a Tertiary Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of signal accuracy of three SpO2 monitors during motion and low perfusion conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
validating the use of a novel material as an oxygen storage medium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel oxygen storage medium with existing alternatives, supported by experimental data and detailed protocols. The focus is on materials with high potential for applications in research, medicine, and industry, where reliable and efficient this compound storage and delivery are critical.
Performance Comparison of this compound Storage Materials
The efficiency of an this compound storage material is determined by several key performance indicators, including this compound storage capacity (both gravimetric and volumetric), the conditions required for this compound uptake and release (pressure and temperature), and the material's stability over repeated cycles. Below is a comparative summary of a novel class of materials, Metal-Organic Frameworks (MOFs), against traditional materials like porous carbons and metal oxides.
Data Summary: this compound Storage Performance
| Material Class | Specific Material Example | Gravimetric this compound Capacity (wt%) | Volumetric this compound Capacity (g/L) | Storage Conditions (Pressure, Temperature) | Release Conditions | Cyclability/Stability | Key Advantages | Key Disadvantages |
| Metal-Organic Frameworks (MOFs) | NU-125[1][2] | High | High | High Pressure (up to 140 bar), Room Temperature[1][2] | Pressure Swing | Generally stable, but can be sensitive to moisture and temperature. | Exceptionally high porosity and tunable structures allowing for very high storage capacities.[1][2] | Higher cost and potential instability under harsh conditions compared to traditional materials. |
| HKUST-1 (Cu-BTC)[1][2] | Moderate | Moderate | High Pressure, Room Temperature[1][2] | Pressure/Temperature Swing | Moderate stability. | Good balance of performance and cost within the MOF family. | Sensitivity to water can lead to degradation. | |
| UMCM-152[2] | High | Very High | High Pressure (140 bar), 298 K[3] | Pressure Swing (5 bar release)[3] | Under investigation. | Identified as a top-performing material for volumetric this compound storage.[3] | Newer material, long-term stability data is less available. | |
| Porous Carbons | Norit Activated Carbon[1][2] | Low to Moderate | Low | High Pressure, Cryogenic or Room Temperature | Pressure/Temperature Swing | Excellent | Low cost, high stability, and well-established production methods. | Lower this compound storage capacity compared to MOFs.[1][2] |
| Phyllostachys bambusoides derived carbon[4] | 3.44 mmol/g (at 298 K, ~1.13 bar) | - | Near-ambient pressure and temperature.[4] | Temperature Swing | Good | Sustainable precursor, potential for enhanced performance through heteroatom doping.[4] | Lower capacity than high-pressure systems. | |
| Metal Oxides | Ceria-Zirconia (CeO2-ZrO2) | Moderate | High | High Temperature | Temperature Swing (Redox Cycling) | Excellent at high temperatures. | High thermal stability and good this compound mobility at elevated temperatures. | Requires high temperatures for this compound release, which is energy-intensive. |
| Perovskite Oxides (e.g., (Ca,Sr)MnO3-δ)[1] | High (at high temp.) | High | High Temperature | Temperature Swing (Redox Cycling)[1] | Highly reversible at high temperatures.[1] | Fast redox kinetics and high gravimetric this compound capacity at elevated temperatures.[1] | High operating temperatures limit applications. |
Experimental Protocols for Performance Validation
Accurate and reproducible evaluation of this compound storage materials is crucial. The following sections provide detailed methodologies for key experiments used to characterize the performance of these materials.
Gas Adsorption Isotherm Measurement
This experiment determines the amount of this compound a material can adsorb at a constant temperature over a range of pressures.
Methodology:
-
Sample Preparation (Degassing):
-
Accurately weigh 50-100 mg of the material into a sample tube.
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample under high vacuum (e.g., to 150-350 °C for MOFs and metal oxides, or 120-200 °C for porous carbons) for several hours to remove any adsorbed impurities and moisture.
-
After degassing, weigh the sample tube again to determine the precise mass of the activated material.
-
-
Isotherm Measurement:
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a cryogenic bath (typically liquid nitrogen at 77 K for surface area analysis, or a thermostated bath for this compound isotherms at specific temperatures like 298 K).
-
Introduce small, controlled doses of high-purity this compound gas into the sample tube.
-
After each dose, allow the system to equilibrate until the pressure stabilizes.
-
Record the equilibrium pressure and the amount of gas adsorbed, calculated from the pressure change.
-
Repeat this process over a desired pressure range (e.g., 0-140 bar).
-
-
Data Analysis:
-
Plot the amount of this compound adsorbed (e.g., in cm³/g or mmol/g) as a function of pressure to generate the adsorption isotherm.
-
The total this compound uptake at a specific pressure represents the material's this compound storage capacity under those conditions.
-
Caption: Workflow for Gas Adsorption Isotherm Measurement.
Thermogravimetric Analysis (TGA) for this compound Release
TGA is used to determine the temperature at which a material releases stored this compound and to quantify the amount released. This is particularly relevant for metal oxides that operate on a temperature swing cycle.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the this compound-saturated material (typically 5-15 mg) into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to establish a baseline.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a target temperature.
-
Continuously monitor and record the sample's weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of weight loss indicates the temperature at which this compound release begins.
-
The total percentage of weight loss corresponds to the amount of this compound released from the material.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Breakthrough Analysis for Dynamic this compound Separation
Breakthrough analysis assesses a material's performance in a dynamic flow system, simulating real-world applications like air separation.
Methodology:
-
Column Packing:
-
Pack a fixed-bed column with a known amount of the adsorbent material.
-
-
System Setup:
-
Place the column in a temperature-controlled environment.
-
Connect a gas mixture with a known this compound concentration (e.g., synthetic air) to the inlet of the column.
-
Connect a gas analyzer (e.g., a mass spectrometer or an this compound sensor) to the outlet of the column to monitor the composition of the effluent gas.
-
-
Breakthrough Experiment:
-
Start the flow of the gas mixture through the column at a constant flow rate.
-
Continuously record the this compound concentration at the outlet over time.
-
The "breakthrough time" is when the this compound concentration at the outlet starts to significantly increase from zero.
-
Continue the experiment until the outlet this compound concentration is the same as the inlet concentration (saturation).
-
-
Data Analysis:
-
Plot the normalized outlet this compound concentration (C/C₀) versus time to obtain the breakthrough curve.
-
The shape of the curve provides information about the mass transfer kinetics.
-
The area above the curve up to the breakthrough point can be used to calculate the dynamic this compound adsorption capacity of the material under the tested conditions.
-
Caption: Workflow for Breakthrough Analysis.
Signaling Pathways and Logical Relationships
The selection of an appropriate this compound storage material is guided by a logical pathway that considers the specific application requirements and the intrinsic properties of the material.
Caption: Material Selection Logic Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extra-low-temperature this compound storage capacity of CeO2 nanocrystals with cubic facets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Cyclic Stability of Composite-Modified Iron-Based this compound Carriers in Methane Chemical Looping Combustion: Mechanistic Insights from Chemical Calculations [mdpi.com]
Safety Operating Guide
Proper Disposal of Oxygen Cylinders in a Laboratory Setting
The safe and responsible disposal of oxygen cylinders is a critical aspect of laboratory safety and environmental compliance. Improper disposal can lead to serious safety hazards, including explosions and fires, and may result in regulatory penalties.[1] This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper procedures for disposing of this compound cylinders.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to handle the this compound cylinder with care. Adherence to safety protocols minimizes risks to personnel and the facility.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, and gloves when handling compressed gas cylinders.[2]
-
Secure Storage: Cylinders should be stored in an upright position and secured with straps or chains to a fixed surface, such as a wall bracket or a cylinder stand, to prevent them from falling.[3]
-
Ventilated Area: Ensure all handling and depressurization activities are conducted in a well-ventilated area, away from heat sources, open flames, or any combustible materials.[4][5]
-
Separation from Flammables: this compound cylinders in storage must be separated from fuel-gas cylinders and combustible materials by a minimum distance of 20 feet or by a noncombustible barrier at least 5 feet high with a fire-resistance rating of at least one-half hour.[3]
II. Step-by-Step Disposal Procedure
The following steps outline the systematic process for preparing an this compound cylinder for final disposal.
-
Determine Cylinder Status: First, ascertain if the cylinder is empty. For cylinders that are not empty, the decision to discard the remaining contents and the cylinder itself determines when it becomes waste.[6]
-
Depressurization: The cylinder must be completely empty before it can be disposed of.[1][4]
-
Removal of Attachments: Once the cylinder is fully depressurized, remove any regulators, valves, and tubing.[1][5] These components may have different disposal requirements and should be handled separately.[1][5]
-
Marking the Cylinder: Clearly label the empty cylinder as "EMPTY" or "DO NOT USE" to prevent accidental reuse.[7] This is a critical step to avoid confusion and ensure safety for anyone handling the cylinder subsequently.[7]
-
Contacting Disposal Facilities: It is essential to contact your local hazardous waste disposal facility, waste management authority, or scrap metal recycler to understand their specific requirements for accepting this compound cylinders.[1][5][8]
-
Inquire if they accept compressed gas cylinders and if there are any special preparation instructions.[4]
-
Some facilities may require the cylinder to be punctured or cut in half to ensure it cannot be repressurized, but this should only be performed by authorized personnel if permitted by the facility.[4][6]
-
III. Disposal Options
Several options are available for the final disposal of a properly prepared this compound cylinder.
| Disposal Option | Description | Key Considerations |
| Return to Supplier | Many gas suppliers have programs to take back their empty cylinders. This is often the most straightforward and preferred method. | Contact the supplier to inquire about their return policy and procedures. Cylinders returned for refilling are not considered hazardous waste.[6] |
| Scrap Metal Recycling | Both aluminum and steel this compound cylinders are recyclable.[8] | Confirm with the local scrap metal facility that they accept this compound tanks and follow their specific preparation guidelines.[1][4] |
| Household Hazardous Waste (HHW) Facilities | Many municipalities have HHW facilities that accept items like this compound tanks for proper disposal.[1] | Check your local government's website or waste authority for the location and operating procedures of the nearest HHW facility.[1] |
Important Note: Never dispose of this compound cylinders, even if presumed empty, in regular trash or standard recycling bins.[4] This poses a significant safety risk to sanitation workers and can lead to dangerous incidents.[4]
IV. Logical Workflow for this compound Cylinder Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of an this compound cylinder.
References
- 1. masvidahealth.com [masvidahealth.com]
- 2. - Compressed Gas Association [cganet.com]
- 3. usasafety.com [usasafety.com]
- 4. How to Properly Dispose of Medical this compound Tanks [applied-inc.com]
- 5. aedbrands.com [aedbrands.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. aedsuperstore.com [aedsuperstore.com]
Personal Protective Equipment for Handling Oxygen: A Comprehensive Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling of oxygen—in both its gaseous and liquid states—is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, while essential for many processes, is a strong oxidizer that can vigorously accelerate combustion.[1][2] Materials that are non-flammable in air can burn in an this compound-enriched environment.[1] Liquid this compound (LOX) presents the additional hazard of extreme cold, with a boiling point of -297°F (-183°C), which can cause severe frostbite and make materials brittle.[1][3] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are critical.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its liquid form, a comprehensive set of PPE is required to protect against both cryogenic burns and the increased risk of fire. A complete safety kit for handling liquid this compound typically includes a pair of gloves, an apron, and a face shield.[4][5][6]
Eye and Face Protection:
-
Full Faceshield: A full faceshield worn over safety glasses is recommended to protect against splashes of liquid this compound.[1]
-
Safety Goggles: Indirect-vent, impact, and splash-resistant goggles should be worn when working with liquid this compound.[7]
Hand Protection:
-
Cryogenic Gloves: Insulated, loose-fitting gloves are essential for handling anything that comes into contact with liquid this compound.[1] These gloves should be designed for easy removal in case of a splash.[8] It is important to note that these gloves are for protection against accidental contact and are not intended for immersion in cryogenic fluids.[9]
-
Material: Gloves should be made of materials that are compatible with this compound and maintain their integrity at cryogenic temperatures. They are often multi-layered and may have features like being flame-resistant and anti-static.[3]
Body Protection:
-
Cryogenic Apron: A flame-resistant and static dissipative apron provides protection from liquid this compound splashes.[4][5]
-
Clothing: Cotton clothing is recommended to prevent the buildup of static electricity.[3] Clothing should be free of oil and grease, which can be highly flammable in the presence of this compound.[10] Long sleeves and trousers without cuffs are recommended to prevent liquid this compound from collecting in clothing.
Foot Protection:
-
Safety Shoes: Safety shoes are recommended when handling cylinders.[3] Closed-toe shoes are a minimum requirement.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data relevant to the safe handling of this compound.
| Parameter | Value | Significance |
| Boiling Point of Liquid this compound | -297°F (-183°C)[1][11] | Indicates the extreme cold hazard of liquid this compound, necessitating cryogenic PPE. |
| Safe this compound Concentration in Air (OSHA) | 19.5% to 23.5%[6][12] | Atmospheres below 19.5% are this compound-deficient, and those above 23.5% are this compound-enriched, increasing fire risk.[6][12] |
| Normal this compound Concentration in Air | Approximately 20.9%[1][11] | Provides a baseline for monitoring the work environment for this compound deficiency or enrichment. |
| ASTM G86 Impact Energy | Up to 98 J (72 ft·lbf)[4] | This is the maximum energy level used to test the impact sensitivity of materials in liquid and gaseous this compound.[4] |
Experimental Protocol: Material Compatibility with this compound
The compatibility of materials with this compound, especially under pressure and in liquid form, is a critical safety consideration. The following is a summarized methodology based on the principles of the ASTM G86: Standard Test Method for Determining Ignition Sensitivity of Materials to Mechanical Impact in Ambient Liquid this compound and Pressurized Liquid and Gaseous this compound Environments .[4][13] This test evaluates the relative sensitivity of materials to mechanical impact in an this compound environment.[4]
Objective: To determine if a material will ignite when subjected to mechanical impact while immersed in liquid or gaseous this compound.
Apparatus:
-
An impact tester (ABMA-type) capable of delivering a controlled amount of energy.[13]
-
A test chamber designed to hold the sample in the presence of liquid or gaseous this compound at the desired pressure.
-
Sample cups and striker pins.
-
Instrumentation to detect a reaction (e.g., light, sound, pressure sensors).
Procedure:
-
Sample Preparation: The material to be tested is prepared in a standardized configuration (e.g., a disk of a specific diameter and thickness).[5] The sample must be meticulously cleaned to remove any contaminants like oils or greases.
-
Test Chamber Setup: The prepared sample is placed in the sample cup at the bottom of the test chamber.
-
Introduction of this compound: The chamber is filled with either liquid this compound or pressurized gaseous this compound to the specified test conditions.
-
Impact: A plummet of a known weight is dropped from a specific height onto a striker pin that transmits the impact energy to the sample.
-
Observation: The test is observed for any evidence of a reaction, such as a flash of light, an audible report, or a pressure spike.
-
Data Analysis: The results are typically reported as the number of reactions out of a specified number of tests at a given impact energy. A common criterion for discontinuing the test is the occurrence of two reactions in a maximum of 60 samples or one reaction in a maximum of 20 samples at a specific energy level.[4]
Operational Plans and Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
The proper disposal of PPE used when handling this compound is a critical final step in the safety protocol.
-
Non-Contaminated PPE: If PPE has not been in contact with hazardous materials and is not saturated with this compound, it can generally be disposed of as regular waste.[14] However, it is good practice to have a designated bin for used PPE.[14]
-
This compound-Saturated Materials: Any materials, including PPE, that have become saturated with this compound should be handled with extreme caution as they can be easily ignited.[2] These items should be moved to a well-ventilated area, away from ignition sources, and allowed to air out until the excess this compound has dissipated.
-
Contaminated PPE: If PPE is contaminated with other hazardous substances, it must be disposed of in accordance with federal, state, and local regulations for hazardous waste.[14] This involves segregating the contaminated PPE into clearly labeled, leak-proof containers and using a licensed hazardous waste management company for disposal.[14]
-
Empty this compound Cylinders: Empty this compound cylinders should be clearly marked as "EMPTY," and the valve protection cap should be replaced.[10] They should be stored separately from full cylinders and returned to the supplier.[10] For recycling, contact your local waste management or hazardous waste disposal facility for their specific procedures, which will include ensuring the tank is completely empty and removing any attachments.[15] Never dispose of this compound cylinders in regular trash.[16]
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. southerngas.co.nz [southerngas.co.nz]
- 3. iigas.com [iigas.com]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. bcga.co.uk [bcga.co.uk]
- 8. gloves-online.com [gloves-online.com]
- 9. carlroth.com [carlroth.com]
- 10. store.astm.org [store.astm.org]
- 11. airproducts.com [airproducts.com]
- 12. work.chron.com [work.chron.com]
- 13. store.astm.org [store.astm.org]
- 14. assets.hse.ie [assets.hse.ie]
- 15. aedbrands.com [aedbrands.com]
- 16. How to Properly Dispose of Medical this compound Tanks [applied-inc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
